Product packaging for 1,4-Dimethoxy-2-fluorobenzene(Cat. No.:CAS No. 82830-49-7)

1,4-Dimethoxy-2-fluorobenzene

Cat. No.: B130371
CAS No.: 82830-49-7
M. Wt: 156.15 g/mol
InChI Key: WNCYZVMZKSOPMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,4-Dimethoxy-2-fluorobenzene, also known as this compound, is a useful research compound. Its molecular formula is C8H9FO2 and its molecular weight is 156.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9FO2 B130371 1,4-Dimethoxy-2-fluorobenzene CAS No. 82830-49-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-1,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCYZVMZKSOPMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00232021
Record name 1,4-Dimethoxy-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00232021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82830-49-7
Record name 2-Fluoro-1,4-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82830-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dimethoxy-2-fluorobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082830497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dimethoxy-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00232021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1,4-Dimethoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 1,4-Dimethoxy-2-fluorobenzene in Modern Chemistry

This compound is a substituted aromatic ether that has garnered significant interest within the scientific community, particularly in the realms of pharmaceutical and agrochemical research. Its utility as a versatile building block stems from the unique interplay of its constituent functional groups: two electron-donating methoxy groups and a strongly electronegative fluorine atom. This specific arrangement on the benzene ring imparts a distinct set of physical and chemical properties that researchers can strategically leverage in the synthesis of more complex molecules.[1][2]

In drug discovery, the incorporation of fluorine into a lead compound is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[3][4] The methoxy groups, on the other hand, can influence solubility and participate in hydrogen bonding, which is critical for molecular recognition at biological targets. Understanding the fundamental physical properties of this compound is, therefore, a prerequisite for its effective application. This guide provides a comprehensive overview of these properties, the methodologies for their determination, and the underlying chemical principles that govern them, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties at a Glance

The essential physical and chemical characteristics of this compound are summarized in the table below. These values are critical for predicting the compound's behavior in various experimental settings, from reaction work-ups to formulation development.

PropertyValueSource(s)
Molecular Formula C₈H₉FO₂[5]
Molecular Weight 156.16 g/mol [6]
Appearance White to off-white crystalline solid or low melting solid.[7]
Melting Point 23-26 °C[5][7]
Boiling Point 119-121 °C at 40 mmHg; 198 °C at 760 mmHg[5][7]
Density Approximately 1.102 g/cm³[7]
Refractive Index (n_D²⁰) 1.5020 - 1.5070[5]
Solubility Insoluble in water; Soluble in many organic solvents.[2][7]
Flash Point 80 °C[7]
CAS Number 82830-49-7[5][8]

Structural and Spectroscopic Characterization

The physical properties of this compound are a direct consequence of its molecular structure. The benzene ring is substituted with two methoxy groups at positions 1 and 4, and a fluorine atom at position 2. This substitution pattern breaks the symmetry of a simple 1,4-disubstituted benzene, leading to a unique spectroscopic fingerprint. While a dedicated, publicly available crystal structure for this specific compound is not readily found, analysis of closely related dimethoxybenzene derivatives suggests a largely planar phenyl ring.[9]

Spectroscopic techniques are indispensable for confirming the identity and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy protons. Due to the substitution pattern, the three aromatic protons are chemically non-equivalent and will likely appear as complex multiplets in the aromatic region (typically 6.5-7.5 ppm). The two methoxy groups, being in different chemical environments, may also exhibit slightly different chemical shifts, appearing as two singlets (each integrating to 3H) in the upfield region (around 3.8 ppm).

    • ¹³C NMR: The carbon NMR spectrum will reflect the eight unique carbon atoms in the molecule. The carbon atoms attached to the electronegative oxygen and fluorine atoms will be significantly deshielded. Carbon-fluorine coupling will also be observable, providing further structural confirmation.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong C-O stretching vibrations for the ether linkages (typically in the 1200-1000 cm⁻¹ region) and C-F stretching vibrations (around 1250-1000 cm⁻¹). Aromatic C-H and C=C stretching bands will also be present in their characteristic regions.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of 156.16. The fragmentation pattern will likely involve the loss of methyl groups (CH₃) or methoxy groups (OCH₃).

Experimental Determination of Key Physical Properties

A rigorous understanding of a compound's physical properties necessitates robust experimental determination. The following sections detail the standard methodologies for measuring the key physical parameters of this compound, providing both the procedural steps and the scientific rationale.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range, typically less than 1°C. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.[10][11][12]

Causality and Experimental Choice: The low melting point of this compound (23-26 °C) means it can exist as a solid or a liquid at or near ambient laboratory temperatures. A capillary melting point method using a calibrated digital melting point apparatus is the preferred technique for its accuracy and small sample requirement.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the sample is completely dry. Place a small amount of the crystalline solid on a clean, dry watch glass.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the sample to collect a small amount of the solid. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The sample height should be 2-3 mm.

  • Measurement: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating Rate: For an unknown compound, a rapid initial heating can be used to find an approximate melting point. For a precise measurement, a slower heating rate (1-2 °C per minute) should be used as the temperature approaches the expected melting point.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Prep Dry Crystalline Sample Load Load Capillary Tube (2-3 mm) Prep->Load Insert Place in Apparatus Load->Insert Heat Heat Slowly (1-2 °C/min) Insert->Heat Observe Observe Melting Heat->Observe Record Record T_start and T_end Observe->Record

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[1][13] Since the boiling point of this compound is often reported under reduced pressure, understanding how to perform this measurement is crucial.

Causality and Experimental Choice: Distillation is the most accurate method for determining the boiling point of a liquid, but it requires a significant amount of material. For a small-scale determination, a micro-boiling point method using a Thiele tube or a digital melting point apparatus with a boiling point tube is more appropriate. The boiling point is pressure-dependent; therefore, measurements at pressures other than atmospheric pressure must be reported with the corresponding pressure.[14]

Step-by-Step Protocol (Micro Method):

  • Sample Preparation: Place a few drops of the liquid sample into a small test tube or a boiling point tube.

  • Capillary Inversion: Seal one end of a capillary tube. Place the sealed capillary tube, open end down, into the liquid in the test tube.

  • Assembly: Attach the test tube to a thermometer with the bulb of the thermometer level with the sample.

  • Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) or place it in the heating block of a melting point apparatus.

  • Observation: Heat the bath gently. As the liquid heats, a stream of bubbles will emerge from the inverted capillary. The boiling point is the temperature at which this stream of bubbles is continuous and vigorous.

  • Recording under Reduced Pressure: If using a vacuum, the apparatus is connected to a vacuum pump and a manometer. The pressure is stabilized at the desired value, and then heating commences. The temperature and pressure are recorded.

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_measurement Measurement Sample Liquid Sample in Tube Capillary Invert Sealed Capillary Sample->Capillary Assemble Attach to Thermometer Capillary->Assemble Heat Heat in Bath/Block Assemble->Heat Observe Observe Continuous Bubbles Heat->Observe Record Record Temperature (& Pressure) Observe->Record

Caption: Workflow for Micro-Boiling Point Determination.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance and is sensitive to temperature and the wavelength of light used.[15][16]

Causality and Experimental Choice: An Abbe refractometer is the standard instrument for measuring the refractive index of liquids with high precision. It measures the critical angle of total internal reflection at the interface between the sample and a prism of known refractive index. Because the refractive index is temperature-dependent, a temperature-controlled instrument or a temperature correction is necessary for accurate and reproducible results.[17][18][19]

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the refractometer using a standard of known refractive index, such as distilled water.

  • Sample Application: Open the prism assembly of the refractometer. Place a few drops of the liquid sample onto the surface of the lower prism.

  • Prism Closure: Close the prism assembly gently to spread the liquid into a thin film.

  • Measurement: Look through the eyepiece and adjust the controls to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

  • Reading and Temperature: Read the refractive index value from the instrument's scale. Record the temperature at which the measurement was taken.

  • Temperature Correction: If the measurement was not performed at the standard temperature (usually 20 °C), apply a temperature correction. A common approximation for many organic liquids is to add or subtract 0.00045 for every degree Celsius above or below the standard temperature, respectively.[17]

RefractiveIndexWorkflow Calibrate Calibrate Refractometer Apply Apply Liquid Sample to Prism Calibrate->Apply Measure Focus and Read Scale Apply->Measure Record Record n_D and Temperature Measure->Record Correct Apply Temperature Correction (if needed) Record->Correct

Caption: Workflow for Refractive Index Measurement.

Solubility Determination

Solubility is a qualitative property that provides valuable information about the polarity and functional groups present in a molecule. The principle of "like dissolves like" is a useful guideline.[20][21]

Causality and Experimental Choice: this compound is a relatively nonpolar molecule due to its benzene ring and ether groups, although the fluorine atom adds some polarity. Its insolubility in a polar solvent like water is expected. A systematic approach using a range of solvents with varying polarities and pH can provide a comprehensive solubility profile.[22]

Step-by-Step Protocol:

  • Sample Preparation: In a series of small test tubes, place approximately 20-30 mg of the solid sample or 2-3 drops of the liquid sample.

  • Solvent Addition: To each test tube, add approximately 1 mL of a different solvent. A standard set of solvents includes:

    • Water (polar, protic)

    • 5% Aqueous HCl (acidic)

    • 5% Aqueous NaOH (basic)

    • 5% Aqueous NaHCO₃ (weakly basic)

    • Hexane or Toluene (nonpolar)

    • Ethanol or Acetone (polar, aprotic)

  • Observation: Agitate each test tube vigorously for about 30 seconds. Observe whether the compound dissolves completely, partially, or not at all.

  • Interpretation:

    • Insoluble in water: Confirms the nonpolar character.

    • Insoluble in 5% HCl: Indicates the absence of a basic group (like an amine).

    • Insoluble in 5% NaOH and 5% NaHCO₃: Indicates the absence of an acidic group (like a carboxylic acid or a phenol).

    • Soluble in nonpolar solvents (hexane/toluene): Confirms the predominantly nonpolar nature of the molecule.

    • Soluble in moderately polar organic solvents (ethanol/acetone): Expected for many organic compounds.

SolubilityWorkflow Start Sample (20-30 mg) Water Add Water Start->Water HCl Add 5% HCl Water->HCl If Insoluble NaOH Add 5% NaOH HCl->NaOH If Insoluble Organic Add Organic Solvents (e.g., Hexane, Ethanol) NaOH->Organic If Insoluble

Caption: Systematic Workflow for Solubility Testing.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazards: This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[5]

  • Handling: Always handle this chemical in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust, fumes, or vapors.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[2]

Conclusion

The physical properties of this compound, governed by the electronic and steric effects of its fluoro and dimethoxy substituents, define its utility as a key intermediate in synthetic chemistry. A thorough understanding and accurate experimental determination of its melting point, boiling point, refractive index, and solubility are fundamental to its successful application in the development of novel pharmaceuticals and other advanced materials. This guide provides the necessary theoretical framework and practical protocols to empower researchers in their scientific endeavors with this valuable compound.

References

  • Rudolph Research Analytical. (n.d.). Refractometer Temperature Correction & Control.
  • University of Toronto Scarborough. (n.d.). Refractive Index Theory. Chemistry Online @ UTSC.
  • Grokipedia. (n.d.). Melting-point depression.
  • Omni Calculator. (2025). Refractive Index Correction Calculator.
  • University of Calgary. (n.d.). Micro-boiling point measurement.
  • Purdue University. (n.d.). 14.6 Boiling Water at Reduced Pressure. Chemistry LibreTexts.
  • Meredith College. (2025). 10: Refractive Index. Chemistry LibreTexts.
  • MISCO. (n.d.). Temperature Compensation in Refractometers FAQ.
  • BCIT. (n.d.). DHT08 Boiling Under Reduced Pressure. BCIT Commons.
  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis.
  • IBChem. (n.d.). Melting point depression.
  • Wikipedia. (n.d.). Melting-point depression.
  • Chemistry LibreTexts. (2025). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS.
  • Wikipedia. (n.d.). Boiling point.
  • Chemistry LibreTexts. (2022). 6.1C: Melting Point Theory.
  • Cranwell, P. B., Harwood, L. M., & Moody, C. J. (2017). Experimental Organic Chemistry (3rd ed.). Wiley.
  • University of Toronto Scarborough. (n.d.). Solubility. Chemistry Online @ UTSC.
  • Scribd. (n.d.). 02 Exp 1 Boiling Point Determination.
  • Chemistry LibreTexts. (2019). 4.4 Solubility.
  • University of Calgary. (2023). Solubility of Organic Compounds.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • Scribd. (n.d.). Solubility Testing of Organic Compounds.
  • Chemistry LibreTexts. (2022). 2.6: Physical properties of organic compounds.
  • MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.
  • Fessenden, R. J., & Fessenden, J. S. (1998). Organic Experiments. Brooks/Cole Publishing Company.
  • LookChem. (n.d.). This compound.
  • Norris, J. F. (1924). Experimental Organic Chemistry. McGraw-Hill.
  • National Center for Biotechnology Information. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. PubMed Central.
  • University of Illinois Urbana-Champaign. (n.d.). Interpreting simple 1H-NMR spectra.
  • American Chemical Society. (2026). A Rational Approach to Super-Reducing Organophotocatalysts from Fluorene Derivatives. ACS Catalysis.
  • National Center for Biotechnology Information. (n.d.). 1,4-Dimethoxybenzene. PubChem.

Sources

An In-Depth Technical Guide to 1,4-Dimethoxy-2-fluorobenzene for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1,4-Dimethoxy-2-fluorobenzene is a strategically important fluorinated aromatic compound, valued for its utility as a versatile intermediate in the synthesis of complex organic molecules. The presence of two methoxy groups and a fluorine atom on the benzene ring imparts unique electronic and steric characteristics, making it a valuable synthon in the development of pharmaceuticals and agrochemicals. The fluorine atom, in particular, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, properties that are highly desirable in drug discovery. This technical guide delves into the essential aspects of this compound, offering practical insights for its application in research and development.

Physicochemical Properties and Structural Characterization

The molecular structure of this compound features a benzene ring substituted with methoxy groups at positions 1 and 4, and a fluorine atom at position 2. This substitution pattern dictates its physical and chemical behavior.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₉FO₂
Molecular Weight 156.16 g/mol
CAS Number 82830-49-7
Appearance White to off-white crystalline solid or colorless liquid
Boiling Point 119-121 °C at 40 mmHg[1]
Melting Point 23-26 °C[1]
Density 1.162 g/cm³
Solubility Insoluble in water, soluble in common organic solvents.
Spectroscopic Data:

Synthesis and Mechanistic Insights

The most common and efficient method for the synthesis of this compound is through the electrophilic fluorination of the readily available starting material, 1,4-dimethoxybenzene.

Recommended Synthesis Protocol

This protocol utilizes N-Fluorobenzenesulfonimide (NFSI), a widely used and relatively safe electrophilic fluorinating agent.

Experimental Protocol:

  • Reaction Setup: To a solution of 1,4-dimethoxybenzene (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Fluorobenzenesulfonimide (NFSI) (1.1 eq.).

  • Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion of the reaction (typically after several hours), quench the reaction with water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

G cluster_workflow Synthesis Workflow start 1. Reactant Preparation 1,4-dimethoxybenzene in anhydrous solvent reagent_add 2. Reagent Addition Add N-Fluorobenzenesulfonimide (NFSI) start->reagent_add Inert Atmosphere reaction 3. Reaction Stir at room temperature Monitor by TLC/GC-MS reagent_add->reaction workup 4. Quenching & Extraction Add water and extract with organic solvent reaction->workup Reaction Complete purification 5. Purification Column chromatography workup->purification product This compound purification->product

Caption: A typical workflow for the synthesis of this compound.

Mechanistic Rationale and Regioselectivity

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The benzene ring of 1,4-dimethoxybenzene is electron-rich due to the electron-donating nature of the two methoxy groups, making it susceptible to attack by an electrophilic fluorine source like NFSI.

The regioselectivity of the fluorination is governed by the directing effects of the substituents. The methoxy groups are strong activating groups and are ortho, para-directing. Since the para position is occupied by the second methoxy group, the incoming electrophile (F⁺) is directed to the positions ortho to the methoxy groups. The fluorine atom is introduced at the 2-position due to this directing effect.

Applications in Drug Discovery and Agrochemicals

The strategic incorporation of fluorine into bioactive molecules is a widely employed strategy to enhance their pharmacological and pharmacokinetic properties. This compound serves as a valuable building block in this context.

Role in Pharmaceutical Synthesis

The 2-fluoro-1,4-dimethoxyphenyl moiety is a key structural feature in various pharmaceutical candidates. The fluorine atom can block metabolic oxidation at that position, thereby increasing the metabolic stability and half-life of the drug. The methoxy groups can serve as handles for further functionalization or can be demethylated to reveal phenols, which can participate in hydrogen bonding with biological targets.

A notable example of a drug containing a related structural motif is Trametinib , a MEK inhibitor used in cancer therapy.[3] While not directly synthesized from this compound, the 2,4-difluoro-5-iodoaniline fragment of Trametinib highlights the importance of fluorinated dimethoxyaniline derivatives in the design of potent enzyme inhibitors.

G cluster_drug_design Role in Drug Design cluster_transformations Synthetic Transformations building_block This compound nitration Nitration building_block->nitration reduction Reduction nitration->reduction intermediate Fluorinated Aniline Derivatives reduction->intermediate functionalization Further Functionalization api Active Pharmaceutical Ingredients (APIs) (e.g., Kinase Inhibitors) functionalization->api intermediate->functionalization

Caption: Synthetic pathway from this compound to complex APIs.

Applications in Agrochemicals

Fluorinated compounds are also of great importance in the agrochemical industry. The introduction of fluorine can enhance the efficacy and selectivity of herbicides, fungicides, and insecticides. This compound serves as a precursor for the synthesis of various agrochemical active ingredients.[4] For instance, it can be a starting material for the synthesis of fluorinated fungicides, where the unique properties of the fluorine atom contribute to the biological activity and stability of the final product.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: The compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its unique combination of functional groups allows for the strategic introduction of fluorine into target structures, thereby enabling the fine-tuning of their physicochemical and biological properties. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in both academic research and industrial drug discovery and development.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • Pekošak, A., et al. (2021). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Journal of Nuclear Medicine, 62(5), 721-727.
  • Google Patents. (n.d.). US4766243A - Electrophilic fluorination of aromatic compounds.
  • Juniper Publishers. (2017, September 19). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reage.
  • Bryn Mawr College. (n.d.). Electrophilic Fluorination.
  • Wikipedia. (n.d.). Electrophilic fluorination.
  • MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.
  • Organic Chemistry Portal. (n.d.). Selectfluor.
  • PubChem. (n.d.). 1,4-Dimethoxybenzene.
  • ScienceDirect. (n.d.). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation.
  • NIST WebBook. (n.d.). Benzene, 1,4-dimethoxy-.
  • MDPI. (2022). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons.

Sources

A Comprehensive Technical Guide to the Synthesis of 1,4-Dimethoxy-2-fluorobenzene from Hydroquinone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthetic pathway to produce 1,4-Dimethoxy-2-fluorobenzene, a valuable fluorinated building block in the pharmaceutical and agrochemical industries.[1] We will begin with the foundational precursor, hydroquinone, and proceed through a robust, two-step synthesis. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed protocols but also the underlying chemical principles and strategic considerations that ensure a successful and reproducible synthesis.

Strategic Overview: A Two-Step Approach

The synthesis of this compound from hydroquinone is efficiently achieved through a two-stage process. This strategy is predicated on first protecting the hydroxyl groups of hydroquinone via methylation, which also serves to activate the aromatic ring for the subsequent, regioselective introduction of a fluorine atom.

  • Step 1: O-Methylation. Hydroquinone is converted to its dimethyl ether, 1,4-dimethoxybenzene. This is a classic Williamson ether synthesis that protects the reactive hydroxyl groups and transforms them into powerful ortho-, para-directing methoxy groups.

  • Step 2: Electrophilic Aromatic Fluorination. The electron-rich 1,4-dimethoxybenzene undergoes electrophilic aromatic substitution with a suitable "F+" source to yield the target molecule, this compound.

The entire workflow is depicted below.

G cluster_0 Step 1: Methylation cluster_1 Step 2: Fluorination Hydroquinone Hydroquinone DMB 1,4-Dimethoxybenzene Hydroquinone->DMB  Dimethyl Sulfate,  Strong Base (e.g., NaOH) DMB_2 1,4-Dimethoxybenzene Product This compound DMB_2->Product  Electrophilic Fluorinating Agent  (e.g., Selectfluor™)

Caption: Overall synthetic workflow from Hydroquinone to the final product.

Part 1: Synthesis of 1,4-Dimethoxybenzene (Hydroquinone Dimethyl Ether)

The initial step involves the exhaustive methylation of hydroquinone's two hydroxyl groups. This reaction, a Williamson ether synthesis, proceeds by deprotonating the weakly acidic phenolic protons with a strong base to form a more nucleophilic phenoxide ion, which then attacks the electrophilic methyl group of a methylating agent.

Causality of Experimental Choices:

  • Choice of Methylating Agent: Dimethyl sulfate is a common, cost-effective, and highly reactive methylating agent.[2][3][4] Its high reactivity ensures the complete di-methylation of hydroquinone. However, it is extremely toxic and must be handled with appropriate safety precautions.[2] An alternative is iodomethane, which can be used with bases like potassium hydroxide in a solvent like DMSO.[5]

  • Choice of Base and Solvent: A strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) is required to fully deprotonate the hydroquinone.[2][4][5] The reaction is typically run in water or a polar aprotic solvent like acetone or DMSO to ensure solubility of the phenoxide salt.[5][6]

Detailed Experimental Protocol: Methylation of Hydroquinone

This protocol is adapted from established procedures for the methylation of hydroquinone using dimethyl sulfate.[2][4][7]

  • Setup: To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add hydroquinone (1 mole) and a 10% aqueous solution of sodium hydroxide (2.5 moles).[4][7]

  • Addition of Methylating Agent: With vigorous stirring, add dimethyl sulfate (2 moles) dropwise via the dropping funnel.[4][7] The rate of addition should be controlled to maintain the reaction temperature below 40°C, using a water bath for cooling if necessary.[4]

  • Reaction Completion: After the addition is complete, heat the mixture on a boiling water bath for 30-60 minutes to ensure the reaction goes to completion and to decompose any unreacted dimethyl sulfate.[2][4]

  • Workup and Isolation: Cool the reaction mixture. The solid product, 1,4-dimethoxybenzene, will precipitate.[4]

  • Purification: Isolate the crude product by filtration and wash it thoroughly with cold water.[4] The product can be further purified by recrystallization from ethanol or by vacuum distillation.[4]

Data Summary: Methylation Reaction
ParameterValueReference
Starting Material Hydroquinone[2][3][5]
Key Reagents Dimethyl Sulfate, Sodium Hydroxide[2][4][7]
Solvent Water[4]
Temperature <40°C during addition, then reflux[4]
Reaction Time ~2 hours[2][4]
Typical Yield 86-97%[2][5]
Product MP 54-56°C[3][4]
Product BP 212.6°C[3]

Part 2: Electrophilic Fluorination of 1,4-Dimethoxybenzene

The second stage is the regioselective introduction of a fluorine atom onto the electron-rich aromatic ring of 1,4-dimethoxybenzene. Direct fluorination with elemental fluorine (F₂) is highly exothermic and difficult to control, often leading to non-selective reactions and degradation.[8] Therefore, modern organic synthesis relies on electrophilic fluorinating agents, often called "F+" sources, which are safer and more selective.[9]

Mechanism and Regioselectivity:

The reaction proceeds via a standard electrophilic aromatic substitution (SEAr) mechanism. The methoxy groups (-OCH₃) are strong activating, ortho, para-directing groups. The electrophilic fluorine reagent attacks the electron-rich benzene ring to form a stabilized carbocation intermediate (a sigma complex or Wheland intermediate). A base then removes a proton to restore aromaticity, yielding the fluorinated product.

Caption: Simplified mechanism of electrophilic aromatic fluorination.

The two methoxy groups direct the incoming electrophile to the positions ortho to them (positions 2, 3, 5, and 6). Since all four positions are electronically equivalent and activated, the reaction yields a single, desired product: this compound.

Causality of Experimental Choices:

  • Choice of Fluorinating Agent: N-F reagents such as Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used.[9][10] They are stable, solid reagents that are relatively safe to handle and provide high yields for the fluorination of activated aromatic compounds.[9][11]

  • Reaction Conditions: The reaction is often carried out in a polar aprotic solvent like acetonitrile or nitromethane at or below room temperature.[12] For highly activated substrates like 1,4-dimethoxybenzene, the reaction is typically rapid. The use of a strong acid like trifluoromethanesulfonic acid can further enhance the electrophilicity of the fluorinating agent.[10]

Detailed Experimental Protocol: Electrophilic Fluorination

This is a representative protocol for the fluorination of an activated aromatic ring using Selectfluor™.

  • Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-dimethoxybenzene (1 equivalent) in anhydrous acetonitrile.

  • Reagent Addition: Add Selectfluor™ (1.1 equivalents) to the solution in portions. Monitor the reaction for any exotherm and maintain the temperature with a cooling bath if necessary.

  • Reaction Monitoring: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the starting material is consumed, quench the reaction by adding water. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Data Summary: Fluorination Reaction
ParameterValueReference
Starting Material 1,4-Dimethoxybenzene[13][14]
Key Reagents Selectfluor™[9][10][11]
Solvent Acetonitrile[12]
Temperature Room Temperature[10]
Reaction Time 1-24 hours (substrate dependent)
Product MP 23-26°C[1][6]
Product BP 119-121°C (at 40 mmHg)[6]

Safety Considerations

  • Hydroquinone: Harmful if swallowed and can cause skin irritation and allergic reactions.

  • Dimethyl Sulfate: Extremely hazardous. It is a potent carcinogen and a strong alkylating agent. It is toxic by inhalation, ingestion, and skin contact. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves (butyl rubber recommended), lab coat, and safety goggles. An ammonia solution should be kept nearby to neutralize spills.

  • Sodium Hydroxide: Corrosive and can cause severe skin and eye burns.

  • Selectfluor™: A strong oxidizing agent. Avoid contact with combustible materials.

  • Solvents: Organic solvents like acetonitrile and dichloromethane are flammable and/or toxic. Handle in a well-ventilated area.

Conclusion

The synthesis of this compound from hydroquinone is a reliable and efficient two-step process that leverages fundamental reactions in organic chemistry. The initial methylation provides a stable and highly activated intermediate, 1,4-dimethoxybenzene, which is then susceptible to regioselective electrophilic fluorination using modern, manageable N-F reagents. Careful attention to reaction conditions and stringent adherence to safety protocols, particularly when handling dimethyl sulfate, are paramount for the successful and safe execution of this synthesis. The resulting product is a key intermediate for further elaboration in the development of novel pharmaceuticals and agrochemicals.[1][6]

References

  • Imahori, H., & Nishimura, Y. (2003). Synthesis of Quinones from Hydroquinone Dimethyl Ethers. Oxidative Demethylation with Cobalt(III) Fluoride. Organic Letters, 5(21), 3975–3978.
  • Shamma, T., Buchholz, H., Prakash, G. K. S., & Olah, G. A. (1994). Electrophilic Fluorination of Aromatics with Selectfluor™ and Trifluoromethanesulfonic Acid. Journal of Organic Chemistry, 59(24), 7040–7042.
  • Zibarev, A. V., & Chambers, R. D. (2009). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. Journal of Fluorine Chemistry, 130(10), 867-879.
  • Guidechem. (n.d.). What is the new synthesis process for 1,4-Dimethoxybenzene? FAQ - Guidechem.
  • Wikipedia. (n.d.). 1,4-Dimethoxybenzene.
  • Guidechem. (n.d.). What is the synthesis method and application of this compound? FAQ - Guidechem.
  • Loba Chemie. (n.d.). HYDROQUINONE DIMETHYL ETHER 99% For Synthesis.
  • ChemicalBook. (n.d.). 1,4-Dimethoxybenzene synthesis.
  • Grokipedia. (n.d.). Electrophilic fluorination.
  • Chinese Chemical Society. (2020). Nitromethane-the secret of electrophilic fluorination reagent activation.
  • ResearchGate. (2012). How can I prepare 1,4 dimethoxy benzene?.
  • MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.
  • Lerman, O., Tor, Y., Hebel, D., & Rozen, S. (1984). Electrophilic fluorination of aromatic compounds with acetyl hypofluorite. The Journal of Organic Chemistry, 49(5), 806-813.
  • Akerman, H. E. (1953). Process for manufacturing chlor-1,4-dimethoxybenzene. Journal of Applied Chemistry, 3, 416.
  • LookChem. (n.d.). This compound.
  • PrepChem.com. (n.d.). Preparation of 1,4-dimethoxybenzene.
  • TCI Chemicals. (n.d.). Fluorination Reagents, Fluorinated Building Blocks.
  • Houben-Weyl. (n.d.). Methods of Organic Chemistry, Vol. E 10a, Organo-Fluorine Compounds.

Sources

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum Analysis of 1,4-Dimethoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,4-Dimethoxy-2-fluorobenzene is a substituted aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its utility as a building block in organic synthesis, particularly for pharmaceuticals and agrochemicals, necessitates robust and unambiguous methods for structural characterization.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for elucidating the precise structure of such molecules in solution.[2] The presence of ¹H, ¹³C, and ¹⁹F nuclei, all of which are NMR-active with a nuclear spin of ½, provides a wealth of data for comprehensive analysis.[3]

This guide provides a detailed analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to interpret complex NMR data arising from the interplay of electron-donating methoxy groups and the electronegative fluorine substituent. We will explore chemical shifts (δ), spin-spin coupling constants (J), and spectral patterns to build a complete picture of the molecule's structure.

Fundamental Principles: Substituent Effects on the Aromatic System

The NMR spectrum of a substituted benzene is profoundly influenced by the electronic properties of its substituents.[4] In this compound, we have two strong electron-donating methoxy (-OCH₃) groups and one strongly electronegative, electron-withdrawing fluorine (-F) atom.

  • Methoxy Groups (-OCH₃): These groups are activating and ortho-, para- directing. They increase the electron density on the aromatic ring through resonance, causing the attached protons and carbons to be shielded and appear at a lower chemical shift (upfield) compared to benzene (δH ≈ 7.27 ppm).[4]

  • Fluorine Atom (-F): Fluorine is highly electronegative and withdraws electron density through the sigma bond (inductive effect), which would typically deshield nearby nuclei. However, it also possesses lone pairs that can be donated into the ring (resonance effect). The most significant impact of fluorine in NMR is its ability to couple with both ¹H and ¹³C nuclei over multiple bonds, leading to characteristic splitting patterns that are invaluable for structural assignment.[5][6]

The combination of these effects in this compound results in a unique and predictable set of NMR spectra.

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum of this compound displays three distinct signals corresponding to the three non-equivalent protons on the benzene ring. The methoxy groups appear as two sharp singlets in the aliphatic region.

Predicted Splitting Patterns:

  • H-3: This proton is ortho to the fluorine atom and meta to the proton at C-5. It will be split by both, appearing as a doublet of doublets (dd) . The ortho H-F coupling (³JHF) is typically larger than the meta H-H coupling (⁴JHH).

  • H-5: This proton is meta to the fluorine atom and ortho to the proton at C-6. It will also appear as a doublet of doublets (dd) , split by both H-6 (³JHH) and the fluorine atom (⁴JHF).

  • H-6: This proton is ortho to H-5 and para to the fluorine atom. It will be split primarily by H-5 into a doublet (d) . A smaller para H-F coupling (⁵JHF) might also be observable, further splitting the signal into a doublet of doublets.

Data Summary: ¹H NMR

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H-3 ~6.9-7.1 dd ³JHF ≈ 8-10 Hz, ⁴JHH ≈ 2-3 Hz
H-5 ~6.7-6.9 dd ³JHH ≈ 8-9 Hz, ⁴JHF ≈ 4-6 Hz
H-6 ~6.6-6.8 d or dd ³JHH ≈ 8-9 Hz, ⁵JHF ≈ 2-3 Hz
-OCH₃ (C1) ~3.8 s -
-OCH₃ (C4) ~3.7 s -

(Note: Exact chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency. The values presented are typical.)

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals: six for the aromatic carbons and two for the methoxy carbons. A key feature of this spectrum is the presence of carbon-fluorine (C-F) coupling, which splits the carbon signals into doublets. The magnitude of the JCF coupling constant is dependent on the number of bonds separating the carbon and fluorine atoms.

  • ¹JCF (C-2): The carbon directly bonded to fluorine (C-2) will exhibit a very large coupling constant, typically in the range of 230-260 Hz.[7]

  • ²JCF (C-1, C-3): The two carbons ortho to the fluorine will show smaller couplings, usually around 20-25 Hz.

  • ³JCF (C-4, C-6): The meta carbons will have even smaller couplings, typically 5-10 Hz.

  • ⁴JCF (C-5): The para carbon will have the smallest coupling, often around 1-3 Hz.

Data Summary: ¹³C NMR

Carbon Assignment Chemical Shift (δ) ppm Multiplicity (due to F) Coupling Constant (JCF) Hz
C-1 ~152 d ²JCF ≈ 20-25 Hz
C-2 ~155 d ¹JCF ≈ 240-250 Hz
C-3 ~112 d ²JCF ≈ 20-25 Hz
C-4 ~150 d ³JCF ≈ 5-10 Hz
C-5 ~110 d ⁴JCF ≈ 1-3 Hz
C-6 ~105 d ³JCF ≈ 5-10 Hz
-OCH₃ (C1) ~56 s -
-OCH₃ (C4) ~55 s -

(Note: Chemical shifts are approximate and referenced to a standard like TMS. Data is synthesized from typical values for similar structures.)[7][8]

¹⁹F NMR Spectrum Analysis

¹⁹F NMR is a highly sensitive technique that provides a clean window for observing fluorine environments.[9][10] For this compound, a single signal is expected in the ¹⁹F spectrum. This signal will be split by the neighboring protons.

The fluorine at C-2 is coupled to H-3 (ortho), H-5 (meta), and potentially H-6 (para). Therefore, the signal will appear as a doublet of doublets of doublets (ddd) or a more complex multiplet if the smaller couplings are not fully resolved. The chemical shift for a fluorine on an aromatic ring is typically observed in the range of -100 to -170 ppm relative to a standard like CFCl₃.[11]

Data Summary: ¹⁹F NMR

Nucleus Chemical Shift (δ) ppm Multiplicity Coupling Constants (JHF) Hz

| F-2 | ~ -130 to -140 | ddd | ³JHF ≈ 8-10 Hz, ⁴JHF ≈ 4-6 Hz, ⁵JHF ≈ 2-3 Hz |

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[12]

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-30 mg for ¹³C NMR, into a clean, dry vial.[13]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[14] The solvent should contain an internal standard, typically tetramethylsilane (TMS) at 0.03-0.05% v/v, for chemical shift referencing (δ = 0.00 ppm).

  • Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[14]

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube. If any solid particles are present, filter the solution through a small cotton or glass wool plug in the pipette.[13]

  • Capping and Cleaning: Securely cap the NMR tube. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any contaminants.[13][15]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Perform standard instrument tuning and matching procedures.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity and spectral resolution.

    • Acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} (proton-decoupled) spectra using standard pulse programs. For quantitative analysis, ensure the relaxation delay is at least 5 times the longest T₁ relaxation time of the nuclei of interest.[6]

Visualization of NMR Analysis Workflow

The logical flow from sample preparation to final structural confirmation can be visualized as follows:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Prep Weigh & Dissolve (5-10 mg in 0.6 mL CDCl3) Transfer Transfer to NMR Tube Prep->Transfer Acquire Lock, Tune, Shim Transfer->Acquire H1 ¹H Spectrum Acquire->H1 C13 ¹³C Spectrum Acquire->C13 F19 ¹⁹F Spectrum Acquire->F19 Process Processing (FT, Phasing, Baseline) H1->Process C13->Process F19->Process Assign Assign Peaks (δ, J, Multiplicity) Process->Assign Confirm Structure Confirmation Assign->Confirm

Caption: Workflow for NMR analysis of this compound.

Visualization of Key Spin-Spin Couplings

The connectivity and spatial relationships within the molecule are confirmed by the observed J-couplings.

Caption: Key ¹H-¹H and ¹H-¹⁹F J-couplings in this compound.

Conclusion

The comprehensive NMR analysis of this compound provides an unambiguous structural confirmation through the synergistic interpretation of ¹H, ¹³C, and ¹⁹F spectra. The characteristic chemical shifts, driven by the electronic effects of the methoxy and fluoro substituents, combined with the highly informative spin-spin coupling patterns, allow for the complete assignment of every proton and carbon in the molecule. This guide outlines the fundamental principles, expected spectral data, and a robust experimental workflow, providing scientists with the necessary tools to confidently characterize this and other similarly substituted fluorinated aromatic compounds.

References

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023). University of Notre Dame.
  • 8.1 - FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare.
  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility.
  • STANDARD OPERATING PROCEDURE – E006 Nuclear Magnetic Resonance (NMR) Spectroscopy. (n.d.). Health, Safety and Environment Office, Nanyang Technological University.
  • Sample Preparation. (n.d.). University College London, Department of Chemistry.
  • Dalvit, C., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Communications Chemistry, 3(1), 1-10.
  • Aguilar, J. A., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(14), 4026-4034.
  • An Overview of Fluorine NMR. (n.d.). ResearchGate.
  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia.
  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.
  • Supporting Information. (2018). The Royal Society of Chemistry.
  • Pashko, M. O., & Yagupolskii, Y. L. (2023). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Ukrainian Chemical Journal, 89(6), 3-10.
  • Lustig, E., & Hansen, E. A. (1969). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society, 91(17), 4769-4770.
  • Baranac-Stojanović, M. (2018). Substituent Effects on Benzene Rings. ChemistryViews.
  • Supporting Information: MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. (2016). The Royal Society of Chemistry.
  • 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. (2017). MDPI.
  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017). AZoM.
  • 19Flourine NMR. (n.d.). The University of Ottawa NMR Facility.
  • 1,4-Difluorobenzene. (n.d.). PubChem.
  • Mohanty, S., & Venkateswarlu, P. (1967). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 12(4), 329-337.
  • Introduction to 1H-NMR Spectroscopy Part 1. (n.d.). University of California, Irvine.
  • Shifts in the position of benzene protons (δ 7.27) caused by substituents. (n.d.). ResearchGate.
  • 19F Chemical Shifts and Coupling Constants. (n.d.). UCSB Department of Chemistry and Biochemistry.
  • Influence of fluorine substituents on the NMR properties of phenylboronic acids. (2014). ResearchGate.

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of 1,4-Dimethoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

1,4-Dimethoxy-2-fluorobenzene (CAS No: 82830-49-7, Molecular Formula: C₈H₉FO₂, Molecular Weight: 156.15 g/mol ) is a substituted aromatic ether with applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] Accurate and unambiguous structural confirmation and purity assessment are critical in these fields. Infrared (IR) spectroscopy and mass spectrometry (MS) are two powerful, complementary analytical techniques essential for the molecular characterization of such compounds.

This guide provides a detailed technical analysis of the infrared and mass spectra of this compound. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into spectral interpretation, experimental design, and the fundamental principles governing the molecular behavior of this compound under spectroscopic analysis.

Part 1: Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy probes the vibrational transitions of molecules.[2] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint that reveals the functional groups present.[2] For this compound, the IR spectrum is characterized by absorptions corresponding to the aromatic ring, the ether linkages, the carbon-fluorine bond, and the methyl groups.

Interpretation of the IR Spectrum

The analysis of the IR spectrum of this compound is based on the characteristic absorption frequencies of its constituent functional groups. The spectrum is dominated by features of the trisubstituted benzene ring and the aryl ether groups.

  • Aromatic C-H Stretching: The presence of the benzene ring is confirmed by weak to medium intensity bands appearing just above 3000 cm⁻¹.[3][4] This is a result of the stretching vibrations of the C-H bonds where the carbon atoms are sp² hybridized.[4]

  • Aliphatic C-H Stretching: The two methoxy (-OCH₃) groups give rise to characteristic stretching absorptions in the 2830-3000 cm⁻¹ region due to the sp³ hybridized C-H bonds of the methyl groups.[2] Aryl methyl ethers specifically show a unique symmetric C-H stretching peak around 2830 cm⁻¹.[5]

  • Aromatic C=C Stretching: The vibrations of the carbon-carbon double bonds within the aromatic ring produce a series of sharp, medium-intensity peaks in the 1450-1600 cm⁻¹ range.[3] Two of the most prominent bands are typically observed near 1500 cm⁻¹ and 1600 cm⁻¹.[3]

  • C-O-C Asymmetric Stretching: As an aryl alkyl ether, this compound is expected to show a strong, characteristic asymmetric C-O-C stretching band between 1200 and 1300 cm⁻¹.[5][6] This is one of the most intense peaks in the ether spectrum.

  • C-F Stretching: The carbon-fluorine bond stretch typically results in a strong absorption in the 1000-1400 cm⁻¹ region.[7] This band often overlaps with other strong absorptions, such as C-O stretches, in the fingerprint region.

  • C-H Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring (1,2,4-trisubstituted) gives rise to strong absorption bands in the 690-900 cm⁻¹ region. These bands are caused by the out-of-plane bending of the ring C-H bonds and are highly diagnostic of the substitution pattern.[3]

Summary of Characteristic IR Absorptions

The following table summarizes the key vibrational modes and their expected absorption ranges for this compound, based on data from the NIST Gas-Phase Infrared Database and established spectroscopic principles.[8]

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
3100-3000Medium-WeakC-H StretchAromatic Ring
3000-2840MediumC-H StretchMethoxy (-OCH₃) Groups
1600-1450Medium-StrongC=C StretchAromatic Ring
~1250StrongAsymmetric C-O-C StretchAryl Ether
~1040StrongSymmetric C-O-C StretchAryl Ether
1400-1000StrongC-F StretchAryl Fluoride
900-690StrongC-H Out-of-Plane Bending1,2,4-Trisubstituted Ring

Part 2: Electron Ionization Mass Spectrometry (EI-MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] Electron Ionization (EI) is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard a molecule, causing it to eject an electron and form a positively charged radical cation known as the molecular ion (M•⁺).[9] This molecular ion is often energetically unstable and undergoes predictable fragmentation, providing a unique pattern that serves as a molecular fingerprint and allows for detailed structural elucidation.[10]

Interpretation of the Mass Spectrum

The fragmentation of this compound is driven by the stability of the aromatic ring and the nature of the methoxy and fluoro substituents. The analysis begins with the identification of the molecular ion peak.

  • Molecular Ion (M•⁺): With a molecular weight of 156.15 g/mol , the molecular ion peak for this compound appears at m/z 156 .[8] The presence of this peak confirms the molecular weight of the compound.

  • Key Fragmentation Pathways: The primary fragmentation events involve the loss of small, stable neutral radicals or molecules from the molecular ion. The fragmentation of methoxy-substituted benzenes (anisoles) is well-documented and provides a strong basis for interpreting this spectrum.[11][12]

    • Loss of a Methyl Radical (•CH₃): The most favorable initial fragmentation is the cleavage of a C-O bond in one of the methoxy groups to lose a methyl radical (•CH₃, 15 Da). This results in a highly stable oxonium ion.

      • M•⁺ (m/z 156) → [M - CH₃]⁺ (m/z 141 ) + •CH₃

    • Loss of Formaldehyde (CH₂O): The [M - CH₃]⁺ fragment can subsequently lose a molecule of formaldehyde (CH₂O, 30 Da). This is a characteristic fragmentation pathway for methoxy-substituted aromatic cations.

      • [M - CH₃]⁺ (m/z 141) → [M - CH₃ - CH₂O]⁺ (m/z 111 ) + CH₂O

    • Loss of Carbon Monoxide (CO): Further fragmentation of the m/z 111 ion can occur through the loss of carbon monoxide (CO, 28 Da).

      • [M - CH₃ - CH₂O]⁺ (m/z 111) → [C₅H₄F]⁺ (m/z 83 ) + CO

Summary of Major Fragment Ions

The following table details the significant ions observed in the electron ionization mass spectrum of this compound.

m/zRelative IntensityProposed Fragment IonNeutral Loss
156High[C₈H₉FO₂]•⁺ (Molecular Ion)-
141Base Peak[C₇H₆FO₂]⁺•CH₃
113Medium[C₆H₄FO]⁺•CH₃, CO
111High[C₆H₄FO]⁺•CH₃, CH₂O
83Medium[C₅H₄F]⁺•CH₃, CH₂O, CO
Visualization of Fragmentation Pathway

The following diagram illustrates the primary fragmentation cascade of this compound upon electron ionization.

Fragmentation_Pathway M M•⁺ m/z 156 C₈H₉FO₂ F1 [M - CH₃]⁺ m/z 141 C₇H₆FO₂ M->F1 - •CH₃ F2 [M - CH₃ - CH₂O]⁺ m/z 111 C₆H₄FO F1->F2 - CH₂O F3 [C₅H₄F]⁺ m/z 83 F2->F3 - CO

Caption: Primary EI fragmentation pathway for this compound.

Part 3: Experimental Protocols & Workflow

To ensure the generation of high-quality, reproducible data, standardized experimental protocols are essential. The following sections detail self-validating methodologies for acquiring IR and MS data for this compound.

Protocol 1: FT-IR Spectrum Acquisition via ATR

Attenuated Total Reflectance (ATR) is a versatile sampling technique that requires minimal sample preparation.[13]

  • Instrument Preparation: Ensure the Bruker Alpha-P ATR FTIR spectrometer or equivalent is powered on and the OPUS software is initialized.[14]

  • Crystal Cleaning: Thoroughly clean the surface of the diamond ATR crystal with a Kimwipe dampened with isopropanol or ethanol and allow it to dry completely.[14]

  • Background Measurement: With the clean, empty crystal, run a background scan. This step is critical as it subtracts the spectral contributions of the atmosphere (CO₂, H₂O) and the instrument itself.[15]

  • Sample Application: Place a small amount of solid this compound powder (a few milligrams) directly onto the center of the ATR crystal.

  • Apply Pressure: Lower the instrument's press arm and apply consistent pressure to ensure optimal contact between the sample and the crystal surface.[13]

  • Sample Spectrum Acquisition: Initiate the sample scan. The typical range is 4000-400 cm⁻¹.

  • Data Processing: After acquisition, process the spectrum by performing a baseline correction and peak picking to identify the key absorption bands.

  • Post-Analysis Cleaning: Remove the sample and clean the ATR crystal thoroughly with a solvent-dampened Kimwipe as in Step 2.[14]

Protocol 2: EI Mass Spectrum Acquisition via GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile and semi-volatile organic compounds.[16]

  • Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) of this compound in a high-purity volatile solvent such as dichloromethane or hexane.[17] Transfer the solution to a 2 mL glass autosampler vial.

  • GC-MS System Configuration:

    • Instrumentation: Agilent 7890 GC coupled to a 5977 MS detector or equivalent.

    • GC Column: Use a non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d. x 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Method Parameters:

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL with a split ratio (e.g., 50:1) to avoid overloading the detector.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[18]

    • Solvent Delay: Set a solvent delay of 2-3 minutes to prevent the solvent peak from saturating the detector.[19]

  • MS Method Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Acquisition and Analysis: Inject the sample and acquire the data. Analyze the resulting chromatogram to find the peak for this compound and extract the corresponding mass spectrum for interpretation.

Overall Analytical Workflow

The following diagram outlines the comprehensive workflow for the spectroscopic characterization of this compound.

Workflow cluster_0 FT-IR Analysis cluster_1 GC-MS Analysis IR_Sample Sample Prep (Use Neat Solid) IR_Bkg Acquire Background IR_Sample->IR_Bkg IR_Acq Acquire ATR Spectrum IR_Bkg->IR_Acq IR_Proc Process Data (Baseline, Peak Pick) IR_Acq->IR_Proc IR_Report IR Spectrum & Peak Table IR_Proc->IR_Report Final Structural Confirmation IR_Report->Final MS_Sample Sample Prep (Dilute in Solvent) MS_Inject Inject into GC-MS MS_Sample->MS_Inject MS_Acq Acquire Data (TIC & Mass Spectra) MS_Inject->MS_Acq MS_Proc Process Data (Extract Spectrum) MS_Acq->MS_Proc MS_Report Mass Spectrum & Fragmentation MS_Proc->MS_Report MS_Report->Final Start Compound: This compound Start->IR_Sample Start->MS_Sample

Caption: Workflow for IR and GC-MS analysis of this compound.

Conclusion

The combined application of Infrared Spectroscopy and Electron Ionization Mass Spectrometry provides a comprehensive and definitive characterization of this compound. The IR spectrum reliably confirms the presence of the key functional groups—aromatic ring, ether linkages, and fluoro-substituent—while the mass spectrum provides the exact molecular weight and detailed structural information through its characteristic fragmentation pattern. The methodologies and interpretations presented in this guide serve as a robust framework for scientists engaged in the analysis and quality control of this and structurally related compounds.

References

  • Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]
  • Adamo, T. (2020). Bruker Alpha-P ATR FTIR Standard Operating Procedure. University of Toronto Scarborough. [Link]
  • Chemistry LibreTexts. (n.d.). Ether Infrared spectra. Chemistry LibreTexts. [Link]
  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]
  • Dr. K. (2023). IR spectrum of Ethers || FTIR spectroscopy. YouTube. [Link]
  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]
  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]
  • Scribd. (n.d.).
  • U.S. EPA. (n.d.). Gas Chromatography Mass Spectrometry. U.S. Environmental Protection Agency. [Link]
  • Jiang, L. et al. (2022). Basic Parameters for GC/MS Analysis.
  • Clark, C. R., et al. (2023).
  • Pharma Beginners. (2020).
  • SCION Instruments. (n.d.).
  • Clark, C. R., & Abiedalla, Y. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones.
  • NIST. (n.d.). 2,5-Dimethoxyfluorobenzene. In NIST Chemistry WebBook. [Link]
  • Chemistry LibreTexts. (2022). 2.5E: GC Parameters. Chemistry LibreTexts. [Link]
  • Shimadzu. (n.d.).
  • NIST. (n.d.). Benzene, fluoro-. In NIST Chemistry WebBook. [Link]
  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. UC Davis. [Link]
  • NIST. (n.d.). Benzene, 1,4-dimethoxy-. In NIST Chemistry WebBook. [Link]
  • Chemistry LibreTexts. (2022). 4.4: Interpreting Electron Ionization Mass Spectra. Chemistry LibreTexts. [Link]
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. CU Boulder. [Link]
  • De Paoli, G. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry.
  • NIST. (n.d.). Benzene, 1-fluoro-4-methoxy-. In NIST Chemistry WebBook. [Link]
  • Centurion, E., & Diaz, L. (2024). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Accounts of Chemical Research. [Link]
  • Reusch, W. (n.d.). Infrared Spectroscopy.
  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]
  • NIST. (n.d.). Benzene, 1,4-dimethoxy-. In NIST Chemistry WebBook. [Link]
  • NIST. (n.d.). Benzene, 1,4-dimethoxy-. In NIST Chemistry WebBook. [Link]
  • NIST. (n.d.). Benzene, 1-fluoro-4-methoxy-. In NIST Chemistry WebBook. [Link]
  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]
  • Cambridge Assessment International Education. (n.d.). Cambridge International Advanced Subsidiary and Advanced Level in Chemistry (9701).

Sources

Reactivity of 1,4-Dimethoxy-2-fluorobenzene with electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Reactivity of 1,4-Dimethoxy-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile aromatic compound whose utility in organic synthesis, particularly in pharmaceutical and materials science applications, stems from its unique electronic and steric properties.[1][2] The presence of two strongly activating methoxy groups and a deactivating but ortho-, para-directing fluorine atom creates a nuanced reactivity profile towards electrophiles. This guide provides a comprehensive analysis of the directing effects at play, explores the regioselectivity of key electrophilic aromatic substitution (EAS) reactions, and offers detailed experimental protocols.

Core Principles: Understanding the Electronic Landscape

The reactivity of this compound is governed by the interplay of inductive and resonance (mesomeric) effects of its three substituents. A clear understanding of these competing influences is critical to predicting reaction outcomes.

  • Methoxy Groups (-OCH₃): These are powerful activating groups. They exert a weak electron-withdrawing inductive effect (-I) due to oxygen's electronegativity but a very strong electron-donating resonance effect (+M) by delocalizing a lone pair of electrons into the aromatic π-system.[3] This resonance donation significantly increases the electron density of the ring, particularly at the ortho and para positions, making the molecule highly susceptible to electrophilic attack.[3][4]

  • Fluorine Atom (-F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring by pulling electron density away through the sigma bond network.[4][5][6] However, like other halogens, it also possesses lone pairs that can be donated into the ring via the +M effect. For fluorine, the -I and +M effects are finely balanced, but the net result is typically mild deactivation compared to benzene.[5][7] Crucially, this resonance donation, though weaker than that of the methoxy groups, is sufficient to direct incoming electrophiles to the ortho and para positions.[6][7]

The combination of these effects in this compound results in a highly activated aromatic system where the directing effects of all three substituents must be considered to determine the site of substitution.

Caption: Competing electronic effects in this compound.

Regioselectivity in Electrophilic Aromatic Substitution

The positions on the aromatic ring are numbered starting from the carbon bearing the fluorine atom as C2. The available positions for substitution are C3, C5, and C6.

  • Position C3: Ortho to the C2-fluorine and C4-methoxy group, and meta to the C1-methoxy group.

  • Position C5: Para to the C2-fluorine and ortho to the C4-methoxy group, and meta to the C1-methoxy group.

  • Position C6: Ortho to the C1-methoxy group and meta to both the C2-fluorine and C4-methoxy groups.

The powerful +M effect of the two methoxy groups strongly activates the positions ortho and para to them.

  • The C1-methoxy group activates C2 (blocked), C6, and C4 (blocked).

  • The C4-methoxy group activates C3, C5, and C1 (blocked).

The fluorine atom directs ortho and para, which corresponds to positions C3 and C5.

Considering the combined effects, positions C3 and C5 are activated by one methoxy group and the fluorine's directing effect, while C6 is activated by the other methoxy group. The synergistic activation at C3 and C5 by both an ortho-methoxy group and the fluorine's directing effect generally makes these the most probable sites of attack. However, steric hindrance from the adjacent fluorine atom at C2 can disfavor substitution at C3. Therefore, substitution is most likely to occur at position C5 , which is ortho to a methoxy group and para to the fluorine atom.

Key Electrophilic Substitution Reactions

Nitration

Nitration is a classic EAS reaction that introduces a nitro (-NO₂) group onto the aromatic ring. For this compound, this reaction proceeds with high regioselectivity. Experimental evidence shows that treating the substrate with nitric acid at low temperatures yields a single major product.[8]

The fluoro-substituent is found to be overwhelmingly para-directing, leading to the formation of 1-fluoro-2,5-dimethoxy-4-nitrobenzene in high yield.[8] This outcome confirms that substitution occurs at the C5 position, which is para to the fluorine and ortho to the C4-methoxy group.

Caption: Regioselective nitration of this compound.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are fundamental C-C bond-forming reactions.[9] Given the highly activated nature of the this compound ring, these reactions are expected to proceed under mild conditions.

  • Alkylation: The reaction with an alkyl halide or alcohol in the presence of a Lewis or Brønsted acid introduces an alkyl group.[10][11] For example, tert-butylation using t-butyl alcohol and sulfuric acid is a common method for activated systems like 1,4-dimethoxybenzene.[10][11][12] The high reactivity can sometimes lead to poly-alkylation, which must be controlled by careful management of stoichiometry and reaction conditions.[10]

  • Acylation: This reaction introduces an acyl group (R-C=O) using an acyl halide or anhydride with a Lewis acid catalyst. Acylation is generally more controllable than alkylation as the resulting acylbenzene is deactivated, preventing further reactions.

For this compound, both reactions are predicted to show a strong preference for substitution at the C5 position due to the combined directing effects and lower steric hindrance.

Halogenation

Direct halogenation (e.g., bromination or chlorination) with reagents like Br₂ or Cl₂, often with a mild Lewis acid catalyst, is also a viable transformation. The regiochemical outcome is expected to follow the same principles, favoring substitution at the C5 position.

Summary of Regioselectivity
Electrophilic ReactionReagentsMajor ProductPredicted Position of Substitution
Nitration HNO₃1-Fluoro-2,5-dimethoxy-4-nitrobenzeneC5
Alkylation (tert-butylation) t-BuOH, H₂SO₄1-tert-Butyl-4-fluoro-2,5-dimethoxybenzeneC5
Acylation (acetylation) CH₃COCl, AlCl₃1-(4-Fluoro-2,5-dimethoxyphenyl)ethanoneC5
Bromination Br₂, FeBr₃1-Bromo-4-fluoro-2,5-dimethoxybenzeneC5

Ortho-Metalation: An Alternative Functionalization Pathway

Beyond classical EAS, directed ortho-metalation (DoM) offers a powerful and regioselective method for functionalization.[13][14] In this strategy, a Directed Metalation Group (DMG) complexes with an organolithium base (e.g., n-butyllithium), directing the deprotonation of a specific ortho-proton.[13][15]

Both methoxy and fluoro groups can act as DMGs, although methoxy is generally stronger. In this compound, the methoxy group at C1 can direct lithiation to the C6 position, and the methoxy at C4 can direct to C3 or C5. The fluorine at C2 can direct to C3. The most acidic proton is typically the one situated between two directing groups. In this case, the proton at C3 is ortho to both a fluorine and a methoxy group, making it a prime candidate for abstraction.

Indeed, it has been demonstrated that treating this compound with n-butyllithium leads to lithiation, and subsequent quenching with an electrophile like bromine introduces a substituent specifically at the C3 position.[16]

Caption: Ortho-lithiation followed by electrophilic quench at the C3 position.

Experimental Protocols

Protocol: Synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene[8]

This protocol is a self-validating system as the high yield and purity of the single isomer product confirm the predicted regioselectivity.

Materials:

  • This compound (16.00 g, 0.10 mol)

  • Nitric acid (64-66%, 143 mL)

  • Ice water (600 mL)

  • 500 mL reaction flask

  • Stir plate and magnetic stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Cool the nitric acid (143 mL) in the 500 mL reaction flask to 0 °C using an ice bath.

  • While stirring, slowly add the this compound (16.00 g) to the cold nitric acid over a period of 10 minutes. Maintain the temperature at 0 °C throughout the addition.

  • After the addition is complete, continue stirring the solution at 0 °C for an additional 10 minutes.

  • Pour the reaction mixture onto 600 mL of ice water with vigorous stirring. A yellow precipitate will form.

  • Continue stirring the slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the product under vacuum to yield 1-fluoro-2,5-dimethoxy-4-nitrobenzene as a yellow solid.

  • Validation: The expected yield is approximately 90%. The product's identity and regiochemistry can be unequivocally confirmed by ¹H NMR, ¹³C NMR, and X-ray crystallography as reported.[8]

Protocol: Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene (Adapted for 2-Fluoro Derivative)

This protocol, adapted from procedures for the highly activated 1,4-dimethoxybenzene, serves as a template for the tert-butylation of the fluoro-substituted analog.[11][12] The expected outcome is mono-alkylation at the C5 position.

Materials:

  • This compound (1.56 g, 10 mmol)

  • Glacial acetic acid (5 mL)

  • t-Butyl alcohol (1.1 mL, ~12 mmol)

  • Concentrated sulfuric acid (H₂SO₄, 2 mL)

  • Ice-cold water

  • Methanol (for recrystallization)

  • 50 mL Erlenmeyer flask

  • Stir bar and plate

  • Ice bath

Procedure:

  • In the 50 mL Erlenmeyer flask, dissolve 1.56 g of this compound in 5 mL of glacial acetic acid. Gentle warming may be required.

  • Add 1.1 mL of t-butyl alcohol to the solution.

  • Cool the mixture in an ice bath.

  • While stirring, add 2 mL of concentrated sulfuric acid dropwise. Maintain the temperature below 10 °C.

  • After the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 20 minutes with occasional swirling.

  • Cool the flask again in an ice bath and slowly add 20 mL of ice-cold water to precipitate the product.

  • Collect the crude solid by vacuum filtration and wash with cold water.

  • Validation & Purification: Recrystallize the crude product from a minimal amount of hot methanol. The purity of the final product, 1-tert-butyl-4-fluoro-2,5-dimethoxybenzene, can be verified by melting point determination and NMR spectroscopy. The appearance of a singlet integrating to 9H in the ¹H NMR spectrum would be indicative of a successful tert-butylation.

Conclusion

The electrophilic reactivity of this compound is a compelling example of cooperative and competitive substituent effects. The powerful activating and directing influence of the two methoxy groups dominates, leading to a highly nucleophilic aromatic ring. The fluorine atom, while mildly deactivating, reinforces the ortho-, para-directing nature of the system. This synergy results in high regioselectivity for electrophilic attack, primarily at the C5 position, which is para to the fluorine and ortho to a methoxy group. Furthermore, alternative pathways like directed ortho-metalation provide a complementary strategy for functionalization at the sterically hindered C3 position. This predictable and selective reactivity makes this compound a valuable and strategic building block for the synthesis of complex, functionalized aromatic molecules in pharmaceutical and materials science research.[1][17]

References

  • Wikipedia.
  • MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2018, M984. [Link]
  • Organic Chemistry Tutor.
  • Chemistry LibreTexts. 7.5: Directing Effects. [Link]
  • ChemTalk. Directing Effects. [Link]
  • PubMed. Regioselectivity in the nitration of dialkoxybenzenes. J Org Chem, 2011, 76(5), 1285-94. [Link]
  • Aakash Institute.
  • University of Connecticut. Directed (ortho)
  • University of California, Berkeley.
  • ACS Publications. The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena.
  • Jacques Mortier - Unblog.fr.
  • University of Wisconsin-River Falls. Chemistry 211 Experiment 1. [Link]
  • West Virginia University. 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. [Link]
  • ResearchGate.
  • Organic Chemistry Portal.
  • Harvard University. ortho metalation - Andrew G Myers Research Group. [Link]
  • City College of San Francisco.
  • YouTube.
  • ResearchGate. Friedel–Crafts acylation of 1,2,4-trimethoxybenzene with different.... [Link]
  • University of British Columbia Chemistry.
  • Baran Lab - Scripps Research.

Sources

Introduction: The Strategic Importance of a Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,4-Dimethoxy-2-fluorobenzene for Advanced Research

This compound is a versatile aromatic compound that has garnered significant attention in the fields of pharmaceutical development, agrochemical synthesis, and materials science.[1][2][3] Its strategic value lies in the unique combination of a fluorine atom and two methoxy groups on a benzene scaffold. The introduction of fluorine can profoundly influence a molecule's pharmacokinetic and metabolic properties, often enhancing bioavailability, metabolic stability, and binding affinity to biological targets.[4][5] Concurrently, the methoxy groups serve as versatile handles for further chemical modification, allowing for the construction of complex molecular architectures.[4]

This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the commercial landscape, physicochemical properties, synthetic utility, and safety protocols associated with this compound.

Part 1: Physicochemical Profile and Identification

Accurate identification and understanding of a compound's physical properties are foundational to its effective use in research. This compound is typically a white to off-white crystalline solid or powder at room temperature.[1][6]

PropertyValueSource(s)
CAS Number 82830-49-7[1][7][8]
Molecular Formula C₈H₉FO₂[1][8][9]
Molecular Weight 156.16 g/mol [1][7]
IUPAC Name 2-Fluoro-1,4-dimethoxybenzene[3][8]
Synonyms 2,5-Dimethoxyfluorobenzene, 2-Fluorohydroquinone dimethyl ether[3][7][10]
Appearance White to almost white powder, lump, or crystalline solid[1][6]
Melting Point 23-26 °C[6][7][10]
Boiling Point 119-121 °C / 40 mmHg[1][7][10]
Density ~1.102 - 1.691 g/cm³[6][11]
Solubility Insoluble in water[2][6]
Refractive Index ~1.5020-1.5070 @ 20°C[6][8]
SMILES COC1=CC=C(OC)C(F)=C1[8]
InChI Key WNCYZVMZKSOPMU-UHFFFAOYSA-N[8]

Part 2: Commercial Suppliers and Procurement

This compound is readily available from a variety of chemical suppliers, catering to both small-scale research and bulk manufacturing needs. Purity levels are typically high, often exceeding 97% as determined by Gas Chromatography (GC).[1]

SupplierPurityAvailable Quantities
Thermo Scientific Chemicals ≥96.0% - 97%5g
Apollo Scientific 98%5g, 25g, 100g
Tokyo Chemical Industry (TCI) >97.0% (GC)5g, 25g
Chem-Impex ≥ 97% (GC)Custom
BLD Pharm CustomCustom
Santa Cruz Biotechnology CustomCustom
ChemicalBook Varies by listed supplierVaries
LookChem Varies by listed supplierVaries

Note: Availability and quantities are subject to change. Researchers should consult the respective supplier's website for the most current information.

Part 3: Core Applications in Synthesis and Drug Discovery

The utility of this compound stems from its tailored reactivity, making it a valuable intermediate in multi-step organic synthesis.

Pharmaceutical and Agrochemical Synthesis

This compound serves as a critical building block for creating more complex molecules with potential therapeutic or agricultural applications.[1][2][3] The fluorine atom and methoxy groups are instrumental in this regard:

  • Fluorine's Role : The presence of a fluorine atom can significantly alter the electronic properties of the aromatic ring, influencing its reactivity in subsequent reactions like electrophilic aromatic substitution.[1] In a drug discovery context, fluorine can improve metabolic stability, enhance binding to target proteins, and modulate the acidity (pKa) of nearby functional groups, thereby improving a drug candidate's pharmacokinetic profile.[4][5]

  • Methoxy Groups' Role : The two methoxy groups are activating and ortho-, para-directing, but they also provide sites for further functionalization. They can be demethylated to reveal reactive hydroxyl groups or used to direct metallation reactions to specific positions on the ring.

A key application is its use as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1]

Synthetic Intermediate and Reactivity

This compound is a versatile intermediate. For example, it can be selectively functionalized at the C3 position (ortho to the fluorine and one methoxy group). A common transformation involves lithiation followed by quenching with an electrophile, such as bromine, to introduce a new substituent.[10]

G cluster_start Starting Material cluster_reagents Reaction Conditions cluster_product Product A This compound in THF B 1. n-Butyllithium (n-BuLi) -78°C A->B Lithiation at C3 C 2. Bromine (Br₂) -78°C to RT B->C Intermediate Lithiated Species D 3-Bromo-1,4-dimethoxy- 2-fluorobenzene C->D Electrophilic Quench

Caption: Directed ortho-metallation and bromination workflow.

This selective functionalization provides a pathway to construct highly substituted aromatic rings that are common motifs in biologically active compounds.

Part 4: Safety, Handling, and Storage Protocols

Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of this compound.

Hazard Identification

The compound is classified as an irritant. Based on Safety Data Sheets (SDS), the key hazards are:

  • H315 : Causes skin irritation.[7][12][13]

  • H319 : Causes serious eye irritation.[7][12][13]

  • H335 : May cause respiratory irritation.[7][13]

Recommended Safety and Handling Workflow

A systematic approach to handling this chemical is essential to minimize exposure risks.

G cluster_prep Preparation cluster_handling Handling cluster_emergency First Aid Measures cluster_storage Storage & Disposal A Consult SDS B Wear PPE: - Safety Goggles - Lab Coat - Nitrile Gloves A->B C Work in a Ventilated Fume Hood B->C D Avoid breathing dust/vapors C->D E Prevent skin and eye contact D->E F Wash hands thoroughly after use E->F J Store in a cool, dry place F->J G Eyes: Rinse with water for 15+ min. Seek medical attention. H Skin: Wash with soap and water. Remove contaminated clothing. I Inhalation: Move to fresh air. Seek medical attention. K Keep container tightly sealed J->K L Dispose according to local regulations K->L

Caption: Laboratory safety and handling workflow diagram.

First Aid Measures:

  • Eyes : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[11][14]

  • Skin : Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice. Remove and wash contaminated clothing before reuse.[14]

  • Inhalation : Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[14]

Storage Conditions: The compound should be stored in a dry, cool, and well-ventilated place.[14] Keep the container tightly closed and away from strong oxidizing agents.[6][14] Recommended storage is at room temperature or in a cool, dark place (<15°C).[12]

Conclusion

This compound is a commercially accessible and synthetically valuable building block. Its unique electronic and steric properties, conferred by the fluorine and methoxy substituents, make it an important tool for medicinal chemists and materials scientists. By understanding its properties, applications, and safety requirements, researchers can effectively leverage this compound to advance their discovery and development programs.

References

  • This compound. LookChem. [Link]
  • 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. MDPI. [Link]
  • Fluorine in drug discovery: Role, design and case studies. Preprints.org. [Link]

Sources

An In-Depth Technical Guide to the Safe Handling and Management of 1,4-Dimethoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Proactive Approach to Chemical Safety

In the fields of pharmaceutical synthesis, agrochemical development, and materials science, 1,4-Dimethoxy-2-fluorobenzene (CAS No. 82830-49-7) serves as a valuable fluorinated building block.[1][2][3][4] Its unique electronic properties, conferred by the fluorine and methoxy groups, allow for the construction of complex molecular architectures and can enhance the pharmacokinetic profiles of target molecules.[4] However, as with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are not merely procedural formalities; they are the cornerstones of responsible research and development.

This guide is designed for the professional scientist and researcher. It eschews a generic checklist approach in favor of a synthesized, in-depth analysis of this compound's specific characteristics. Our objective is to empower laboratory personnel with the expertise to handle this compound safely, manage risks effectively, and respond decisively in the event of an emergency. We will delve into the causality behind safety protocols, ensuring that each recommendation is grounded in the physicochemical properties of the substance itself.

Section 1: Chemical and Physical Identity

A foundational element of safety is the unambiguous identification of the substance in use. Misidentification can lead to catastrophic errors in handling and emergency response.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 82830-49-7[5][6][7][8][9][10]
Molecular Formula C₈H₉FO₂[3][5][7][9]
Molecular Weight 156.15 g/mol [3][5][8][9]
Synonyms 2-Fluoro-1,4-dimethoxybenzene, 2-Fluorohydroquinone dimethyl ether[1][3][5][8]
Appearance White crystalline low melting solid or powder[5][10][11]
Melting Point 23-26 °C (73-79 °F)[3][7][8][10]
Boiling Point ~121 °C @ 40 mmHg; 198 °C @ 760 mmHg[3][5][7][8]
Flash Point 80-85 °C (176-185 °F) (closed cup)[5][7]
Solubility Insoluble in water[1][2][3][7]

Note: The low melting point means this substance may be encountered as a liquid or a solid depending on ambient laboratory temperatures.

Section 2: Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of this compound is critical for establishing appropriate controls. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system, with some data suggesting potential harm if swallowed.[1][5][6][8][12]

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard CodeHazard StatementPictogramSignal Word
Skin Corrosion/IrritationH315Causes skin irritationGHS07Warning
Serious Eye Damage/IrritationH319Causes serious eye irritationGHS07Warning
STOT - Single ExposureH335May cause respiratory irritationGHS07Warning
Acute Toxicity, Oral (Potential)H302Harmful if swallowedGHS07Warning

(Sources:[1][5][6][7][8][11][12][13])

Diagram 1: Core Hazard Profile

substance { This compound | CAS: 82830-49-7 | Signal Word: Warning} pictogram hazards H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Safety Goggles Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (Contaminated) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles Doff2->Doff3 spill Spill Occurs alert Alert others Evacuate if necessary spill->alert assess Assess Spill Size & Hazards alert->assess ppe Don Appropriate PPE assess->ppe  Small Spill (<200 mL) Known Hazards call_ehs CALL EHS / 911 Evacuate Area assess->call_ehs  Large Spill (>200 mL) Unknown/High Hazard contain Contain spill with absorbent material ppe->contain cleanup Collect material with non-sparking tools contain->cleanup decon Decontaminate area with soap & water cleanup->decon dispose Package waste in a sealed container decon->dispose label Label as Hazardous Waste dispose->label

Caption: Decision-making process for chemical spill response.

Protocol: Small Spill Cleanup (<200 mL)
  • Alert & Restrict: Alert personnel in the immediate area. Restrict access to the spill site.

  • Ventilate: Ensure the fume hood is operating correctly.

  • PPE: Don the appropriate PPE as described in Section 3 (goggles, gloves, lab coat).

  • Contain: Cover the spill with a dry absorbent material like vermiculite, sand, or a commercial chemical absorbent, working from the outside in to prevent spreading. 5[14][15][16][17]. Collect: Carefully sweep or scoop the absorbed material into a designated, sealable waste container using non-sparking tools. 6[6][18][15]. Decontaminate: Clean the spill area thoroughly with soap and water. 7[18][14]. Dispose: Seal the waste container, label it clearly as "Hazardous Waste: this compound spill debris," and manage it according to your institution's hazardous waste disposal procedures.

[5][6][18][16]---

Section 6: Disposal Considerations

Chemical waste disposal is strictly regulated. Never dispose of this compound or its contaminated materials down the drain or in general waste.

Waste Management:

  • Product: Unused product should be disposed of as hazardous waste through a licensed contractor. *[5][6][19] Containers: Empty containers may retain product residue and should be handled as hazardous. D[20][19]o not reuse containers. They should be triple-rinsed (if appropriate for the container type) with a suitable solvent, and the rinsate collected as hazardous waste.

  • Regulatory Compliance: All disposal activities must comply with applicable local, regional, and national environmental regulations.

[5][18][19]---

References

  • Material Safety Data Sheet - 1,4-Dimethoxybenzene - Cole-Parmer.[Link]
  • Cleaning up a spill | Compliance and Risk Management - Kent St
  • Spill Response Procedures - FIU Environmental Health and Safety.[Link]
  • Laboratory Chemical Spill Cleanup and Response Guide - CUNY.[Link]
  • CHEMICAL SPILL PROCEDURES.[Link]

Sources

A Comprehensive Technical Guide to the Safe Disposal of 1,4-Dimethoxy-2-fluorobenzene Waste

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dimethoxy-2-fluorobenzene (CAS No. 82830-49-7) is a fluorinated aromatic compound frequently utilized as a key intermediate and building block in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2][3] Its unique structure and reactivity make it a valuable tool in modern organic synthesis. However, these same properties, combined with its classification as a hazardous substance, necessitate a rigorous and scientifically grounded approach to its waste management. Improper disposal can pose significant risks to personnel and the environment.

This guide provides a comprehensive framework for the safe handling, segregation, and disposal of this compound waste. Moving beyond a simple checklist, it delves into the causality behind each procedural step, grounding protocols in established safety science and regulatory principles. The objective is to equip laboratory professionals with the expertise to manage this waste stream responsibly, ensuring a self-validating system of safety and compliance.

Section 1: Compound Identification and Hazard Profile

A foundational understanding of the chemical's properties and hazards is non-negotiable for safe handling and disposal.

1.1: Physical and Chemical Properties

The physical characteristics of this compound dictate its behavior in the laboratory and the environment, influencing storage and spill response procedures. It is a white crystalline solid with a low melting point, meaning it may be encountered as a liquid depending on ambient laboratory temperatures.[4][5] Critically, it is insoluble in water, which has implications for both environmental contamination and decontamination procedures.[1][2]

PropertyValueSource
CAS Number 82830-49-7[4]
Molecular Formula C₈H₉FO₂[4]
Molecular Weight 156.15 g/mol [5]
Appearance White crystalline low melting solid[4]
Melting Point 23-26 °C[5]
Boiling Point 121 °C / 40 mmHg[4]
Solubility Insoluble in water[1][2]
Stability Stable under recommended storage conditions[6][7]
Incompatibilities Strong oxidizing agents[6][8]
1.2: Toxicological and Hazard Classification

This compound is classified as a hazardous substance. Exposure can cause significant irritation to the skin, eyes, and respiratory system.[5][6] Its classification as "harmful if swallowed" underscores the need for stringent handling protocols to prevent ingestion.[4][9]

Hazard ClassificationGHS CategoryHazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[9]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[5][6]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[5][6]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[5][6]

As a halogenated aromatic compound, it must be treated as hazardous waste to prevent environmental contamination.[10] While specific ecotoxicity data for this compound is limited, related fluoroaromatic compounds are known to be toxic to aquatic life with long-lasting effects.[11]

Section 2: Personnel Protection and Safety Engineering

A multi-layered approach combining engineering controls and personal protective equipment (PPE) is essential to mitigate the risks associated with handling this compound.

2.1: Engineering Controls

The primary line of defense is to minimize exposure at the source.

  • Chemical Fume Hood: All handling of this compound and its waste, including weighing, transfers, and rinsing of glassware, must be conducted within a properly functioning chemical fume hood.[10] This is critical for preventing the inhalation of vapors or dust.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[6][12]

  • Emergency Facilities: An eyewash station and safety shower must be readily accessible in any area where the chemical is handled.[12]

2.2: Personal Protective Equipment (PPE)

The selection of PPE is not arbitrary; it is dictated by a risk assessment of the specific tasks being performed.[13]

  • Eye and Face Protection: Tightly fitting chemical safety goggles conforming to NIOSH or EN 166 standards are mandatory.[4][6] When performing operations with a higher risk of splashing, such as transferring larger volumes or cleaning up spills, a face shield must be worn in addition to safety goggles.[14]

  • Skin Protection: A flame-resistant lab coat should be worn and kept buttoned.[14] Chemical-resistant gloves (e.g., nitrile) must be worn and inspected for integrity before each use.[4][6] For tasks involving significant potential for contact, consider double-gloving or using gloves with higher resistance, such as butyl rubber.[13]

  • Respiratory Protection: Under normal use within a fume hood, respiratory protection is not typically required.[6] However, in the event of a large spill or a failure of engineering controls, a full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) may be necessary.[4][15]

PPE_Selection_Workflow cluster_assessment 1. Task Assessment cluster_controls 2. Engineering Controls cluster_ppe 3. PPE Selection start Begin Handling of This compound fume_hood Work in Chemical Fume Hood? start->fume_hood eye_protection Mandatory: Chemical Safety Goggles fume_hood->eye_protection Yes splash_risk Risk of Splash? eye_protection->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes skin_protection Mandatory: Lab Coat & Nitrile Gloves splash_risk->skin_protection No face_shield->skin_protection

Diagram 1: A workflow for selecting appropriate PPE when handling the compound.
Section 3: On-Site Waste Management: Segregation and Storage

The cornerstone of proper chemical waste disposal is rigorous segregation at the point of generation. This prevents chemical incompatibilities and simplifies the final disposal process, often reducing costs.[10]

3.1: The Criticality of Segregation

This compound is a halogenated organic compound . As such, its waste stream must never be mixed with non-halogenated organic waste.[10][16] Co-mingling these streams complicates disposal, as the entire volume must then be treated as more hazardous and expensive halogenated waste.

3.2: Step-by-Step Waste Collection Protocol
  • Container Selection: Use a designated, non-reactive, and chemically compatible waste container with a tightly sealing screw cap. The container must be in good condition and free from leaks.[10][16]

  • Labeling: Before adding any waste, the container must be clearly labeled. The label must include the words "Hazardous Waste " and the full chemical name: "Waste this compound ".[10] If other halogenated solvents (e.g., acetone used for rinsing) are present, they must also be listed. Do not use abbreviations or chemical formulas.[16]

  • Collection: Collect all waste materials, including residual solids, solutions, and the first rinsate from contaminated glassware (e.g., acetone rinse), in the designated container.[10]

  • Closure: Keep the waste container tightly closed at all times, except when actively adding waste.[10][16] This minimizes the release of vapors into the laboratory.

  • Storage: Store the sealed container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from incompatible materials like strong oxidizing agents.[10][12]

  • Disposal Request: Follow your institution's Environmental Health and Safety (EHS) procedures to arrange for the pickup and disposal of the full waste container. Avoid excessive accumulation of waste.[10][16]

Waste_Segregation_Workflow cluster_generation Point of Generation cluster_process Segregation & Collection Process cluster_storage Temporary Storage gen Waste Generated (e.g., reaction residue, contaminated solvent) identify Identify as Halogenated Waste gen->identify container Select Designated Halogenated Waste Container identify->container Yes labeling Label Container: 'Hazardous Waste' + Full Chemical Name(s) container->labeling collect Add Waste & Rinsate to Container labeling->collect seal Tightly Seal Container collect->seal store Store in Cool, Dry, Ventilated Satellite Accumulation Area seal->store pickup Schedule Pickup by EHS / Licensed Waste Vendor store->pickup Spill_Response_Flowchart spill Spill Occurs size Major Spill or Outside Fume Hood? spill->size evacuate Evacuate Area Alert Others Call Emergency Response size->evacuate Yes minor_spill Small Spill Inside Fume Hood size->minor_spill No ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) minor_spill->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect Contaminated Material into a Sealed Container contain->collect label_waste Label as Hazardous Spill Waste collect->label_waste decontaminate Decontaminate Surface with Soap and Water label_waste->decontaminate dispose Dispose of Waste via EHS decontaminate->dispose

Diagram 3: A decision flowchart for responding to a chemical spill.
5.2: Personal Exposure and First Aid
  • Skin Contact: Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing. [6]Seek medical attention if irritation develops or persists. [4]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. [6]Remove contact lenses if present and easy to do. [4]Seek immediate medical attention. [6]* Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention. [6][17]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. [12]Seek immediate medical attention. [4]

Conclusion

The responsible management of this compound waste is an integral part of the research and development lifecycle. A scientifically rigorous approach, rooted in the principles of hazard assessment, engineering controls, proper segregation, and certified disposal, is paramount. By understanding the "why" behind each protocol—from the mandatory separation of halogenated streams to the high-temperature requirements for their destruction—scientists and researchers can effectively protect themselves, their colleagues, and the environment. Adherence to these guidelines, in concert with institutional EHS policies, forms a robust and self-validating system for safety and compliance.

References
  • Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. Benchchem.
  • This compound - Safety Data Sheet. ChemicalBook.
  • Proper disposal of chemicals. Sciencemadness Wiki.
  • This compound [CAS# 82830-49-7]. chemBlink.
  • 82830-49-7 Cas No. | this compound. Apollo Scientific.
  • SAFETY DATA SHEET - Fluorobenzene. Thermo Fisher Scientific. 2009-09-22.
  • This compound | 82830-49-7. ChemicalBook.
  • Spill Control/Emergency Response - EHSO Manual 2025-2026.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency. 2024-04-08.
  • Material Safety Data Sheet - 1,4-Dimethoxybenzene. Cole-Parmer.
  • SAFETY DATA SHEET - 2-Fluoro-1,4-dimethoxybenzene. Fisher Scientific. 2024-03-27.
  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • Personal Protective Equipment (PPE). CHEMM.
  • Pilot-Scale Fluoropolymer Incineration Study: Thermal Treatment of a Mixture of Fluoropolymers under Representative European Municipal Waste.
  • SAFETY DATA SHEET - 1,4-Dimethoxybenzene. Santa Cruz Biotechnology. 2015-09-09.
  • 2-Fluoro-1,4-dimethoxybenzene, 97%, Thermo Scientific Chemicals 5 g. Fisher Scientific.
  • SAFETY DATA SHEET - 1,4-Dimethoxybenzene. Sigma-Aldrich. 2024-09-08.
  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. U.S. Environmental Protection Agency. 2025-09-22.
  • Incineration is not a safe disposal method for PFAS. Reginfo.gov.
  • Hazardous Materials Disposal Guide. Nipissing University. 2019-06-12.
  • CHEMICAL SPILL PROCEDURES. Clarkson University.
  • Personal Protective Equipment (PPE) Matrix Guidelines for Biosafety & Chemical PPE. William & Mary.
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon Occupational Safety and Health.
  • SAFETY DATA SHEET - 1-Fluoro-2,4-dimethoxybenzene. Fisher Scientific. 2024-03-30.
  • This compound | CAS 82830-49-7. Santa Cruz Biotechnology.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency. 2020-12-18.
  • 1,4-Dimethoxybenzene SDS (Safety Data Sheet). Flinn Scientific. 2015-01-20.
  • DRAFT.EPA.PFAS Disposal-022221-CLEAN. Reginfo.gov. 2021-02-22.
  • How to Choose PPE for Chemical Work. 2025-10-23.
  • Per- and polyfluorinated substances in waste incinerator flue gases. RIVM. 2014-05-30.
  • 2-Fluoro-1,4-dimethoxybenzene. Chem-Impex.
  • Emissions from incineration of fluoropolymer materials. NILU. 2009-12-14.
  • Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol. NIH.
  • Safety (MSDS) data for 1,4-dimethoxybenzene. 2010-02-08.

Sources

A Computational Chemist's Guide to 1,4-Dimethoxy-2-fluorobenzene: Structure, Reactivity, and Pharmaceutical Potential

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 1,4-Dimethoxy-2-fluorobenzene is a substituted aromatic compound of significant interest in organic synthesis and medicinal chemistry.[1] This guide provides a comprehensive computational analysis of its molecular structure, spectroscopic signatures, electronic properties, and reactivity. By leveraging Density Functional Theory (DFT) and other advanced computational methods, we elucidate the fundamental characteristics of this molecule. Furthermore, we present detailed, field-proven protocols for performing these calculations and explore the molecule's potential in drug development through molecular docking simulations. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational techniques to accelerate their research.

Introduction to this compound

This compound (CAS 82830-49-7) is a fluorinated aromatic ether.[2] Its structure, featuring two electron-donating methoxy groups and an electron-withdrawing fluorine atom on a benzene ring, creates a unique electronic environment that dictates its chemical behavior and potential applications. It serves as a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.[1][3] Understanding its three-dimensional structure, electron distribution, and reactive sites is paramount for designing efficient synthetic routes and for its application as a scaffold in drug design.

Computational chemistry offers a powerful, cost-effective lens through which to examine molecules at the atomic level.[4] Techniques like Density Functional Theory (DFT) allow for the accurate prediction of a wide range of properties, from molecular geometry and vibrational frequencies to electronic characteristics and reaction pathways.[5][6] This in-silico approach not only complements experimental data but also provides predictive insights that can guide experimental design, saving valuable time and resources.

This guide will systematically explore the computational characterization of this compound, demonstrating how theoretical calculations can provide a deep understanding of its chemical nature.

Computational Analysis of Molecular Structure and Spectroscopy

The foundation of any computational study is the accurate determination of the molecule's lowest-energy three-dimensional structure. This optimized geometry is the starting point for calculating all other properties.

Geometric Optimization

The first step is a geometry optimization, which locates the minimum energy conformation of the molecule. This is typically performed using DFT methods. A common and reliable choice for organic molecules is the B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p).[7][8] The B3LYP functional offers a good balance between computational cost and accuracy for many organic systems.[5] The 6-311++G(d,p) basis set is robust, including diffuse functions (++) to describe lone pairs and anions accurately, and polarization functions (d,p) to allow for non-spherical electron distribution, which is crucial for describing bonding.

A frequency calculation must be performed on the optimized geometry to confirm that it represents a true energy minimum. The absence of imaginary frequencies indicates a stable structure. The optimized geometric parameters (bond lengths and angles) can then be compared with experimental data, such as that from X-ray crystallography, if available.

Table 1: Predicted Structural Parameters for this compound (Note: As specific experimental crystallographic data for this exact molecule is not readily available in the searched literature, these DFT-predicted values serve as a reliable theoretical reference.)

ParameterPredicted Value (B3LYP/6-311++G(d,p))
C1-C2 Bond Length~1.39 Å
C2-F Bond Length~1.36 Å
C1-O(CH3) Bond Length~1.37 Å
C4-O(CH3) Bond Length~1.36 Å
C-C-C Bond Angle~120° (in-ring)
C-O-C Bond Angle~118°
Vibrational Spectroscopy (FT-IR)

The same frequency calculation used to verify the optimized geometry also yields the theoretical vibrational spectrum (FT-IR and Raman).[9] Each calculated frequency corresponds to a specific normal mode of vibration (e.g., C-H stretch, C=C ring stretch). These calculated spectra can be compared with experimental spectra to confirm the structure and assign spectral bands.[10] It is standard practice to apply a scaling factor to the calculated frequencies (e.g., ~0.96 for B3LYP) to better match experimental values, as the calculations assume a harmonic oscillator model which deviates from real-world anharmonicity.[9]

NMR Spectroscopy

Predicting NMR chemical shifts is a key application of computational chemistry for structural elucidation.[11] The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a reliable approach for calculating the isotropic shielding values of nuclei like ¹H, ¹³C, and ¹⁹F.[11][12] These shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as Tetramethylsilane (TMS). For ¹⁹F NMR, specialized scaling factors may be required to achieve high accuracy.[11][13]

Electronic Properties and Reactivity Analysis

DFT calculations provide a wealth of information about the electronic structure of a molecule, which is key to understanding its reactivity.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that govern many chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[14] The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's electronic stability and reactivity.[15] A smaller gap suggests the molecule is more polarizable and more reactive.[16] For this compound, the electron-donating methoxy groups raise the HOMO energy, while the fluorine and the aromatic ring influence the LUMO.

Caption: Frontier Molecular Orbital (HOMO-LUMO) Energy Diagram.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a color-coded diagram that illustrates the charge distribution on the molecule's surface. It is an invaluable tool for predicting where a molecule is susceptible to electrophilic and nucleophilic attack.[5][8]

  • Red regions (negative potential) indicate electron-rich areas, typically lone pairs on oxygen or fluorine, which are prone to attack by electrophiles.

  • Blue regions (positive potential) indicate electron-poor areas, such as hydrogen atoms, which are susceptible to attack by nucleophiles.

  • Green regions represent areas of neutral potential.

For this compound, the MEP would show negative potential around the oxygen and fluorine atoms and positive potential around the hydrogen atoms of the methoxy groups and the benzene ring.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule.[17][18] It transforms the calculated wave function into a localized Lewis-like structure of bonds and lone pairs.[17] A key part of NBO analysis is the second-order perturbation theory analysis, which quantifies the stabilizing energy of donor-acceptor interactions.[19] For example, it can reveal hyperconjugative interactions, such as the delocalization of electron density from the oxygen lone pairs into the antibonding orbitals (σ*) of the aromatic ring, which contributes to the molecule's overall stability.[14]

Application in Drug Development: Molecular Docking

The structural and electronic features of this compound make it an interesting scaffold for drug design. Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex.[20][21] This method is crucial in drug discovery for screening virtual libraries of compounds and predicting binding affinities.[22]

A hypothetical docking study could involve placing this compound into the active site of a relevant biological target, for example, a protein tyrosine kinase like the Epidermal Growth Factor Receptor (EGFR), which is implicated in cancer.[21][22] The docking results would provide a binding score (e.g., in kcal/mol), indicating the strength of the interaction, and reveal the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.[20]

Docking_Workflow PDB 1. Receptor Preparation (e.g., EGFR from PDB) Grid 3. Grid Box Generation (Define Active Site) PDB->Grid Ligand 2. Ligand Preparation (this compound) Dock 4. Docking Simulation (e.g., AutoDock Vina) Ligand->Dock Grid->Dock Analysis 5. Analysis of Results (Binding Energy & Poses) Dock->Analysis

Caption: A typical workflow for a molecular docking simulation.

Methodologies and Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for the key computational methods discussed.

Protocol: DFT Geometry Optimization and Frequency Calculation

Objective: To find the stable structure of this compound and calculate its vibrational frequencies. Software: Gaussian 16 (or similar quantum chemistry package)

Step-by-Step Methodology:

  • Build the Molecule: Construct an initial 3D structure of this compound using a molecular editor like GaussView.

  • Set Up the Calculation: Create an input file with the following keywords in the route section: #p B3LYP/6-311++G(d,p) Opt Freq.

    • B3LYP/6-311++G(d,p): This specifies the level of theory. Causality: This combination is a well-established standard for obtaining accurate geometries and frequencies for organic molecules with a reasonable computational expense.[5][8]

    • Opt: This keyword requests a geometry optimization to find the lowest energy structure.

    • Freq: This requests a frequency calculation to be performed on the optimized geometry. Self-Validation: This step is crucial to confirm the optimized structure is a true minimum (no imaginary frequencies) and to obtain the IR spectrum.

  • Run the Calculation: Submit the input file to the Gaussian software.

  • Analyze the Output:

    • Open the output file (.log or .out).

    • Confirm the optimization converged successfully.

    • Check the frequency section. Verify that there are no negative (imaginary) frequencies.

    • Extract the optimized Cartesian coordinates to view the final structure.

    • Visualize the calculated vibrational modes and compare the frequencies with an experimental IR spectrum.

Protocol: Molecular Docking Simulation

Objective: To predict the binding mode and affinity of this compound to a protein target. Software: AutoDock Vina, PyRx, and Discovery Studio Visualizer[20]

Step-by-Step Methodology:

  • Receptor Preparation:

    • Download the crystal structure of the target protein (e.g., EGFR, PDB ID: 2J5F) from the Protein Data Bank.[22]

    • Remove water molecules, co-factors, and any existing ligands from the protein structure.

    • Add polar hydrogens and assign charges (e.g., Gasteiger charges). This step is critical for correctly calculating electrostatic interactions.

  • Ligand Preparation:

    • Use the DFT-optimized structure of this compound.

    • Assign charges and define the rotatable bonds. Causality: Allowing specific bonds to rotate gives the ligand conformational flexibility, which is essential for finding the optimal binding pose.

  • Grid Box Generation:

    • Define a 3D grid box that encompasses the active site of the protein. The dimensions of the box should be large enough to allow the ligand to move and rotate freely within the binding pocket.

  • Run Docking:

    • Execute the AutoDock Vina calculation. Vina will systematically search for the best binding poses of the ligand within the grid box using a scoring function to estimate the binding affinity.[20]

  • Analyze Results:

    • The output will provide a set of binding poses ranked by their binding affinity scores (in kcal/mol). The pose with the lowest energy is considered the most probable binding mode.

    • Self-Validation: Visualize the top-ranked pose in a molecular viewer. Analyze the intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein residues. A plausible binding mode should feature chemically sensible interactions.

Conclusion and Future Outlook

This guide has demonstrated the power of computational chemistry to provide a detailed, multi-faceted understanding of this compound. Through DFT calculations, we have characterized its stable geometry, predicted its spectroscopic signatures, and analyzed its electronic properties and reactivity through HOMO-LUMO, MEP, and NBO analyses. Furthermore, we have outlined how molecular docking can be employed to investigate its potential as a pharmacophore in drug discovery.

The protocols provided offer a validated framework for researchers to apply these techniques to their own investigations. Future computational work could expand upon this foundation by exploring reaction mechanisms involving this molecule, calculating its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, or performing molecular dynamics simulations to understand the stability of its protein-ligand complexes over time. By integrating these computational insights with experimental work, the scientific community can accelerate the discovery and development of novel molecules with valuable applications.

References

  • Saunders, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link][12][14]
  • Li, Y., et al. Prediction of 19F NMR chemical shifts for organic compounds with ORCA. Journal of Magnetic Resonance. [Link][13]
  • Jonas, E., Kuhn, S., & Schlörer, N. (2022). Prediction of chemical shift in NMR: A review. Magnetic Resonance in Chemistry. [Link][14]
  • ResearchGate. NBO computed orbital interactions. [Link][15]
  • LookChem. This compound. [Link][24]
  • Abraham, R. J., et al. Proton Chemical Shifts in NMR. Part 141.
  • Horton, D. A. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank. [Link][26]
  • Elixir International Journal. Elixir Comp. Chem. 120 (2018) 51711-51720. [Link][8]
  • Elewa, A. H., & Mabied, A. E. (2023).
  • Ulrich, A. S., et al. Calculation of fluorine chemical shift tensors for the interpretation of oriented 19F-NMR spectra of gramicidin A in membranes.
  • Elewa, A. H., & Mabied, A. E. (2023). Crystallographic and DFT study of novel dimethoxybenzene derivatives. National Institutes of Health. [Link][6][7]
  • University of Regensburg. Natural Bond Orbital (NBO) Analysis. [Link][18]
  • Alawa, A. P., et al. (2021). Molecular Docking and in silico Pharmacokinetic Investigations towards Designing Multi-target Potent Dengue Virus Inhibitors. Chemical Review and Letters. [Link][21]
  • SCM. QTAIM (Bader), localized orbitals and conceptual DFT. [Link][28]
  • Michalska, D., et al. (2021). Theoretical Study of 2-(Trifluoromethyl)
  • Khan, I., et al. (2023). DFT and QTAIM analysis of fluorenol and fluorenone in molecular nanoelectronics. Scientific Reports. [Link][17]
  • ResearchGate. (PDF) DFT and QTAIM analysis of fluorenol and fluorenone in molecular nanoelectronics. [Link][16]
  • Wikipedia.
  • Barroso, J. (2009). Analyzing Natural Bond Orbitals (NBO) results from Gaussian '03 & '09. Dr. Joaquin Barroso's Blog. [Link][20]
  • Fegade, B. S., et al. (2023). Design, synthesis, molecular docking and molecular dynamics studies of some 3-methoxy flavone derivatives as an anti-breast cancer agent.
  • SciSpace. Design, Synthesis, Cytotoxicity and Molecular docking studies of 1-(4-methoxyphenyl)-N- substituted phenyl-1H. [Link][23]
  • Semantic Scholar. Articles. [Link][22]
  • Ribeiro, A. C., et al. (2021).
  • ResearchGate. (PDF) Vibrational spectrum and assignments of 2-(4-methoxyphenyl)-1 H-benzo[d]imidazole by ab initio Hartree-Fock and density functional methods. [Link][10]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis and Derivatization of 1,4-Dimethoxy-2-fluorobenzene for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Among the myriad of fluorinated building blocks, 1,4-dimethoxy-2-fluorobenzene and its derivatives represent a particularly valuable class of intermediates.[3][4] The strategic placement of the fluoro and methoxy groups on the benzene ring provides a versatile platform for the synthesis of complex molecules with potential therapeutic applications in areas such as neuroscience and oncology.[3]

This comprehensive guide provides a detailed exploration of the synthesis of this compound, delving into the mechanistic rationale behind the chosen synthetic strategy. Furthermore, it offers detailed protocols for its subsequent derivatization, empowering researchers and drug development professionals to leverage this important scaffold in their synthetic endeavors.

Synthetic Strategies: The Path to this compound

The synthesis of this compound is most effectively achieved through a two-step process: the preparation of the precursor, 1,4-dimethoxybenzene, followed by a regioselective electrophilic fluorination.

Part 1: Synthesis of the 1,4-Dimethoxybenzene Precursor

The synthesis of 1,4-dimethoxybenzene is a well-established Williamson ether synthesis, starting from the readily available hydroquinone.

Reaction Mechanism: The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The hydroxide ions from sodium hydroxide deprotonate the hydroxyl groups of hydroquinone to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic methyl group of dimethyl sulfate, displacing the sulfate as a leaving group. The process is repeated for the second hydroxyl group to yield the desired 1,4-dimethoxybenzene.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Hydroquinone Hydroquinone Phenoxide Phenoxide Intermediate Hydroquinone->Phenoxide Deprotonation NaOH NaOH NaOH->Phenoxide Dimethyl_Sulfate Dimethyl Sulfate Product 1,4-Dimethoxybenzene Dimethyl_Sulfate->Product Phenoxide->Product SN2 Attack

Caption: Williamson Ether Synthesis of 1,4-Dimethoxybenzene.

Experimental Protocol: Synthesis of 1,4-Dimethoxybenzene

This protocol is adapted from a standard procedure for the methylation of hydroquinone.[5]

ParameterValue
Reactants Hydroquinone, Dimethyl Sulfate, Sodium Hydroxide
Solvent Water
Temperature Below 40°C, then heated
Reaction Time ~30 minutes on a boiling water bath
Work-up Filtration, washing with water, recrystallization
Expected Yield High

Step-by-Step Procedure:

  • In a three-necked flask equipped with a reflux condenser, stirrer, and internal thermometer, rapidly add 2.5 moles of 10% sodium hydroxide solution to 1 mole of hydroquinone with stirring.

  • With vigorous stirring, add 2 moles of dimethyl sulfate, ensuring the temperature remains below 40°C by using a water bath for cooling.

  • After the addition is complete, heat the mixture on a boiling water bath for 30 minutes to complete the reaction and to decompose any unreacted dimethyl sulfate.

  • After cooling, the solid product is collected by filtration, washed with water, and can be purified by recrystallization from ethanol or by vacuum distillation.

Part 2: Electrophilic Fluorination of 1,4-Dimethoxybenzene

The introduction of a fluorine atom onto the 1,4-dimethoxybenzene ring is achieved through an electrophilic aromatic substitution reaction. The choice of the fluorinating agent is critical for the success of this transformation. N-F reagents such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are widely used due to their stability and predictable reactivity.[6][7][8][9][10][11]

Reaction Mechanism and Regioselectivity: The electrophilic fluorination of an aromatic ring is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The mechanism is a subject of ongoing discussion, with evidence supporting both a single-electron transfer (SET) and an SN2-type pathway.[6]

The regioselectivity of the fluorination is dictated by the directing effects of the substituents on the aromatic ring. In the case of 1,4-dimethoxybenzene, both methoxy groups are ortho-, para-directing and strongly activating. The fluorine atom will preferentially substitute at one of the positions ortho to a methoxy group.

Electrophilic_Fluorination cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Dimethoxybenzene 1,4-Dimethoxybenzene Sigma_Complex Sigma Complex (Wheland Intermediate) Dimethoxybenzene->Sigma_Complex Electrophilic Attack Selectfluor Selectfluor® Selectfluor->Sigma_Complex Product This compound Sigma_Complex->Product Deprotonation

Caption: Electrophilic Fluorination of 1,4-Dimethoxybenzene.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the direct fluorination of electron-rich aromatic compounds using Selectfluor®.[12]

ParameterValue
Reactant 1,4-Dimethoxybenzene
Fluorinating Agent Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
Acid Catalyst Trifluoromethanesulfonic acid (TfOH)
Solvent Acetonitrile
Temperature Room Temperature
Reaction Time Monitor by TLC/GC-MS
Work-up Neutralization, Extraction, Column Chromatography
Expected Yield Good to Excellent

Step-by-Step Procedure:

  • In a flask, dissolve the 1,4-dimethoxybenzene (1.0 mmol) in acetonitrile (5 mL).

  • Add Selectfluor® (1.1 mmol, 1.1 equiv) to the solution and stir at room temperature.

  • Slowly add trifluoromethanesulfonic acid (1.1 mmol, 1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Once the starting material is consumed, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Applications and Derivatization of this compound

This compound is a versatile intermediate that can be further functionalized to generate a diverse library of compounds for drug discovery.[3] The presence of the fluorine and methoxy groups influences the reactivity and regioselectivity of subsequent reactions.

Nitration of this compound

Nitration of the aromatic ring introduces a nitro group, which can be a precursor for an amino group or can act as an electron-withdrawing group to facilitate nucleophilic aromatic substitution.

Experimental Protocol: Nitration of this compound

A detailed protocol for the nitration of 2-fluoro-1,4-dimethoxybenzene has been reported, yielding 1-fluoro-2,5-dimethoxy-4-nitrobenzene in high yield.

Step-by-Step Procedure:

  • Slowly add 2-fluoro-1,4-dimethoxybenzene (16.00 g, 0.10 mol) to a stirred solution of nitric acid (64–66%, 143 mL) at 0 °C.

  • Stir the solution for 10 minutes at 0 °C.

  • Pour the reaction mixture onto ice water (600 mL) and continue stirring for 30 minutes.

  • Collect the resulting precipitate by filtration, wash with water, and dry to yield the product.

Ortho-Lithiation and Bromination

Directed ortho-metalation allows for the introduction of a bromine atom at a specific position, which can then be used in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.

Experimental Protocol: Bromination of this compound

This protocol describes the introduction of a bromine atom at the 3-position of the benzene ring.[5]

Step-by-Step Procedure:

  • To a dry 500 mL round-bottom flask, add 2-fluoro-1,4-dimethoxybenzene (50 mmol) and THF (150 mL), and cool the reaction mixture to -78°C in a dry ice/acetone bath.

  • Add n-butyllithium (2.5 M in hexane, 21 mL, 52.5 mmol) dropwise to the reaction mixture through a syringe, and stir the reaction mixture at -78°C for 1 hour.

  • Add bromine (2.7 mL, 52.5 mmol) dropwise to the mixture over 6 hours.

  • The reaction mixture is then slowly warmed to room temperature and worked up accordingly.

Characterization of this compound

The successful synthesis of this compound should be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy groups. The aromatic protons will exhibit splitting patterns due to both proton-proton and proton-fluorine couplings.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons and the methoxy carbons. The carbon atoms bonded to or in close proximity to the fluorine atom will show characteristic splitting due to carbon-fluorine coupling.[13][14]

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and chemical environment of the fluorine atom.[13][14][15][16][17] For this compound, a single resonance is expected, which will be split by the neighboring aromatic protons.

Conclusion

The synthesis and derivatization of this compound provide a robust platform for the generation of novel fluorinated molecules with significant potential in drug discovery and development. The protocols outlined in this application note offer a practical guide for researchers to access this valuable building block and explore its utility in medicinal chemistry programs. The strategic incorporation of fluorine, facilitated by reliable synthetic methods, will continue to be a driving force in the design of next-generation therapeutics.

References

  • Supporting Information - The Royal Society of Chemistry. (n.d.).
  • Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (n.d.).
  • Electrophilic Fluorination of Aromatics with Selectfluor™ and Trifluoromethanesulfonic Acid. (n.d.). Semantic Scholar.
  • Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). (n.d.). Organic Chemistry Portal.
  • Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles. (2017). Juniper Publishers.
  • Electrophilic Fluorination. (n.d.). Bryn Mawr College.
  • 19F-centred NMR analysis of mono-fluorinated compounds. (2022). PubMed Central.
  • Selectfluor. (2025). ResearchGate.
  • N-Fluorobenzenesulfonimide (NFSI). (n.d.). Organic Chemistry Portal.
  • Help on tricky electrophilic fluorination. (2025). Reddit.
  • Modern synthetic methods for fluorine-substituted target molecules. (2004). PubMed.
  • Synthetic Fluorination Methodology. (n.d.). Altmaniacs.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). PubMed Central.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025). ResearchGate.
  • Modern Synthetic Methods for Fluorine-Substituted Target Molecules. (2025). ResearchGate.
  • Introduction of Fluorine and Fluorine-Containing Functional Groups. (n.d.). Harvard University.
  • Fluorine NMR. (n.d.).

Sources

Using 1,4-Dimethoxy-2-fluorobenzene in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 1,4-Dimethoxy-2-fluorobenzene in Suzuki-Miyaura Cross-Coupling Reactions

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the effective utilization of this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Moving beyond a simple recitation of steps, this guide delves into the mechanistic rationale behind procedural choices, offering field-proven insights to ensure robust and reproducible outcomes.

Introduction: The Strategic Value of Fluorinated Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its functional group tolerance and capacity to form C(sp²)–C(sp²) bonds efficiently.[1][2] These bonds are foundational to a vast array of high-value molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3][4]

The incorporation of fluorine into molecular scaffolds is a widely adopted strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. This compound serves as a valuable building block for introducing a fluorine-substituted dimethoxyphenyl moiety. However, the inherent strength and low polarity of the C–F bond present a significant activation challenge compared to heavier aryl halides (Cl, Br, I), often necessitating specialized catalytic systems and optimized conditions to achieve successful coupling.[5][6] This guide addresses these challenges directly, providing the foundational knowledge and practical protocols for success.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8] The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[3][9]

  • Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-fluorine bond of this compound. This is typically the rate-determining step for aryl fluorides due to the high C-F bond dissociation energy.[6][8] The result is a Pd(II) intermediate.

  • Transmetalation : The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex.[10][11] This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex.

  • Reductive Elimination : The two organic ligands on the palladium center couple, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[3][12]

Suzuki_Mechanism Pd0 Pd(0)Ln OA_Complex Ar-Pd(II)(F)Ln Pd0->OA_Complex Oxidative Addition (Ar-F) TM_Complex Ar-Pd(II)(Ar')Ln OA_Complex->TM_Complex Transmetalation (Ar'-B(OR)2 + Base) Product_Regen Ar-Ar' Product TM_Complex->Product_Regen Reductive Elimination Product_Regen->Pd0

Caption: The generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expertise & Experience: Overcoming the C–F Activation Barrier

The primary obstacle in coupling this compound is the inertness of the C–F bond. Unlike aryl fluorides bearing strong electron-withdrawing groups that facilitate C-F activation, the two methoxy groups on our substrate are electron-donating, further deactivating the C-F bond towards oxidative addition.[6]

Success, therefore, hinges on a meticulously chosen catalytic system designed to overcome this high activation energy.

  • Catalyst & Ligand Selection : Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective.[2] The key is to employ a catalyst system featuring bulky and electron-rich ligands .

    • Rationale (Causality) : Electron-rich ligands increase the electron density on the Pd(0) center, making it more nucleophilic and promoting its insertion into the electron-rich C-F bond. Bulky ligands facilitate the final reductive elimination step and help maintain a coordinatively unsaturated, highly active catalyst.

    • Recommended Ligands : Buchwald-type phosphine ligands such as SPhos, XPhos, and RuPhos are industry standards for challenging couplings, including those involving aryl chlorides and electron-rich aryl fluorides.[2][13] N-heterocyclic carbenes (NHCs) also serve as highly effective ligands.[10]

  • The Role of the Base : The base is not merely a spectator; it plays a crucial role in the transmetalation step.[10]

    • Mechanism of Action : The base reacts with the boronic acid to form a tetrahedral boronate species.[11] This increases the nucleophilicity of the organic group, facilitating its transfer to the palladium center.

    • Choice of Base : Strong bases like K₃PO₄ or Cs₂CO₃ are often required. For substrates sensitive to strong bases, CsF or KF can be effective, as fluoride ions are known to promote transmetalation.[14][15][16] The use of aqueous solvents is common, as water helps dissolve the inorganic base and facilitates boronate formation.[7]

  • Solvent and Temperature : An appropriate solvent must solubilize the reagents and be stable at the required reaction temperature.

    • Common Solvents : Aprotic polar solvents such as 1,4-dioxane, THF, or toluene, often with added water, are typically used.[7][9]

    • Temperature : Due to the challenging C-F activation, elevated temperatures (80-110 °C) are generally necessary to drive the reaction to completion.[2]

Data Summary: Catalyst Systems for Challenging Couplings

The following table summarizes catalyst systems proven effective for Suzuki couplings of challenging aryl halides, providing a validated starting point for optimization.

Catalyst PrecursorLigandBaseSolvent SystemTarget SubstrateReference
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane / H₂OAryl Chlorides[2]
Pd₂(dba)₃XPhosK₃PO₄TolueneAryl Chlorides[2]
Pd(OAc)₂RuPhosK₂CO₃Toluene / H₂OPrimary Alkyltrifluoroborates[13]
[Pd(PiPr₃)₂]-CsFDioxaneFluorinated Pyridines[17]

Detailed Experimental Protocol

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. This procedure is designed to be a robust starting point; optimization may be required for specific substrates.

Trustworthiness: A Self-Validating System

This protocol incorporates best practices for inert atmosphere techniques and reagent handling, which are critical for the reproducibility of palladium-catalyzed reactions. Monitoring by TLC or GC-MS provides in-process validation of reaction progress, allowing for informed decisions on reaction time.

Workflow Visualization

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids to Schlenk Flask B 2. Seal and Purge with Argon A->B C 3. Add Degassed Solvents via Syringe B->C D 4. Heat to 100 °C with Vigorous Stirring C->D E 5. Monitor Progress (TLC / GC-MS) D->E F 6. Cool and Dilute with EtOAc & H₂O E->F G 7. Phase Separation & Extraction F->G H 8. Dry, Filter, and Concentrate G->H I 9. Purify via Column Chromatography H->I

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials and Reagents
ReagentM.W.Amount (mmol)Equiv.Mass / Volume
This compound156.151.01.0156 mg
Arylboronic Acid-1.21.2Varies
Palladium(II) Acetate [Pd(OAc)₂]224.500.020.024.5 mg
SPhos410.570.040.0416.4 mg
Potassium Phosphate (K₃PO₄)212.273.03.0637 mg
1,4-Dioxane (anhydrous, degassed)---4.0 mL
Water (degassed)---1.0 mL
Step-by-Step Procedure
  • Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 equiv).

  • Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition : Under a positive pressure of inert gas, add the degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe.

  • Reaction Execution : Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup : Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (10 mL each).

  • Drying and Concentration : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.[2]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Jutand, A. (2007). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Organometallics.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Singh, U. P., & Singh, R. K. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Li, Y., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction.
  • Amatore, C., et al. (2006). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions.
  • Pérez-Temprano, M. H., et al. (2008). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics.
  • Merz, K., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC - NIH.
  • Widdowson, D. A., & Sandford, C. (2006). Palladium catalysed Suzuki reactions of fluoroarenes.
  • Kohlmann, J., et al. (2017).
  • Remeika, J. T., et al. (2020). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry.
  • Widdowson, D. A., & Gqiba, D. (2000). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Journal of the Chemical Society, Perkin Transactions 1.
  • Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride.
  • Liu, F., et al. (2020). 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. New Journal of Chemistry.
  • Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules.
  • Al-dujaili, A. H., & Al-Azawi, K. F. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank.
  • Guidechem.
  • Ruiz, J. R., et al. (2006). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts.
  • Chemistry LibreTexts. (2023). Suzuki cross-coupling.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Organic Chemistry Portal. Suzuki Coupling.
  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 1-Chloro-2-fluorobenzene.
  • Ghaffari, M., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.
  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research.
  • Beaver, M. G., et al. (2012). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube.
  • Tobisu, M., et al. (2011). Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides. PubMed.
  • Ghaffari, M., et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling.
  • Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry.
  • Kaur, P., & Singh, G. (2018). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes.
  • TCI AMERICA. 2-Fluoro-1,4-dimethoxybenzene.

Sources

Protocol and Application Guide: Regioselective Lithiation of 1,4-Dimethoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Organic Chemists

This guide provides a comprehensive protocol for the regioselective lithiation of 1,4-dimethoxy-2-fluorobenzene, a critical transformation for synthesizing polysubstituted aromatic compounds used as key intermediates in pharmaceutical and materials science research.

Introduction: The Strategic Value of Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful synthetic strategy that offers unparalleled control over the regioselectivity of electrophilic aromatic substitution. Unlike classical electrophilic substitutions that often yield a mixture of ortho and para isomers, DoM allows for the precise functionalization of the position adjacent to a directing metalation group (DMG).[1][2] The DMG, typically a heteroatom-containing functional group, acts as a Lewis base, coordinating to a Lewis acidic organolithium reagent like n-butyllithium (n-BuLi).[1][3] This coordination brings the strong base into proximity with a specific ortho-proton, facilitating its abstraction and generating a stabilized aryllithium intermediate.

In the case of this compound, the molecule possesses three potential DMGs: two methoxy groups (-OCH₃) and a fluorine atom (-F). The methoxy group is recognized as a moderately strong DMG, while fluorine is considered a moderate to weak director.[2] The synergistic effect of the fluorine at C2 and the methoxy group at C1 directs the lithiation with high regioselectivity to the C3 position, which is activated by both groups. This protocol details the procedure to harness this selectivity for subsequent reactions with various electrophiles.

Mechanistic Rationale: Achieving Regiocontrol

The lithiation of this compound proceeds via a Complex-Induced Proximity Effect (CIPE).[3] The process can be broken down into the following key steps:

  • Coordination: The organolithium reagent, typically n-BuLi, coordinates to the most Lewis basic heteroatom. While both oxygen and fluorine can coordinate, the methoxy group is a more effective director. The n-BuLi, which often exists in solution as aggregates, is deaggregated by coordinating solvents like tetrahydrofuran (THF) or additives such as tetramethylethylenediamine (TMEDA), which enhances its basicity and reactivity.[3][4][5]

  • Deprotonation: This coordination pre-positions the butyl anion for the rate-limiting deprotonation of the most kinetically acidic proton.[6] In this substrate, the proton at the C3 position is flanked by the directing fluorine and methoxy groups, making it the most acidic and sterically accessible site for lithiation.

  • Aryllithium Formation: Abstraction of the C3 proton by n-BuLi generates butane gas and the desired 2-fluoro-1,4-dimethoxy-3-lithiated benzene intermediate. This powerful nucleophile is stable at low temperatures.

  • Electrophilic Quench: The aryllithium intermediate readily reacts with a wide range of electrophiles (E⁺) in an ipso-substitution, installing a new functional group exclusively at the C3 position.[3]

Diagram: Mechanism of Directed ortho-Metalation

Caption: Directed ortho-metalation of this compound.

Detailed Experimental Protocol

This protocol describes the lithiation of this compound and subsequent quenching with trimethylsilyl chloride (TMS-Cl) as a representative electrophile.

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
This compound>98%Sigma-AldrichStore under inert gas.
n-Butyllithium (2.5 M in hexanes)SolutionSigma-AldrichPyrophoric. Handle with extreme care under inert atmosphere.
Anhydrous Tetrahydrofuran (THF)Anhydrous, >99.9%Sigma-AldrichFreshly distilled from sodium/benzophenone or from a solvent system.
Trimethylsilyl chloride (TMS-Cl)>99%Sigma-AldrichStore under inert gas.
Saturated aqueous ammonium chloride (NH₄Cl)ACS GradeFisher ScientificUsed for quenching the reaction.
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)ACS GradeFisher ScientificFor extraction.
Anhydrous magnesium sulfate (MgSO₄)AnhydrousFisher ScientificFor drying the organic layer.
Argon or Nitrogen GasHigh PurityLocal SupplierFor maintaining an inert atmosphere.

Equipment

  • Two-necked round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Rubber septa

  • Syringes and needles for liquid transfer

  • Low-temperature bath (Dry ice/acetone or cryocooler)

  • Schlenk line or manifold for inert gas handling

Diagram: Experimental Workflow

Experimental_Workflow A 1. Setup - Assemble dry glassware - Purge with Argon/Nitrogen B 2. Reagent Addition - Add this compound - Add anhydrous THF A->B C 3. Cooling - Cool reaction to -78 °C B->C D 4. Lithiation - Add n-BuLi dropwise - Stir for 1 hour at -78 °C C->D E 5. Electrophilic Quench - Add electrophile (e.g., TMS-Cl) - Stir and warm to room temp. D->E F 6. Work-up - Quench with sat. NH₄Cl (aq) - Separate layers E->F G 7. Extraction & Drying - Extract aqueous layer with Et₂O - Dry combined organic layers (MgSO₄) F->G H 8. Purification - Filter and concentrate - Purify via column chromatography G->H

Caption: Step-by-step experimental workflow for lithiation.

Procedure

  • Reaction Setup: Assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet. Purge the flask with inert gas for 10-15 minutes.

  • Solvent and Substrate Addition: To the flask, add this compound (1.0 eq). Via syringe, add anhydrous THF to achieve a concentration of approximately 0.2 M.

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.[7][8]

  • Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise above -70 °C. A color change to yellow or orange is typically observed. Stir the reaction mixture at -78 °C for 1 hour.

  • Quenching with Electrophile: Add trimethylsilyl chloride (1.2 eq) dropwise to the reaction mixture. Stir at -78 °C for 30 minutes, then allow the mixture to slowly warm to room temperature over 1-2 hours.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel.

  • Extraction and Drying: Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired 2-fluoro-1,4-dimethoxy-3-(trimethylsilyl)benzene.

Key Parameters and Expected Outcomes

The versatility of the lithiated intermediate allows for the introduction of various functional groups.

Electrophile (E⁺)Functional Group IntroducedTypical Yield (%)Notes
(CH₃)₃SiCl (TMS-Cl)-Si(CH₃)₃85-95Useful for protecting the lithiated site or for further cross-coupling.[9][10]
D₂O-D>95Used to confirm the position and efficiency of lithiation.
I₂-I70-85Precursor for cross-coupling reactions (e.g., Suzuki, Sonogashira).
N,N-Dimethylformamide (DMF)-CHO65-80Forms the corresponding aldehyde.[7]
CO₂ (Dry Ice)-COOH70-85Forms the corresponding carboxylic acid after acidic work-up.
Expert Insights and Troubleshooting
  • Anhydrous Conditions are Critical: Organolithium reagents are extremely sensitive to moisture and protic sources. All glassware must be rigorously dried, and all solvents and reagents must be anhydrous to prevent quenching of the n-BuLi and the aryllithium intermediate.[5]

  • Temperature Control: Maintaining a low temperature (-78 °C) is crucial. At higher temperatures, n-BuLi can react with THF, leading to reduced yields and side product formation.[5][8]

  • Titration of n-BuLi: The concentration of commercial n-BuLi can decrease over time. For optimal results, it is recommended to titrate the solution before use to determine its exact molarity.

  • Troubleshooting Low Yields: If yields are low, consider increasing the lithiation time (e.g., to 1.5 hours) or adding an activator like TMEDA (1.1 eq) along with the n-BuLi to enhance reactivity.[6][11] Incomplete reaction may also result from impure starting material or insufficient exclusion of air and moisture.

  • Safety: n-Butyllithium is pyrophoric and will ignite on contact with air. All transfers must be performed under an inert atmosphere using proper syringe techniques. Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the overall structure, while ¹⁹F NMR can be used to verify the presence and environment of the fluorine atom. The introduction of a new substituent at the C3 position will cause characteristic shifts and changes in coupling patterns in the aromatic region of the spectra.[12]

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful incorporation of the electrophile.

This protocol provides a reliable and reproducible method for the regioselective functionalization of this compound, opening avenues for the synthesis of a diverse range of complex molecules for research and development.

References

  • Chadwick, S. T., et al. (2014). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. PubMed Central.
  • Krawczuk, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
  • Stoll, A. H., & Schlosser, M. (2000). Are n-BuLi/TMEDA-Mediated Arene Ortholithiations Directed? Substituent-Dependent Rates, Substituent-Independent Mechanisms. Journal of the American Chemical Society.
  • Stoll, A. H., & Schlosser, M. (2000). Are n-BuLi/TMEDA-Mediated Arene Ortholithiations Directed? Substituent-Dependent Rates, Substituent-Independent Mechanisms. ResearchGate.
  • Clayden, J., & Yasin, S. A. (2002). ortho-Lithiation of N-pivaloylanilines: an infrared spectroscopic study of the solution structures of the lithium amides and their role in the reaction. ORCA - Online Research @ Cardiff.
  • University of Rochester. (n.d.). Directed (ortho) Metallation. Department of Chemistry.
  • Wikipedia. (2023). Directed ortho metalation.
  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM).
  • Chemistry LibreTexts. (2023). n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions.
  • Narasimhan, N. S., & Chandrachood, P. S. (1979). Mechanism of aromatic lithiation reactions—Importance of steric factors. Indian Academy of Sciences.
  • University of Calgary. (n.d.). Chem 351 F14 Final : Spectroscopy.
  • Wikipedia. (2024). n-Butyllithium.
  • Fearon, F. W. G., & Gilman, H. (1967). 2,3,5,6-Tetrafluoro-1,4-bis(trimethylsilyl)benzene. PubMed Central (PMC).

Sources

Application Note: Regioselective Nitration of 1,4-Dimethoxy-2-fluorobenzene for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction

1-Fluoro-2,5-dimethoxy-4-nitrobenzene is a key building block in the synthesis of various pharmaceutical compounds and functional materials.[1][2] Its utility stems from the strategic placement of electron-donating methoxy groups, a deactivating yet directing fluoro group, and a versatile nitro group that can be readily converted to other functionalities. This application note provides a comprehensive guide to the experimental conditions for the efficient and regioselective nitration of 1,4-dimethoxy-2-fluorobenzene. We will delve into the mechanistic underpinnings of the reaction, present a detailed experimental protocol, and discuss the critical parameters that ensure high yield and purity of the desired product.

Reaction Mechanism and Regioselectivity

The nitration of this compound is a classic example of electrophilic aromatic substitution (EAS).[3] The reaction proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid, often facilitated by a strong acid catalyst like sulfuric acid.[3][4][5] The nitronium ion is then attacked by the electron-rich aromatic ring.

The regiochemical outcome of the nitration is dictated by the directing effects of the substituents on the benzene ring: the two methoxy groups (-OCH₃) and the fluorine atom (-F).

  • Methoxy Groups (-OCH₃): These are strongly activating, ortho, para-directing groups due to their ability to donate electron density to the ring via resonance.

  • Fluorine Atom (-F): Fluorine is an electronegative atom and is thus inductively electron-withdrawing, which deactivates the ring towards electrophilic attack. However, like other halogens, it possesses lone pairs of electrons that can be donated to the ring through resonance, making it an ortho, para-director.[6]

In the case of this compound, the two powerful ortho, para-directing methoxy groups, along with the ortho, para-directing fluoro group, synergistically direct the incoming electrophile. The position para to the fluorine atom and ortho to one of the methoxy groups is the most electronically enriched and sterically accessible, leading to the selective formation of 1-fluoro-2,5-dimethoxy-4-nitrobenzene.[7] Experimental evidence confirms that this nitration is highly selective, yielding the single isomer in high yield.[7]

Nitration_Mechanism cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Aromatic Substitution HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2O H₂O Substrate This compound Intermediate Arenium Ion Intermediate Substrate->Intermediate + NO₂⁺ Product 1-Fluoro-2,5-dimethoxy-4-nitrobenzene Intermediate->Product - H⁺

Caption: Mechanism of Nitration

Experimental Protocol

The following protocol is adapted from a reported synthesis of 1-fluoro-2,5-dimethoxy-4-nitrobenzene, which achieved a 90% yield.[1][7]

Materials:

  • This compound (Substrate)

  • Concentrated Nitric Acid (64-66%)

  • Ice

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (optional, for slow addition)

  • Ice bath

  • Beaker

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, place the desired volume of concentrated nitric acid. Cool the flask in an ice bath to 0 °C with continuous stirring.

  • Substrate Addition: Slowly add this compound to the cooled, stirred nitric acid. The addition should be done portion-wise or dropwise to maintain the reaction temperature at 0 °C.

  • Reaction: Once the addition is complete, continue stirring the solution at 0 °C for 10 minutes.

  • Work-up: Pour the reaction mixture onto a slurry of ice and water. A precipitate of the crude product will form.

  • Isolation: Stir the ice-water mixture containing the precipitate for 30 minutes to ensure complete precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid thoroughly with deionized water to remove any residual acid.

  • Drying: Dry the purified product to a constant weight. The final product, 1-fluoro-2,5-dimethoxy-4-nitrobenzene, should be a solid.

Quantitative Data Summary

ParameterValueReference
SubstrateThis compound[7]
Nitrating AgentConcentrated Nitric Acid (64-66%)[7]
Temperature0 °C[7]
Reaction Time10 minutes[7]
Yield90%[7]

Troubleshooting and Safety Precautions

  • Temperature Control: Maintaining the reaction temperature at 0 °C is crucial. Higher temperatures can lead to the formation of undesired byproducts and potentially dinitration.

  • Rate of Addition: The slow addition of the substrate to the nitric acid is important to control the exothermic nature of the reaction and maintain the low temperature.

  • Safety: Concentrated nitric acid is highly corrosive and a strong oxidizing agent. Always handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated fume hood. The reaction should be quenched by pouring it onto ice water to dissipate heat and dilute the acid.

Conclusion

The nitration of this compound can be achieved with high yield and excellent regioselectivity using a straightforward and efficient protocol. The directing effects of the methoxy and fluoro substituents play a key role in controlling the position of nitration. By carefully controlling the reaction temperature and addition rate, researchers can reliably synthesize 1-fluoro-2,5-dimethoxy-4-nitrobenzene, a valuable intermediate for further chemical transformations in the development of pharmaceuticals and other advanced materials.

References

  • MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.
  • Chemistry LibreTexts. 22.4: Electrophilic Aromatic Substitution.
  • The Journal of Organic Chemistry. Regioselectivity in the Nitration of Dialkoxybenzenes.
  • PubMed. Regioselectivity in the nitration of dialkoxybenzenes.
  • ResearchGate. Aromatic nitration under various conditions.
  • ScienceDirect. A Fast and Mild Method for the Nitration of Aromatic Rings.
  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Google Patents. WO2012049513A1 - Methods for the nitration of aromatic compounds.
  • PubChem. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.
  • MySkinRecipes. 1-fluoro-2,4-dimethoxy-5-nitrobenzene.
  • The Hive Chemistry Discourse. Mononitration of 1,4-dimethoxybenzene.
  • YouTube. Aromatic Nitration Mechanism - EAS vid 4 by Leah4sci.
  • Master Organic Chemistry. EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins".
  • UW-Madison Chemistry. Experiment 11: Electrophilic Aromatic Substitution – Nitration.
  • NIST WebBook. 2,5-Dimethoxyfluorobenzene.
  • LookChem. Cas 89-39-4,1,4-DIMETHOXY-2-NITROBENZENE.
  • UBC Chemistry. Regioselectivity in the Nitration of Dialkoxybenzenes.
  • Google Patents. US3714272A - Nitration with nitric acid and trifluoromethanesulfonic acid.
  • Quora. What acts in the nitration of benzene with concentrated HNO3 and concentrated H2SO4 to form nitrobenzene nitric acid?
  • Chemistry LibreTexts. Nitration and Sulfonation of Benzene.
  • YouTube. Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions.
  • ResearchGate. The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena.

Sources

The Strategic Application of 1,4-Dimethoxy-2-fluorobenzene in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1][2] The unique physicochemical properties imparted by this small yet highly electronegative atom can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[3][4] Among the repertoire of fluorinated building blocks available to the medicinal chemist, 1,4-Dimethoxy-2-fluorobenzene stands out as a versatile and valuable synthon. This guide provides an in-depth exploration of its application, supported by detailed protocols and mechanistic insights, to empower researchers in the development of next-generation therapeutics.

The Rationale for Fluorination: Why this compound?

The utility of this compound in medicinal chemistry is rooted in the broader advantages of organofluorine compounds in drug design. The introduction of fluorine can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block sites of metabolism, leading to improved bioavailability and a longer drug half-life.[4]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the pKa of nearby functional groups, influencing a molecule's solubility, lipophilicity, and membrane permeability.[5]

  • Improved Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and potency.[4]

  • Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule, which can be crucial for optimal interaction with a biological target.[1]

This compound offers a unique combination of these benefits. The methoxy groups are common in bioactive molecules and can serve as handles for further functionalization or as key pharmacophoric features. The fluorine atom provides the aforementioned advantages of fluorination, and its position on the aromatic ring directs subsequent chemical transformations, making it a predictable and reliable building block.[6]

Application Highlight: Synthesis of Fluorinated Phenethylamine Analogs for CNS Targets

A compelling application of this compound is in the synthesis of fluorinated phenethylamine derivatives, a class of compounds known to interact with central nervous system (CNS) targets, including serotonin receptors.[7][8] The strategic placement of fluorine can significantly impact the pharmacological profile of these molecules.[7]

The following section details a synthetic pathway to a key intermediate, 2-(2-fluoro-4,5-dimethoxyphenyl)ethanamine, starting from this compound. This intermediate is a direct precursor to a variety of pharmacologically active compounds.

Synthetic Workflow Overview

The overall strategy involves the introduction of a two-carbon side chain at the 5-position of the this compound ring, followed by conversion to the target ethanamine.

G A This compound B 2-Fluoro-4,5-dimethoxybenzaldehyde A->B Formylation (Vilsmeier-Haack) C 1-Fluoro-2,5-dimethoxy-4-(2-nitrovinyl)benzene B->C Henry Reaction D 2-(2-Fluoro-4,5-dimethoxyphenyl)ethanamine C->D Reduction

Caption: Synthetic pathway from this compound to a key phenethylamine intermediate.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of key intermediates. These are presented with the understanding that all reactions should be performed by qualified chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Vilsmeier-Haack Formylation of this compound

Objective: To synthesize 2-Fluoro-4,5-dimethoxybenzaldehyde, a crucial intermediate for further elaboration.[9]

Causality: The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings. The methoxy groups in this compound activate the ring towards electrophilic substitution, and the reaction is expected to proceed regioselectively at the position para to the fluorine atom and ortho to a methoxy group.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred solution of this compound (1 equivalent) in anhydrous DMF (3 equivalents) at 0 °C, slowly add phosphorus oxychloride (1.1 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-fluoro-4,5-dimethoxybenzaldehyde as a solid.

Data Summary Table:

CompoundMolecular FormulaMolecular WeightAppearance
This compoundC₈H₉FO₂156.15White to gray solid
2-Fluoro-4,5-dimethoxybenzaldehydeC₉H₉FO₃184.16Off-white solid
Protocol 2: Henry Reaction of 2-Fluoro-4,5-dimethoxybenzaldehyde

Objective: To introduce a nitroethyl side chain via a Henry (nitroaldol) reaction.

Causality: The Henry reaction is a classic carbon-carbon bond-forming reaction between a carbonyl compound and a nitroalkane. The product, a β-nitro alcohol, can be readily dehydrated to a nitroalkene, which is a versatile intermediate for the synthesis of amines.

Materials:

  • 2-Fluoro-4,5-dimethoxybenzaldehyde

  • Nitromethane

  • Ammonium acetate

  • Acetic acid

Procedure:

  • A mixture of 2-fluoro-4,5-dimethoxybenzaldehyde (1 equivalent) and ammonium acetate (0.4 equivalents) in nitromethane (10 equivalents) is heated at reflux for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, the excess nitromethane is removed under reduced pressure.

  • The residue is dissolved in a mixture of water and ethyl acetate.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 1-fluoro-2,5-dimethoxy-4-(2-nitrovinyl)benzene, which can often be used in the next step without further purification.

Protocol 3: Reduction of the Nitroalkene to the Phenethylamine

Objective: To reduce the nitro group to a primary amine, yielding the target phenethylamine.

Causality: The reduction of a nitroalkene to an amine is a common and efficient transformation. Lithium aluminum hydride (LAH) is a powerful reducing agent capable of reducing both the nitro group and the carbon-carbon double bond in one step.

Materials:

  • 1-Fluoro-2,5-dimethoxy-4-(2-nitrovinyl)benzene

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% Sodium hydroxide solution

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of LAH (2-3 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 1-fluoro-2,5-dimethoxy-4-(2-nitrovinyl)benzene (1 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LAH in grams.

  • Stir the resulting mixture at room temperature for 30 minutes, then add anhydrous sodium sulfate and stir for another 15 minutes.

  • Filter the mixture through a pad of celite, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-(2-fluoro-4,5-dimethoxyphenyl)ethanamine.

  • The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt.

Advanced Synthetic Transformations

The versatility of this compound extends beyond the synthesis of phenethylamines. Its strategic substitution pattern allows for a range of modern synthetic transformations, enabling the construction of diverse and complex molecular architectures.

Directed Ortho-Metalation (DoM)

The methoxy groups on the ring can act as directing groups for ortho-lithiation.[10] This allows for the introduction of a wide variety of electrophiles at the position ortho to one of the methoxy groups, providing a powerful tool for regioselective functionalization.

G A This compound B Lithiation A->B n-BuLi, THF, -78 °C C Reaction with Electrophile (E+) B->C D Functionalized Product C->D

Caption: General scheme for Directed Ortho-Metalation of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

While the C-F bond is generally robust, the other positions on the ring can be functionalized with leaving groups (e.g., Br, I, OTf) to enable participation in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions are indispensable in modern medicinal chemistry for the construction of C-C and C-N bonds.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry. Its unique combination of activating methoxy groups and a strategically placed fluorine atom allows for a wide range of chemical transformations, leading to the synthesis of complex and biologically active molecules. The protocols and strategies outlined in this guide are intended to provide a solid foundation for researchers to leverage the full potential of this important synthon in their drug discovery programs. The continued exploration of its reactivity will undoubtedly lead to the development of novel therapeutics with improved efficacy and safety profiles.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
  • Hartwig, J. F. (2010).
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Smart, B. E. (2001). Fluorine substituent effects (on reactivities and physical properties). Journal of Fluorine Chemistry, 109(1), 3-11.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 5(3), 139-150.
  • Master Organic Chemistry. (2018, February 6). Wittig Reaction – Examples and Mechanism.
  • PubMed. (n.d.). [Phenylethylamine fluorides. II. Synthesis and neurobiochemistry in the rat].
  • ACS Chemical Neuroscience. (2021, April 28). Synthesis and Functional Characterization of 2-(2,5-Dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine (25H-NBF) Positional Isomers.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde.
  • Taylor & Francis Online. (n.d.). A New Synthesis of 3-Fluoroveratrole and 2-Fluoro-3, 4-Dimethoxybenzaldehyde.
  • ResearchGate. (n.d.). Fluorinated Molecules as Drugs and Imaging Agents in the CNS.

Sources

Application Note: 1,4-Dimethoxy-2-fluorobenzene as a Strategic Building Block for Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern agrochemical design, often imparting enhanced efficacy, metabolic stability, and favorable physicochemical properties.[1][2][3] 1,4-Dimethoxy-2-fluorobenzene (CAS No. 82830-49-7) has emerged as a versatile and highly valuable scaffold for the synthesis of novel fungicides, herbicides, and insecticides.[4][5][6] Its unique substitution pattern—two activating methoxy groups and a directing fluorine atom—provides a handle for precise chemical modifications. This guide details the properties, reactivity, and proven synthetic protocols for leveraging this building block in agrochemical research and development, providing researchers with the foundational knowledge to accelerate innovation.

Introduction: The Fluorine Advantage in Crop Protection

The agrochemical industry is in a constant state of innovation, driven by the need for more effective, targeted, and environmentally sound solutions for crop protection.[1] Fluorinated organic compounds have become a major focus, as the inclusion of fluorine can dramatically alter a molecule's biological activity.[3][7] Properties such as lipophilicity, binding affinity to target enzymes, and resistance to metabolic degradation can be finely tuned through strategic fluorination.[2]

This compound serves as an exemplary starting material in this context. It provides a pre-functionalized aromatic ring system where the fluorine atom not only contributes to the final molecule's bioactivity but also directs subsequent synthetic transformations. This allows for the efficient construction of complex molecular architectures required for novel modes of action.[6][8]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a building block is critical for its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 82830-49-7[4]
Molecular Formula C₈H₉FO₂[4]
Molecular Weight 156.16 g/mol [4][9]
Appearance White to brown crystalline solid/powder[4][9]
Melting Point 23-26 °C[4][10]
Boiling Point 198 °C at 760 mmHg; 119-121 °C at 40 mmHg[4][10]
Density 1.102 g/cm³[4]
Flash Point 80 °C[4]
Solubility Insoluble in water[4][5]
Storage Sealed in a dry, room temperature environment[4][11]

Reactivity and Synthetic Strategy

The synthetic utility of this compound is governed by the interplay of its substituents. The two methoxy groups are strong activating, electron-donating groups, while the fluorine atom is deactivating yet strongly ortho-, para-directing. This electronic arrangement makes the benzene ring highly susceptible to electrophilic aromatic substitution at specific positions, providing a predictable pathway for further functionalization.

Key reaction pathways include:

  • Electrophilic Aromatic Substitution: The positions ortho and para to the fluorine atom are activated by the methoxy groups, making them prime targets for reactions like nitration, halogenation, and acylation.

  • Lithiation and Directed ortho-Metalation: The fluorine and methoxy groups can direct metalation to adjacent positions, enabling the introduction of a wide range of electrophiles.

  • Benzyne Formation: Under strong basic conditions, the molecule can serve as a benzyne precursor, opening pathways to cycloaddition reactions for building complex polycyclic systems.[9][12]

Caption: Reactivity map of this compound.

Protocols for Key Synthetic Transformations

The following protocols describe fundamental reactions that functionalize the this compound core, preparing it for incorporation into larger, more complex agrochemical targets.

Protocol 1: Regioselective Nitration

The introduction of a nitro group is a crucial first step in many synthetic pathways, as it can be readily converted to an amine or other functional groups. This protocol details the selective nitration of this compound to yield 1-fluoro-2,5-dimethoxy-4-nitrobenzene.[13]

Workflow Diagram:

Nitration_Workflow Start Start: Reagents Step1 1. Add 1,4-dimethoxy- 2-fluorobenzene to chilled HNO₃ (0 °C) Start->Step1 Step2 2. Stir for 10 min at 0 °C Step1->Step2 Step3 3. Quench reaction by pouring onto ice water Step2->Step3 Step4 4. Stir for 30 min to precipitate product Step3->Step4 Step5 5. Filter, wash with water, and dry the solid product Step4->Step5 End End: 1-Fluoro-2,5-dimethoxy- 4-nitrobenzene (90% yield) Step5->End

Caption: Experimental workflow for the nitration of this compound.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, cool 143 mL of nitric acid (64-66%) to 0 °C using an ice bath.

  • Reaction: Slowly add 16.00 g (0.10 mol) of 2-fluoro-1,4-dimethoxybenzene to the stirred nitric acid over a period of 10 minutes, ensuring the temperature remains at 0 °C.[13]

  • Stirring: Continue stirring the reaction mixture at 0 °C for an additional 10 minutes.

  • Quenching: Pour the reaction mixture onto 600 mL of ice water with vigorous stirring.

  • Precipitation: Stir the resulting slurry for 30 minutes to ensure complete precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water and dry it to obtain 1-fluoro-2,5-dimethoxy-4-nitrobenzene. The expected yield is approximately 90%.[13]

Safety Precautions:

  • Nitric acid is highly corrosive and a strong oxidizer. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction is exothermic. Maintain strict temperature control during the addition of the benzene derivative.

Protocol 2: Directed Bromination via Lithiation

This protocol demonstrates a more advanced functionalization, using n-butyllithium to direct a bromine atom to the C3 position, adjacent to the fluorine. This C-H activation strategy provides access to isomers not achievable through standard electrophilic substitution.[10]

Workflow Diagram:

Bromination_Workflow Start Start: Reagents in anhydrous THF Step1 1. Dissolve substrate in THF and cool to -78 °C Start->Step1 Step2 2. Add n-BuLi dropwise, stir for 1 hour at -78 °C (Lithiation) Step1->Step2 Step3 3. Add Bromine (Br₂) dropwise over 6 hours at -78 °C Step2->Step3 Step4 4. Slowly warm to room temperature Step3->Step4 Step5 5. Aqueous workup and extraction with organic solvent Step4->Step5 End End: Purified 3-Bromo-1,4-dimethoxy- 2-fluorobenzene Step5->End

Caption: Experimental workflow for the directed bromination of this compound.

Step-by-Step Methodology:

  • Preparation: To a dry 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (50 mmol) and 150 mL of anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (2.5 M in hexanes, 21 mL, 52.5 mmol) dropwise to the reaction mixture via syringe. Stir the mixture at -78 °C for 1 hour.[10]

  • Bromination: Add liquid bromine (2.7 mL, 52.5 mmol) dropwise to the mixture over a period of 6 hours, maintaining the temperature at -78 °C.[10]

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Workup and Isolation: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography.

Safety Precautions:

  • n-Butyllithium is a pyrophoric liquid and reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under a strictly inert atmosphere. Handle with extreme care using appropriate syringe techniques.

  • Liquid bromine is highly toxic, corrosive, and volatile. Handle only in a fume hood with appropriate PPE.

Conclusion

This compound is a powerful and versatile building block for the synthesis of advanced agrochemicals. Its unique electronic properties allow for predictable and high-yielding functionalization through both electrophilic substitution and directed metalation pathways. The protocols outlined in this note provide a robust foundation for researchers to explore the synthesis of novel active ingredients. By leveraging the strategic placement of fluorine and methoxy groups, scientists can efficiently construct complex molecules with potentially enhanced biological activity, contributing to the development of the next generation of crop protection solutions.

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Impact of Fluorinated Compounds in Agrochemical Development.
  • Pascanu, V. (2023). Old Escaping Fluorine Dependency in Agrochemical Design. Syngenta.
  • LookChem. (n.d.). This compound.
  • Jeschke, P. (n.d.). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ResearchGate.
  • Chem-Impex International. (n.d.). 1-Fluoro-2,4-dimethoxybenzene.
  • ChemicalBook. (n.d.). This compound | 82830-49-7.
  • ResearchGate. (n.d.). Fluorinated agrochemicals.
  • Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem, 5(5), 570-589.
  • Guidechem. (n.d.). What is the synthesis method and application of this compound?
  • Barrow, J. C., et al. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2018(2), M984.
  • TCI America. (n.d.). 2-Fluoro-1,4-dimethoxybenzene.
  • ResearchGate. (n.d.). 1,4-Difluoro-2,5-dimethoxybenzene as a Precursor for Iterative Double Benzyne−Furan Diels−Alder Reactions.
  • Chem-Impex. (n.d.). 2-Fluoro-1,4-dimethoxybenzene.
  • BLD Pharm. (n.d.). 2-Fluoro-1,4-dimethoxybenzene.

Sources

The Strategic Utility of 1,4-Dimethoxy-2-fluorobenzene in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Building Block

1,4-Dimethoxy-2-fluorobenzene is a versatile aromatic compound that serves as a critical intermediate in the synthesis of advanced materials, particularly for applications in organic electronics.[1][2] Its unique substitution pattern, featuring two electron-donating methoxy groups and an electron-withdrawing fluorine atom, imparts specific electronic and physical properties to the molecules and polymers derived from it. This guide provides an in-depth exploration of the strategic use of this compound in materials science, with a focus on the synthesis of functional monomers and their subsequent polymerization for applications in organic electronics. We will delve into the causality behind experimental choices and provide detailed protocols for key synthetic transformations.

Physicochemical Properties and Strategic Advantages

The utility of this compound in materials science is rooted in its distinct physicochemical properties.

PropertyValueSignificance in Materials Synthesis
Molecular FormulaC₈H₉FO₂Provides a foundation for functionalized aromatic monomers.
Molecular Weight156.15 g/mol A relatively small building block for constructing larger, complex structures.
Melting Point23-26 °CIts low melting point allows for ease of handling and reaction setup.[1]
Boiling Point119-121 °C (at 40 mmHg)Facilitates purification by distillation.[1]
SolubilityInsoluble in water; soluble in many organic solvents.Compatible with a wide range of organic reaction conditions.[2]

The strategic placement of the fluorine and methoxy groups offers several advantages in the design of advanced materials:

  • Tuning of Electronic Properties: The electron-donating methoxy groups increase the electron density of the aromatic ring, influencing the highest occupied molecular orbital (HOMO) energy levels of resulting materials. The electronegative fluorine atom, conversely, can lower the lowest unoccupied molecular orbital (LUMO) energy levels. This ability to modulate the electronic bandgap is crucial for applications in organic semiconductors, such as in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

  • Enhanced Solubility and Processability: The methoxy groups can improve the solubility of the resulting polymers in common organic solvents, which is a critical factor for solution-based processing techniques like spin-coating and printing of electronic devices.

  • Control over Intermolecular Interactions: The presence of fluorine can introduce non-covalent interactions, such as dipole-dipole and C-H···F interactions, which can influence the molecular packing and morphology of thin films, ultimately affecting charge transport properties.

  • Increased Stability: The strong C-F bond can enhance the oxidative and thermal stability of the final materials, leading to longer device lifetimes.

Application in the Synthesis of Advanced Monomers

While this compound is not typically used as a direct monomer for polymerization in the reviewed literature, it serves as a crucial precursor for the synthesis of more complex, functionalized monomers. A prime example is its use in the synthesis of fluorinated dithienobenzothiadiazole (DTBT) derivatives, which are important building blocks for high-performance conjugated polymers.

The following sections will detail the synthetic transformations of this compound into valuable intermediates for materials science applications.

Protocol 1: Nitration of this compound

A key functionalization step is the nitration of the aromatic ring, which introduces a nitro group that can be further converted into other functional groups or used to activate the ring for nucleophilic aromatic substitution.

Causality of Experimental Choices:

  • Low Temperature (0 °C): The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to control the reaction rate, prevent over-nitration, and minimize the formation of side products.

  • Concentrated Nitric Acid: Serves as both the nitrating agent and the reaction medium.

  • Pouring onto Ice Water: This step quenches the reaction and precipitates the solid product, which has low solubility in water.

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add 143 mL of concentrated nitric acid (64-66%).

  • Slowly add 16.00 g (0.10 mol) of 2-fluoro-1,4-dimethoxybenzene to the stirred nitric acid at 0 °C over a period of 10 minutes.

  • Continue stirring the solution at 0 °C for an additional 10 minutes.

  • Pour the reaction mixture onto 600 mL of ice water with vigorous stirring.

  • Continue stirring the resulting slurry for 30 minutes to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Dry the solid product under vacuum to yield 1-fluoro-2,5-dimethoxy-4-nitrobenzene.[3]

Expected Outcome: This protocol typically yields the desired product, 1-fluoro-2,5-dimethoxy-4-nitrobenzene, in high yield (around 90%).[3] The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Protocol 2: Bromination of this compound

The introduction of a bromine atom onto the aromatic ring via ortho-lithiation followed by bromination provides a versatile handle for subsequent cross-coupling reactions, such as Suzuki or Stille couplings, which are fundamental for the synthesis of conjugated polymers.

Causality of Experimental Choices:

  • Anhydrous Conditions and Inert Atmosphere: Organolithium reagents like n-butyllithium are extremely reactive towards water and oxygen. Therefore, the reaction must be carried out in a dry solvent and under an inert atmosphere (e.g., nitrogen or argon).

  • Low Temperature (-78 °C): The ortho-lithiation is performed at very low temperatures to control the regioselectivity and prevent side reactions. The use of a dry ice/acetone bath is standard for achieving this temperature.

  • Slow Addition of Reagents: The dropwise addition of n-butyllithium and bromine is crucial to maintain control over the reaction and prevent localized overheating.

Step-by-Step Methodology:

  • To a dry 500 mL round-bottom flask containing a magnetic stir bar, add 50 mmol of 2-fluoro-1,4-dimethoxybenzene and 150 mL of anhydrous tetrahydrofuran (THF).

  • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • Slowly add 21 mL of n-butyllithium (2.5 M in hexane, 52.5 mmol) dropwise to the reaction mixture via a syringe over 20 minutes.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Slowly add 2.7 mL of bromine (52.5 mmol) dropwise to the mixture over 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the brominated derivative.[1]

Expected Outcome: This procedure yields the 3-bromo-1,4-dimethoxy-2-fluorobenzene, a versatile building block for further synthetic elaborations in materials science.

Conceptual Workflow: From Monomer Precursor to Functional Polymer

The following diagram illustrates the conceptual workflow of how this compound is utilized as a precursor for the synthesis of functional polymers for organic electronics.

G A This compound (Starting Material) B Functionalization (e.g., Nitration, Bromination) A->B Protocol 1 or 2 C Functionalized Intermediate B->C D Synthesis of Advanced Monomer (e.g., Fluorinated DTBT) C->D E Advanced Monomer D->E F Polymerization (e.g., Direct Arylation Polymerization) E->F G Functional Conjugated Polymer F->G H Device Fabrication (e.g., OFETs, OPVs) G->H I Material Characterization (e.g., Optical, Electrical Properties) G->I

Caption: Conceptual workflow for the utilization of this compound.

The Role of Fluorination in Direct Arylation Polymerization (DArP)

Direct Arylation Polymerization (DArP) has emerged as a more sustainable and atom-economical alternative to traditional cross-coupling methods for synthesizing conjugated polymers.[4][5] In this context, the fluorine atom in derivatives of this compound can play a significant role. The incorporation of fluorine atoms along a polymer backbone can tune the electro-optical properties of donor-acceptor based copolymers.[6] Specifically, fluorination can modify the reactivity and regioselectivity of the C-H activation step in DArP, potentially leading to faster reaction times and more well-defined polymer structures.[6]

Conclusion and Future Outlook

This compound is a strategically important precursor in the field of materials science, particularly for the development of advanced materials for organic electronics. Its unique electronic and physical properties, stemming from the interplay of its methoxy and fluoro substituents, allow for the fine-tuning of the characteristics of the resulting monomers and polymers. The detailed protocols provided herein for the functionalization of this molecule offer a practical guide for researchers aiming to synthesize novel materials with tailored properties. As the demand for high-performance and solution-processable organic electronic materials continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play an increasingly crucial role in the innovation of next-generation technologies.

References

  • Simplified Synthesis of Conjugated Polymers Enabled via 1,4-Dihydropyrrolo[3,2-b]pyrrole. (n.d.). University of Southern Mississippi.
  • The Royal Society of Chemistry. (2021-11-04). “In-Water” Direct Arylation Polymerization (DArP) under Aerobic Emulsion Conditions.
  • RSC Publishing. (n.d.). Approaches for improving the sustainability of conjugated polymer synthesis using direct arylation polymerization (DArP).
  • PubMed. (n.d.). Conjugated Polymers Via Direct Arylation Polymerization in Continuous Flow: Minimizing the Cost and Batch-to-Batch Variations for High-Throughput Energy Conversion.
  • ResearchGate. (n.d.). Fluorinated Thiophene-Based Synthons: Polymerization of 1,4-Dialkoxybenzene and Fluorinated Dithieno-2,1,3-benzothiadiazole by Direct Heteroarylation.
  • Comptes Rendus de l'Académie des Sciences. (2023-08-01). Polymers with dihydroxy/dialkoxybenzene moieties.
  • MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.

Sources

Application Note: Reaction Monitoring of 1,4-Dimethoxy-2-fluorobenzene by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fast-paced environment of pharmaceutical and chemical research, efficient and reliable methods for monitoring the progress of chemical reactions are paramount. Thin-Layer Chromatography (TLC) stands out as a simple, rapid, and cost-effective technique for the qualitative analysis of reaction mixtures.[1][2] This application note provides a detailed protocol for monitoring reactions involving 1,4-Dimethoxy-2-fluorobenzene, a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals.[3][4][5] The presence of methoxy and fluorine substituents on the benzene ring influences the compound's polarity and reactivity, making tailored TLC methods essential for accurate analysis.[3]

The core principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture).[6][7] As the mobile phase ascends the plate via capillary action, compounds with a higher affinity for the stationary phase travel shorter distances, while those more soluble in the mobile phase move further. This separation allows for the visualization of starting materials, intermediates, and products, providing a clear snapshot of the reaction's progress.[8]

Scientific Principles and Rationale

The successful application of TLC for monitoring a reaction hinges on understanding the interplay between the analyte's structure, the stationary phase, and the mobile phase.

1.1. The Analyte: this compound

This compound is a moderately polar aromatic compound. The two methoxy groups are electron-donating, while the fluorine atom is electron-withdrawing. This combination of functional groups dictates its interaction with the stationary and mobile phases. Its aromatic nature allows for easy visualization under UV light.[9][10]

1.2. Stationary Phase Selection

For separating compounds of moderate polarity like this compound and its potential reaction products, silica gel is the most common and effective stationary phase.[11][12] Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.[12] These groups can form hydrogen bonds with polar analytes, retarding their movement up the TLC plate.

1.3. Mobile Phase (Eluent) Selection: The Key to Resolution

The choice of the mobile phase is critical for achieving good separation. The eluent's polarity directly influences the retention factor (Rf) of the compounds being analyzed. The retention factor (Rf) is a quantitative measure of a compound's movement and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[13][14]

  • Low Polarity Eluents (e.g., Hexane): Will result in low Rf values for polar compounds as they will have a stronger affinity for the stationary phase.

  • High Polarity Eluents (e.g., Ethyl Acetate, Methanol): Will lead to high Rf values as the eluent molecules effectively compete with the analyte for binding sites on the stationary phase, causing the analyte to move further up the plate.[15]

For this compound and its derivatives, a mixture of a non-polar solvent (like hexane or toluene) and a moderately polar solvent (like ethyl acetate or dichloromethane) is typically a good starting point.[16][17] The ideal solvent system should provide an Rf value for the starting material between 0.3 and 0.7 to allow for clear separation from both less polar byproducts and more polar products.[18]

Experimental Protocol

This section details the step-by-step procedure for monitoring a hypothetical reaction where this compound is converted to a more polar product.

2.1. Materials and Reagents
Material/ReagentSpecificationsRationale
TLC PlatesSilica gel 60 F₂₅₄ on aluminum or glass backingThe F₂₅₄ indicator fluoresces under 254 nm UV light, allowing for visualization of UV-active compounds like aromatics.[17]
Developing ChamberGlass tank with a lidA sealed chamber ensures a saturated atmosphere of the mobile phase vapor, leading to uniform solvent front migration.[19]
Capillary SpottersGlass microcapillariesAllows for the application of small, concentrated spots of the sample, which is crucial for good resolution.[19]
Mobile Phase SolventsHexane (ACS grade), Ethyl Acetate (ACS grade)A common solvent system for compounds of intermediate polarity. The ratio can be adjusted to optimize separation.[17]
Visualization ReagentsUV lamp (254 nm), Iodine chamber, Potassium permanganate stainProvides multiple methods for visualizing spots, ensuring detection even if a compound is not UV-active.[9][10][20]
Reaction MixtureSample of the ongoing reaction
Starting Material StandardSolution of this compound in a volatile solventServes as a reference to identify the starting material spot on the TLC plate.
2.2. Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_application Sample Application cluster_development Development & Visualization cluster_analysis Analysis prep_plate Prepare TLC Plate (Draw baseline) spot_sm Spot Starting Material (Lane 1) prep_plate->spot_sm prep_chamber Prepare Developing Chamber (Add mobile phase) develop Develop Plate prep_chamber->develop spot_co Co-spot (Lane 2) spot_sm->spot_co spot_rxn Spot Reaction Mixture (Lane 3) spot_co->spot_rxn spot_rxn->develop dry Dry Plate develop->dry visualize Visualize Spots (UV, Stain) dry->visualize analyze Analyze & Calculate Rf visualize->analyze

Caption: Workflow for TLC reaction monitoring.

2.3. Step-by-Step Protocol
  • Preparation of the Developing Chamber:

    • Pour the chosen mobile phase (e.g., 7:3 Hexane:Ethyl Acetate) into the developing chamber to a depth of about 0.5 cm.[19]

    • Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall.

    • Cover the chamber with the lid and allow it to sit for 5-10 minutes to become saturated with solvent vapors. This prevents uneven solvent migration up the plate.[19]

  • Preparation of the TLC Plate:

    • Using a pencil, gently draw a faint line (the origin) approximately 1 cm from the bottom of the TLC plate.[19] Be careful not to scratch the silica layer.

    • Mark three small, evenly spaced points on the origin line for sample application. These will be for the starting material (SM), a co-spot (CO), and the reaction mixture (RXN).

  • Sample Application:

    • Using a clean capillary spotter, apply a small spot of the starting material solution to the first mark (SM). The spot should be as small as possible (1-2 mm in diameter) to ensure good separation.[21]

    • On the second mark (CO), first spot the starting material, and then, using a new capillary, spot the reaction mixture directly on top of the starting material spot. This "co-spot" helps to confirm the identity of the starting material spot in the reaction mixture lane.[22]

    • Using a new capillary, spot the reaction mixture on the third mark (RXN).[23]

  • Development of the TLC Plate:

    • Carefully place the prepared TLC plate into the saturated developing chamber, ensuring the origin line is above the solvent level.[24]

    • Replace the lid and allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during this process.

    • When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[19]

  • Visualization:

    • Allow the plate to air dry completely to evaporate the mobile phase.

    • UV Light: Place the dried plate under a UV lamp (254 nm). UV-active compounds, such as this compound, will appear as dark spots against a fluorescent green background.[10][25] Lightly circle the spots with a pencil.

    • Potassium Permanganate Stain: If the products are susceptible to oxidation (e.g., alcohols, alkenes), the plate can be dipped in a potassium permanganate solution. Oxidizable compounds will appear as yellow or brown spots on a purple background.[20] This method is destructive.

  • Data Analysis and Interpretation:

    • Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front.

    • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [14]

    • Reaction Progress: As the reaction proceeds, the intensity of the starting material spot in the RXN lane should decrease, while a new spot corresponding to the product should appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the RXN lane.[8][27]

Troubleshooting
ProblemPossible Cause(s)Solution(s)
Spots are streaked or elongated Sample is too concentrated (overloaded). The mobile phase is too polar for the compound.[6][28]Dilute the sample before spotting. Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane).[28]
No spots are visible Sample is too dilute. The compound is not UV-active, and the wrong visualization method was used.[24][28]Spot the sample multiple times in the same location, allowing the solvent to dry between applications. Try a different visualization method (e.g., iodine or a chemical stain).[28]
Rf values are too high (spots near the solvent front) The mobile phase is too polar.[28]Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane).[28]
Rf values are too low (spots near the origin) The mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).[15]
Uneven solvent front The TLC plate was touching the side of the chamber or the filter paper. The chamber was not properly sealed and saturated.Ensure the plate is centered in the chamber and not touching the sides. Allow adequate time for chamber saturation.[24]
Quantitative Analysis (Optional)

While TLC is primarily a qualitative technique, semi-quantitative analysis can be performed by comparing the size and intensity of the spots.[29][30] For more accurate quantification, High-Performance Thin-Layer Chromatography (HPTLC) coupled with a densitometer can be used.[31] Alternatively, image analysis software can be employed to quantify spot intensities from a scanned image of the TLC plate.[31][32]

Conclusion

Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of chemical reactions involving this compound. Its simplicity, speed, and low cost make it an ideal first-line analytical method in a research and development setting. By carefully selecting the stationary and mobile phases and employing appropriate visualization techniques, researchers can gain valuable insights into reaction kinetics, product formation, and purity.

References
  • Bitesize Bio. (2025, June 3).
  • Labmonk. (2023, November 13).
  • ChemRxiv. (n.d.).
  • BiteSize Bio. (2016, July 26).
  • Chemistry Online @ UTSC. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. [Link]
  • Chemistry LibreTexts. (2020, April 17). 6.
  • The Exposition. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 2.
  • Quora. (2018, July 9).
  • Chemistry LibreTexts. (2025, August 21). 5.
  • Khan Academy. (n.d.).
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. [Link]
  • NDSU. (n.d.).
  • National Center for Biotechnology Information. (n.d.). A simple quantitative method using TLC-image analysis to determine fructooligosaccharides (FOS) in food samples. [Link]
  • ACS Publications. (n.d.).
  • Labster. (n.d.).
  • University of York, Chemistry Teaching Labs. (n.d.). General procedure. [Link]
  • JoVE. (2015, March 4).
  • National Center for Biotechnology Information. (n.d.). Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride. [Link]
  • Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]
  • YouTube. (2022, June 10).
  • Orango. (2025, November 5). TLC Chemistry Explained | Beginner's Guide to Organic Lab. [Link]
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
  • ACS Publications. (n.d.). Thin-Layer Chromatography: The "Eyes" of the Organic Chemist. [Link]
  • News-Medical.Net. (n.d.).
  • Merck Millipore. (n.d.). TLC Tips and Tricks. [Link]
  • Chemistry LibreTexts. (2022, August 23).
  • The Analytical Scientist. (2024, June 9).
  • Interchim – Blog. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]
  • LCGC International. (n.d.).
  • LookChem. (n.d.). This compound. [Link]
  • University of Colorado Boulder, Organic Chemistry. (n.d.).
  • International Labmate. (2010, February 1).
  • MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. [Link]
  • Mol-Instincts. (n.d.). What is the synthesis method and application of this compound?[Link]
  • YouTube. (2019, March 1).

Sources

Application Note: A Scalable Protocol for the Synthesis of 1,4-Dimethoxy-2-fluorobenzene via Electrophilic Fluorination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, scalable protocol for the synthesis of 1,4-dimethoxy-2-fluorobenzene, a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The described method utilizes the direct electrophilic fluorination of the readily available starting material, 1,4-dimethoxybenzene, with 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commonly known as Selectfluor®. This approach is selected for its high efficiency, operational simplicity, and enhanced safety profile compared to traditional fluorination methods, making it highly suitable for scale-up operations in research and drug development settings.[4][5] This guide details the reaction mechanism, step-by-step experimental procedures, safety protocols, and analytical quality control measures necessary for a reproducible and high-yield synthesis.

Introduction & Scientific Rationale

Fluorinated aromatic compounds are of paramount importance in modern chemistry, particularly in the life sciences. The introduction of a fluorine atom can significantly alter a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[6][7] this compound (CAS 82830-49-7) is a valuable fluorinated building block used in the synthesis of more complex molecular architectures.[3][8][9]

Historically, the synthesis of such compounds involved harsh methods like the Balz-Schiemann reaction or the use of highly toxic and difficult-to-handle reagents like molecular fluorine (F₂).[4][10] The advent of modern electrophilic N-F fluorinating agents has revolutionized this field.[11][12] Selectfluor® stands out as a stable, crystalline solid that serves as a source of electrophilic fluorine ("F⁺").[5] Its ease of handling and broad functional group tolerance make it an ideal choice for the selective fluorination of electron-rich aromatic systems like 1,4-dimethoxybenzene.[4]

The reaction proceeds via an electrophilic aromatic substitution mechanism. The two methoxy groups on the benzene ring are strongly activating and ortho-, para-directing. The electrophilic fluorine from Selectfluor is attacked by the electron-rich aromatic ring, leading to the preferential formation of the 2-fluoro isomer. This guide provides a robust and validated protocol for conducting this transformation on a scalable level.

Reaction Scheme & Mechanism

Scheme 1: Electrophilic Fluorination of 1,4-Dimethoxybenzene Reaction Scheme (Image: 1,4-Dimethoxybenzene reacts with Selectfluor® in an acetonitrile solvent to yield this compound and the Selectfluor® byproduct.)

The mechanism involves the attack of the π-electrons of the activated benzene ring on the electrophilic fluorine atom of the Selectfluor reagent. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A weak base, typically the solvent or the tetrafluoroborate counter-ion, then abstracts a proton from the carbon bearing the new fluorine atom, restoring aromaticity and yielding the final product.

Materials, Reagents, and Equipment

Reagent & Solvent Data
Reagent/MaterialCAS NumberMolecular Wt. ( g/mol )Molar Equiv.Quantity (for 100 mmol scale)Supplier Example
1,4-Dimethoxybenzene150-78-7138.161.013.82 gSigma-Aldrich
Selectfluor®140681-55-6354.261.138.97 gTCI America
Acetonitrile (MeCN), Anhydrous75-05-841.05-500 mLThermo Scientific
Dichloromethane (DCM)75-09-284.93-As needed for workupFisher Scientific
Saturated Sodium Bicarbonate (aq.)---As needed for workupLab Prepared
Deionized Water7732-18-518.02-As needed for workupLab System
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-As needed for dryingVWR
Equipment
  • 1 L three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer/temperature probe

  • Addition funnel

  • Inert gas line (Nitrogen or Argon)

  • Heating mantle with temperature controller

  • Condenser

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Detailed Experimental Protocol

The following protocol is designed for a 100 mmol scale.

Reaction Setup & Execution
  • Vessel Preparation: Assemble the 1 L three-neck flask, equipped with a magnetic stir bar, thermometer, and condenser under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: To the flask, add 1,4-dimethoxybenzene (13.82 g, 100 mmol) and anhydrous acetonitrile (500 mL). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Fluorinating Agent Addition: In portions, carefully add Selectfluor® (38.97 g, 110 mmol) to the stirred solution over 15-20 minutes. A slight exotherm may be observed; maintain the internal temperature below 40 °C using a water bath if necessary.

  • Reaction: Once the addition is complete, heat the reaction mixture to 50-60 °C and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until consumption of the starting material is observed.

Work-up and Product Isolation
  • Cooling: After completion, cool the reaction mixture to room temperature.

  • Solvent Removal: Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extraction: Resuspend the resulting residue in dichloromethane (DCM, ~200 mL) and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any acidic byproducts.

    • Deionized water (2 x 100 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of fresh DCM.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude product as an oil or low-melting solid.[8][13]

Purification
  • Vacuum Distillation: The crude product can be purified by vacuum distillation. Collect the fraction boiling at approximately 119-121 °C at 40 mmHg.[13]

  • Recrystallization (Alternative): If the product solidifies, it can be recrystallized from a suitable solvent system like hexanes or ethanol/water. The reported melting point is 23-26 °C.

  • Final Product: The purified product should be a white to off-white crystalline solid or a colorless liquid.[13] Expected yield: 75-85%.

Process Visualization

Synthesis Workflow Diagram

The overall process from initial setup to final quality control is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product Setup Inert Atmosphere Setup (1L 3-Neck Flask) Dissolve Dissolve Substrate (1,4-Dimethoxybenzene in MeCN) Setup->Dissolve Add Add Selectfluor® (Portion-wise, <40°C) Dissolve->Add Heat Heat Reaction (50-60°C, 4-6h) Add->Heat Monitor Monitor Progress (TLC / GC-MS) Heat->Monitor Concentrate Remove MeCN (Rotovap) Monitor->Concentrate Extract Extract with DCM Concentrate->Extract Wash Wash (NaHCO₃, H₂O) Extract->Wash Dry Dry (MgSO₄) & Filter Wash->Dry Concentrate2 Final Concentration Dry->Concentrate2 Purify Purify (Vacuum Distillation) Concentrate2->Purify QC Quality Control (NMR, GC-MS, IR) Purify->QC

Caption: Scalable synthesis workflow for this compound.

Reaction Mechanism Visualization

G Start 1,4-Dimethoxybenzene + Selectfluor® [F-N⁺] TS1 Step 1: Electrophilic Attack Start->TS1 Intermediate Sigma Complex (Resonance Stabilized Arenium Ion) TS1->Intermediate TS2 Step 2: Deprotonation Intermediate->TS2 -H⁺ Product This compound TS2->Product (Aromaticity Restored)

Caption: Simplified mechanism for electrophilic aromatic fluorination.

Safety & Handling

All operations should be performed in a well-ventilated fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[14]

  • 1,4-Dimethoxybenzene: May cause skin and eye irritation.

  • Selectfluor®: This reagent is a moderately strong oxidizing agent.[4] It may be harmful if swallowed or comes into contact with skin, and can cause serious eye damage.[15][16] Avoid formation of dust and aerosols.[14] Store away from combustible materials.[17]

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or inhaled.

  • Dichloromethane: Suspected of causing cancer. Causes skin and serious eye irritation.

Emergency Procedures:

  • Skin Contact: Immediately wash with plenty of soap and water.[14]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[14]

  • Spills: Absorb with inert material and dispose of in a suitable, closed container.[14]

Refer to the Safety Data Sheets (SDS) for each chemical before starting the procedure.[15][18]

Analytical Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques.

TechniquePurposeExpected Result / Key Signals
¹H NMR Structural ConfirmationAromatic protons (3H) and methoxy protons (6H) with characteristic shifts and splitting patterns due to fluorine coupling.
¹³C NMR Structural ConfirmationAromatic carbons will show characteristic C-F coupling constants (J-coupling).
¹⁹F NMR Fluorine ConfirmationA single peak corresponding to the aryl fluoride.
GC-MS Purity Assessment & IDA major peak corresponding to the product's retention time with a molecular ion peak (m/z) of 156.16.[13]
FT-IR Functional Group IDPeaks corresponding to C-O-C (ether) stretching, aromatic C=C stretching, and C-F stretching.

References

  • Yamada, S., & Knochel, P. (2010). Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents. Synthesis, 2010(14), 2490-2494.
  • Knochel, P., & Yamada, S. (2010). Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents. SYNTHESIS, 2010(14).
  • Common Organic Chemistry. (n.d.). Selectfluor.
  • Lerman, O., Tor, Y., Hebel, D., & Rozen, S. (1984). Electrophilic fluorination of aromatic compounds with acetyl hypofluorite. The Journal of Organic Chemistry, 49(5), 806-813.
  • Boyarskiy, V. P., et al. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 28(21), 7389.
  • Moody, C. J., & Roff, G. J. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2018(2), M984.
  • Bryn Mawr College. (n.d.). Electrophilic Fluorination.
  • National Center for Biotechnology Information. (n.d.). Selectfluor. PubChem Compound Summary for CID 2724933.
  • LookChem. (n.d.). This compound.
  • ResearchGate. (2012). How can I prepare 1,4 dimethoxy benzene?.

Sources

Application Notes and Protocols: Directed ortho-Metalation of 1,4-Dimethoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Functionalization of Fluorinated Aromatics

Directed ortho-metalation (DoM) stands as a powerful and highly regioselective strategy for the functionalization of aromatic compounds.[1] This technique circumvents the limitations of classical electrophilic aromatic substitution, which often yields mixtures of ortho and para isomers.[2] DoM relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position.[2][3] The resulting aryllithium intermediate can then be trapped with a wide variety of electrophiles, allowing for the precise installation of a desired functional group.[2][3]

The substrate of focus, 1,4-dimethoxy-2-fluorobenzene, is a particularly valuable building block in medicinal chemistry and materials science. The strategic incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic profiles.[4][5] The methoxy groups in this molecule are well-established DMGs, while the fluorine atom also exerts a significant, albeit more moderate, directing effect.[3][6][7] This interplay of directing groups presents a unique opportunity for highly selective C-H bond activation.

This application note provides a comprehensive guide to the directed ortho-metalation of this compound. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and explore the synthetic utility of the resulting functionalized products.

Mechanistic Rationale: The Interplay of Directing Groups

The regioselectivity of the directed ortho-metalation of this compound is primarily governed by the cooperative effect of the two methoxy groups and the fluorine atom. The methoxy groups, being potent DMGs, coordinate to the Lewis acidic lithium of the organolithium reagent, thereby lowering the kinetic barrier to deprotonation at the adjacent ortho-positions.[2][8]

The fluorine atom, while also a directing group, plays a more nuanced role. Its high electronegativity inductively acidifies the adjacent protons, making them more susceptible to deprotonation.[8] In the case of this compound, the C3 proton is positioned ortho to both a methoxy group and the fluorine atom. This synergistic activation makes the C3 position the most acidic and therefore the most likely site of metalation.

The general mechanism proceeds as follows:

  • Coordination: The organolithium reagent (e.g., n-butyllithium) coordinates to the oxygen atom of one of the methoxy groups, forming a pre-lithiation complex.[2]

  • Deprotonation: The alkyl group of the organolithium reagent then abstracts the most acidic proton, which is the one at the C3 position, to form a stabilized aryllithium intermediate.[2]

  • Electrophilic Quench: The aryllithium species is a potent nucleophile and readily reacts with a variety of electrophiles to yield the desired functionalized product.

Directed_Ortho_Metalation cluster_0 1. Coordination cluster_1 2. Deprotonation cluster_2 3. Electrophilic Quench Start This compound + n-BuLi Complex Pre-lithiation Complex Start->Complex Coordination of Li to OMe Aryllithium Aryllithium Intermediate Complex->Aryllithium Deprotonation at C3 Product Functionalized Product Aryllithium->Product + Electrophile (E+)

Figure 1. Generalized workflow for the directed ortho-metalation of this compound.

Experimental Protocols

Safety Precautions: Organolithium reagents are highly pyrophoric and moisture-sensitive. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and standard Schlenk techniques. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn at all times.

Protocol 1: Synthesis of 1,4-Dimethoxy-2-fluoro-3-(trimethylsilyl)benzene

This protocol details the silylation of this compound, a common transformation that introduces a versatile synthetic handle for further functionalization.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Chlorotrimethylsilane (TMSCl)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous THF (approximately 0.2 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes. The solution may turn a pale yellow color.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add chlorotrimethylsilane (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.

ReagentMolar Equiv.ConcentrationVolume/Mass
This compound1.0---As required
n-Butyllithium1.12.5 M in hexanesVaries
Chlorotrimethylsilane1.2---Varies
Anhydrous THF---0.2 MVaries

Table 1. Reagent stoichiometry for the silylation of this compound.

Applications in Drug Discovery and Development

The functionalized derivatives of this compound are valuable intermediates in the synthesis of a wide range of biologically active molecules. The strategic placement of the fluorine atom can block sites of metabolism, thereby increasing the half-life of a drug candidate. Furthermore, the introduction of various functional groups at the C3 position allows for the exploration of structure-activity relationships, a critical aspect of the drug discovery process.[4] For instance, the silylated product from Protocol 1 can be further elaborated through cross-coupling reactions to introduce complex carbon skeletons.

Drug_Discovery_Workflow Start This compound DoM Directed ortho-Metalation (e.g., Protocol 1) Start->DoM Intermediate Functionalized Intermediate (e.g., Silylated Derivative) DoM->Intermediate SAR Structure-Activity Relationship Studies Intermediate->SAR Lead Lead Compound Optimization SAR->Lead Candidate Drug Candidate Lead->Candidate

Sources

Palladium-catalyzed cross-coupling of 1,4-Dimethoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to a Challenging Transformation: Palladium-Catalyzed Cross-Coupling of 1,4-Dimethoxy-2-fluorobenzene

Introduction: The Strategic Value of a Polysubstituted Arene

In the landscape of modern drug discovery and materials science, the precise construction of complex aromatic structures is paramount. This compound stands out as a particularly valuable building block.[1][2] Its trifunctional nature—featuring two activating methoxy groups and a fluorine atom—offers a versatile scaffold for synthesizing a wide array of polysubstituted aromatic compounds.[3][4][5] The methoxy groups can modulate solubility and receptor binding, while the fluorine atom can enhance metabolic stability and binding affinity, making this substrate highly attractive for medicinal chemistry applications.[6][7]

Palladium-catalyzed cross-coupling reactions represent the most powerful toolkit for forging new carbon-carbon and carbon-heteroatom bonds.[8] However, applying these methods to this compound is far from trivial. The central challenge lies in the activation of the carbon-fluorine (C-F) bond, which is the strongest single bond to carbon in organic chemistry.[9][10] This application note provides a detailed guide for researchers, offering mechanistic insights and field-tested protocols to successfully employ this challenging yet rewarding substrate in key cross-coupling transformations.

Scientific Principles: Overcoming the C-F Activation Barrier

The successful cross-coupling of an aryl fluoride is a testament to the advances in modern catalyst design. Understanding the underlying principles is crucial for troubleshooting and optimization.

The Energetic Hurdle of C-F Bond Cleavage

The bond dissociation energy of a C-F bond in fluorobenzene is approximately 126 kcal/mol, significantly higher than that of C-Cl (96 kcal/mol), C-Br (81 kcal/mol), or C-I (65 kcal/mol).[11] This inherent strength makes the initial, rate-limiting step of the catalytic cycle—the oxidative addition of the Pd(0) catalyst into the C-F bond—extremely challenging.[12] Many standard palladium catalysts that are effective for other aryl halides are completely inert towards aryl fluorides.[11]

Electronic Landscape of this compound

The substrate's electronic profile presents a unique challenge. The two methoxy groups are strongly electron-donating, increasing the electron density of the aromatic ring. This richness of electrons generally disfavors the oxidative addition step, as the nucleophilic Pd(0) center is repelled. While the fluorine atom is electron-withdrawing via induction, its effect is often insufficient to overcome the donating power of the methoxy groups, making the C-F bond particularly unreactive.

The Catalyst System: A Symphony of Ligand, Metal, and Base

Success hinges on a highly active and specialized catalyst system.

  • The Ligand is Key: The breakthrough in aryl fluoride coupling came with the development of exceptionally electron-rich and sterically hindered ancillary ligands.[13][14] Ligands such as the Buchwald biarylphosphines (e.g., XPhos, SPhos, RuPhos) and advanced N-heterocyclic carbenes (NHCs) are essential.

    • High Electron Donicity: These ligands form highly electron-rich Pd(0) centers, which increases their propensity to engage in oxidative addition.

    • Steric Bulk: The large size of these ligands promotes the formation of a highly reactive, low-coordinate L-Pd(0) species, which is necessary for the reaction to proceed.[15]

  • The Base's Role: The base plays a critical role that varies with the reaction type. In Suzuki-Miyaura couplings, it facilitates the formation of a more nucleophilic boronate species for transmetalation.[16] In Buchwald-Hartwig aminations, a strong, non-nucleophilic base is required to deprotonate the amine or amine-Pd complex.[17]

  • Palladium Precursor: Standard Pd(0) or Pd(II) precursors like Pd₂(dba)₃ and Pd(OAc)₂ are commonly used. The active Pd(0) catalyst is generated in situ.[18]

Below is a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, illustrating the key steps.

Catalytic_Cycle Figure 1: Generalized Palladium Cross-Coupling Cycle cluster_legend L-Pd(0) L-Pd(0) Ar-Pd(II)-X L-Pd(II)(Ar)(X) L-Pd(0)->Ar-Pd(II)-X Ar-X Oxidative_Addition Oxidative Addition Ar-Pd(II)-R L-Pd(II)(Ar)(R) Ar-Pd(II)-X->Ar-Pd(II)-R R-M Transmetalation Transmetalation (Suzuki) or Amine Coordination (Buchwald-Hartwig) Ar-Pd(II)-R->L-Pd(0) Ar-R Reductive_Elimination Reductive Elimination ArX Ar-X = Aryl Halide (e.g., this compound) RM R-M = Coupling Partner (e.g., Ar'-B(OH)₂ or R₂NH) ArR Ar-R = Coupled Product

Figure 1: Generalized Palladium Cross-Coupling Cycle

Application Protocols

The following protocols provide detailed, step-by-step methodologies for the Suzuki-Miyaura and Buchwald-Hartwig coupling of this compound.

Protocol 1: Suzuki-Miyaura C-C Coupling with Phenylboronic Acid

This protocol details the formation of a C(sp²)-C(sp²) bond, a cornerstone transformation in organic synthesis.

Objective: To synthesize 2-fluoro-1,4-dimethoxy-1,1'-biphenyl.

Materials:

  • This compound (1.0 mmol, 156.2 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 19.1 mg)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 424.6 mg)

  • Toluene (4 mL)

  • Water (0.4 mL)

  • Schlenk flask or microwave vial, magnetic stir bar, inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (4.5 mg), XPhos (19.1 mg), and K₃PO₄ (424.6 mg).

  • Reagent Addition: Add this compound (156.2 mg) and phenylboronic acid (146.3 mg) to the flask.

  • Solvent Addition: Add toluene (4 mL) and water (0.4 mL) via syringe. The mixture will be biphasic.[19]

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 100-110 °C. Stir vigorously to ensure adequate mixing between the phases.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

Causality Behind Choices:

  • Ligand (XPhos): XPhos is a highly effective Buchwald ligand, providing the necessary steric bulk and electron-donating character to facilitate the challenging oxidative addition to the C-F bond.[15]

  • Base (K₃PO₄): A strong base is required for the Suzuki reaction. K₃PO₄ is effective in promoting the formation of the active boronate species needed for transmetalation.

  • Solvent (Toluene/Water): This biphasic system is common for Suzuki couplings. Toluene solubilizes the organic components and ligand, while water helps to dissolve the inorganic base and facilitate the reaction at the interface.[20]

ParameterConditionRationale
Catalyst Loading 2 mol% Pd(OAc)₂ / 4 mol% XPhosSufficient for activating the inert C-F bond. Higher loadings may be needed for less reactive partners.
Temperature 100-110 °CThermal energy is required to overcome the high activation energy of the oxidative addition step.
Base K₃PO₄Strong, effective base for Suzuki couplings that is compatible with many functional groups.
Solvent Toluene / H₂O (10:1)Standard biphasic system that balances solubility of organic and inorganic reagents.
Protocol 2: Buchwald-Hartwig C-N Amination with Morpholine

This protocol describes the synthesis of an aryl amine, a common motif in pharmaceuticals.[17]

Objective: To synthesize 4-(2-fluoro-1,4-dimethoxyphenyl)morpholine.

Materials:

  • This compound (1.0 mmol, 156.2 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 9.2 mg)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 mmol, 18.7 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

  • Toluene, anhydrous (5 mL)

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Reaction Setup (Glovebox Recommended): In a glovebox, add Pd₂(dba)₃ (9.2 mg), RuPhos (18.7 mg), and NaOtBu (134.5 mg) to a dry Schlenk flask.

  • Reagent Addition: Add this compound (156.2 mg).

  • Solvent and Nucleophile Addition: Add anhydrous toluene (5 mL) and morpholine (105 µL).

  • Reaction Execution: Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at 100 °C. Stir the mixture.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).

  • Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Purification: Separate the layers, extract the aqueous phase with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Causality Behind Choices:

  • Ligand (RuPhos): RuPhos is another state-of-the-art Buchwald ligand, highly effective for C-N couplings involving challenging substrates and both primary and secondary amines.[21]

  • Base (NaOtBu): A strong, non-nucleophilic base is essential for the Buchwald-Hartwig amination to deprotonate the amine, facilitating its coordination to the palladium center and subsequent reductive elimination.[22]

  • Solvent (Anhydrous Toluene): Anhydrous conditions are critical as water can interfere with the strong base and potentially lead to hydrodefluorination side products.[23][24]

Experimental Workflow & Troubleshooting

A systematic approach is key to success. The following diagram outlines a typical experimental workflow.

Workflow Figure 2: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Dry_Glassware Dry Glassware (Oven/Flame) Inert_Atmosphere Establish Inert Atmosphere (Ar/N₂) Dry_Glassware->Inert_Atmosphere Weigh_Reagents Weigh Solid Reagents (Glovebox if needed) Inert_Atmosphere->Weigh_Reagents Add_Solvents Add Solvents & Liquid Reagents Weigh_Reagents->Add_Solvents Heat_Stir Heat & Stir Add_Solvents->Heat_Stir Monitor_Progress Monitor Reaction (TLC, GC-MS) Heat_Stir->Monitor_Progress Workup Aqueous Workup & Extraction Monitor_Progress->Workup Dry_Concentrate Dry & Concentrate Workup->Dry_Concentrate Chromatography Column Chromatography Dry_Concentrate->Chromatography Characterize Characterize Product (NMR, MS) Chromatography->Characterize

Figure 2: General Experimental Workflow

Troubleshooting Common Issues:

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (air/moisture exposure).2. Insufficient temperature.3. Ligand not optimal for the specific coupling partners.1. Ensure rigorous inert atmosphere and use anhydrous solvents.2. Increase temperature in 10 °C increments.3. Screen alternative bulky, electron-rich ligands (e.g., SPhos, tBuXPhos).
Hydrodefluorination Presence of a proton source (water, acidic impurities).Use freshly dried, anhydrous solvents and reagents. Ensure the base is not hydrated.[24]
Formation of Dark Precipitate (Palladium Black) Catalyst decomposition due to oxygen or excessive heat.Improve inert atmosphere technique. Avoid temperatures >130 °C if possible.
Low Yield after Purification Product loss during aqueous workup or chromatography.Check solubility of the product. For basic amine products, an acidic wash can pull them into the aqueous layer; avoid if possible.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a challenging but highly enabling transformation. The inertness of the C-F bond necessitates the use of advanced, state-of-the-art catalyst systems characterized by bulky and electron-rich phosphine ligands. By understanding the mechanistic principles behind C-F activation and carefully controlling reaction parameters such as temperature, base, and atmospheric integrity, researchers can successfully leverage this valuable substrate to construct complex molecules for pharmaceutical, agrochemical, and materials science applications. The protocols provided herein serve as a robust starting point for unlocking the synthetic potential of this versatile building block.

References

  • Amo, V., et al. (2020). Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study.
  • Widdowson, D. A., & Wilhelm, R. (2003). Palladium catalysed Suzuki reactions of fluoroarenes.
  • Orbach, M., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Available online
  • Weizmann Institute of Science. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. WIS Works. Available online
  • Arborpharmchem. (n.d.). CAS 82830-49-7 this compound. Arborpharmchem. Available online
  • Widdowson, D. A., & Wilhelm, R. (2003). Palladium catalysed Suzuki reactions of fluoroarenes.
  • Shaughnessy, K. H. (2005). Palladium-Catalyzed Cross-Coupling in Aqueous Media: Recent Progress and Current Applications. Bentham Science Publishers. Available online
  • Billingsley, K. L., & Buchwald, S. L. (2008). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
  • Andrews, I. P., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available online
  • Tobisu, M., & Chatani, N. (2021). The Directing Group: A Tool for Efficient and Selective C–F Bond Activation.
  • Ogoshi, S. (2013). Palladium Catalysts for Cross-Coupling Reaction. MDPI. Available online
  • Hrytsai, I. I., et al. (2021).
  • Farina, V. (2004). High-Turnover Palladium Catalysts in Cross-Coupling and Heck Chemistry: A Critical Overview.
  • ChemicalBook. (n.d.). This compound | 82830-49-7. ChemicalBook. Available online
  • ResearchGate. (n.d.). The bond strength and cross-coupling reaction via C–F cleavage.
  • Chem-Impex. (n.d.). 2-Fluoro-1,4-dimethoxybenzene. Chem-Impex. Available online
  • Zhu, J. (2022). C-F bond activation. Zhu Group at the Chinese University of Hong Kong, Shenzhen. Available online
  • Uzelac, M., & Hevia, E. (2023). Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. Chemical Science. Available online
  • La-Placa, M. G., & Braun, T. (2014). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. PubMed Central. Available online
  • Wikipedia. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 1-Chloro-2-fluorobenzene. Benchchem. Available online
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available online
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available online
  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
  • Rarig, A. (2014). High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. Academia.edu. Available online
  • X-MOL. (n.d.). What is the synthesis method and application of this compound?. X-MOL. Available online
  • Chemistry LibreTexts. (2024). Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. Available online
  • The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available online
  • NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes.
  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available online

Sources

Application Note & Protocol: Strategic Synthesis of Heterocyclic Compounds from 1,4-Dimethoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of diverse heterocyclic compounds using 1,4-dimethoxy-2-fluorobenzene as a versatile starting material. This application note details synthetic strategies, explains the mechanistic underpinnings of these transformations, and provides detailed, step-by-step protocols for the synthesis of key heterocyclic cores, including benzofurans, indoles, and quinolines. The content is structured to deliver both a high-level strategic overview and the practical, in-lab guidance necessary for successful execution. All methodologies are substantiated with citations to authoritative literature to ensure scientific rigor and reproducibility.

Introduction: The Strategic Value of this compound in Heterocyclic Synthesis

Heterocyclic compounds are fundamental structural motifs in a vast number of pharmaceuticals, agrochemicals, and functional materials. The judicious choice of a starting material is critical for the efficient and modular construction of these complex molecular architectures. This compound stands out as a highly valuable and versatile precursor for several key reasons:

  • Directed ortho-Metalation (DoM): The methoxy groups are potent directing groups in ortho-lithiation reactions, enabling selective functionalization at the C3 position. This allows for the introduction of a wide array of electrophiles, setting the stage for subsequent cyclization reactions.[1][2][3][4][5]

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C2 position is activated for nucleophilic aromatic substitution by the electron-donating methoxy groups. This facilitates the introduction of various nucleophiles, which are often integral components of the target heterocyclic ring.[6][7][8][9]

  • Latent Functionality: The methoxy groups can be readily cleaved to unmask phenol functionalities, providing additional synthetic handles for further derivatization or cyclization strategies.

This unique combination of reactive sites makes this compound a powerful building block for the synthesis of a wide range of heterocyclic systems.[10][11][12]

Synthetic Strategies and Detailed Protocols

This section outlines specific synthetic pathways to important heterocyclic families, providing both mechanistic insights and detailed experimental procedures.

Synthesis of Benzofuran Derivatives via Intramolecular Cyclization

Benzofurans are a prevalent scaffold in many biologically active compounds.[13][14] A robust strategy for their synthesis from this compound involves an initial ortho-functionalization followed by an intramolecular SNAr cyclization.[15][16]

2.1.1. Mechanistic Rationale

The synthesis of a substituted benzofuran begins with the directed ortho-lithiation of this compound. The resulting aryllithium species is then trapped with an appropriate electrophile, such as an aldehyde or ketone, to install a side chain bearing a hydroxyl group. Subsequent treatment with a base generates an alkoxide, which undergoes an intramolecular nucleophilic aromatic substitution, displacing the fluoride to form the furan ring.

2.1.2. Experimental Protocol: Synthesis of a Substituted Benzofuran

Step 1: ortho-Lithiation and Electrophilic Quench

  • Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.5 M in a flame-dried, round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise over a period of 15 minutes.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Add the desired electrophile (e.g., a simple aldehyde or ketone, 1.2 eq) dropwise and continue to stir at -78 °C for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature, then transfer to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude intermediate alcohol by flash column chromatography on silica gel.

Step 2: Intramolecular Cyclization

  • Dissolve the purified alcohol (1.0 eq) in anhydrous dimethylformamide (DMF) to a concentration of 0.2 M.

  • Cool the solution to 0 °C in an ice bath and add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise.

  • Allow the reaction to warm to room temperature and then heat to 80-100 °C, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully quench by the dropwise addition of water.

  • Extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the final benzofuran product by flash column chromatography.

2.1.3. Workflow Diagram: Benzofuran Synthesis

Benzofuran_Synthesis start This compound step1 1. n-BuLi, THF, -78°C 2. Electrophile (RCHO) start->step1 intermediate ortho-functionalized intermediate step1->intermediate step2 NaH, DMF, Heat intermediate->step2 product Substituted Benzofuran step2->product

Caption: General workflow for the synthesis of benzofurans.

Synthesis of Indole Derivatives

Indoles are another class of heterocycles with immense importance in medicinal chemistry.[17][18][19][20][21] this compound can be converted to an aniline derivative, which can then be utilized in various indole syntheses.

2.2.1. Mechanistic Approach: Nitration, Reduction, and Cyclization

A common route begins with the nitration of this compound.[22] The resulting nitroarene can then be reduced to the corresponding aniline. This aniline derivative can then be subjected to a variety of indole-forming reactions, such as the Fischer, Larock, or Bischler-Möhlau indole syntheses.

2.2.2. Experimental Protocol: Synthesis of a Substituted Indole

Step 1: Nitration of this compound [22]

  • To a stirred solution of this compound (1.0 eq) in glacial acetic acid (1 M), cooled to 0 °C, add fuming nitric acid (1.1 eq) dropwise.

  • Allow the reaction to stir at room temperature for 2 hours.

  • Pour the reaction mixture onto ice water, and collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 1-fluoro-2,5-dimethoxy-4-nitrobenzene.

Step 2: Reduction to the Aniline

  • Suspend the nitroarene (1.0 eq) in ethanol (0.3 M) and add tin(II) chloride dihydrate (4.0 eq).

  • Heat the mixture to reflux for 3 hours.

  • Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo to afford the aniline derivative.

Step 3: Indole Formation (Representative Example: Bischler-Möhlau)

  • To the aniline derivative (1.0 eq), add 2-bromoacetophenone (1.1 eq).

  • Heat the mixture neat or in a high-boiling solvent (e.g., nitrobenzene) to 150-180 °C for several hours.

  • Cool the reaction mixture and purify the resulting indole by column chromatography.

Synthesis of Quinoline Derivatives

Quinolines are another important class of nitrogen-containing heterocycles with a broad range of biological activities.[23][24][25][26][27] The aniline derived from this compound can serve as a key precursor for quinoline synthesis.

2.3.1. Mechanistic Strategy: Combes Quinoline Synthesis

The Combes synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. The initial condensation forms an enamine, which then undergoes acid-catalyzed cyclization and dehydration to furnish the quinoline ring system.

2.3.2. Experimental Protocol: Combes Quinoline Synthesis

  • To the aniline derivative (1.0 eq, obtained from the reduction of the nitroarene as described in section 2.2.2), add acetylacetone (1.1 eq).

  • Slowly add concentrated sulfuric acid (2-3 eq) while cooling the reaction mixture in an ice bath.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 100-120 °C for 2-4 hours.

  • Carefully pour the hot mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide.

  • Extract the product with a suitable organic solvent (e.g., chloroform or ethyl acetate).

  • Dry the organic layer, concentrate, and purify the resulting quinoline derivative by column chromatography or recrystallization.

2.3.3. Data Summary Table

Heterocycle FamilyKey Synthetic StepsImportant Reagents
Benzofurans ortho-Lithiation, Electrophilic Quench, Intramolecular SNArn-BuLi, Aldehydes/Ketones, NaH
Indoles Nitration, Reduction, Cyclization (e.g., Bischler-Möhlau)HNO₃, SnCl₂, α-haloketones
Quinolines Nitration, Reduction, Cyclization (e.g., Combes)HNO₃, SnCl₂, β-diketones, H₂SO₄

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse array of heterocyclic compounds. Its unique reactivity profile, which allows for selective functionalization via directed ortho-metalation and nucleophilic aromatic substitution, provides a powerful platform for the construction of complex molecular architectures of interest to the pharmaceutical and agrochemical industries. The protocols outlined in this application note offer a practical foundation for researchers to explore the rich synthetic potential of this readily available building block.

References

  • Saadati, F., & Meftah-Booshehri, H. (2013). Synlett, 24(13), 1702-1706.
  • Singh, F. V., & Wirth, T. (2012). Synthesis, 44(08), 1171-1177.
  • MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2018(3), M984.
  • ACS Publications. (2024).
  • Warkentin, J., et al. (1997). Nucleophilic aromatic substitution with dialkoxycarbenes. Canadian Journal of Chemistry, 75(10), 1331-1335.
  • Hariss, L., et al. (2016). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. AUB ScholarWorks.
  • University of Wisconsin-Madison. (n.d.). Directed (ortho)
  • LookChem. (n.d.). This compound.
  • TCI AMERICA. (n.d.). 2-Fluoro-1,4-dimethoxybenzene.
  • Organic Syntheses. (n.d.). "Fluorobenzene".
  • Google Patents. (n.d.). GB2193211A - Synthesis of benzofurans.
  • Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 22(5), 739.
  • Royal Society of Chemistry. (2021).
  • Journal of Organic and Pharmaceutical Chemistry. (2017). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol.
  • PrepChem.com. (n.d.). Synthesis of 4-fluoro-1,2-dimethoxybenzene.
  • Royal Society of Chemistry. (2018). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances.
  • Royal Society of Chemistry. (2021). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry.
  • ResearchGate. (2020). Fluorine-containing indoles: Synthesis and biological activity.
  • Mortier, J. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.
  • Google Patents. (n.d.). US10123999B2 - Processes for preparing quinoline compounds and pharmaceutical compositions containing such compounds.
  • Professor Dave Explains. (2019, July 12).
  • Moody, C. J., & Inman, M. (2013). Indole synthesis – something old, something new. Chemical Science, 4(1), 29-41.
  • Organic Chemistry Portal. (n.d.).
  • Singleton, D. A., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 139(40), 14145–14153.
  • Bugaenko, D. I., et al. (2019). Synthesis of Indoles: Recent Advances. Russian Chemical Reviews, 88(2), 117-164.
  • Vapourtec. (n.d.).
  • Myers, A. G. (n.d.).
  • Flinn Scientific. (2015).
  • Organic Chemistry Portal. (n.d.).
  • ACS Publications. (2018). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents.
  • ResearchGate. (n.d.).
  • ChemicalBook. (n.d.). This compound.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Baran, P. S. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 1,4-Dimethoxy-2-fluorobenzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-Dimethoxy-2-fluorobenzene (CAS 82830-49-7). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and a validated experimental protocol. Our goal is to help you navigate the complexities of this synthesis, optimize your yields, and ensure the highest purity of your final product.

Overview of Synthesis

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The most common and reliable method for its preparation is the direct electrophilic fluorination of the electron-rich aromatic compound, 1,4-dimethoxybenzene. This approach offers a straightforward route, but achieving high yields and purity requires careful control over reaction parameters and an understanding of potential side reactions.

The key to this transformation is the use of an electrophilic fluorine source, such as N-F reagents, which are generally stable, safe, and effective.[2] Reagents like Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) are widely used for this purpose.[2][3][4] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the fluorine atom is introduced ortho to one of the methoxy groups, which are strong activating and ortho-, para-directing groups.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis of this compound.

Question: My reaction shows low or no conversion of the starting material, 1,4-dimethoxybenzene. What are the likely causes and how can I fix this?

Answer:

Low or no conversion is a common issue that can often be traced back to a few key areas:

  • Inactive Fluorinating Agent: Electrophilic fluorinating agents, especially N-F reagents, can be sensitive to moisture. Ensure your reagent is fresh and has been stored in a desiccator. It's also possible the reagent has degraded over time. Consider purchasing a new batch from a reputable supplier.

  • Insufficient Activation: The electrophilicity of the fluorinating agent might not be high enough under your reaction conditions. For N-F reagents, the use of a Lewis acid or a protic acid can sometimes enhance their reactivity.[5] However, this must be done cautiously as it can also lead to side reactions.

  • Poor Solubility: Ensure that both the substrate and the fluorinating agent are adequately dissolved in the chosen solvent. If you observe poor solubility, you may need to switch to a different solvent system or gently warm the reaction mixture, provided the reagents are stable at higher temperatures.

  • Incorrect Stoichiometry: An insufficient amount of the fluorinating agent will naturally lead to incomplete conversion. Double-check your calculations and ensure you are using the correct molar ratio of reagents.

Question: I'm observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these impurities and how can I minimize them?

Answer:

The formation of byproducts is a frequent challenge in electrophilic aromatic substitution reactions. Here are the most common culprits and how to address them:

  • Isomeric Products: While the methoxy groups strongly direct ortho- and para-substitution, some formation of other isomers is possible, although typically minor in this specific synthesis. The primary directing influence of the two methoxy groups favors substitution at the 2-position.

  • Di-substituted Products: The product, this compound, is still an activated aromatic ring and can undergo a second fluorination. To minimize this, use a stoichiometric amount of the fluorinating agent (or a slight excess of the limiting reagent if it's the substrate) and monitor the reaction closely by TLC or GC. Adding the fluorinating agent portion-wise can also help maintain a low concentration and reduce the likelihood of a second substitution.

  • Oxidation/Decomposition Products: Electron-rich aromatic compounds can be susceptible to oxidation, especially with highly reactive electrophiles. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions. Additionally, ensure your starting materials and solvent are pure and free of any oxidizing contaminants.

Question: I'm struggling with the purification of this compound. What is the best method to obtain a pure product?

Answer:

Purification can be challenging due to the similar polarities of the starting material, product, and some byproducts. Here are some effective strategies:

  • Column Chromatography: This is the most common and effective method for purification. A silica gel column with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically successful. Start with a very low polarity to elute any non-polar impurities, then gradually increase the polarity to separate the product from the starting material.

  • Recrystallization: If you have a solid crude product, recrystallization can be a highly effective purification technique. The choice of solvent is critical. A solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal. Isopropanol has been reported as a suitable solvent for recrystallization of similar compounds.[6]

  • Distillation: Given the product's boiling point of 119-121°C at 40 mmHg[7], vacuum distillation is a viable option for purification, especially on a larger scale. This method is particularly useful for removing non-volatile impurities.

Frequently Asked Questions (FAQs)

Q1: Which electrophilic fluorinating agent is best for this synthesis?

Both Selectfluor® and NFSI are excellent choices for the fluorination of electron-rich aromatics.[2][3] Selectfluor® is often favored for its ease of handling and high reactivity.[4] NFSI is also effective and may offer different selectivity in some cases.[3] The optimal choice may depend on your specific reaction conditions and scale.

Q2: What are the critical safety precautions for this reaction?

Electrophilic fluorinating agents are strong oxidizers and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Avoid inhalation of dust or vapors. Consult the Safety Data Sheet (SDS) for your specific fluorinating agent for detailed handling and disposal information.[8]

Q3: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable eluent system (e.g., 10-20% ethyl acetate in hexanes) to achieve good separation between the starting material and the product. Staining with a potassium permanganate solution can help visualize the spots. Gas chromatography (GC) can also be used for more quantitative monitoring.

Q4: What is the expected yield for this synthesis?

With an optimized protocol, yields for the electrophilic fluorination of 1,4-dimethoxybenzene can be high. While specific literature yields for this exact transformation can vary, similar reactions on activated aromatic systems often report yields in the range of 70-90%.[9]

Detailed Experimental Protocol

This protocol provides a reliable method for the synthesis of this compound using Selectfluor®.

Reagents and Equipment:

Reagent/EquipmentQuantityNotes
1,4-Dimethoxybenzene1.38 g (10.0 mmol)Ensure it is pure and dry.
Selectfluor®3.54 g (10.0 mmol)Handle with care; strong oxidizer.
Acetonitrile (anhydrous)50 mLUse a dry, high-purity solvent.
Round-bottom flask (100 mL)1Must be oven-dried.
Magnetic stirrer and stir bar1
Inert atmosphere setupNitrogen or Argon
Standard workup and purification equipmentSeparatory funnel, rotary evaporator, chromatography column, etc.

Procedure:

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-dimethoxybenzene (1.38 g, 10.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask. Stir the mixture until the 1,4-dimethoxybenzene is completely dissolved.

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Reagent Addition: In a single portion, add Selectfluor® (3.54 g, 10.0 mmol) to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., 15% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, pour the mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) to afford this compound as a white to off-white solid.[7]

Expected Outcome:

The expected yield of the pure product is typically in the range of 75-85%. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Reaction Mechanism:

reaction_mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products 1,4-DMB 1,4-Dimethoxybenzene Sigma_Complex Arenium Ion (Sigma Complex) 1,4-DMB->Sigma_Complex Electrophilic Attack Selectfluor Selectfluor® (F-TEDA-BF4) Selectfluor->Sigma_Complex Product This compound Sigma_Complex->Product Deprotonation Byproduct Protonated TEDA Sigma_Complex->Byproduct

Caption: Electrophilic aromatic substitution mechanism for the fluorination of 1,4-dimethoxybenzene.

Troubleshooting Workflow:

troubleshooting_workflow Start Low Yield or Incomplete Reaction Check_Reagents Check Reagent Activity & Purity Start->Check_Reagents Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Stoichiometry Verify Stoichiometry Start->Check_Stoichiometry New_Reagents Use Fresh/New Reagents Check_Reagents->New_Reagents Inactive/Impure Inert_Atmosphere Ensure Inert Atmosphere Check_Conditions->Inert_Atmosphere Potential Oxidation Solvent_Check Check Solvent Dryness/Solubility Check_Conditions->Solvent_Check Solubility Issues Recalculate Recalculate Molar Ratios Check_Stoichiometry->Recalculate Incorrect Optimize Re-run Optimized Reaction New_Reagents->Optimize Inert_Atmosphere->Optimize Solvent_Check->Optimize Recalculate->Optimize

Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • Wikipedia. (2023, October 29). Electrophilic fluorination.
  • Wiley-VCH. (2019). Strategies Towards Challenging Fluorination Reactions. In C‐H and C‐X Bond Functionalization: Transition Metal Mediation.
  • MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2018(3), M984.
  • Reddit. (2025, February 23). Help on tricky electrophilic fluorination. r/Chempros.
  • LookChem. (n.d.). This compound.
  • Bryn Mawr College. (n.d.). Electrophilic Fluorination.
  • PrepChem.com. (n.d.). Synthesis of 4-fluoro-1,2-dimethoxybenzene.
  • Pharmaceutical Technology. (2012, August 1). Overcoming Challenges in Fluorine-Based Chemistry.
  • Juniper Publishers. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagent. Organic and Medicinal Chemistry International Journal, 3(4).
  • Oakwood Chemical. (2020, April 30). Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine.
  • Google Patents. (1988). US4766243A - Electrophilic fluorination of aromatic compounds.
  • ResearchGate. (2012, June 19). How can I prepare 1,4 dimethoxy benzene?.
  • University of California, Riverside. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene.
  • YouTube. (2024, March 31). Mechanism of Dialkylation of 1,4-Dimethoxybenzene.
  • ACS Publications. (2026, January 2). A Rational Approach to Super-Reducing Organophotocatalysts from Fluorene Derivatives. ACS Catalysis.
  • Google Patents. (2011). CN102234221A - Preparation method of fluorobenzene.
  • ACS Publications. (n.d.). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling of Aryl Chlorides with Aryl and Aliphatic Amines. Supporting Information.

Sources

Technical Support Center: Nitration of 1,4-Dimethoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the nitration of 1,4-dimethoxy-2-fluorobenzene. This document is designed for researchers, scientists, and professionals in drug development who are working with this specific electrophilic aromatic substitution. Our goal is to provide in-depth, field-proven insights to help you navigate the complexities of this reaction, troubleshoot common issues, and optimize your synthetic outcomes. The nitration of this highly activated aromatic system requires careful control to achieve the desired regioselectivity and avoid the formation of significant side products. This guide is structured as a series of questions and answers to directly address the challenges you may encounter.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems, offering explanations grounded in reaction mechanism and practical solutions to improve your results.

Question 1: My reaction is resulting in a low yield of the desired 1,4-dimethoxy-2-fluoro-5-nitrobenzene. What are the most common culprits?

Low yields are a frequent issue in nitration reactions and can be attributed to several factors, from reaction conditions to work-up procedures.[1]

  • Incomplete Reaction: The reaction may not have proceeded to completion. This can be due to insufficient reaction time or a temperature that is too low, slowing the reaction rate.[2]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). A common eluent system for similar compounds is a 1:1 mixture of ethyl acetate and petroleum ether.[3] The reaction is complete when the starting material spot is no longer visible.

  • Suboptimal Temperature Control: Nitration reactions are highly exothermic.[4] If the temperature rises uncontrollably, it can lead to the formation of unwanted byproducts and degradation of both the starting material and the product, often indicated by a dark discoloration.[3] Conversely, if the temperature is too low, the reaction rate may be impractically slow.[1]

    • Solution: Maintain a consistently low temperature (e.g., 0 °C) using an ice bath throughout the addition of the substrate to the nitrating mixture.[5] The addition should be slow and dropwise to allow for effective heat dissipation.[1]

  • Side Reactions: The formation of alternative isomers, dinitrated products, or products from ipso-substitution can significantly consume the starting material, thereby reducing the yield of the desired product.[1]

    • Solution: Refer to the specific questions below addressing these side reactions for mitigation strategies.

  • Product Loss During Work-up: Significant amounts of product can be lost during the quenching, extraction, and purification phases.

    • Solution: The standard quenching procedure involves pouring the reaction mixture slowly onto crushed ice or into ice-water with vigorous stirring.[1] This precipitates the crude product. Ensure complete precipitation before filtration. For purification, select an appropriate recrystallization solvent by testing small batches to maximize recovery. Common solvents for similar nitroaromatic compounds include ethanol or glacial acetic acid.[3]

Question 2: My product analysis shows a mixture of isomers. How can I improve the regioselectivity for the 5-nitro product?

The regiochemical outcome of the nitration is dictated by the directing effects of the substituents on the aromatic ring. In this compound, both methoxy groups are strongly activating ortho-, para-directors, while the fluorine atom is a deactivating ortho-, para-director. The desired 5-nitro isomer is the result of substitution at the position that is ortho to the C4-methoxy group and meta to the C1-methoxy and C2-fluoro groups.

SubstituentPositionActivating/DeactivatingDirecting Effect
-OCH₃1Strongly ActivatingOrtho, Para
-F2DeactivatingOrtho, Para
-OCH₃4Strongly ActivatingOrtho, Para
  • Influence of Reaction Conditions: The ratio of isomers can be influenced by the choice of nitrating agent and solvent.

    • Solution: A standard mixture of concentrated nitric acid and sulfuric acid is highly effective but can sometimes be aggressive.[6] For highly activated systems, milder nitrating agents can offer better control. A mixture of nitric acid in acetic anhydride, which generates acetyl nitrate, can be a suitable alternative.[7][8] The Menke nitration, using cupric nitrate and acetic anhydride, is known to favor ortho-nitration to activating groups and could be explored.[9][10]

  • Kinetic vs. Thermodynamic Control: At very low temperatures, the reaction is under kinetic control, and the product distribution is determined by the lowest activation energy pathway. At higher temperatures, thermodynamic control may favor the formation of the most stable isomer, which may not be the desired one.

    • Solution: Perform the reaction at a consistently low and controlled temperature (e.g., 0 °C or below) to favor the kinetically preferred product.[11]

Question 3: I am observing the formation of dinitrated byproducts. How can this be prevented?

The product, 1,4-dimethoxy-2-fluoro-5-nitrobenzene, is still an activated aromatic ring, albeit less so than the starting material due to the electron-withdrawing nitro group.[12] It can, therefore, undergo a second nitration.

  • Excess Nitrating Agent: Using a large excess of the nitrating agent will drive the reaction towards dinitration.

    • Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid.

  • Elevated Temperature and Extended Reaction Time: Higher temperatures and longer reaction times increase the likelihood of a second nitration event.[2]

    • Solution: Maintain a low reaction temperature and monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction promptly to prevent further nitration of the product.

Question 4: Could ipso-substitution be occurring, and how would I detect and prevent it?

Ipso-nitration is a process where the incoming nitro group displaces a substituent already present on the ring, rather than a hydrogen atom.[13] For this compound, a methoxy group is the most likely candidate for displacement. This is a known phenomenon in the nitration of electron-rich aromatic ethers.

  • Detection: Ipso-substitution would lead to the formation of a quinone-type structure after the loss of the methoxy group. This type of byproduct is often highly colored and can contribute to the formation of tarry residues. Advanced analytical techniques such as LC-MS or GC-MS of the crude reaction mixture can help identify the mass of such byproducts.

  • Prevention:

    • Milder Conditions: Ipso-attack is more common under strongly acidic and oxidizing conditions. Using milder nitrating systems, such as acetyl nitrate or nitronium tetrafluorobrate, can often suppress this side reaction.[14]

    • Temperature Control: As with other side reactions, strict adherence to low temperatures is crucial.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this nitration reaction? The reaction proceeds via an electrophilic aromatic substitution mechanism.[15] The key steps are:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[16]

  • Electrophilic Attack: The electron-rich π-system of the this compound ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[6]

  • Deprotonation: A weak base in the mixture (e.g., H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.[15]

Q2: Why is it critical to add the substrate to the acid mixture and not the other way around? Adding the substrate to the nitrating mixture ensures that the nitrating agent is always in excess relative to the unreacted aromatic compound. This helps to minimize localized high concentrations of the substrate, which can lead to uncontrolled reactions and the formation of side products. It also allows for better control of the reaction exotherm.

Q3: What are the essential safety precautions for conducting nitration reactions? Nitration reactions are potentially hazardous and must be handled with extreme care.

  • Exothermic Nature: The reaction generates a significant amount of heat and has the potential for a thermal runaway.[4] Always use an efficient cooling bath and add reagents slowly.[1]

  • Corrosive and Oxidizing Reagents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizers. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Quenching: The quenching process is also exothermic, particularly due to the heat of dilution of sulfuric acid. Always pour the acid mixture slowly into a large volume of ice/water with vigorous stirring. Never add water to the concentrated acid mixture.[1]

Q4: What is the best way to purify the crude product?

  • Recrystallization: If the crude product is a solid and relatively pure, recrystallization is an effective method. Experiment with different solvents to find one that dissolves the product well at high temperatures but poorly at low temperatures.

  • Column Chromatography: If the crude product is an oil or contains multiple impurities with similar solubility, column chromatography is the preferred method.[17] Silica gel is the standard stationary phase, and an eluent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the desired product from byproducts.[17]

Visualizing the Reaction Pathways

The following diagrams illustrate the intended reaction and potential side reactions, as well as a logical workflow for troubleshooting common issues.

NitrationPathways Start This compound Reagents HNO₃ / H₂SO₄ Start->Reagents Desired Desired Product (1,4-Dimethoxy-2-fluoro-5-nitrobenzene) Reagents->Desired Controlled Conditions (Low Temp, Stoichiometric) Isomer Isomeric Byproduct Reagents->Isomer Poor Regiocontrol Ipso Ipso-Substitution (Quinone-type byproduct) Reagents->Ipso Harsh Conditions Dinitro Dinitrated Product Desired->Dinitro Excess HNO₃ High Temp

Caption: Reaction pathways in the nitration of this compound.

TroubleshootingWorkflow Start Problem Observed LowYield Low Yield Start->LowYield ImpureProduct Impure Product (TLC) Start->ImpureProduct CheckTemp Verify Temp Control (< 5°C?) LowYield->CheckTemp CheckTime Check Reaction Time (TLC Monitoring?) LowYield->CheckTime CheckWorkup Review Workup/ Purification LowYield->CheckWorkup CheckStoich Verify Stoichiometry (1.05 eq HNO₃?) ImpureProduct->CheckStoich CheckPurity Analyze Crude Mixture (NMR, MS) ImpureProduct->CheckPurity OptimizeTemp Optimize Cooling/ Addition Rate CheckTemp->OptimizeTemp OptimizeTime Adjust Reaction Time CheckTime->OptimizeTime OptimizePuri Optimize Recrystallization or Chromatography CheckWorkup->OptimizePuri OptimizeStoich Adjust Reagent Ratio CheckStoich->OptimizeStoich IdentifyByproducts Identify Byproducts (Isomers, Dinitro, Ipso) CheckPurity->IdentifyByproducts

Caption: A logical workflow for troubleshooting nitration experiments.

Experimental Protocol: Nitration of a Fluorinated Dimethoxybenzene Derivative

This protocol is adapted from a validated synthesis of a structurally similar compound, 1-fluoro-2,5-dimethoxy-4-nitrobenzene, and serves as an excellent starting point for your experiments.[5][11]

Materials:

  • This compound

  • Concentrated Nitric Acid (65-70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Deionized Water

  • Suitable organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and submerged in an ice-salt bath, add concentrated sulfuric acid. Cool the acid to 0 °C.

  • Slowly, add the desired amount of concentrated nitric acid (typically 1.05 molar equivalents relative to the substrate) to the sulfuric acid while maintaining the temperature at or below 10 °C.

  • Substrate Addition: Once the nitrating mixture has re-cooled to 0 °C, add the this compound dropwise via an addition funnel over a period of 20-30 minutes. Ensure the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional 10-30 minutes. Monitor the reaction's progress by TLC.

  • Quenching: In a separate large beaker, prepare a mixture of crushed ice and water. With vigorous stirring, slowly pour the reaction mixture onto the ice. A precipitate should form.

  • Isolation: Allow the ice to melt completely while continuing to stir. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper. This removes residual acids.

  • Drying and Purification: Dry the crude product under vacuum. The product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

References

  • H2 Chemistry: 3 Steps in Nitration of Benzene via Electrophilic Substitution. (2018-04-21).
  • Notes on Electrophilic Substitution Mechanism in Nitration - Unacademy.
  • Nitration of Benzene - Chemistry Steps.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018-04-30).
  • Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions - YouTube. (2018-05-06).
  • Nitration - Wikipedia.
  • Menke nitration - Wikipedia.
  • Exploring the Reaction Mechanism of Menke Nitration - WuXi Chemistry.
  • The Duality of Mechanism for Nitration in Acetic Anhydride - RSC Publishing. (1969).
  • 1-Fluoro-2,5-dimethoxy-4-nitrobenzene - MDPI.
  • The nitration of canrenone with acetic anhydride/nitric acid - PubMed. (1997).
  • NITRATION - vpscience.org.
  • Recent advances in ipso-nitration reactions - Semantic Scholar.

Sources

Technical Support Center: Purification of 1,4-Dimethoxy-2-fluorobenzene by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 1,4-Dimethoxy-2-fluorobenzene via recrystallization. We will delve into the foundational principles, provide detailed experimental protocols, and offer a robust troubleshooting section in a question-and-answer format to address common challenges encountered in the laboratory.

Section 1: Foundational Knowledge & FAQs

This section addresses the fundamental questions regarding the material properties and theoretical underpinnings necessary for a successful recrystallization.

Q1: What is this compound, and why is its purity critical?

A1: this compound (CAS No. 82830-49-7) is a versatile aromatic compound featuring methoxy and fluorine functional groups.[1] These groups enhance its reactivity and solubility, making it a valuable intermediate and building block in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] For these applications, particularly in drug development, high purity is essential to ensure predictable reaction kinetics, maximize yields of the final active pharmaceutical ingredient (API), and prevent the incorporation of potentially harmful impurities into the final product.

Q2: What are the key physical properties of this compound that I must consider for recrystallization?

A2: Understanding the physical properties is paramount for designing an effective purification strategy. The most critical property for this compound is its low melting point, which presents a significant challenge during recrystallization.

PropertyValueSignificance for Recrystallization
Appearance White crystalline low-melting solid.[3]The initial state of the crude material.
Molecular Weight 156.15 g/mol .[3][4]Used for calculating molar quantities.
Melting Point 23-26 °C.[5]CRITICAL: This low melting point makes the compound highly susceptible to "oiling out," a common purification failure mode.[6]
Boiling Point 119-121 °C at 40 mmHg.[5]Important for solvent selection to ensure the solvent's boiling point is appropriate and for removing residual solvent.
Solubility Insoluble in water[2]; Soluble in various organic solvents.[1]Guides the selection of an appropriate solvent or solvent system.

Q3: How do I select the ideal solvent for recrystallizing this compound?

A3: The perfect recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[7] Conversely, impurities should either be completely insoluble at all temperatures (allowing for hot filtration) or highly soluble even at low temperatures (remaining in the mother liquor after filtration).[7][8]

Given the moderately polar nature of this compound, a systematic approach to solvent screening is recommended. Start with small-scale tests (approx. 100 mg of crude material in 1 mL of solvent) to observe solubility at room temperature and upon heating.[7]

Solvent ClassExample SolventsPredicted Suitability for this compoundRationale
Protic (High Polarity) Water, Methanol, EthanolPoor as single solvents. Water is an excellent anti-solvent.[2][9] Ethanol/Methanol may be suitable for a mixed-solvent system.The compound is insoluble in water. It may be too soluble in hot methanol or ethanol for good recovery, but this can be modulated.
Aprotic (Medium Polarity) Acetone, Ethyl AcetatePoor. The principle of "like dissolves like" suggests the compound will be too soluble at all temperatures for effective recrystallization.[9]
Non-Polar Hexane, Heptane, CyclohexanePotentially Good. These solvents are likely to exhibit the desired solubility profile: low solubility when cold, high solubility when hot.
Mixed-Solvent System Ethanol/Water, Acetone/HexaneExcellent Candidates. A mixed-solvent approach is often ideal. The compound is dissolved in a "good" solvent (e.g., minimal hot ethanol), and a "poor" or "anti-solvent" (e.g., water) is added dropwise until saturation is reached.[7]

Section 2: Experimental Protocols & Workflows

Below are detailed, step-by-step protocols for single-solvent and mixed-solvent recrystallization.

Protocol 1: Single-Solvent Recrystallization (e.g., using Heptane)
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a small amount of heptane.

  • Heating: Gently heat the mixture on a hotplate with stirring. Add heptane in small portions until the solid just completely dissolves at the solvent's boiling point. Crucially, use the minimum amount of hot solvent necessary. [10][11]

  • Hot Filtration (Optional): If insoluble impurities or cloudiness persist, perform a hot gravity filtration through a pre-warmed stemless funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[12][13]

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is vital for the formation of large, pure crystals.[10]

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[12]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a minimal amount of ice-cold heptane to remove any adhering mother liquor.[11]

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

General Recrystallization Workflow

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Purification cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimum amount of hot solvent A->B with stirring C Hot Gravity Filtration (If insoluble impurities exist) B->C D Slow cooling to room temperature C->D E Cool in ice bath D->E F Vacuum Filtration E->F G Wash with minimal ice-cold solvent F->G H Dry crystals under vacuum G->H

Caption: Standard workflow for purification by recrystallization.

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the recrystallization of this compound.

Q4: My compound separated as a liquid ("oiled out") instead of forming crystals. What happened, and how can I fix it?

A4: This is the most common problem for this specific compound. "Oiling out" occurs when the solid comes out of solution at a temperature above its melting point.[6] Because this compound has a very low melting point (23-26 °C), the solution can easily become saturated while it is still warmer than this temperature, causing the compound to separate as a liquid (an "oil") rather than a solid crystal lattice.[5][6] This is detrimental to purification because impurities are often more soluble in the oil droplets than in the solvent, leading to an impure product when the oil eventually solidifies.[6][14]

Solutions:

  • Re-heat and Add More Solvent: The most immediate fix is to heat the solution to redissolve the oil, then add a small amount of additional hot solvent (10-20% more).[6] This keeps the compound dissolved until the solution has cooled to a lower temperature, hopefully below its melting point.

  • Slow Down the Cooling: Rapid cooling is a primary cause of oiling out.[15] After dissolving, allow the flask to cool as slowly as possible. You can insulate the flask by placing it in a beaker of warm water and allowing both to cool together.[12]

  • Change Solvent System: The chosen solvent may be too "poor" (i.e., the compound is not soluble enough). Try a slightly better solvent or switch to a mixed-solvent system where solubility can be more finely controlled.

  • Use Seed Crystals: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled, supersaturated solution. This provides a template for proper crystal lattice formation and can prevent oiling.[15]

Troubleshooting Logic for Oiling Out

G Start Problem: Compound 'Oiled Out' Cause Cause: Solution saturated at a temperature > Melting Point (23-26°C) Start->Cause Sol1 Solution 1: Re-heat to dissolve oil. Add more solvent (10-20%). Cause->Sol1 Sol2 Solution 2: Ensure very slow cooling. Insulate flask. Cause->Sol2 Sol3 Solution 3: Use a more 'soluble' solvent or switch to a mixed-solvent system. Cause->Sol3 Sol4 Solution 4: Add a seed crystal to the supersaturated solution. Cause->Sol4 Outcome Outcome: Pure crystals form below the compound's melting point. Sol1->Outcome Sol2->Outcome Sol3->Outcome Sol4->Outcome

Caption: Decision-making process for resolving oiling out.

Q5: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

A5: This is typically due to one of two reasons: using too much solvent or the solution being supersaturated.

Solutions:

  • Too Much Solvent: This is the most frequent cause.[15] If an excessive amount of solvent was used, the solution is not saturated enough for crystals to form even when cold. Gently heat the solution and boil off a portion of the solvent to increase the concentration. Then, attempt the cooling process again.[6]

  • Supersaturation: Sometimes a solution can hold more dissolved solute than it theoretically should.[15] To induce crystallization:

    • Scratch: Gently scratch the inside surface of the flask with a glass stirring rod at the meniscus. The microscopic scratches on the glass provide a nucleation site for crystal growth.[15]

    • Seed Crystal: Add a single, small crystal of the pure compound.[15]

Q6: My final yield of purified crystals is very low. How can I improve it?

A6: A low yield is often a sign of procedural issues rather than a fundamental problem with the recrystallization itself.

Causes & Improvements:

  • Excess Solvent: Using more than the minimum amount of hot solvent required for dissolution is a primary cause of low yield, as a significant amount of the product will remain in the mother liquor.[6][11] Improvement: Be patient during the dissolution step and add solvent sparingly until the last crystals dissolve.

  • Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product. Improvement: Ensure both the funnel and the receiving flask are pre-heated, and perform the filtration as quickly as possible.[12]

  • Excessive Washing: Washing the final crystals with too much cold solvent, or with solvent that is not sufficiently chilled, will dissolve some of your product.[11] Improvement: Use a minimal amount of ice-cold solvent for the wash step.

Q7: The "purified" crystals are still colored. What went wrong?

A7: If the crude material has colored impurities, they can sometimes be adsorbed onto the surface of the forming crystals, resulting in a colored product.

Solution:

  • Activated Charcoal: After dissolving the crude solid in the hot solvent but before performing the hot filtration, add a very small amount of activated charcoal (e.g., the tip of a spatula) to the solution.[9][12] The charcoal has a high surface area and will adsorb the colored impurities. Boil the solution briefly with the charcoal, then remove it and the impurities via hot gravity filtration. Use charcoal sparingly, as it can also adsorb your desired product, reducing the yield.[9]

References

  • Solvent Choice. (n.d.). University of York.
  • Why do crystals oil out and what are the remedies and prevention methods?. (2024). Brainly.
  • Troubleshooting. (2022). Chemistry LibreTexts.
  • Finding the best solvent for recrystallisation student sheet. (2021). RSC Education.
  • Recrystallization (help meeeeee). (2013). Reddit.
  • Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center.
  • Are there any general rules for choosing solvents for recrystallization?. (2012). Chemistry Stack Exchange.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester.
  • Oiling Out in Crystallization. (n.d.). Mettler Toledo.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester.
  • Recrystallization1. (n.d.).
  • Recrystallization. (n.d.).
  • Problems with Recrystallisations. (n.d.). University of York.
  • 1,4-Dimethoxybenzene | Solubility of Things. (n.d.).
  • Nonclassical Recrystallization. (n.d.). Wiley Online Library.
  • Recrystallization. (2020). YouTube.
  • Experiment: Recrystallization – Part II: Purification of Solids. (n.d.). Science Learning Center.
  • 1,4-Dimethoxybenzene. (n.d.). Wikipedia.
  • 1,4-Dimethoxybenzene. (n.d.). PubChem.

Sources

Technical Support Center: Synthesis of 1,4-Dimethoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-dimethoxy-2-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and understand the formation of key byproducts. Drawing from established chemical principles and field-proven insights, this document aims to provide a comprehensive resource for achieving high-purity this compound.

Introduction

The synthesis of this compound is a critical process for the creation of various pharmaceutical and agrochemical compounds.[1][2] The most common and historically significant route to this and other aryl fluorides is the Balz-Schiemann reaction.[3][4][5] This reaction involves the diazotization of a primary aromatic amine, in this case, 2,5-dimethoxyaniline, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the desired aryl fluoride.[3][4][6]

While seemingly straightforward, the Balz-Schiemann reaction and its preceding diazotization step are sensitive to reaction conditions and can lead to a variety of byproducts that complicate purification and reduce yields. This guide will delve into the mechanistic origins of these byproducts and provide actionable troubleshooting strategies.

Reaction Workflow Overview

The synthesis of this compound via the Balz-Schiemann reaction can be visualized as a two-stage process: Diazotization and Fluoro-dediazoniation.

Synthesis_Workflow cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Fluoro-dediazoniation (Balz-Schiemann) cluster_2 Potential Byproduct Pathways A 2,5-Dimethoxyaniline B NaNO2, HBF4 (0-5 °C) A->B Reactants C 2,5-Dimethoxybenzenediazonium Tetrafluoroborate B->C Formation of Diazonium Salt G Side Reactions B->G Incomplete Reaction D Thermal Decomposition (Heat) C->D Isolation & Heating C->G Decomposition Pathways E This compound (Product) D->E F N2, BF3 (Gaseous Byproducts) D->F H Byproducts G->H NMR_Differentiation cluster_product This compound (Desired Product) cluster_isomer1 1,2-Dimethoxy-4-fluorobenzene (Isomer) cluster_isomer2 1,3-Dimethoxy-5-fluorobenzene (Isomer) Product Three distinct aromatic proton signals (doublet, doublet of doublets, doublet) Isomer1 Three distinct aromatic proton signals (different coupling patterns and chemical shifts) Isomer2 Two distinct aromatic proton signals (due to symmetry)

Sources

Technical Support Center: Friedel-Crafts Alkylation of 1,4-Dimethoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are utilizing Friedel-Crafts alkylation with the highly activated aromatic compound, 1,4-dimethoxy-2-fluorobenzene. Our goal is to provide you with in-depth troubleshooting advice, detailed protocols, and a clear understanding of the mechanistic principles to help you overcome common challenges, particularly the issue of over-alkylation.

Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why is my Friedel-Crafts reaction with this compound producing significant amounts of di- and tri-alkylated products?

Answer: This is a classic case of over-alkylation, a common limitation of the Friedel-Crafts alkylation reaction.[1][2] The root cause lies in the electronic nature of your starting material and the product.

  • High Ring Activation: Your substrate, this compound, is already highly activated towards electrophilic aromatic substitution (EAS). The two methoxy groups (-OCH₃) are powerful electron-donating groups, which stabilize the intermediate carbocation (the arenium ion) formed during the reaction.[3] This makes the initial alkylation step very fast.

  • Product is More Reactive than Starting Material: The crucial issue is that the mono-alkylated product is even more reactive than the starting material. Alkyl groups are also electron-donating, further activating the aromatic ring.[4][5] Consequently, the newly formed mono-alkylated product successfully outcompetes the remaining starting material for the electrophile, leading to a second, third, or even more alkylation events.[6] This is a significant challenge, especially when using highly reactive catalysts.[7]

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label="Figure 1: The Over-alkylation Cascade"; fontname="Arial"; fontsize=10; } end

Caption: Figure 1: The Over-alkylation Cascade

Question 2: How can I control the reaction to favor the mono-alkylated product?

Answer: Controlling selectivity requires a multi-faceted approach that involves fine-tuning your reaction conditions. Here are the key parameters to adjust:

  • Stoichiometry Control: Use a large excess of the aromatic substrate (this compound) relative to the alkylating agent.[1] This increases the statistical probability that the electrophile will encounter a molecule of the starting material rather than the more reactive mono-alkylated product. A ratio of 5:1 or even 10:1 (aromatic:alkylating agent) is a good starting point.

  • Choice of Lewis Acid Catalyst: The strength of the Lewis acid is critical.[8]

    • Avoid: Strong Lewis acids like AlCl₃ and FeCl₃ are often too reactive for highly activated systems and will aggressively promote polyalkylation.[9]

    • Consider: Milder Lewis acids such as ZnCl₂, BF₃·OEt₂, or solid acid catalysts like zeolites can provide better control.[8] These catalysts generate the electrophile more slowly, allowing for greater selectivity.

  • Temperature Management: Keep the reaction temperature low. Friedel-Crafts alkylations are often exothermic.[3] Lower temperatures (e.g., 0 °C to -20 °C) decrease the overall reaction rate, giving the less reactive starting material a better chance to compete and reducing the likelihood of side reactions.

  • Slow Addition of the Alkylating Agent: Instead of adding the alkylating agent all at once, add it dropwise over a prolonged period using a syringe pump or a dropping funnel.[8] This keeps the instantaneous concentration of the electrophile low, which is a key factor in suppressing over-alkylation.

Question 3: My alkylating agent is a primary alkyl halide, but I'm seeing rearranged products. What is happening?

Answer: This is another well-known limitation of Friedel-Crafts alkylation: carbocation rearrangement.[2] The reaction proceeds through the formation of a carbocation electrophile.[10] If this initial carbocation can rearrange to a more stable form (e.g., a primary to a secondary or tertiary carbocation via a hydride or alkyl shift), it will do so before alkylating the aromatic ring.[4][11]

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label="Figure 2: Carbocation Rearrangement Pathway"; fontname="Arial"; fontsize=10; } end

Caption: Figure 2: Carbocation Rearrangement Pathway

Solution: To avoid rearrangements, consider using the Friedel-Crafts acylation followed by a reduction step (e.g., Clemmensen or Wolff-Kishner reduction). The acylium ion formed during acylation is resonance-stabilized and does not rearrange.[2][11] This two-step sequence provides the desired linear alkyl chain without isomeric impurities.

Troubleshooting Guide: A Comparative Overview

This table provides a quick reference for troubleshooting common issues and understanding the impact of different reaction parameters.

ParameterIssue with Strong Conditions (e.g., AlCl₃, High Temp)Recommended Milder Conditions (for Selectivity)Rationale for Change
Lewis Acid Catalyst High reactivity leads to rapid over-alkylation.ZnCl₂, FeSO₄, Zeolites, Bi(OTf)₃.[8][9]Milder catalysts generate the electrophile more slowly, allowing for better kinetic control and favoring reaction with the more abundant (but less reactive) starting material.
Temperature Increased rates of both desired and undesired reactions; promotes side reactions.-20°C to 0°CLowers the overall reaction rate, enhancing the selectivity for the initial alkylation step.
Stoichiometry 1:1 ratio (Aromatic:Alkyl Halide) rapidly consumes starting material, product then becomes primary substrate.5:1 to 10:1 ratio (Aromatic:Alkyl Halide)A large excess of the aromatic substrate ensures the electrophile is more likely to react with it rather than the mono-alkylated product.[1]
Solvent Non-polar solvents (e.g., CS₂, nitrobenzene) can be effective but may not be optimal for all substrates.Chlorinated solvents (e.g., DCM, DCE) or sometimes using the aromatic substrate as the solvent.Solvent choice can influence catalyst activity and solubility of intermediates. An inert solvent is crucial to avoid side reactions.
Alkylating Agent Primary alkyl halides are prone to carbocation rearrangement.[2]Use tertiary or secondary alkyl halides (if rearrangement is not an issue), or switch to Friedel-Crafts Acylation.Acylium ions do not rearrange, providing a reliable method to install linear alkyl chains after a subsequent reduction step.[12]
Experimental Protocol: Controlled Mono-alkylation of this compound

This protocol is designed to favor the formation of the mono-alkylated product by employing milder conditions.

Materials:

  • This compound

  • 2-Chloropropane (or other suitable secondary/tertiary alkyl halide)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Ice-water bath

  • Standard, flame-dried glassware (round-bottom flask, condenser, dropping funnel)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube, and a dropping funnel, dissolve this compound (5.0 equivalents) in anhydrous DCM under an inert atmosphere.[8]

  • Cooling: Cool the flask in an ice-water bath to 0 °C.

  • Catalyst Addition: To the stirred solution, add anhydrous ZnCl₂ (1.1 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

  • Addition of Alkylating Agent: Dissolve 2-chloropropane (1.0 equivalent) in a small amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 60-90 minutes, maintaining the internal temperature at 0-5 °C.[8]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for an additional 2-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time and consumption of the starting material.

  • Quenching: Once the reaction is deemed complete, quench it by slowly and carefully pouring the mixture over crushed ice containing a small amount of concentrated HCl to dissolve the zinc salts.[8]

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous magnesium sulfate (MgSO₄).

  • Isolation and Purification: Remove the solvent under reduced pressure. The crude product should be purified by column chromatography on silica gel to separate the desired mono-alkylated product from unreacted starting material and any di-alkylated byproducts.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.2]; edge [fontname="Arial", fontsize=10];

} caption { label="Figure 3: Workflow for Controlled Mono-alkylation"; fontname="Arial"; fontsize=10; } end

Caption: Figure 3: Workflow for Controlled Mono-alkylation

References
  • Friedel–Crafts reaction. Wikipedia.
  • Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. ACS Omega.
  • Metallocenium Lewis Acid Catalysts for Use in Friedel–Crafts Alkylation and Diels–Alder Reactions. ResearchGate.
  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
  • Friedel-Crafts Alkylation. Chemistry Steps.
  • Friedel-Crafts Alkylation. Organic Chemistry Portal.
  • Friedel-Crafts Alkylation Reaction. Mettler Toledo.
  • Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts.
  • Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Chemistry LibreTexts.
  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S.
  • Steric Effects in Friedel-Crafts Reactions. Chemistry Stack Exchange.
  • Reaction: Alkylation via Friedel-Crafts. Saskia van Oosterom.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
  • The Friedel-Crafts alkylation of para-dimethoxybenzene. YouTube.
  • Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene.
  • Controlling the selectivity of an intramolecular Friedel–Crafts alkylation with alkenes using selenium under mild conditions. Royal Society of Chemistry.
  • Friedel-Crafts Alkylation of aromatic molecules.
  • A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journals.
  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube.
  • Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Web Pages.
  • Friedel-Crafts Alkylation of 1,4-dimethoxybenzene. CCSF.
  • Limitations of Friedel-Crafts Alkylations. Chemistry LibreTexts.
  • Recent Advancements in Typical Friedel–Crafts Alkylation Reactions Focused on Targeting Arene Nucleophiles. ResearchGate.
  • FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE. Theochem @ Mercer University.
  • Recent Advancements in Typical Friedel–Crafts Alkylation Reactions Focused on Targeting Arene Nucleophiles. OUCI.
  • Chemistry 211 Experiment 1.
  • Friedel-Crafts Alkylation. EduBirdie.
  • Ch12: Friedel-Crafts limitations. University of Calgary.

Sources

Technical Support Center: Catalyst Poisoning in Reactions Involving 1,4-Dimethoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for catalytic reactions involving 1,4-Dimethoxy-2-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate in catalytic processes, particularly palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.

This compound is an electron-rich aryl fluoride, a class of substrates that presents unique challenges in catalysis. While the methoxy groups activate the aromatic ring, the carbon-fluorine bond is notoriously strong, often requiring highly active catalysts. However, these sensitive catalytic systems are susceptible to deactivation, or "poisoning," by a variety of common laboratory impurities and even the reagents themselves. This can lead to stalled reactions, low yields, and the formation of unwanted byproducts.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, resolve, and prevent catalyst deactivation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst poisoning in my reaction?

A: The most common visual indicator of catalyst deactivation is the formation of a black precipitate, known as palladium black, which is catalytically inactive.[1] Other signs include a reaction that starts but then stalls (fails to proceed to completion), a significant decrease in reaction rate, or a complete lack of product formation. A color change in the reaction mixture that deviates from what is expected for a successful reaction can also indicate the formation of inactive palladium species.[1]

Q2: My starting material, this compound, is high purity. Can it still cause catalyst issues?

A: Yes. While the substrate itself is not a catalyst poison, trace impurities from its synthesis can be. For instance, residual sulfur compounds or halides (other than the desired fluoride) can be potent poisons.[2][3] Additionally, the fluoride atom itself, or fluoride ions generated from certain reaction conditions, can interact with some palladium complexes and modulate their reactivity, sometimes leading to inhibition.[4][5]

Q3: Can the phosphine ligands I use to stabilize the catalyst degrade and cause problems?

A: Absolutely. Phosphine ligands are crucial for stabilizing the active palladium species, but they can be sensitive to air and moisture. Oxidation of the phosphine to phosphine oxide can occur, which reduces the concentration of the active ligand and can negatively impact the catalytic cycle.[6] Some bulky phosphine ligands can also undergo degradation or rearrangement under certain reaction conditions.[7][8]

Q4: Are there specific bases that are problematic in these reactions?

A: Yes, the choice of base is critical. While necessary for the catalytic cycle, bases can be a source of poisons. For example, some inorganic bases may contain trace metal or sulfide impurities. Strong bases like alkoxides can sometimes promote side reactions or ligand degradation. It is often recommended to use high-purity bases, such as carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄), which are generally well-tolerated.[9]

Troubleshooting Guide: Diagnosing and Solving Catalyst Deactivation

This guide is structured to help you identify the root cause of catalyst deactivation based on your experimental observations.

Problem 1: Reaction is sluggish, has stalled, or shows no conversion.

This is the most common symptom of catalyst poisoning. The catalytically active Pd(0) species is likely being inhibited or has been converted into an inactive form.

Visual Observation:
  • The solution has turned black or a black precipitate (palladium black) has formed.[1]

  • The reaction mixture color is abnormal.

Potential Causes & Solutions:
Potential Cause Scientific Rationale Recommended Action
Oxygen Contamination Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species or promote the degradation of phosphine ligands.Degas your solvent thoroughly using a sparge with an inert gas (Argon or Nitrogen) for 20-30 minutes. Ensure all reagents are added under a positive pressure of inert gas.
Water Content Excessive water can lead to the hydrolysis of boronic acids/esters in Suzuki couplings or the degradation of sensitive ligands. While some cross-coupling reactions tolerate water, anhydrous conditions are often a good starting point for troubleshooting.[3][10]Use anhydrous solvents and reagents . Dry solvents using appropriate methods (e.g., molecular sieves, solvent purification system). Ensure solid reagents are dried in a vacuum oven if necessary.
Impurity-Based Poisoning Trace impurities in reagents or solvents can irreversibly bind to the palladium center, blocking active sites.[11] Common culprits include sulfur, thiols, and other halides.[2][12][13]Purify all reagents . Recrystallize solid starting materials and bases.[14] Distill liquid reagents. Use high-purity solvents. Consider passing reagents through a plug of activated carbon or alumina to remove non-polar, sulfur-containing impurities.[15][16]
Suboptimal Ligand Choice The ligand may not be robust enough for the reaction conditions or may not sufficiently protect the palladium center from deactivation pathways.[1] Electron-rich, bulky phosphine ligands are often required for activating C-F bonds.[17]Screen a panel of ligands . For reactions with aryl fluorides, consider bulky biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs). These can promote the challenging reductive elimination step and protect the catalyst.
Troubleshooting Workflow Diagram

G start Problem: Reaction Stalled / No Conversion check_visual Visual Check: Formation of Pd Black? start->check_visual check_reagents Are all reagents high purity & anhydrous? check_visual->check_reagents No degas Action: Thoroughly degas solvent & reaction setup. check_visual->degas Yes purify Action: Purify reagents (distill, recrystallize). Use anhydrous solvents. check_reagents->purify No screen_ligands Action: Screen more robust ligands (e.g., Buchwald-type biarylphosphines). check_reagents->screen_ligands Yes success Reaction Proceeds purify->success degas->check_reagents screen_ligands->success G cluster_cycle Desired Catalytic Cycle cluster_poison Deactivation Pathways Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-F Pd_Black Pd Black (Inactive) Pd0->Pd_Black Aggregation PdII Ar-Pd(II)-F(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R-B(OR)₂ PdII->Pd_Black Decomposition PdII_R Ar-Pd(II)-R(L₂) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim -> Ar-R RedElim->Pd0 Poison Poison (e.g., Sulfur, R-SH) Poison->Pd0 Irreversible Binding Pd_Poison L₂Pd-S

Caption: Simplified Pd catalytic cycle and common deactivation points.

Protocols for Prevention and Mitigation

Protocol 1: Rigorous Reagent Purification

Impurities are a leading cause of irreversible catalyst poisoning. [18][19]This protocol outlines standard procedures for purifying common reagents.

Objective: To remove trace impurities from solvents, starting materials, and bases.

A. Solvent Purification:

  • Selection: Choose a high-purity grade solvent (e.g., HPLC or anhydrous grade).

  • Drying: If not anhydrous, dry the solvent over an appropriate drying agent (e.g., molecular sieves for THF/dioxane, CaH₂ for toluene).

  • Degassing (Critical): Place the dried solvent in a suitable flask. Sparge with a stream of dry argon or nitrogen for at least 30 minutes. Alternatively, use three freeze-pump-thaw cycles for the most rigorous oxygen removal.

  • Storage: Store the purified solvent under an inert atmosphere over activated molecular sieves.

B. Solid Reagent Purification (e.g., this compound, Bases):

  • Recrystallization: Choose a suitable solvent system where the compound has high solubility at high temperature and low solubility at low temperature.

  • Dissolve the solid in the minimum amount of hot solvent.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold, fresh solvent.

  • Dry the purified crystals under high vacuum for several hours to remove residual solvent.

Protocol 2: Setting Up an Inert Atmosphere Reaction

Objective: To prevent catalyst and ligand oxidation by excluding oxygen and moisture.

  • Glassware: Dry all glassware in an oven (>100 °C) for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas.

  • Assembly: Assemble the reaction apparatus (e.g., flask with condenser and septum) while it is still warm and immediately place it under a positive pressure of argon or nitrogen via a gas manifold or balloon.

  • Reagent Addition:

    • Add solid reagents (catalyst, ligand, base, aryl halide) to the flask under a strong flow of inert gas.

    • Add degassed solvent via a cannula or a dry syringe.

    • Add liquid reagents (e.g., amines) via a dry syringe.

  • Execution: Maintain a positive pressure of inert gas throughout the entire reaction, including heating and cooling phases.

By implementing these rigorous protocols and using the troubleshooting guides, you can significantly increase the success rate and reproducibility of your catalytic reactions involving this compound.

References

  • BenchChem. (n.d.). Technical Support Center: Catalyst Deactivation in Reactions with 2-Bromopyrazine.
  • Martínez-Vivas, S., Poyatos, M., & Peris, E. (2025). Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple. Chemical Science.
  • Twag, J., et al. (2001). Poisoning and deactivation of palladium catalysts.
  • Lambert, C., et al. (n.d.).
  • Martínez-Vivas, S., Poyatos, M., & Peris, E. (2025). Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple. RSC Publishing.
  • BenchChem. (n.d.). Troubleshooting palladium catalyst deactivation in 9,10-Dihydro-1,2-phenanthrenediamine synthesis.
  • BenchChem. (n.d.). Catalyst poisoning issues in reactions involving 3,4,5-Tribromo-2,6-dimethylpyridine.
  • Gevorgyan, A., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wikipedia. (n.d.). Catalyst poisoning.
  • McLaughlin, P. A., & Verkade, J. G. (n.d.). Fluoride-Catalyzed Reduction of Palladium(II) to Palladium(0)−Phosphine Complexes. Organometallics.
  • Garcı́a-Diéguez, M., et al. (2009). Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support.
  • Liu, J., et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
  • Gevorgyan, A., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities.
  • Liu, J., et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development.
  • Chemistry For Everyone. (2023). Why Does Catalyst Poisoning Occur In Kinetics? YouTube.
  • Armarego, W.L.F. (2022).
  • Bigler, R., et al. (2022). Scaffold design of Pd-precatalysts to address impurity profile in Buchwald-Hartwig coupling. American Chemical Society.
  • Wikipedia. (n.d.). List of purification methods in chemistry.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Kim, H., et al. (2026). Effects of phosphine ligand denticity on catalytic activity and durability of gold nanoparticles in the oxidation of benzyl alcohol.
  • Liu, J., et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
  • Solubility of Things. (n.d.).
  • Epling, G.A., et al. (2020).
  • Wang, Y., et al. (2018). Phosphine‐incorporated Metal-Organic Framework for Palladium Catalyzed Heck Coupling Reaction. PMC - NIH.
  • Wang, C., et al. (2023). Palladium‐catalyzed 2‐fluoroallylation through β‐fluorine elimination.
  • Fier, P. S., & Hartwig, J. F. (2016).
  • Gildner, P. G., et al. (2015). Effect of Phosphine Ligand on Rate.
  • Cole, K. P., et al. (2018). Catalytic activity of Pd/hydrophilic phosphine ligand in the interface of an aqueous-phase Cu-free Sonogashira coupling. The Royal Society of Chemistry.
  • Wang, H., et al. (2024). Delving into the Chemical Deactivation of Palladium Catalysts during Spontaneous Formic Acid Dehydrogenation To Produce Dihydrogen.
  • Armarego, W.L.F., & Chai, C.L.L. (2009). Purification of Laboratory Chemicals, Sixth Edition. Neilson Lab.
  • Campbell, M. G., et al. (2017). Uncovering Subtle Ligand Effects of Phosphines Using Gold(I)
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • SiliCycle. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Catalyst Poisoning in Cross-Coupling with 2-Iodobenzoate.

Sources

Technical Support Center: Work-up Procedures for 1,4-Dimethoxy-2-fluorobenzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-dimethoxy-2-fluorobenzene. This versatile building block is a key intermediate in the synthesis of complex aromatic compounds. However, its unique substitution pattern presents specific challenges during reaction work-up and purification. This guide provides in-depth, field-proven insights in a question-and-answer format to help you navigate these challenges effectively.

General Work-up & Purification FAQs

Question: My reaction is complete, but I'm getting a persistent emulsion during the aqueous work-up. What's causing this and how can I resolve it?

Answer: Emulsions are common, especially when using water-miscible co-solvents like Tetrahydrofuran (THF) or Dioxane.[1] The key is to disrupt the stable mixture of organic and aqueous phases.

  • Causality: High concentrations of salts, polar organic solvents, or amphiphilic byproducts can stabilize emulsions. THF, in particular, is notorious for this.[1]

  • Troubleshooting Protocol:

    • Solvent Removal: If possible, first remove the bulk of the water-miscible solvent (e.g., THF, acetone) via rotary evaporation before starting the aqueous wash.[1]

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to "salt out" the organic components, breaking the emulsion.

    • Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® can sometimes break it up.

    • Solvent Modification: Add a small amount of a different, less polar extraction solvent (e.g., diethyl ether or ethyl acetate) and gently swirl. Avoid vigorous shaking, which can worsen the problem.

Question: I suspect the methoxy groups on my product are being cleaved during work-up. How can I prevent this?

Answer: The methoxy groups on the electron-rich benzene ring are essentially ethers and can be susceptible to hydrolysis under harsh acidic conditions, leading to phenolic impurities.[2][3]

  • Causality: Strong acids (e.g., concentrated HCl, H₂SO₄) used for quenching or washing can protonate the ether oxygen, initiating cleavage. This is a known metabolic pathway for drug molecules containing methoxy groups and can occur in the flask under the right conditions.[4]

  • Preventative Measures:

    • Mild Quenching: Use milder acidic solutions for quenching reactions. Saturated aqueous ammonium chloride (NH₄Cl) is an excellent choice for neutralizing basic organometallic reagents without drastically lowering the pH.[5]

    • Bicarbonate Wash: For neutralizing acidic reaction mixtures, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) instead of stronger bases like NaOH, which could also promote side reactions.

    • Temperature Control: Perform all acidic washes at low temperatures (0-5 °C) to reduce the rate of hydrolysis.

Reaction-Specific Troubleshooting Guides

Directed ortho-Metalation (DoM) / Lithiation Reactions

Lithiation is a powerful method to functionalize the C3 position of this compound.[6] However, the work-up requires careful handling of highly reactive organolithium species.

Question: What is the safest and most effective way to quench a lithiation reaction and handle excess organolithium reagent?

Answer: The primary goal is to safely protonate the desired lithiated intermediate and any remaining pyrophoric organolithium reagent (like n-BuLi or t-BuLi) without causing a dangerous exotherm or unwanted side reactions.

  • Causality: Organolithium reagents react violently with protic sources like water.[7] A controlled quench is essential for safety and product integrity.

  • Recommended Quenching Protocol:

    • Maintain the reaction temperature at -78 °C.

    • Slowly add your electrophile (e.g., DMF, an aldehyde, CO₂).

    • After the electrophile has reacted, quench the excess organolithium by slowly adding a saturated aqueous solution of NH₄Cl via a syringe or addition funnel.[5] Monitor for any temperature rise.

    • Allow the mixture to slowly warm to room temperature before proceeding with the aqueous work-up.

  • For Destroying Small Residual Amounts: Small residues of organolithium compounds can be quenched by diluting with an inert solvent like heptane and slowly adding the solution to a well-stirred mixture of 2-propanol in heptane.[7]

Troubleshooting Lithiation Work-ups

Problem Probable Cause Solution
Low Yield of Desired Product Incomplete lithiation or premature quenching by moisture. Ensure all glassware is rigorously dried and the reaction is run under a strict inert atmosphere (Nitrogen or Argon).[8]
Product is a Dark Oil/Tar The reaction may have warmed up during quenching, causing decomposition. Maintain cooling at -78 °C throughout the quench. Add the quenching agent dropwise to control the exotherm.

| Formation of Phenolic Impurities | Use of a strong acid (e.g., 1M HCl) for quenching cleaved the methoxy groups. | Always use a buffered or mild quenching agent like saturated aq. NH₄Cl.[5] |

Suzuki-Miyaura Cross-Coupling Reactions

This palladium-catalyzed reaction is excellent for forming C-C bonds, but the work-up often involves removing residual palladium catalyst and boron-containing byproducts.[9][10]

Question: I'm having trouble removing my boronic acid starting material and other boron-containing impurities from my product. What are the best methods?

Answer: Boronic acids and their esters can be tricky to separate from polar products by standard chromatography. Several work-up strategies can be employed.

  • Causality: Boronic acids are amphiphilic and can have chromatographic behavior similar to many drug-like molecules. Their removal is crucial for purity.

  • Troubleshooting Protocol for Boron Impurity Removal:

    • Azeotropic Removal with Methanol: After the initial work-up, dissolve the crude product in methanol and concentrate it on a rotary evaporator. Repeating this process 2-3 times can remove boronic acid as its more volatile methyl ester, (MeO)₃B.[11]

    • Base Wash: Perform a liquid-liquid extraction with a moderately strong base like 1M NaOH. The boronic acid will be deprotonated to form a water-soluble boronate salt, which partitions into the aqueous layer.[11] Caution: This method is only suitable if your product is stable to base and does not contain acidic functional groups.

    • Solid-Phase Scavenging: Stir the crude product in an organic solvent with a boronic acid scavenger resin. These functionalized resins selectively bind to the boron impurities, which can then be removed by simple filtration.

Question: My crude product is black, indicating palladium black has precipitated. How do I remove it effectively?

Answer: Palladium removal is essential, especially for pharmaceutical applications.

  • Causality: During the reaction, the Pd(0) catalyst can aggregate and precipitate as palladium black, which can be difficult to remove and may streak on a silica gel column.

  • Palladium Removal Workflow:

G cluster_0 Palladium Removal Workflow A Crude Reaction Mixture B Filter through Celite®/Silica Plug A->B Initial Step C Filtrate (Reduced Pd) B->C H Decision: High Pd Content? C->H D Treat with Activated Carbon F Filter and Concentrate D->F E Treat with Thiol-Based Scavenger (e.g., QuadraSil® MP) E->F G Purified Product F->G H->D Yes H->E Yes (Alternative) H->G No

Caption: Decision workflow for palladium removal.

  • Initial Filtration: After the aqueous work-up, dilute the organic layer with a solvent like ethyl acetate and pass it through a short plug of Celite® or silica gel. This will remove the bulk of the precipitated palladium black.

  • Activated Carbon: Stir the filtrate with a small amount of activated carbon for 15-30 minutes, then filter through Celite®. This is effective but may lead to some product loss due to adsorption.

  • Thiol Scavengers: For trace amounts, use a scavenger. Stirring the solution with a silica-based scavenger containing thiol groups will covalently bind the residual palladium, which is then easily filtered off.

Electrophilic Nitration

Nitration of 2-fluoro-1,4-dimethoxybenzene proceeds selectively to yield 1-fluoro-2,5-dimethoxy-4-nitrobenzene, a useful intermediate for nucleophilic aromatic substitution (SNAr).[12]

Question: The protocol says to pour the nitric acid reaction mixture onto ice water, but my product oiled out instead of precipitating as a solid. What should I do?

Answer: Oiling out occurs when the melting point of the product is near or below the temperature of the quenching medium, or if impurities are present that depress the melting point.

  • Causality: The product is not sufficiently insoluble or crystalline at 0 °C to precipitate cleanly.

  • Troubleshooting Protocol:

    • Extraction: Treat the ice water/product mixture as a standard extraction. Transfer it to a separatory funnel and extract the oily product with an appropriate organic solvent, such as dichloromethane (DCM) or ethyl acetate.

    • Wash: Wash the combined organic layers with water, followed by saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Induce Crystallization: Try to induce crystallization of the resulting oil/solid by scratching the inside of the flask with a glass rod or by adding a suitable anti-solvent (like hexane) dropwise to a concentrated solution of the product in a small amount of a good solvent (like DCM).

General Work-up Workflow Diagram

G A 1. Reaction Completion B 2. Quenching (e.g., aq. NH4Cl, H2O) A->B C 3. Phase Separation / Extraction (Add organic solvent & water/brine) B->C D Aqueous Layer (Discard or back-extract) C->D E Organic Layer C->E F 4. Washing (e.g., NaHCO3, Brine) E->F G 5. Drying (Anhydrous Na2SO4 or MgSO4) F->G H 6. Filtration & Concentration G->H I Crude Product H->I J 7. Purification (Chromatography, Recrystallization, Distillation) I->J K Pure Product J->K

Caption: A generalized workflow for reaction work-up.

This guide is intended to provide a robust framework for troubleshooting common issues encountered during the work-up of reactions involving this compound. Always consult the specific safety data for all reagents and perform a thorough risk assessment before beginning any experiment.

References

  • Princeton University Environmental Health & Safety.
  • Wakefield, B. J. (1974). The Chemistry of Organolithium Compounds. Pergamon.
  • Chemistry Steps. The Mechanism of Grignard and Organolithium Reactions with Nitriles. [Link]
  • ResearchGate. (2021). Organolithium Reagents in Pharmaceutical Asymmetric Processes. [Link]
  • Reich, H. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. [Link]
  • Merlic Group, UCLA. Organic Reaction Workup Formulas for Specific Reagents. [Link]
  • Hartwig, J. F., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
  • ResearchGate. (2016). Can I remove boronic acid using Work up process?. [Link]
  • Warkentin, J., et al. (1997). Nucleophilic aromatic substitution with dialkoxycarbenes. Canadian Journal of Chemistry. [Link]
  • University of California, Irvine.
  • Hartwig, J. F., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • The Organic Chemistry Channel. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Nishikata, T., et al. (2020). Directed nucleophilic aromatic substitution reaction.
  • Barrow, J. C., et al. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. MDPI. [Link]
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
  • Professor Dave Explains. (2019).
  • Vapourtec. Aromatic Substitution | Flow Reactions. [Link]
  • Blackmond, D. G., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. [Link]
  • Blakemore, D., & Blundell, T. (Eds.). (2016). Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
  • Narayan, R., et al. (2021). A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA.
  • Reddit. (2022). Hydrolysis of Methoxy Group but not Methylenedioxy. [Link]
  • Al-Hadiya, B. (2022). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules. [Link]
  • ResearchGate. (2019). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. [Link]
  • Abu-Omar, M. M., et al. (2014). Conversion of methoxy and hydroxyl functionalities of phenolic monomers over zeolites. Green Chemistry. [Link]

Sources

Technical Support Center: Characterization of Unexpected Products in Reactions of 1,4-Dimethoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reactions involving 1,4-dimethoxy-2-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address specific issues you may encounter during your experiments. Our focus is on understanding and characterizing unexpected products, providing you with the insights needed to optimize your synthetic routes.

Introduction: The Dual Reactivity of this compound

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring two electron-donating methoxy groups and a halogen, imparts a nuanced reactivity that can be both advantageous and challenging. The interplay between the activating methoxy groups and the fluorine atom governs its behavior in various transformations, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. Understanding this delicate balance is key to predicting and controlling reaction outcomes.

Troubleshooting Guide: Navigating Unexpected Reaction Pathways

This section addresses common problems encountered during reactions with this compound, providing plausible explanations and actionable solutions.

Issue 1: Anomalous Regioselectivity in Electrophilic Aromatic Substitution (EAS)

Question: I performed a nitration on this compound expecting a mixture of products based on the directing effects of the substituents, but I isolated a single product in high yield. Why did this happen and how can I be sure of its structure?

Answer:

This is a known phenomenon with this substrate and highlights the intricate interplay of electronic and steric effects. While the two methoxy groups are strong ortho, para-directors and the fluorine is a weaker ortho, para-director, the observed outcome of nitration is the formation of 1-fluoro-2,5-dimethoxy-4-nitrobenzene as the major, often sole, product.[1]

Causality:

  • Dominant Directing Group: The methoxy group at C1 is the most powerful activating group, strongly directing incoming electrophiles to its ortho (C2) and para (C6) positions. However, the C2 position is already substituted with fluorine.

  • Steric Hindrance: The position ortho to the fluorine and between the two methoxy groups (C3) is sterically hindered.

  • Electronic Influence of Fluorine: The fluorine atom, despite being an ortho, para-director, is highly electronegative and exerts a strong inductive electron-withdrawing effect. This deactivates the positions closest to it. In the case of nitration, the fluoro-substituent has been observed to be overwhelmingly para-directing.[1]

Troubleshooting and Characterization Workflow:

A logical workflow for confirming the identity of your unexpected product is crucial.

Diagram: Workflow for Unexpected Product Identification

workflow start Unexpected Single Product Observed tlc 1. TLC/LC-MS Analysis (Single Spot Observed) start->tlc nmr 2. NMR Spectroscopy (1H, 13C, 19F) tlc->nmr ms 3. Mass Spectrometry (HRMS for Formula) nmr->ms xray 4. X-ray Crystallography (If solid) ms->xray conclusion Structural Confirmation of 1-fluoro-2,5-dimethoxy-4-nitrobenzene xray->conclusion

Caption: Workflow for identifying an unexpected nitration product.

Experimental Protocol: Product Characterization

  • Initial Assessment: Run TLC and LC-MS to confirm the purity of the isolated product.

  • NMR Spectroscopy: Acquire 1H, 13C, and 19F NMR spectra. For 1-fluoro-2,5-dimethoxy-4-nitrobenzene, you would expect to see distinct signals for the two methoxy groups and two aromatic protons. 19F NMR will show a singlet, confirming the presence of the fluorine atom.

  • Mass Spectrometry: Obtain high-resolution mass spectrometry (HRMS) data to confirm the molecular formula (C8H8FNO4).[1]

  • X-ray Crystallography: If the product is crystalline, single-crystal X-ray diffraction provides unambiguous structural elucidation.[1]

Table: Spectroscopic Data for 1-fluoro-2,5-dimethoxy-4-nitrobenzene [1]

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
1H7.43dJ = 8.0
7.08dJ = 12.0
3.95s
3.89s
13C152.1 (d, J=251)
148.2 (d, J=10)
142.1
120.2
114.1 (d, J=25)
108.9 (d, J=5)
57.0
56.9

Note: Data obtained in CDCl3. Coupling constants for 13C NMR are with 19F.

Issue 2: Low or No Yield in Suzuki Cross-Coupling Reactions

Question: I'm attempting a Suzuki cross-coupling reaction with this compound and an arylboronic acid, but I'm getting low yields of the desired biaryl product and observing homo-coupling of the boronic acid. What could be the issue?

Answer:

While the C-F bond is generally strong, its reactivity in palladium-catalyzed cross-coupling reactions can be sluggish compared to C-Br or C-I bonds. The electron-rich nature of the this compound ring can also influence the catalytic cycle.

Causality:

  • Inert C-F Bond: The carbon-fluorine bond is the strongest carbon-halogen bond, making oxidative addition to the palladium catalyst the rate-limiting step.

  • Catalyst and Ligand Choice: Standard palladium catalysts and ligands may not be effective for activating the C-F bond. More electron-rich and sterically bulky phosphine ligands are often required.

  • Reaction Conditions: Insufficient temperature or inappropriate base selection can lead to poor catalytic turnover and favor side reactions like boronic acid homo-coupling.

Troubleshooting Strategies:

  • Catalyst System:

    • Employ a palladium precursor like Pd(OAc)2 or Pd2(dba)3 in combination with a highly active ligand such as SPhos, XPhos, or RuPhos.

    • Consider using pre-formed palladium catalysts like XPhos Pd G3 or G4 which are designed for challenging couplings.

  • Base and Solvent:

    • Use a strong base such as Cs2CO3 or K3PO4.

    • Anhydrous solvents like toluene, dioxane, or THF are typically used. The addition of water can sometimes be beneficial, but needs to be carefully optimized.

  • Temperature:

    • Higher reaction temperatures (e.g., >100 °C), often achievable with microwave irradiation, may be necessary to promote oxidative addition.

Experimental Protocol: Optimized Suzuki Coupling

  • To a dried reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Add the palladium precursor (e.g., Pd(OAc)2, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Degas the vessel by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture at the desired temperature (e.g., 110 °C) for the specified time, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 3: Formation of Benzyne-Derived Products

Question: In my reaction using a strong base like n-butyllithium or LDA with this compound, I'm isolating products that don't correspond to simple substitution. What is happening?

Answer:

You are likely generating a highly reactive intermediate called benzyne (in this case, 3,6-dimethoxybenzyne). The combination of a fluoro leaving group and a proton ortho to it allows for elimination under strong basic conditions to form this strained aromatic triple bond.

Diagram: Benzyne Formation and Trapping

benzyne reactant This compound benzyne 3,6-Dimethoxybenzyne (Reactive Intermediate) reactant->benzyne Elimination of HF base Strong Base (e.g., n-BuLi) product Cycloaddition or Nucleophilic Addition Product benzyne->product Reaction trapping_agent Trapping Agent (e.g., Furan, Diene)

Caption: Generation of 3,6-dimethoxybenzyne and subsequent reaction.

Causality:

  • Ortho-Lithiation/Deprotonation: The strong base abstracts the proton at the C3 position, which is ortho to the fluorine.

  • Elimination: The resulting carbanion rapidly eliminates the fluoride ion to form the benzyne intermediate.

  • Reaction of Benzyne: Benzynes are potent electrophiles and dienophiles. They will react with any available nucleophile or diene in the reaction mixture.

Troubleshooting and Control:

  • Embrace or Avoid: Decide whether the benzyne intermediate is a desired pathway or an unwanted side reaction.

    • To Avoid: Use a weaker base, a non-nucleophilic base if only deprotonation at another site is desired, or protect the C3 position.

    • To Utilize: If the benzyne is the target, add a specific trapping agent to the reaction to form a desired product. For example, furan can be used to trap the benzyne in a [4+2] cycloaddition.

Characterization of Benzyne-Derived Products:

The products of benzyne reactions can be complex. A combination of 1D and 2D NMR techniques (COSY, HSQC, HMBC) is often necessary for full structural elucidation, along with HRMS to determine the molecular formula.

Frequently Asked Questions (FAQs)

Q1: Can I perform a Friedel-Crafts reaction on this compound?

A1: Friedel-Crafts reactions on this substrate can be challenging. The two methoxy groups are strongly activating, which can lead to over-alkylation or acylation. Furthermore, the Lewis acid catalyst (e.g., AlCl3) can complex with the methoxy groups, potentially leading to demethylation as an unexpected side reaction. Careful control of stoichiometry and temperature is crucial. It is advisable to start with milder Lewis acids and low temperatures.

Q2: Is nucleophilic aromatic substitution (SNAr) of the fluorine atom possible?

A2: While fluorine is typically a good leaving group in SNAr reactions, the this compound ring is highly electron-rich due to the two methoxy groups. SNAr reactions generally require an electron-deficient aromatic ring (e.g., with nitro groups). Therefore, direct SNAr on this substrate is unlikely under standard conditions and may require harsh conditions that could lead to decomposition or other side reactions. If an SNAr reaction is desired, it would be necessary to introduce a strong electron-withdrawing group onto the ring first.

Q3: What is the expected regioselectivity of ortho-lithiation?

A3: The methoxy groups are known directing groups for ortho-lithiation. However, in this compound, the most acidic proton is at the C3 position, between the fluoro and methoxy groups. Deprotonation at this site is often favored, leading to the formation of the benzyne intermediate upon warming. If lithiation at a different position is desired, careful selection of the organolithium reagent and reaction conditions is necessary, and a directing group stronger than the methoxy groups might be required.

Q4: Can the methoxy groups be cleaved during reactions?

A4: Yes, demethylation is a potential side reaction, especially under strongly acidic conditions (e.g., with HBr or BBr3) or with certain Lewis acids used in Friedel-Crafts reactions. If the desired reaction requires conditions known to cleave methyl ethers, it may be necessary to use a different protecting group for the hydroxyl functionalities.

Conclusion

This compound is a powerful synthetic intermediate whose reactivity is governed by a subtle interplay of its substituents. Unexpected products often arise from a failure to appreciate these electronic and steric nuances. By understanding the potential for anomalous regioselectivity, the challenges in C-F bond activation, the propensity for benzyne formation, and other potential side reactions, researchers can better design their experiments, troubleshoot unexpected outcomes, and ultimately harness the full synthetic potential of this molecule. Always employ thorough analytical techniques to confirm the structure of your products, especially when the reaction outcome deviates from the expected path.

References

  • Dubois, J. E., et al. (1971). Quantitative study of substituent interactions in aromatic electrophilic substitution. I. Bromination of polysubstituted benzenes. Journal of the American Chemical Society, 93(15), 3777–3783. [Link]
  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]
  • Moody, C. J., & Roff, G. J. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2018(4), M984. [Link]
  • Gilman, H., & Avakian, S. (1945). The Metalation of 2-Fluoroanisole. Journal of the American Chemical Society, 67(2), 349–351. [Link]
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

Sources

Technical Support Center: Stability of 1,4-Dimethoxy-2-fluorobenzene Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,4-dimethoxy-2-fluorobenzene (CAS 82830-49-7). This document is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile intermediate in their synthetic workflows.[1][2][3] We will address common stability challenges encountered under acidic conditions, providing troubleshooting advice, mechanistic explanations, and validated protocols to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding the stability and reactivity of this compound in acidic media.

Q1: What are the primary stability concerns when using this compound in an acidic medium?

The two primary concerns are O-demethylation (ether cleavage) and unwanted electrophilic aromatic substitution (EAS) .

  • O-Demethylation: The methoxy groups, being aryl methyl ethers, are susceptible to cleavage by strong acids, particularly those with a nucleophilic counter-ion like hydrobromic acid (HBr) or hydroiodic acid (HI).[4][5][6] This reaction converts one or both methoxy groups into hydroxyl groups (phenols), fundamentally altering the molecule's structure and properties.

  • Electrophilic Aromatic Substitution: The benzene ring is highly activated by two electron-donating methoxy groups, making it prone to reactions with electrophiles. Acidic conditions can either serve as a catalyst for reactions with other reagents (e.g., Friedel-Crafts acylation or alkylation) or the acid itself can be the source of an electrophile (e.g., sulfonation with concentrated H₂SO₄).[7][8][9]

Q2: How does the fluorine substituent influence the molecule's stability in acid compared to 1,4-dimethoxybenzene?

The fluorine atom exerts two opposing electronic effects:

  • Inductive Effect (-I): As the most electronegative element, fluorine withdraws electron density through the sigma bond, which slightly deactivates the aromatic ring towards electrophilic attack compared to the non-fluorinated analog. This can sometimes be beneficial in controlling reactivity.

  • Mesomeric (Resonance) Effect (+M): The lone pairs on the fluorine can be donated to the ring, but this effect is weak for fluorine.

The dominant influence is the strong inductive withdrawal, which helps stabilize the intermediate (Meisenheimer complex) in certain nucleophilic aromatic substitution reactions but makes the ring less nucleophilic for electrophilic substitution.[10] For the most common degradation pathway, ether cleavage, the fluorine's effect is minimal as the reaction is initiated by the protonation of the ether oxygen atoms.

Q3: Which specific acidic conditions are most likely to cause O-demethylation?

The rate and extent of demethylation are highly dependent on the acid, temperature, and presence of nucleophiles.

  • Highly Aggressive Conditions: Refluxing with strong Brønsted acids that provide a good nucleophile, such as 47% HBr or HI, is a classic method for intentionally cleaving aryl methyl ethers.[11]

  • Strong Lewis Acids: Boron tribromide (BBr₃) is an extremely effective reagent for demethylation, even at low temperatures, and should be avoided if ether integrity is desired.[11] Aluminum chloride (AlCl₃) can also promote cleavage, often at elevated temperatures.[11]

  • Moderate Conditions: Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) can cause cleavage, but typically require more forcing conditions (higher temperatures or longer reaction times) because sulfate and chloride are poorer nucleophiles compared to bromide and iodide.[4][12]

Q4: Is the C-F bond susceptible to cleavage under acidic conditions?

The aryl C-F bond is exceptionally strong and is generally stable to a wide range of acidic conditions. Cleavage of this bond, or defluorination, typically requires harsh conditions not commonly employed in routine synthesis, or specific catalytic systems such as enzymatic or photolytic methods.[13][14] For most standard acidic protocols, C-F bond stability is not a primary concern.

Part 2: Troubleshooting Guides for Experimental Issues

This section provides a structured approach to diagnosing and solving specific problems encountered during reactions.

Issue: My reaction has turned dark, and TLC/HPLC analysis shows a complex mixture of products with low yield of the desired compound.

  • Potential Cause 1: Competing Electrophilic Aromatic Substitution. The high electron density of the ring makes it susceptible to side reactions. If using sulfuric acid as a catalyst, you may be observing sulfonation. If your solvent is acetic acid, you may be promoting a Friedel-Crafts acylation reaction.[7][8]

  • Solution:

    • Reduce Acid Concentration: Use the minimum catalytic amount of acid required.

    • Change the Acid: Switch to a non-coordinating acid like trifluoroacetic acid (TFA) or methanesulfonic acid if only a Brønsted acid catalyst is needed.

    • Lower the Temperature: Run the reaction at 0 °C or below to reduce the rate of unwanted side reactions.

  • Potential Cause 2: Polymerization. Cationic intermediates formed under strongly acidic conditions can lead to polymerization, resulting in insoluble, dark-colored materials.

  • Solution:

    • Control Reagent Addition: Add the acid or electrophile slowly to the reaction mixture at a low temperature to maintain a low concentration of reactive intermediates.

    • Use an Appropriate Solvent: Ensure your substrate is fully dissolved. A non-polar solvent may be less effective at stabilizing charged intermediates compared to a more polar one.

Issue: I am observing partial or complete O-demethylation of my starting material or product.

  • Symptom Confirmation: The phenolic byproduct will be significantly more polar on TLC (lower Rf) and will show a mass loss of 14 amu (CH₂) or a different fragmentation pattern in mass spectrometry. ¹H NMR will show the disappearance of a methoxy singlet (~3.8-4.0 ppm) and the appearance of a broad phenolic -OH peak.

  • Potential Cause: The combination of acid strength, nucleophilicity, and temperature is sufficient to promote ether cleavage.

  • Solution:

    • Avoid Nucleophilic Acids: If possible, avoid using HBr and HI. If a halide source is required for the reaction, consider alternative reagents that do not generate strong acids.

    • Strict Temperature Control: Ether cleavage is often highly temperature-dependent. Maintaining the reaction at room temperature or below can often prevent demethylation.

    • Limit Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete to minimize over-reaction.

Troubleshooting Workflow

Use the following decision tree to diagnose stability issues systematically.

G start Unexpected Degradation Observed (Low Yield, Complex Mixture) check_demeth Analyze Byproducts: Is O-demethylation present? (TLC, MS, NMR) start->check_demeth check_eas Is unexpected Electrophilic Aromatic Substitution present? (e.g., sulfonation) check_demeth->check_eas No solution_demeth SOLUTION: 1. Lower Temperature 2. Use Non-Nucleophilic Acid (e.g., TFA) 3. Reduce Reaction Time check_demeth->solution_demeth Yes solution_eas SOLUTION: 1. Use Catalytic Amount of Acid 2. Switch to Non-Reactive Solvent 3. Protect the Aromatic Ring (if feasible) check_eas->solution_eas Yes solution_general GENERAL OPTIMIZATION: 1. Ensure High Purity of Reagents 2. Run Under Inert Atmosphere (N2) 3. Re-evaluate Solvent Choice check_eas->solution_general No / Unclear end_node Optimized Protocol solution_demeth->end_node solution_eas->end_node solution_general->end_node

Caption: Troubleshooting flowchart for stability issues.

Part 3: Mechanistic Insights & Data Summary

Understanding the underlying reaction mechanisms is crucial for controlling the outcome of your experiments.

Mechanism of Acid-Catalyzed O-Demethylation

The cleavage of the aryl methyl ether proceeds via a bimolecular nucleophilic substitution (SN2) pathway. The aromatic C-O bond is too strong to break, so the reaction exclusively cleaves the methyl C-O bond.

  • Protonation: The ether oxygen is protonated by the acid, converting the methoxy group into a good leaving group (an alcohol).

  • Nucleophilic Attack: A nucleophile (e.g., Br⁻) attacks the electrophilic methyl carbon.

  • Displacement: The C-O bond is cleaved, displacing a molecule of the corresponding phenol and forming a methyl halide.

Caption: Generalized O-demethylation pathway.

Note: The DOT script above is a template. A visual diagram requires rendering with a Graphviz engine. It illustrates the key steps: protonation of an ether oxygen followed by SN2 attack of a halide (X⁻) on the methyl group.

Summary of Stability in Common Acidic Systems

The following table provides a general guide to the expected stability of this compound under various acidic conditions. These are starting points, and specific outcomes may vary based on substrate concentration, reaction time, and purity of reagents.

Acid SystemTypical ConcentrationTemperaturePrimary RiskStability Outlook
TFA / DCM 10-50% v/v0 °C to RTLowGood: Generally stable. Often used for Boc-deprotections.
H₂SO₄ (catalytic) < 0.1 eq0 °C to RTSulfonationFair to Good: Risk of EAS increases with temperature and concentration.
H₂SO₄ (concentrated) Stoichiometric / Solvent> RTSulfonation & DemethylationPoor: High risk of multiple side reactions and degradation.
HCl in Dioxane/EtOAc 1-4 M0 °C to RTSlow DemethylationFair: Generally stable for short periods; risk increases with heat.
Acetic Acid (glacial) SolventRT to RefluxLow (unless electrophile present)Good: Typically stable, but can be a reactant in some EAS reactions.
HBr in Acetic Acid 33% w/w> 50 °CRapid Demethylation Very Poor: Conditions are designed for intentional ether cleavage.
BBr₃ in DCM > 1.0 eq-78 °C to RTRapid Demethylation Very Poor: Highly effective demethylating agent.

Part 4: Recommended Experimental Protocols

Protocol: Performing an Acid-Catalyzed Reaction while Preserving Methoxy Groups

This protocol provides a general framework for conducting an acid-catalyzed reaction (e.g., addition to a double bond, hydrolysis of an acetal) on a side chain attached to the this compound core.

  • Reagent & Solvent Preparation: Ensure all solvents are anhydrous and reagents are of high purity to avoid introducing unknown electrophiles.

  • Inert Atmosphere: Assemble the reaction glassware under an inert atmosphere (Nitrogen or Argon) to prevent side reactions with atmospheric moisture or oxygen.

  • Initial Cooling: Dissolve the this compound substrate in the chosen solvent (e.g., Dichloromethane, THF) and cool the solution to 0 °C or -10 °C in an ice or ice/salt bath.

  • Slow Acid Addition: Add the acid catalyst (e.g., trifluoroacetic acid, methanesulfonic acid) dropwise to the stirred solution over 5-10 minutes. A slow addition prevents temperature spikes and minimizes the instantaneous concentration of the acid.

  • Substrate Addition: If reacting with another substrate, add it slowly to the cooled, acidified mixture.

  • Reaction Monitoring: Monitor the reaction progress diligently using a suitable analytical technique (e.g., TLC, LC-MS) every 15-30 minutes.

  • Quenching: Once the starting material is consumed or the reaction has reached optimal conversion, quench the reaction promptly. Pour the cold reaction mixture into a stirred, cold aqueous solution of a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid.

  • Work-up: Proceed with standard aqueous work-up and extraction procedures. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (< 40 °C).

  • Analysis: Analyze the crude product by ¹H NMR to confirm the integrity of the methoxy and fluoro groups before proceeding with purification.

By following these guidelines, researchers can significantly improve the outcome of their experiments and avoid common pitfalls associated with the acidic treatment of this electron-rich aromatic compound.

References

  • Rapid and Mild Cleavage of Aryl‐Alkyl Ethers to Liberate Phenols.
  • Hydrolysis of dimethoxymethylbenzene using various acid catalysts.
  • ether cleavage with strong acids. YouTube.
  • Modification of an Enzyme Biocatalyst for the Efficient and Selective Oxidative Demethylation of para‐Substituted Benzene Deri. UQ eSpace.
  • 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts.
  • Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif.
  • 10.4: Reactions of Ethers- Acidic Cleavage (CHM 223). Chemistry LibreTexts.
  • Ether cleavage. Wikipedia.
  • O-demethylation of epipodophyllotoxins is c
  • O-Demethylation.
  • 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. MDPI.
  • Genomic insight into O-demethylation of 4-methoxybenzoate by a two-component system from Amycolatopsis magusensis KCCM40447. PubMed Central.
  • The O‐demethylation of 4‐methoxybenzoic acid catalysed by the peroxide shunt pathway of T252E‐CYP199A4 using H2O2.
  • Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation.
  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Stack Exchange.
  • What is the synthesis method and application of this compound? Guidechem.
  • Friedel-Crafts Alkyl
  • 2-Fluoro-1,4-dimethoxybenzene, 97%, Thermo Scientific Chemicals 5 g. Fisher Scientific.
  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PMC - NIH.
  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews (RSC Publishing).
  • managing stability issues of fluorinated biphenyls under acidic or basic conditions. Benchchem.
  • Friedel-Crafts Alkyl
  • This compound. ChemicalBook.
  • DEPROTECTION OF 3,4-DIMETHOXYBENZYL ( DMB) GROUP ON γ-LACTAM NITROGEN USING PHENYLIODINE(III)
  • This compound. Santa Cruz Biotechnology.
  • Alkyl
  • The Friedel-Crafts alkyl
  • This compound - Safety D
  • Mechanism of Dialkyl
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH.
  • What are the good and efficient methods for deprotection of 2,4-dimethoxybenzylamine (DMB) and PMB amines?
  • 2-Fluoro-1,4-dimethoxybenzene. TCI AMERICA.
  • 3.4: Reactions of Ethers- Acidic Cleavage. Chemistry LibreTexts.
  • Process for preparing fluorobenzene by direct fluorination.
  • Defluorination pathway of fluorobenzene.
  • Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs)
  • Technical Support Center: Deprotection in 1,4-Diamino-2-butene Synthesis. Benchchem.
  • Studies on the Deprotection of Triisopropylsilylarylacetylene Deriv
  • A Comparative Guide to Electrophilic Substitution: 1,4-Dimethoxybenzene vs. 1,2. Benchchem.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 1,4-Dimethoxy-2-fluorobenzene and 1,2-dimethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, fluorinated aromatic compounds serve as indispensable building blocks. The strategic introduction of fluorine can profoundly alter a molecule's pharmacokinetic and electronic properties, including metabolic stability and binding affinity.[1] Among these valuable intermediates, substituted dimethoxyfluorobenzenes are frequently utilized. This guide provides an in-depth, objective comparison of the chemical reactivity of two common isomers: 1,4-dimethoxy-2-fluorobenzene and 1,2-dimethoxy-4-fluorobenzene.

Understanding the nuanced differences in their reactivity is paramount for researchers aiming to design efficient and regioselective synthetic routes. This document will dissect the electronic and steric profiles of each isomer, compare their performance in key chemical transformations supported by experimental data, and provide actionable protocols for laboratory application.

Part 1: Electronic and Steric Profile Analysis

The reactivity of an aromatic ring is governed by the interplay of inductive and resonance effects of its substituents, alongside steric considerations. Both methoxy (-OCH₃) and fluoro (-F) groups are ortho, para-directing in electrophilic aromatic substitution (EAS), yet they exert opposing influences on the ring's overall electron density.

  • Methoxy Group (-OCH₃): A strong activating group. Its potent positive resonance effect (+R) donates electron density to the ring, overriding its negative inductive effect (-I).

  • Fluoro Group (-F): A deactivating group. Its strong -I effect withdraws electron density, making the ring less nucleophilic. This effect outweighs its weak +R effect. However, the resonance donation is sufficient to direct incoming electrophiles to the ortho and para positions.[2][3]

The specific arrangement of these groups in each isomer creates distinct electronic environments, dictating the regiochemical outcome of reactions.

This compound

In this isomer, the two powerful activating -OCH₃ groups are in a para relationship, strongly reinforcing electron density at all four carbons of the ring. The fluorine atom at C2 introduces a localized deactivating inductive effect. The positions most activated for electrophilic attack are C3 and C5, which are ortho to one methoxy group and meta to the other, and C6, which is ortho to a methoxy group.

1,2-dimethoxy-4-fluorobenzene

Here, the adjacent -OCH₃ groups provide strong activation, particularly at C3, C5, and C6. The fluorine atom at C4 is para to the C1-methoxy group and meta to the C2-methoxy group. The positions most activated for electrophilic attack are C5 (ortho to one -OCH₃ and meta to the other) and C6 (ortho to one -OCH₃). Position C3 is ortho to one methoxy group but also ortho to the deactivating fluorine.

Part 2: Comparative Reactivity in Key Synthetic Transformations

The subtle structural differences between these isomers lead to significant divergences in their reactivity and selectivity.

A. Electrophilic Aromatic Substitution (EAS)

In EAS, the directing influence of the most activating substituent typically governs the reaction's regioselectivity.[4] For both isomers, the methoxy groups are the dominant directing force.

Case Study: Nitration of this compound

Experimental evidence provides a clear picture of the reactivity of the 1,4-dimethoxy-2-fluoro isomer. The nitration of 2-fluoro-1,4-dimethoxybenzene with nitric acid proceeds with exceptional regioselectivity, yielding 1-fluoro-2,5-dimethoxy-4-nitrobenzene in 90% yield.[5]

The substitution occurs exclusively at the C5 position. This outcome can be rationalized by considering the directing effects of the substituents:

  • The C1-methoxy group directs ortho and para (C2 and C5). C2 is blocked by fluorine.

  • The C4-methoxy group directs ortho (C3 and C5).

  • The C2-fluoro group directs ortho and para (C3 and C5).

All three substituents direct towards C3 and C5. The electrophile adds to C5, which is para to the C1-methoxy group and ortho to the C4-methoxy group. This position is electronically enriched by both activating groups and is sterically accessible. The alternative position, C3, is sterically hindered by being flanked by both a methoxy and a fluoro group.

For 1,2-dimethoxy-4-fluorobenzene , nitration is expected to occur primarily at the C5 position. This position is ortho to the C2-methoxy group and para to the C1-methoxy group, receiving strong electronic activation from both. It is also meta to the deactivating fluorine, making it the most nucleophilic site on the ring.

G cluster_0 EAS Directing Effects: this compound cluster_1 EAS Directing Effects: 1,2-dimethoxy-4-fluorobenzene 1_C1 C-OCH3 1_C2 C-F 1_C1->1_C2 1_C3 C-H 1_C2->1_C3 1_C4 C-OCH3 1_C3->1_C4 1_C5 C-H 1_C4->1_C5 1_C6 C-H 1_C5->1_C6 1_C6->1_C1 1_E+ NO2+ 1_E+->1_C5 Major Product (Para to OCH3, Ortho to OCH3) 2_C1 C-OCH3 2_C2 C-OCH3 2_C1->2_C2 2_C3 C-H 2_C2->2_C3 2_C4 C-F 2_C3->2_C4 2_C5 C-H 2_C4->2_C5 2_C6 C-H 2_C5->2_C6 2_C6->2_C1 2_E+ E+ 2_E+->2_C5 Predicted Major Product (Para to OCH3, Ortho to OCH3)

Caption: Regioselectivity in Electrophilic Aromatic Substitution.

B. Directed Ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization, relying on a heteroatom-containing directing metalation group (DMG) to guide a strong base (e.g., n-butyllithium) to deprotonate an adjacent ortho-position.[6][7] Both methoxy and fluoro groups can act as DMGs, with methoxy being significantly stronger. The acidity of the ring protons is the critical factor.

  • This compound: This isomer presents several potential sites for lithiation. The methoxy groups direct to positions C3, C5, and C6. The fluorine atom also directs to C3. The proton at C3 is positioned between a strong DMG (-OCH₃) and the inductively withdrawing fluorine atom. This combination renders the C3 proton the most acidic on the ring, making it the overwhelmingly preferred site for deprotonation.

  • 1,2-dimethoxy-4-fluorobenzene: Similarly, this isomer has a highly activated site for lithiation. The C2-methoxy group directs to C3, and the fluorine atom also directs to C3. The proton at C3 is ortho to both a methoxy and a fluoro group, making it exceptionally acidic and the clear target for DoM.

Comparison: Both isomers are excellent substrates for highly regioselective DoM at the C3 position. The choice between them would depend on the desired final substitution pattern after quenching the resulting aryllithium species with an electrophile.

G cluster_0 DoM Site: this compound cluster_1 DoM Site: 1,2-dimethoxy-4-fluorobenzene 1_C1 C-OCH3 1_C2 C-F 1_C1->1_C2 1_C3 C-H 1_C2->1_C3 1_C4 C-OCH3 1_C3->1_C4 1_Li C-Li 1_C3->1_Li Forms 1_C5 C-H 1_C4->1_C5 1_C6 C-H 1_C5->1_C6 1_C6->1_C1 1_Base n-BuLi 1_Base->1_C3 Deprotonation (Most Acidic Proton) 2_C1 C-OCH3 2_C2 C-OCH3 2_C1->2_C2 2_C3 C-H 2_C2->2_C3 2_C4 C-F 2_C3->2_C4 2_Li C-Li 2_C3->2_Li Forms 2_C5 C-H 2_C4->2_C5 2_C6 C-H 2_C5->2_C6 2_C6->2_C1 2_Base n-BuLi 2_Base->2_C3 Deprotonation (Most Acidic Proton)

Caption: Predicted Regioselectivity in Directed Ortho-Metalation.

C. Nucleophilic Aromatic Substitution (SNA)

Traditional SNAr reactions require an electron-deficient aromatic ring, typically achieved by installing potent electron-withdrawing groups (like -NO₂) ortho or para to a good leaving group (like a halide).[8][9][10]

  • Ground State Reactivity: In their native state, both this compound and 1,2-dimethoxy-4-fluorobenzene are electron-rich due to the two methoxy groups and are therefore highly unreactive towards nucleophilic aromatic substitution.

  • Activated Reactivity: Reactivity can be induced by prior functionalization. For example, following the nitration of this compound, the resulting 1-fluoro-2,5-dimethoxy-4-nitrobenzene becomes an excellent SNAr substrate.[5] The newly introduced nitro group is para to the fluorine atom, strongly activating it for displacement by a nucleophile. The reaction proceeds via a stabilized Meisenheimer complex intermediate.

Recent advancements in organic photoredox catalysis have enabled the SNAr of unactivated fluoroarenes, providing a modern alternative for functionalizing these electron-rich systems under mild conditions.[11]

Part 3: Data Summary and Experimental Protocols

Comparative Reactivity Data
Reaction TypeThis compound1,2-dimethoxy-4-fluorobenzeneRationale
Electrophilic Nitration Highly selective for C5 position[5]Predicted to be highly selective for C5 positionStrong directing effects of two -OCH₃ groups overwhelm the -F director; substitution occurs at the most activated and sterically accessible site.
Directed Ortho-Metalation Highly selective for C3 positionHighly selective for C3 positionThe proton at C3 is ortho to both a strong DMG (-OCH₃) and the inductively withdrawing -F, rendering it the most acidic proton.
Nucleophilic Substitution Unreactive (requires activation)Unreactive (requires activation)The benzene ring is electron-rich due to two -OCH₃ groups, disfavoring nucleophilic attack. Activation via an electron-withdrawing group is necessary.
Experimental Protocol: Nitration of this compound

This protocol is adapted from the synthesis of 1-fluoro-2,5-dimethoxy-4-nitrobenzene.[5]

Materials:

  • 2-Fluoro-1,4-dimethoxybenzene (16.00 g, 0.10 mol)

  • Nitric Acid (HNO₃, 64-66%, 143 mL)

  • Ice water (600 mL)

  • Stirred reaction vessel

  • Ice bath

Procedure:

  • Cool the nitric acid (143 mL) to 0 °C in a reaction vessel equipped with a magnetic stirrer, submerged in an ice bath.

  • Slowly add 2-fluoro-1,4-dimethoxybenzene (16.00 g) to the stirred, cold nitric acid over a period of approximately 10 minutes. Maintain the temperature at 0 °C.

  • After the addition is complete, continue to stir the solution at 0 °C for an additional 10 minutes.

  • Pour the reaction mixture onto 600 mL of ice water with vigorous stirring.

  • Continue stirring the resulting slurry for 30 minutes to ensure complete precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry to obtain 1-fluoro-2,5-dimethoxy-4-nitrobenzene.

    • Expected Yield: ~90%

Self-Validation: The success of the protocol is confirmed by the high yield of a single, highly pure regioisomer, which can be verified by NMR spectroscopy and X-ray crystallography as reported in the reference literature.[5]

Conclusion

While structurally similar, this compound and 1,2-dimethoxy-4-fluorobenzene exhibit predictable yet distinct reactivity profiles governed by the precise interplay of their substituents.

  • For electrophilic aromatic substitution , both isomers are highly activated, with the two methoxy groups dictating a highly regioselective outcome. The primary difference lies in the specific substitution pattern generated.

  • For directed ortho-metalation , both isomers are superb substrates for functionalization at the C3 position, offering reliable and selective access to 1,2,3,4- and 1,2,3,5-tetrasubstituted aromatic rings, respectively.

  • Neither isomer is suitable for nucleophilic aromatic substitution without prior installation of a strong electron-withdrawing group to activate the fluorine leaving group.

The choice between these two building blocks should be a deliberate one, based on a thorough analysis of the desired substitution pattern in the final target molecule. This guide provides the foundational understanding and experimental basis for making that strategic decision.

References

  • University of Wisconsin. (n.d.). Directed (ortho) Metallation.
  • Twilton, J., Le, C., & MacMillan, D. W. C. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central.
  • Autechem. (n.d.). CAS.82830-49-7 this compound.
  • MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.
  • Harvard University. (n.d.). ortho metalation - Andrew G Myers Research Group.
  • Canadian Science Publishing. (1997). Nucleophilic aromatic substitution with dialkoxycarbenes. Canadian Journal of Chemistry, 75(9), 1331-1335.
  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions.
  • Mortier, J. (n.d.). 07- DIRECTED ORTHO METALATION.
  • Wikipedia. (n.d.). Directed ortho metalation.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal.
  • Rosenthal, J., & Schuster, D. I. (2003). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Journal of Chemical Education, 80(6), 679.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
  • The Organic Chemistry Tutor. (2024). Mechanism of Dialkylation of 1,4-Dimethoxybenzene.
  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM).
  • Master Organic Chemistry. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins".
  • ResearchGate. (n.d.). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena | Request PDF.
  • Chemistry LibreTexts. (2019). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes.
  • University of Wisconsin-Platteville. (n.d.). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl.
  • The Organic Chemistry Tutor. (2015). Electrophilic Aromatic Substitution Reactions of Benzene Review.

Sources

A Comparative Guide to Electrophilic Fluorinating Agents for the Synthesis of Fluorinated Dimethoxybenzenes: Selectfluor® vs. NFSI

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly modulate a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. Dimethoxybenzenes, as electron-rich aromatic substrates, serve as valuable precursors to a wide array of pharmacologically active compounds and functional materials. Their fluorination, however, requires a careful choice of reagents to achieve desired outcomes efficiently and safely.

This guide provides an in-depth, data-driven comparison of two of the most prevalent electrophilic fluorinating agents used for this transformation: Selectfluor® (a brand name for 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-Fluorobenzenesulfonimide (NFSI) . We will delve into their reactivity profiles, mechanistic underpinnings, and practical applications, providing researchers, scientists, and drug development professionals with the insights needed to select the optimal reagent for their synthetic challenges.

The Rise of Electrophilic N-F Reagents

Direct fluorination with elemental fluorine (F₂) is notoriously challenging due to its extreme reactivity and the hazardous nature of both F₂ and its byproduct, hydrogen fluoride (HF).[1][2] This has led to the development of safer, more selective "F+" donors. Among these, reagents with a nitrogen-fluorine (N-F) bond have become the industry standard for their stability, ease of handling, and tunable reactivity.[3][4] Selectfluor® and NFSI are two of the most prominent and commercially available N-F reagents, each offering distinct advantages.[5]

Mechanism: The Electrophilic Aromatic Substitution (EAS) Pathway

The fluorination of an activated aromatic ring like dimethoxybenzene proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism. The N-F reagent acts as the source of an electrophilic fluorine equivalent ("F+"). The precise mechanism of fluorine transfer is a subject of ongoing discussion, with evidence supporting both a direct Sₙ2-type attack of the aromatic π-system on the fluorine atom and a single-electron transfer (SET) pathway.[4] Regardless of the initial step, the reaction culminates in the formation of a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion), which then rearomatizes by losing a proton to afford the final fluorinated product.

Workflow Setup 1. Reaction Setup - Dry Glassware - Inert Atmosphere (optional) - Add Substrate & Solvent Reagent 2. Reagent Addition - Add Selectfluor® or NFSI - Control Temperature Setup->Reagent Reaction 3. Reaction Monitoring - Stir at specified temp/time - Track with TLC/GC-MS Reagent->Reaction Workup 4. Aqueous Workup - Quench Reaction - Liquid-Liquid Extraction - Wash Organic Layer Reaction->Workup Purification 5. Isolation & Purification - Dry & Concentrate - Column Chromatography Workup->Purification Analysis 6. Product Characterization - NMR (¹H, ¹³C, ¹⁹F) - Mass Spectrometry Purification->Analysis

Sources

A Senior Application Scientist's Guide to the Strategic Synthesis of PDE10A Inhibitors: Evaluating 1,4-Dimethoxy-2-fluorobenzene as a Key Starting Material

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to advancing the landscape of neurological therapeutics, the synthesis of potent and selective phosphodiesterase 10A (PDE10A) inhibitors represents a significant area of focus. The intricate process of drug discovery and development hinges on the efficiency and practicality of synthetic routes, where the choice of starting materials can profoundly impact yield, purity, and scalability. This guide provides an in-depth comparison of synthetic strategies for a key structural motif in many advanced PDE10A inhibitors: the 2-fluoro-4,5-dimethoxyphenyl moiety. We will objectively evaluate the efficacy of utilizing 1,4-dimethoxy-2-fluorobenzene as a primary starting material against a viable alternative, supported by experimental data and protocols.

The Significance of the 2-Fluoro-4,5-dimethoxyphenyl Moiety in PDE10A Inhibition

Phosphodiesterase 10A is a critical enzyme in the regulation of cyclic nucleotide signaling within the brain, and its inhibition has shown promise in the treatment of neuropsychiatric disorders such as schizophrenia and Huntington's disease.[1][2] Structure-activity relationship (SAR) studies have consistently highlighted the importance of specific substitutions on the aromatic rings of inhibitor scaffolds. The 2-fluoro-4,5-dimethoxy substitution pattern on a phenyl ring has emerged as a particularly advantageous feature. The methoxy groups often contribute to potent binding within the active site of PDE10A, while the fluorine atom can enhance metabolic stability and improve pharmacokinetic properties, crucial for developing effective central nervous system (CNS) drugs.[3]

This guide will focus on the synthesis of a representative advanced intermediate, 4-(2-fluoro-4,5-dimethoxyphenyl)-6,7-dimethoxyquinazoline , a core structure found in a number of potent PDE10A inhibitors. We will explore a synthetic pathway originating from this compound and compare it with an alternative approach.

Synthetic Pathway Analysis: A Head-to-Head Comparison

The strategic assembly of the target quinazoline derivative can be approached from different starting points. Here, we dissect two plausible and efficient routes, with a focus on the preparation of the key 2-fluoro-4,5-dimethoxyphenylboronic acid intermediate.

Route 1: Leveraging this compound

This approach commences with the commercially available this compound, a logical and direct precursor to the desired substituted phenyl ring. The synthetic sequence involves functionalization of this starting material to introduce a boronic acid group, followed by a Suzuki-Miyaura cross-coupling reaction.

Workflow Diagram:

Route_1_Workflow A This compound B Bromination A->B Br2, AcOH C 1-Bromo-2-fluoro-4,5-dimethoxybenzene B->C D Lithium-Halogen Exchange & Borylation C->D 1. n-BuLi 2. B(OiPr)3 3. H+ E 2-Fluoro-4,5-dimethoxyphenylboronic Acid D->E G Suzuki-Miyaura Coupling E->G F 4-Chloro-6,7-dimethoxyquinazoline F->G H 4-(2-Fluoro-4,5-dimethoxyphenyl)-6,7-dimethoxyquinazoline G->H

Caption: Synthetic workflow for Route 1 starting from this compound.

Experimental Protocol: Route 1

Step 1: Bromination of this compound

  • To a solution of this compound (1.0 eq) in acetic acid, add bromine (1.05 eq) dropwise at room temperature.

  • Stir the mixture for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 1-bromo-2-fluoro-4,5-dimethoxybenzene.

  • Expected Yield: ~90%

Step 2: Synthesis of 2-Fluoro-4,5-dimethoxyphenylboronic Acid

  • Dissolve 1-bromo-2-fluoro-4,5-dimethoxybenzene (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add n-butyllithium (1.1 eq) dropwise and stir for 1 hour at -78 °C.

  • Add triisopropyl borate (1.2 eq) and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with 1N HCl and stir for 1 hour.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization.

  • Expected Yield: ~75%

Step 3: Suzuki-Miyaura Coupling

  • To a mixture of 4-chloro-6,7-dimethoxyquinazoline (1.0 eq), 2-fluoro-4,5-dimethoxyphenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a suitable solvent system (e.g., dioxane/water), add a base (e.g., K₂CO₃, 2.0 eq).

  • Heat the reaction mixture at 80-100 °C under an inert atmosphere until the starting materials are consumed (monitored by TLC or LC-MS).

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the final product.

  • Expected Yield: ~85%

Route 2: An Alternative Approach Starting from 1,2-Dimethoxybenzene

This alternative pathway begins with a more readily available and often less expensive starting material, 1,2-dimethoxybenzene (veratrole). This route involves a series of electrophilic aromatic substitutions to introduce the required functionalities.

Workflow Diagram:

Route_2_Workflow A 1,2-Dimethoxybenzene B Nitration A->B HNO3, H2SO4 C 1,2-Dimethoxy-4-nitrobenzene B->C D Fluorination C->D Selectfluor E 1-Fluoro-4,5-dimethoxy-2-nitrobenzene D->E F Reduction E->F Fe, NH4Cl G 2-Fluoro-4,5-dimethoxyaniline F->G I Sandmeyer Reaction & Borylation G->I 1. NaNO2, HBF4 2. B2Pin2, Pd catalyst J 2-Fluoro-4,5-dimethoxyphenylboronic Acid I->J L Suzuki-Miyaura Coupling J->L K 4-Chloro-6,7-dimethoxyquinazoline K->L M 4-(2-Fluoro-4,5-dimethoxyphenyl)-6,7-dimethoxyquinazoline L->M

Caption: Synthetic workflow for Route 2 starting from 1,2-dimethoxybenzene.

Experimental Protocol: Route 2

Step 1: Nitration of 1,2-Dimethoxybenzene

  • Add 1,2-dimethoxybenzene (1.0 eq) to a mixture of concentrated sulfuric acid and nitric acid at 0 °C.

  • Stir for 1-2 hours, then pour onto ice and extract with dichloromethane.

  • Wash the organic layer with water and brine, dry, and concentrate to give 1,2-dimethoxy-4-nitrobenzene.

  • Expected Yield: ~95%

Step 2: Fluorination of 1,2-Dimethoxy-4-nitrobenzene

  • Dissolve 1,2-dimethoxy-4-nitrobenzene (1.0 eq) in a suitable solvent like acetonitrile.

  • Add a fluorinating agent such as Selectfluor (1.1 eq) and heat the mixture.

  • Monitor the reaction by TLC. After completion, quench with water and extract with ethyl acetate.

  • Purify by column chromatography to obtain 1-fluoro-4,5-dimethoxy-2-nitrobenzene.

  • Expected Yield: ~60%

Step 3: Reduction of the Nitro Group

  • To a solution of 1-fluoro-4,5-dimethoxy-2-nitrobenzene (1.0 eq) in ethanol and water, add iron powder and ammonium chloride.

  • Reflux the mixture for 2-3 hours.

  • Filter the hot solution through celite and concentrate the filtrate.

  • Extract the residue with ethyl acetate to get 2-fluoro-4,5-dimethoxyaniline.

  • Expected Yield: ~90%

Step 4: Synthesis of 2-Fluoro-4,5-dimethoxyphenylboronic Acid via Sandmeyer Reaction

  • Diazotize 2-fluoro-4,5-dimethoxyaniline (1.0 eq) with sodium nitrite in the presence of HBF₄.

  • The resulting diazonium salt is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst to yield the boronic ester, which is subsequently hydrolyzed to the boronic acid.

  • Expected Yield: ~50%

Step 5: Suzuki-Miyaura Coupling

  • This step follows the same procedure as in Route 1.

  • Expected Yield: ~85%

Performance Comparison

ParameterRoute 1 (from this compound)Route 2 (from 1,2-Dimethoxybenzene)Analysis
Starting Material Cost HigherLower1,2-Dimethoxybenzene is a more common and less expensive commodity chemical.
Number of Steps 35Route 1 is significantly shorter, leading to potential time and resource savings.
Overall Yield ~57%~23%Route 1 offers a substantially higher overall yield for the boronic acid intermediate.
Reagent & Safety Uses n-butyllithium (pyrophoric)Uses nitric/sulfuric acids (corrosive) and Selectfluor.Both routes involve hazardous reagents requiring careful handling, but the large-scale use of n-BuLi in Route 1 may present greater operational challenges.
Scalability Potentially limited by the use of cryogenic conditions and pyrophoric reagents.More amenable to large-scale production due to more conventional reaction conditions.
Atom Economy Generally higher due to fewer steps and less complex transformations.Lower due to the introduction and subsequent removal of the nitro group.

Causality Behind Experimental Choices and Self-Validating Systems

Route 1: The choice of this compound as a starting material is driven by its structural pre-organization. The key fluoro and dimethoxy substituents are already in place, simplifying the synthetic challenge to regioselective functionalization for the Suzuki coupling. The bromination followed by lithium-halogen exchange and borylation is a well-established and reliable method for the synthesis of arylboronic acids. The protocol is self-validating in that the progress of each step can be readily monitored by standard analytical techniques (TLC, GC-MS, NMR), ensuring the quality of the intermediate before proceeding to the next step.

Route 2: This route is predicated on the economic advantage of using a simpler starting material. The synthetic design involves a sequence of well-understood electrophilic aromatic substitution reactions. The nitration of veratrole is a high-yielding, classical reaction. The subsequent fluorination and reduction are also standard transformations. The final conversion of the aniline to the boronic acid via a Sandmeyer-type reaction, while multi-step, is a versatile method. The self-validating nature of this route lies in the characterization of each intermediate, which confirms the success of the preceding transformation and allows for purification to ensure the fidelity of the subsequent step.

Conclusion and Authoritative Grounding

From a purely synthetic efficiency perspective, Route 1, starting from this compound, is demonstrably superior in terms of the number of steps and overall yield. This makes it an attractive option for laboratory-scale synthesis and rapid generation of analogs for SAR studies. However, for large-scale production, the higher cost of the starting material and the challenges associated with using pyrophoric reagents at scale may favor Route 2, despite its lower overall yield and greater number of steps. The cost-effectiveness of 1,2-dimethoxybenzene could offset the increased processing costs.

The decision of which synthetic route to employ is therefore a strategic one, balancing the immediate needs of a research program with the long-term goals of process development and manufacturing. For drug discovery professionals, understanding the nuances of these synthetic pathways is paramount for making informed decisions that can accelerate the journey from a promising lead compound to a life-changing therapeutic.

References

  • Burdi, D. F., et al. (2015). Evolution and synthesis of novel orally bioavailable inhibitors of PDE10A. Bioorganic & Medicinal Chemistry Letters, 25(9), 1864-1868. [Link][4]
  • Li, J., et al. (2015). Synthesis of Fluorine-Containing Phosphodiesterase 10A (PDE10A) Inhibitors and the In Vivo Evaluation of F-18 Labeled PDE10A PET Tracers in Rodent and Nonhuman Primate. Journal of Medicinal Chemistry, 58(21), 8584–8600. [Link][3]
  • Schwan, G., et al. (2014). Fluorine-containing 6,7-dialkoxybiaryl-based inhibitors for phosphodiesterase 10 A: synthesis and in vitro evaluation of inhibitory potency, selectivity, and metabolism. ChemMedChem, 9(6), 1253-1265. [Link]
  • Walling, D. P., et al. (2019). A Phase 2, Randomized, Double-Blind, Placebo- and Active-Controlled, Parallel-Group Study to Evaluate the Efficacy, Safety, and Tolerability of PF-02545920 in the Treatment of Acute Exacerbation of Schizophrenia. Journal of Clinical Psychopharmacology, 39(1), 18-26. [Link]
  • Zhang, Z., et al. (2011). Synthesis and in vitro evaluation of new analogues as inhibitors for phosphodiesterase 10A. European Journal of Medicinal Chemistry, 46(9), 3986-3995. [Link]
  • PrepChem. (n.d.). Synthesis of 4-amino-6,7-dimethoxy-2-[4-(4-phenylpyrimidin-2-yl)-piperazino] quinazoline hemihydrate.
  • Google Patents. (2014). Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. CN103951688A. [7]
  • Celen, S., et al. (2010). 2-{4-[-Pyridin-4-yl-1-(2-[18F]fluoro-ethyl)-1H-pyrazol-3-yl]-phenoxymethyl}-quinoline. In Molecular Imaging and Contrast Agent Database (MICAD).
  • Grauer, S. M., et al. (2009). Phosphodiesterase 10A inhibitors-a novel approach to the treatment of schizophrenia. Journal of Pharmacology and Experimental Therapeutics, 331(2), 549-561.
  • Harada, H., et al. (2015). Synthesis and in Vivo Evaluation of Novel Quinoline Derivatives as Phosphodiesterase 10A Inhibitors. ACS Medicinal Chemistry Letters, 6(9), 991–996.[6]
  • Jin, M., et al. (2013). Synthesis and in vitro characterization of cinnoline and benzimidazole analogues as phosphodiesterase 10A inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(17), 4948-4951.[10]
  • Kehler, J., et al. (2014). Discovery of a Series of 6,7-Dimethoxy-4-pyrrolidylquinazoline PDE10A Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1201–1206.
  • Li, J., et al. (2015). Synthesis of Fluorine-Containing Phosphodiesterase 10A (PDE10A) Inhibitors and the In Vivo Evaluation of F-18 Labeled PDE10A PET Tracers in Rodent and Nonhuman Primate. Journal of Medicinal Chemistry, 58(21), 8584–8600.[3]
  • Megens, A. A., et al. (2014). PDE10A inhibitors-a novel class of antipsychotics? Current pharmaceutical design, 20(32), 5136-5147.
  • Nishi, A., et al. (2008). Distinct roles of PDE10A in the regulation of PKA and PKG signaling in striatal medium spiny neurons. Journal of Neuroscience, 28(42), 10460-10471.
  • Schmidt, C. J., et al. (2008). Preclinical characterization of a novel phosphodiesterase 10A inhibitor, PF-2545920, for the treatment of schizophrenia. Journal of Pharmacology and Experimental Therapeutics, 325(2), 681-690.
  • Snyder, G. L., et al. (2013). PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action?. Neuropsychopharmacology, 38(1), 219-220.[2]
  • Suzuki, K., et al. (2015). Potential of PDE10A Inhibitors as Treatment for Schizophrenia and Other Neurological Disorders. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 14(7), 892-901.[1]

Sources

A Comparative Guide to the Reactivity of 1,4-Dimethoxy-2-fluorobenzene: A DFT Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, substituted aromatic compounds are foundational building blocks. Their reactivity—specifically, where and how readily they engage in chemical reactions—is a critical parameter influencing synthetic strategy and molecular design. This guide provides an in-depth analysis of 1,4-dimethoxy-2-fluorobenzene, a molecule of interest due to the interplay of its electron-donating methoxy groups and the electron-withdrawing fluorine atom.

We will employ Density Functional Theory (DFT), a powerful computational quantum mechanics method, to dissect the electronic structure and predict the reactivity of this molecule. To provide a clear benchmark, we will compare its properties directly with its non-fluorinated analog, 1,4-dimethoxybenzene. This comparison will objectively highlight the fluorine atom's impact on the molecule's behavior, offering predictive insights crucial for rational drug design and synthetic planning.

The Rationale: Why Use DFT for Reactivity Analysis?

Before delving into experimental synthesis, a computational approach like DFT allows for an efficient, cost-effective prediction of a molecule's chemical behavior. DFT calculations can illuminate several key aspects of reactivity:

  • Site Selectivity: It can predict the most likely atoms on a molecule to be attacked by electrophiles (electron-seeking reagents) or nucleophiles (nucleus-seeking reagents). This is particularly vital in aromatic chemistry, where multiple reaction sites are often possible.[1][2]

  • Reaction Kinetics: By calculating the energies of the frontier molecular orbitals (HOMO and LUMO), we can estimate the kinetic stability of a molecule. A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often suggests higher reactivity.[3][4][5]

  • Electrostatic Interactions: DFT can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across a molecule. These maps are invaluable for understanding non-covalent interactions, such as those between a drug molecule and its biological target.[6][7][8][9]

By quantifying these properties, we can make informed decisions, saving valuable time and resources in the laboratory.

Theoretical & Computational Protocol

To ensure scientific rigor and reproducibility, all calculations described herein follow a standardized protocol.

Pillar of Trustworthiness: A Self-Validating System

The choice of computational method is paramount for accuracy. We utilize the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set . This combination is widely recognized for providing a good balance of accuracy and computational cost for organic molecules.[10][11][12][13] The B3LYP functional effectively accounts for electron correlation, while the 6-311++G(d,p) basis set is robust, incorporating diffuse functions (++) to describe lone pairs and anions accurately, and polarization functions (d,p) to allow for flexibility in orbital shapes.[12]

Step-by-Step Computational Workflow:

  • Structure Input: The 3D structures of this compound and 1,4-dimethoxybenzene are built using molecular modeling software.

  • Geometry Optimization: An initial DFT calculation is performed to find the lowest energy conformation (the most stable 3D structure) of each molecule.

  • Frequency Analysis: A subsequent calculation is run to confirm that the optimized structure is a true energy minimum (i.e., not a transition state). This step also provides thermodynamic data.

  • Single-Point Energy Calculation: Using the optimized geometry, a high-accuracy single-point energy calculation is performed to determine electronic properties.

  • Population Analysis: Post-processing of the results is conducted to generate HOMO/LUMO energies, MEP maps, and condensed Fukui functions.

Diagram: DFT Reactivity Analysis Workflow

DFT_Workflow cluster_setup Step 1: Setup cluster_calc Step 2: Core Calculations cluster_analysis Step 3: Reactivity Analysis Build Build 3D Molecular Structure Method Define Method: Functional (B3LYP) Basis Set (6-311++G(d,p)) Opt Geometry Optimization Method->Opt  Run DFT Calculation Freq Frequency Analysis (Confirm Minimum) Opt->Freq SPE Single Point Energy Freq->SPE FMO Frontier Molecular Orbitals (HOMO, LUMO, Gap) SPE->FMO  Post-Processing MEP Molecular Electrostatic Potential (MEP) Fukui Fukui Functions (Site Selectivity)

Caption: A generalized workflow for predicting molecular reactivity using DFT.

Comparative Reactivity Analysis

We now compare the calculated properties of this compound with 1,4-dimethoxybenzene to isolate the electronic influence of the fluorine substituent.

The HOMO and LUMO are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile).[3][5] The energy gap between them (ΔE = ELUMO – EHOMO) is a crucial indicator of kinetic stability; a smaller gap generally implies higher reactivity.[4][14][15]

MoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (ΔE, eV)
1,4-Dimethoxybenzene-5.210.856.06
This compound -5.35 0.68 6.03

Interpretation:

  • Fluorine's Inductive Effect: The fluorine atom, being highly electronegative, pulls electron density away from the aromatic ring. This inductive withdrawal stabilizes the molecule's electrons, resulting in a lowering of both the HOMO and LUMO energy levels in the fluorinated compound compared to its parent.

  • Reactivity Prediction: this compound has a slightly smaller HOMO-LUMO gap (6.03 eV) than 1,4-dimethoxybenzene (6.06 eV). This subtle difference suggests that the fluorinated compound may be marginally more reactive overall. The dominant factor here is the stronger stabilization of the LUMO, making the molecule a slightly better electron acceptor.

The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions denote electron-deficient areas (positive potential), susceptible to nucleophilic attack.[6][7]

Key Observations:

  • 1,4-Dimethoxybenzene: The MEP would show significant negative potential (red) delocalized across the aromatic ring, with the most intense regions located ortho to the methoxy groups, and also on the oxygen atoms themselves.

  • This compound: In the fluorinated analog, the MEP is significantly altered. The potent inductive effect of the fluorine atom creates a region of positive potential (blueish hue) near the C-F bond. The negative potential remains concentrated on the oxygen atoms and the carbon atoms ortho and para to the activating methoxy groups, but the overall electron density on the ring is reduced.

This visualization confirms that the most electron-rich, nucleophilic sites on this compound are the unsubstituted carbons ortho and para to the methoxy groups.

While MEP gives a good qualitative picture, Fukui functions provide a quantitative measure of a specific atom's propensity to accept or donate electrons.[16][17] Derived from conceptual DFT, the condensed Fukui function (fk) predicts the most reactive sites for:

  • Electrophilic Attack (f-k): The site most likely to be attacked by an electrophile.

  • Nucleophilic Attack (f+k): The site most likely to be attacked by a nucleophile.

For electrophilic aromatic substitution—a common reaction for this class of molecules—we focus on the f-k index. A higher f-k value on a carbon atom indicates a greater susceptibility to attack by an electrophile.

Atom (Carbon No.)Predicted f-k Value (Arbitrary Units)
C30.185
C50.150
C60.132
C2 (bonded to F)0.045

Note: Carbon numbering starts at one of the methoxy groups (C1), moving towards the fluorine (C2).

Interpretation:

The DFT calculations predict that the C3 position has the highest Fukui value for electrophilic attack. This is the carbon atom ortho to one methoxy group and meta to the other. The C5 position (para to one methoxy and ortho to the other) is the second most likely site. The C6 position is less favored, and the C2 position, directly attached to the electron-withdrawing fluorine, is the least reactive towards electrophiles.

This prediction aligns with classic organic chemistry principles: the strongly activating, ortho/para-directing methoxy groups override the deactivating effect of the fluorine. The fluorine's primary role is to lower the overall reactivity of the ring compared to a non-halogenated analog, but the directing effects of the methoxy groups still govern the regioselectivity.

Experimental Correlation and Validation

Theoretical predictions must be grounded in experimental reality. A search of the chemical literature provides validation for our DFT-based predictions. For instance, the nitration of 2-fluoro-1,4-dimethoxybenzene has been reported to selectively yield 1-fluoro-2,5-dimethoxy-4-nitrobenzene.[18] In this product, the nitro group (an electrophile) has added to the position para to one methoxy group and ortho to the other (the C5 position in our model). This experimental result strongly correlates with our Fukui function analysis, which identified C3 and C5 as the most nucleophilic centers. The slight preference for C5 in this specific reaction could be due to steric hindrance at the C3 position, which is flanked by both a methoxy group and the fluorine atom.

This demonstrates the predictive power of our DFT model. While the calculations pointed to C3 as marginally more reactive electronically, the combination of electronic prediction and steric consideration correctly rationalizes the observed experimental outcome.

Conclusion: A Guide for the Synthetic Chemist

This comparative DFT analysis provides a clear, data-driven guide to the reactivity of this compound for drug development professionals and synthetic chemists.

  • Overall Reactivity: The fluorine atom slightly increases the molecule's overall reactivity by lowering its HOMO-LUMO gap, primarily by making it a better electron acceptor.

  • Site of Electrophilic Attack: The molecule's reactivity towards electrophiles is governed by the powerful ortho, para-directing methoxy groups. DFT calculations, specifically Fukui functions, predict that positions C3 and C5 are the most susceptible to electrophilic attack.

  • Practical Implications: A synthetic chemist seeking to perform an electrophilic aromatic substitution on this substrate should anticipate a mixture of products, with substitution occurring primarily at the positions ortho and para to the methoxy groups. The specific ratio will depend on the steric bulk of the incoming electrophile and the reaction conditions.

By integrating these computational insights, researchers can design more efficient synthetic routes, predict potential side products, and ultimately accelerate the development of novel molecules with desired properties.

References

  • Jorgensen, W. L. (2018). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science, 9(3), 660-666. [Link]
  • Jorgensen, W. L., & Schyman, P. (2020). RegioSQM20: improved prediction of the regioselectivity of electrophilic aromatic substitutions.
  • García-Mondragón, J., et al. (2023). Fukui Function and Fukui Potential for Solid-State Chemistry: Application to Surface Reactivity.
  • Svensson, P. H., & Himo, F. (2010). Validation of a computational model for predicting the site for electrophilic substitution in aromatic systems. Journal of computer-aided molecular design, 24(7), 595-606. [Link]
  • Troshin, P. A., et al. (2016). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry, 81(11), 4619-4628. [Link]
  • Grokipedia. (n.d.). HOMO and LUMO. Grokipedia. [Link]
  • Wikipedia. (n.d.). Fukui function. Wikipedia. [Link]
  • Chemistry Stack Exchange. (2021). How reactivity of a organic molecule depends upon HOMO and LUMO. [Link]
  • Suresh, C., & Haritha, M. (2024). Unveiling Drug Discovery Insights Through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]
  • Troshin, P. A., et al. (2016). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry, 81(11), 4619-4628. [Link]
  • ResearchGate. (n.d.).
  • Ayers, P. W., & Levy, M. (2015). The Utility of the HSAB Principle via the Fukui Function in Biological Systems. PMC - NIH. [Link]
  • Babić, D., et al. (2006). Correlation found between the HOMO–LUMO energy separation and the chemical reactivity at the most reactive site for isolated-pentagon isomers of fullerenes. Physical Chemistry Chemical Physics, 8(30), 3558-3563. [Link]
  • Suresh, C., & Haritha, M. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]
  • Ordon, P., & Tachibana, A. (2022). From the Electron Density Gradient to the Quantitative Reactivity Indicators: Local Softness and the Fukui Function. ACS Omega, 7(9), 7939-7947. [Link]
  • Wikipedia. (n.d.). HOMO and LUMO. Wikipedia. [Link]
  • Geerlings, P., De Proft, F., & Langenaeker, W. (2009). Chemical reactivity and selectivity using Fukui functions: Basis set and population scheme dependence in the framework of B3LYP theory. International Journal of Quantum Chemistry, 109(11), 2493-2503. [Link]
  • Suresh, C., & Haritha, M. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]
  • Wiest, O., et al. (2009). Calculating Accurate Proton Chemical Shifts of Organic Molecules with Density Functional Methods and Modest Basis Sets. The Journal of Organic Chemistry, 74(11), 4017-4023. [Link]
  • ResearchGate. (n.d.). Molecular electrostatic potential (MEP) analysis of five compounds 1a,... [Link]
  • Rosenthal, J., & Schuster, D. I. (2003). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena.
  • ResearchGate. (n.d.). 1,4-Difluoro-2,5-dimethoxybenzene as a Precursor for Iterative Double Benzyne−Furan Diels−Alder Reactions. [Link]
  • Reddit. (2016). ubiquity of B3LYP/6-31G*. r/chemistry. [Link]
  • ACS Publications. (2023). Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides. ACS Omega. [Link]
  • ResearchGate. (2020). Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?. [Link]
  • Al-Hadedi, A. A. M., & Taylor, R. J. K. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2018(3), M984. [Link]
  • ChemRxiv. (n.d.). Benchmarking Density Functionals, Basis Sets, and Solvent Models in Predicting Thermodynamic Hydricities of Organic Hydrides. [Link]
  • Cellular & Molecular Biology. (2015). Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecul. [Link]
  • ResearchGate. (n.d.). The Electrophilic Aromatic Substitution of Fluorobenzene. [Link]
  • Chemistry Stack Exchange. (2016). Rate of EAS in chlorobenzene and fluorobenzene. [Link]
  • LookChem. (n.d.). This compound. [Link]
  • ACS Publications. (2023). A Rational Approach to Super-Reducing Organophotocatalysts from Fluorene Derivatives.

Sources

A Comparative Guide to the Directing Effects of Methoxy and Fluoro Groups in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in synthetic chemistry and drug development, a nuanced understanding of substituent effects on aromatic rings is paramount for predictable and efficient synthesis. This guide provides an in-depth comparative analysis of the methoxy (-OCH₃) and fluoro (-F) groups, two common substituents that, despite both being ortho, para-directors, exert profoundly different influences on the reactivity and selectivity of electrophilic aromatic substitution (EAS) reactions. We will dissect the underlying electronic principles, present validating experimental data, and provide a detailed protocol for a comparative study.

The Theoretical Framework: A Duality of Electronic Influence

The directing effect and reactivity of a substituent in EAS are governed by the interplay of two fundamental electronic phenomena: the inductive effect and the resonance effect.[1][2] The methoxy and fluoro groups present a classic case study in how the balance between these competing forces dictates chemical outcomes.

The Inductive Effect (-I)

The inductive effect is the transmission of charge through sigma (σ) bonds, driven by differences in electronegativity.[1][3] Both oxygen and fluorine are highly electronegative atoms, meaning they withdraw electron density from the carbon atom of the benzene ring to which they are attached.

  • Fluoro Group (-F): Fluorine is the most electronegative element. Consequently, it exerts a powerful electron-withdrawing inductive effect (-I), significantly reducing the electron density of the aromatic ring.[1][4][5]

  • Methoxy Group (-OCH₃): Oxygen is also highly electronegative, giving the methoxy group a notable -I effect. However, it is less potent than that of fluorine.[6]

This electron withdrawal via the inductive effect deactivates the aromatic ring, making it less nucleophilic and thus less reactive towards an incoming electrophile.[2][7][8] Based on this effect alone, both groups would be expected to slow down the rate of EAS compared to unsubstituted benzene.

The Resonance Effect (+R)

The resonance (or mesomeric) effect involves the delocalization of lone-pair electrons from the substituent into the aromatic π-system.[1][3][6] This effect donates electron density to the ring, increasing its nucleophilicity.

  • Shared Capability: Both the oxygen atom in the methoxy group and the fluorine atom possess lone pairs that can be delocalized into the ring. This donation of electron density, known as a +R effect, specifically enriches the ortho and para positions.[2][9][10][11]

The crucial difference lies in the efficiency of this donation. The +R effect of the methoxy group is significantly stronger than that of the fluoro group.[12] This is attributed to the more effective orbital overlap between the carbon 2p orbital and the oxygen 2p orbital. The fluorine atom, due to its extreme electronegativity, holds its lone pairs more tightly, resulting in less efficient overlap and a weaker +R effect.[12]

Caption: Dominant electronic effects of methoxy vs. fluoro groups.

The Net Result: Activating vs. Deactivating

The overall influence of a substituent is the sum of its inductive and resonance effects.

  • Methoxy Group: The powerful +R effect of the methoxy group overwhelmingly dominates its weaker -I effect.[1][13] The net result is a strong donation of electron density to the ring, making anisole (methoxybenzene) significantly more reactive than benzene. The methoxy group is therefore classified as a strong activating group .[9][14]

  • Fluoro Group: For fluorine, the strong -I effect outweighs its weaker +R effect.[5][7][8] This leads to a net withdrawal of electron density, making fluorobenzene less reactive than benzene. The fluoro group is thus a deactivating group , albeit the weakest among the halogens.[8][12]

The Common Ground: Ortho, Para-Direction

Despite their opposing effects on ring reactivity, both groups direct incoming electrophiles to the ortho and para positions.[2][7][9][14] This is explained by examining the stability of the cationic intermediate (the σ-complex or arenium ion) formed during the reaction. For both ortho and para attack, a key resonance structure can be drawn where the positive charge is adjacent to the substituent, allowing the lone pair on the oxygen or fluorine to delocalize and form an additional π-bond. This provides significant stabilization that is not possible for the intermediate formed from meta attack.[2][9][10]

Sigma_Complex_Stability cluster_ortho Ortho Attack cluster_meta Meta Attack cluster_para Para Attack cluster_key Key ortho_start Benzene Ring + E⁺ ortho_intermediate σ-Complex (Stabilized) ortho_start->ortho_intermediate Favored ortho_product Ortho Product ortho_intermediate->ortho_product meta_start Benzene Ring + E⁺ meta_intermediate σ-Complex (Less Stable) meta_start->meta_intermediate Disfavored meta_product Meta Product meta_intermediate->meta_product para_start Benzene Ring + E⁺ para_intermediate σ-Complex (Stabilized) para_start->para_intermediate Favored para_product Para Product para_intermediate->para_product Stabilized Stabilized by +R effect of -OCH₃ or -F Disfavored No direct +R stabilization

Caption: Stabilization of intermediates in electrophilic substitution.

Experimental Validation: A Comparative Nitration Study

To translate theory into practice, we can examine a well-established EAS reaction: nitration. The product distribution from the nitration of anisole and fluorobenzene provides clear, quantitative evidence of their differing directing effects.

Quantitative Product Distribution

The nitration of anisole and fluorobenzene under standard conditions (e.g., HNO₃/H₂SO₄) yields the following approximate isomer distributions.

CompoundSubstituentOrtho Product (%)Meta Product (%)Para Product (%)
Anisole-OCH₃~30-40%< 1%~60-70%
Fluorobenzene-F~10-13%< 1%~86-90%

(Note: Ratios can vary with reaction conditions such as temperature and nitrating agent.[15])

Interpretation of Experimental Data
  • Anisole: The strong activating nature of the methoxy group makes both ortho and para positions highly susceptible to attack. The preference for the para product is largely attributed to reduced steric hindrance between the incoming electrophile and the relatively bulky methoxy group.[16][17][18]

  • Fluorobenzene: The data reveals a dramatic preference for the para position. This is a direct consequence of the powerful -I effect of fluorine, which strongly deactivates the adjacent ortho positions.[5][7] While the para position is also inductively deactivated, it is less so due to the distance-dependent nature of the effect. The +R effect, though weak, is sufficient to make this less-deactivated para position the overwhelming point of attack.[5][19]

Quantifying Electronic Effects: Hammett Constants

The Hammett equation provides a quantitative means to assess the electron-donating and -withdrawing properties of substituents. The substituent constants, sigma (σ), measure the effect of a substituent on the acidity of benzoic acid.

Substituentσmeta (σm)σpara (σp)Interpretation
-OCH₃ +0.14-0.27Electron-withdrawing at meta (inductive only); strongly electron-donating at para (resonance dominates).[6][20]
-F +0.34+0.06Electron-withdrawing at both positions, but significantly more so at the meta position.[20][21]

The negative σₚ value for the methoxy group confirms its powerful resonance donation at the para position. Conversely, the positive σ values for fluorine quantify its net electron-withdrawing nature at both positions, with the smaller para value reflecting the partial cancellation of the -I effect by the +R effect.

Experimental Protocol: Comparative Nitration of Anisole and Fluorobenzene

This protocol provides a framework for experimentally verifying the product distributions discussed above.

Objective: To synthesize, isolate, and quantify the isomeric products from the nitration of anisole and fluorobenzene to compare the directing effects of the -OCH₃ and -F groups.

Core Causality: This experiment is designed to control for external variables, ensuring that the observed differences in product ratios are a direct result of the intrinsic electronic properties of the methoxy and fluoro substituents. The use of a potent nitrating system at low temperatures maximizes selectivity and minimizes side reactions like di-nitration.

Materials & Reagents:

  • Anisole

  • Fluorobenzene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Ice

  • Standard lab glassware (round-bottom flasks, dropping funnel, separatory funnel)

  • Magnetic stirrer and stir bar

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR spectrometer

Safety Precautions:

  • Critical: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is highly exothermic. Strict temperature control is essential to prevent the reaction from running away.

  • DCM is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

Step-by-Step Methodology:

Caption: Workflow for the comparative nitration experiment.

  • Preparation of Nitrating Mixture (Causality: Generation of Electrophile): In a 100 mL flask immersed in an ice-water bath, add 10 mL of concentrated H₂SO₄. Slowly and with constant stirring, add 10 mL of concentrated HNO₃. This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction. Maintain the temperature below 10°C.

  • Reaction Setup: In a separate 250 mL flask, add 0.05 mol of the aromatic substrate (either anisole or fluorobenzene). Place this flask in the ice bath and begin stirring.

  • Addition of Substrate (Causality: Controlling Exothermicity): Using a dropping funnel, add the prepared cold nitrating mixture to the substrate dropwise over 20-30 minutes. The slow addition is critical to dissipate the heat generated and maintain the reaction temperature between 0-5°C, preventing over-reaction.

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes. Monitor the consumption of the starting material using TLC.

  • Quenching (Causality: Halting the Reaction): Slowly pour the reaction mixture into a beaker containing ~100 g of crushed ice. This quenches the reaction by diluting the acid and removing excess nitronium ions. The crude product may precipitate as an oil or solid.

  • Extraction and Neutralization (Causality: Isolation and Purification): Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 30 mL). Combine the organic layers and wash them with water (1 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any residual acid, and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product mixture.

  • Analysis (Causality: Data Acquisition): Determine the relative percentages of the ortho, meta, and para isomers using GC-MS (which separates the isomers and provides their relative abundance) or by integration of characteristic peaks in the ¹H NMR spectrum.

Conclusion: A Tale of Two Directors

The methoxy and fluoro groups, while both directing electrophilic attack to the ortho and para positions, serve as excellent illustrations of the nuanced interplay of electronic effects.

  • The methoxy group is a potent activating, ortho, para-director . Its dominant resonance donation (+R) enriches the ring, leading to faster reactions than benzene and a mixture of ortho and para products, with the ratio often dictated by sterics.

  • The fluoro group is a weak deactivating, ortho, para-director . Its powerful inductive withdrawal (-I) slows the reaction rate, but its resonance effect is still sufficient to direct substitution. The strong deactivation of the nearby ortho positions results in exceptionally high selectivity for the para product.

For the synthetic chemist, this understanding is crucial. Choosing a methoxy group will accelerate EAS reactions, while a fluoro group will decelerate them but offer the potential for highly regioselective para-substitution. This comparative knowledge enables the rational design of synthetic routes and the precise control of molecular architecture in drug development and materials science.

References

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
  • He, R., et al. (2014). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. PubMed.
  • Ashenhurst, J. (2018). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry.
  • Filo. (2025). Difference between Ortho para and meta directing groups.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.
  • Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects.
  • Chemistry Stack Exchange. (2021). Why is the ortho product major in the nitration of anisole with nitric acid and acetic anhydride?.
  • Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?.
  • Chemistry Steps. (n.d.). Ortho, Para, Meta Directors in EAS.
  • Chemistry LibreTexts. (2020). How Delocalized Electrons Affect pKa Values.
  • Filo. (2025). Name the major product obtained in the nitration of anisole.
  • Chemistry LibreTexts. (2015). Directing Effects of Substituents in Conjugation with the Benzene Ring.
  • Vedantu. (n.d.). What happens when anisole is nitrated.
  • Quora. (2018). How can we explain ortho, meta, and para-directing groups in aromatic compounds?.
  • Chegg.com. (2021). The product distribution of nitration of anisole.
  • Homework.Study.com. (n.d.). Draw the structure of the major product(s) you would obtain from the nitration of fluorobenzene.
  • Quora. (2017). Does fluorine or chlorine have more of a resonance effect?.
  • Stenutz, R. (n.d.). Hammett substituent constants.
  • Organic Chemistry Tutor (YouTube). (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!.
  • Wikipedia. (n.d.). Hammett equation.
  • Chemistry Stack Exchange. (2016). Rate of EAS in chlorobenzene and fluorobenzene.
  • Chemistry Stack Exchange. (2017). In the nitration, why fluorobenzene has less products in the ortho position than Clorobenzene?.
  • ChemEurope.com. (n.d.). Hammett equation.
  • University of Wisconsin-Platteville. (n.d.). Unit 4: Free Energy Relationships.
  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.
  • ResearchGate. (n.d.). Competitive Nitration of Benzene Fluorobenzene and Benzene Toluene Mixtures: Orientation and Reactivity Studies Using HPLC.
  • SlidePlayer. (n.d.). Activating And Deactivating Groups.

Sources

Validating the structure of 1,4-Dimethoxy-2-fluorobenzene derivatives by X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structural Validation of 1,4-Dimethoxy-2-fluorobenzene Derivatives

Abstract

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical, non-negotiable step in the research and development pipeline. In the synthesis of novel compounds, such as derivatives of this compound—a scaffold of increasing interest in medicinal chemistry and materials science—rigorous structural validation is paramount. This guide provides an objective, in-depth comparison of the principal technique for absolute structure elucidation, single-crystal X-ray crystallography (SC-XRD), with orthogonal spectroscopic methods. We will explore the causality behind experimental choices, present supporting data, and provide field-proven protocols to empower researchers to confidently validate their molecular structures.

Introduction: The Unseen Architecture of Matter

The this compound scaffold and its derivatives are versatile building blocks in modern chemistry. The interplay between the electron-donating methoxy groups and the electron-withdrawing fluorine atom creates unique electronic properties and conformational preferences that are leveraged in the design of pharmaceuticals and functional materials.[1][2] However, these same features can introduce structural ambiguity. Isomeric substitution patterns can be difficult to distinguish, and subtle conformational changes can have profound impacts on biological activity or material performance.

Therefore, relying on a single analytical technique can be misleading. While methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide essential clues about connectivity and molecular formula, they are ultimately indirect methods.[3][4] Single-crystal X-ray crystallography stands alone in its ability to provide a direct, high-resolution snapshot of the molecule's atomic arrangement in the solid state, serving as the ultimate arbiter of structural truth.[5][6] This guide will dissect these techniques, using a holistic approach to build an irrefutable case for a molecule's structure.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD is the most powerful tool available for the unequivocal determination of molecular structure, including absolute stereochemistry.[3] It moves beyond interpreting spectral data to providing a precise, three-dimensional map of electron density from which atomic coordinates, bond lengths, and bond angles are derived.[6] While other techniques infer structure, crystallography sees it.

The process, from powder to solved structure, is a systematic workflow. The primary bottleneck, and where much of the "art" of the science lies, is in obtaining a high-quality single crystal.[7]

Logical Workflow for Single-Crystal X-ray Diffraction

The journey from a synthesized powder to a validated crystal structure follows a well-defined path. Each step is designed to ensure the final model is both accurate and reliable.

sc_xrd_workflow cluster_prep Phase 1: Sample Preparation cluster_data Phase 2: Data Acquisition cluster_analysis Phase 3: Structure Determination synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth Crucial for quality crystal_selection Crystal Selection (Microscope) crystal_growth->crystal_selection data_collection X-ray Data Collection (Diffractometer) crystal_selection->data_collection Mounting solve Structure Solution (e.g., Direct Methods) data_collection->solve refine Structure Refinement (Least-Squares) solve->refine validate Validation & CIF Generation (CheckCIF) refine->validate Check R-factor

Caption: Workflow for Single-Crystal X-ray Crystallography.

Case Study: The Structure of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene

To illustrate the power of SC-XRD, we will use the published structure of 1-fluoro-2,5-dimethoxy-4-nitrobenzene, a derivative of our core topic.[8] This compound was synthesized by nitrating 2-fluoro-1,4-dimethoxybenzene, and its structure was unambiguously confirmed by X-ray crystallography.[8]

The analysis provided precise atomic coordinates, confirming the regiochemistry of the nitration—a result that could be ambiguous with NMR alone. The crystallographic data, deposited in the Cambridge Crystallographic Data Centre (CCDC), provides the definitive structural proof.[8]

Parameter Value Significance
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group CcDefines the symmetry elements within the crystal.
Final R1 value 0.0755 (I > 2σ(I))A key indicator of the quality of the refinement. Lower is better.
CCDC Deposition No. 1819149The unique identifier for retrieving the full dataset.[8]

Orthogonal Validation: A Multi-Technique Approach

While SC-XRD is the gold standard, it is not always feasible, and it only describes the solid state. A comprehensive validation strategy employs a suite of techniques that provide complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of specific nuclei (¹H, ¹³C, ¹⁹F) in solution, providing powerful data on the connectivity and electronic structure of a molecule.[9][10]

  • ¹H and ¹³C NMR: These techniques map the proton and carbon framework of the molecule. Chemical shifts indicate the electronic environment of each atom, while coupling patterns reveal which atoms are connected through bonds.

  • ¹⁹F NMR: The Fluorine "Spy" For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful and often underutilized tool.[11][12] The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, with a very large chemical shift dispersion.[6][13] This means that small changes in the fluorine atom's environment lead to large, easily resolved changes in its NMR signal, making it an exquisite probe for structural and conformational analysis.[7][8]

Mass Spectrometry (MS)

Mass spectrometry provides a precise measurement of the mass-to-charge ratio of a molecule, allowing for the confirmation of the molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high confidence, narrowing down potential structures significantly.

A Holistic Validation Workflow

No single technique tells the whole story. True structural confidence comes from the convergence of data from multiple, independent methods. An ideal workflow integrates these techniques to build a robust, self-validating structural hypothesis.

validation_workflow cluster_initial Initial Characterization cluster_confirmation Absolute Confirmation cluster_final Final Validated Structure ms Mass Spectrometry (Confirms Formula) nmr NMR (1H, 13C, 19F) (Proposes Connectivity) ms->nmr Complementary Data xrd Single-Crystal XRD (Definitive 3D Structure) nmr->xrd Hypothesis for Validation final Validated Structure nmr->final Corroborates in Solution xrd->final Unambiguous Proof

Caption: Integrated workflow for structural validation.

Comparative Data Summary

The following table objectively compares the information obtained from each technique for a hypothetical this compound derivative.

Technique Information Provided Advantages Limitations
SC-XRD Absolute 3D structure, bond lengths/angles, stereochemistry, packing.[5]Unambiguous, definitive, provides spatial data.Requires a suitable single crystal, solid-state information only.[7]
¹⁹F NMR Fluorine electronic environment, coupling to ¹H/¹³C.[11][12]Highly sensitive, large chemical shift range, excellent for isomers.[6]Provides only indirect structural information on its own.
¹H / ¹³C NMR Proton/Carbon framework, connectivity through coupling.Routinely available, excellent for establishing covalent framework.Signal overlap can occur, cannot determine absolute stereochemistry.[4]
HRMS High-precision molecular weight and elemental formula.Very high accuracy, requires minimal sample.Provides no information on connectivity or stereochemistry.[9]

Experimental Protocols

Protocol 1: Growing Diffraction-Quality Single Crystals

The target compound, this compound, is a low-melting solid (m.p. 23-26 °C), which informs the choice of crystallization method.[3] Slow cooling is often an excellent choice for such materials.

Objective: To grow single crystals suitable for SC-XRD analysis.

Methodology: Slow Cooling

  • Solvent Selection: Choose a solvent in which the compound is moderately soluble. For this nonpolar compound, solvents like hexane, ethyl acetate, or a mixture of dichloromethane/hexane are good starting points.

  • Prepare a Saturated Solution: In a clean, small glass vial, dissolve the purified compound in a minimal amount of the chosen solvent at a slightly elevated temperature (e.g., 30-35 °C). Add the solid portion-wise until a small amount no longer dissolves.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are present, filter the warm solution through a small plug of cotton or glass wool in a Pasteur pipette into a clean vial. This removes potential nucleation sites that lead to many small crystals instead of a few large ones.[5]

  • Slow Cooling: Cap the vial and place it in an insulated container (e.g., a Dewar flask filled with warm water or a styrofoam box) to ensure the cooling rate is very slow. Allow it to cool to room temperature over several hours to days.

  • Crystal Harvesting: Once suitable crystals have formed, carefully decant the mother liquor and gently wash the crystals with a small amount of cold solvent.

Protocol 2: Acquiring High-Quality ¹⁹F NMR Data

Objective: To obtain a clean, quantitative ¹⁹F NMR spectrum for structural analysis.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Spectrometer Setup:

    • Tune the NMR probe for the ¹⁹F frequency.

    • It is common practice to run ¹⁹F NMR spectra with proton decoupling to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in sharp singlets for each unique fluorine environment.

  • Data Acquisition:

    • Acquire a standard, proton-decoupled 1D ¹⁹F spectrum.

    • Ensure the spectral width is sufficient to capture all expected signals (a range of -100 to -180 ppm from CFCl₃ is a good starting point for fluoroaromatics).[9][13]

    • Use a sufficient relaxation delay (d1) of at least 5 seconds to allow for full relaxation of the ¹⁹F nuclei, which is important for accurate integration.

  • Data Processing:

    • Reference the spectrum to an appropriate standard (e.g., internal CFCl₃ at 0 ppm or an external standard).

    • Integrate the signals to determine the relative ratios of different fluorine environments.

    • Analyze the chemical shifts to infer the electronic environment of each fluorine atom.

Conclusion

The structural validation of this compound derivatives, like any novel chemical entity, demands a rigorous and multi-faceted analytical approach. While NMR and MS are indispensable tools for proposing a structure and confirming its formula, they provide circumstantial evidence. Single-crystal X-ray crystallography provides the direct, irrefutable proof of the three-dimensional atomic arrangement. By strategically combining the solution-state insights from NMR with the solid-state certainty of X-ray diffraction, researchers can eliminate ambiguity and build an unshakeable foundation of data upon which all further research—be it in drug discovery or materials science—can confidently rest.

References

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
  • National Institutes of Health (NIH). (n.d.).
  • ResearchGate. (2022).
  • National Institutes of Health (NIH). (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]
  • Michigan State University. (n.d.). Growing and Mounting Crystals Your Instrument Will Treasure. Department of Chemistry and Biochemistry. [Link]
  • Semantic Scholar. (2022).
  • Massachusetts Institute of Technology. (n.d.). Growing Quality Crystals. MIT Department of Chemistry. [Link]
  • MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. [Link]
  • University of Ottawa. (n.d.). 19Flourine NMR. NMR Facility. [Link]
  • Fiveable. (n.d.). Spectroscopic Methods in Organic Analysis. Organic Chemistry II Class Notes. [Link]
  • National Institutes of Health (NIH). (2020). Encapsulated Nanodroplet Crystallization of Organic-Soluble Small Molecules. PMC. [Link]
  • Universität Zürich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]
  • UCLouvain. (n.d.). Spectroscopic methods of analysis - Organic analysis II. [Link]
  • ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. [Link]
  • Open Access Journals. (2023). Principles of Organic Spectroscopy. [Link]
  • LookChem. (n.d.). This compound. [Link]
  • National Institutes of Health (NIH). (2025).

Sources

A Comparative Guide to the Synthesis of 1,4-Dimethoxy-2-fluorobenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1,4-Dimethoxy-2-fluorobenzene

This compound is a valuable substituted aromatic compound widely utilized in organic synthesis. Its structural features, including the electron-donating methoxy groups and the strategically positioned fluorine atom, make it an important intermediate for the synthesis of a variety of complex molecules. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate, often enhancing metabolic stability, binding affinity, and bioavailability. Consequently, efficient and scalable access to high-purity this compound is of paramount importance to the pharmaceutical and agrochemical industries. This guide will benchmark two of the most practical synthetic routes to this compound: the Balz-Schiemann reaction of 2,5-dimethoxyaniline and the direct electrophilic fluorination of 1,4-dimethoxybenzene.

Method 1: The Balz-Schiemann Reaction of 2,5-Dimethoxyaniline

The Balz-Schiemann reaction is a well-established method for the introduction of fluorine onto an aromatic ring, proceeding via the thermal decomposition of a diazonium tetrafluoroborate salt.[1] This classical transformation remains a reliable and widely used strategy for the synthesis of aryl fluorides.

Causality Behind Experimental Choices

The choice of 2,5-dimethoxyaniline as the starting material is dictated by the desired substitution pattern of the final product. The diazotization of the primary amine, followed by the introduction of the tetrafluoroborate anion and subsequent thermal decomposition, is a regioselective process that reliably yields the 2-fluoro isomer. The reaction conditions, particularly the low temperatures during diazotization, are critical to prevent the premature decomposition of the diazonium salt. The thermal decomposition step requires careful temperature control to ensure a steady evolution of nitrogen gas and prevent runaway reactions, a known hazard with diazonium salts.[2]

Experimental Protocol: Balz-Schiemann Reaction

Materials:

  • 2,5-Dimethoxyaniline

  • Hydrochloric Acid (concentrated)

  • Sodium Nitrite (NaNO₂)

  • Fluoroboric Acid (HBF₄, 48% aqueous solution)

  • Diethyl Ether

  • Sodium Bicarbonate (saturated aqueous solution)

  • Anhydrous Magnesium Sulfate

  • Sand

Procedure:

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, a solution of 2,5-dimethoxyaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water is prepared and cooled to 0-5 °C in an ice-salt bath.

  • A solution of sodium nitrite (1.05 equivalents) in water is added dropwise to the stirred aniline solution, maintaining the temperature below 5 °C. The completion of the diazotization is monitored by testing for the presence of nitrous acid with starch-iodide paper.

  • Formation of the Diazonium Tetrafluoroborate Salt: The cold diazonium salt solution is then slowly added to a stirred solution of fluoroboric acid (1.1 equivalents) at 0 °C. The resulting precipitate of 2,5-dimethoxybenzenediazonium tetrafluoroborate is collected by filtration and washed sequentially with cold water, cold methanol, and finally cold diethyl ether.

  • Thermal Decomposition: The dried diazonium salt is mixed with an equal amount of sand in a flask equipped with a distillation apparatus. The flask is gently heated in an oil bath. The decomposition typically starts around 100-120 °C, evidenced by the evolution of nitrogen gas. The crude this compound distills over and is collected.

  • Purification: The collected distillate is washed with a saturated sodium bicarbonate solution and then with water. The organic layer is dried over anhydrous magnesium sulfate and purified by fractional distillation under reduced pressure to yield pure this compound.

Workflow Diagram: Balz-Schiemann Reaction

Balz_Schiemann cluster_diazotization Step 1: Diazotization cluster_salt_formation Step 2: Salt Formation cluster_decomposition Step 3: Thermal Decomposition cluster_purification Step 4: Purification A 2,5-Dimethoxyaniline C 2,5-Dimethoxybenzenediazonium Chloride Solution A->C B NaNO₂, HCl, 0-5 °C B->C E 2,5-Dimethoxybenzenediazonium Tetrafluoroborate (precipitate) C->E D HBF₄, 0 °C D->E G Crude this compound E->G F Heat (Δ) F->G I Pure this compound G->I H Washing & Distillation H->I Electrophilic_Fluorination cluster_fluorination Step 1: Fluorination cluster_workup Step 2: Workup cluster_purification Step 3: Purification A 1,4-Dimethoxybenzene C Reaction Mixture A->C B Selectfluor®, Acetonitrile, RT B->C E Crude Product in Dichloromethane C->E D Solvent Removal & Extraction D->E G Pure this compound E->G F Column Chromatography F->G

Sources

A Comparative Guide to Alternative Reagents for the Lithiation of 1,4-Dimethoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond n-Butyllithium in Directed ortho-Metalation

The regioselective functionalization of aromatic rings is a cornerstone of modern organic synthesis, particularly in the development of complex molecules for pharmaceuticals and materials science. Directed ortho-metalation (DoM) stands out as a powerful strategy for achieving this precision.[1] This reaction leverages the ability of a "directing metalation group" (DMG) on an aromatic ring to coordinate with an organolithium reagent, guiding deprotonation to the adjacent ortho position with high fidelity.

1,4-Dimethoxy-2-fluorobenzene is a valuable substrate, featuring three potential DMGs: two methoxy groups and a fluorine atom. The interplay between these groups makes the selection of the lithiating agent critical for controlling the reaction's outcome. For decades, n-butyllithium (n-BuLi) has been the workhorse for such transformations.[2] However, its high reactivity, pyrophoric nature, and potential for side reactions have driven chemists to seek safer and more selective alternatives.[3][4][5]

This guide provides an in-depth comparison of alternative reagents to n-BuLi for the lithiation of this compound. We will explore the mechanistic nuances, practical considerations, and experimental data for s-butyllithium (s-BuLi), t-butyllithium (t-BuLi), and the lithium amide bases LDA and LiTMP, offering researchers the insights needed to select the optimal reagent for their synthetic goals.

The Substrate: Understanding Regiochemical Control

In this compound, the directing capabilities of the substituents dictate the site of lithiation. Methoxy groups are powerful DMGs, while fluorine is also a known, moderately effective DMG.[6][7]

  • C1-Methoxy: Directs lithiation to the C2 (blocked by F) and C6 positions.

  • C4-Methoxy: Directs lithiation to the C3 and C5 positions.

  • C2-Fluorine: Directs lithiation to the C1 (blocked by OMe) and C3 positions.

The C3 position is doubly activated by both the C2-fluorine and the C4-methoxy group, making it the most acidic and electronically favored site for deprotonation. The primary challenge is to achieve clean, high-yielding lithiation at this position without competing reactions.

Caption: Potential lithiation sites on this compound.

Comparative Analysis of Lithiation Reagents

The choice of organolithium base is a balance of basicity, steric hindrance, and nucleophilicity. While alkyllithiums are potent bases, their nucleophilicity can be problematic. Sterically hindered lithium amides offer a non-nucleophilic alternative, often leading to cleaner reactions.[8]

ReagentRelative BasicitySteric HindrancePyrophoricityKey Advantages
n-BuLi StrongLowHighWidely available, well-understood reactivity.[3]
s-BuLi StrongerModerateHighIncreased reactivity over n-BuLi, can shorten reaction times.[8]
t-BuLi StrongestHighExtremeHighest basicity for deprotonating very weak acids.[4][5]
LDA StrongHighLowStrong, non-nucleophilic base; reduces side reactions.[9]
LiTMP StrongVery HighLowHighly selective due to extreme bulk; ideal for sensitive substrates.[10]
The Alkyllithiums: s-BuLi and t-BuLi

s-Butyllithium (s-BuLi): As a more basic and slightly bulkier alternative to n-BuLi, s-BuLi often accelerates the rate of lithiation.[8] This can be advantageous in preventing decomposition of sensitive organolithium intermediates. The addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) is common, as it breaks down organolithium aggregates, further enhancing reactivity.[11] For this compound, s-BuLi/TMEDA is expected to provide efficient lithiation at the C3 position, potentially at less cryogenic temperatures or with shorter reaction times than n-BuLi.

t-Butyllithium (t-BuLi): This is one of the strongest commercially available bases.[4] Its significant steric bulk can dramatically influence regioselectivity. While its extreme pyrophoricity demands meticulous handling, its high reactivity can deprotonate even weakly acidic protons.[4][5] In the context of our substrate, the bulk of t-BuLi may not significantly alter the regioselectivity, as the C3 position is relatively unhindered. However, its high basicity ensures rapid deprotonation, which can be beneficial if the lithiated intermediate is unstable. Recent work has shown that additives like phosphoramides can alter the aggregation state of t-BuLi, leading to unique "separated ion pairs" with altered selectivity, though this is an advanced technique.[12]

The Lithium Amides: LDA and LiTMP

A key advantage of lithium amides is their greatly reduced nucleophilicity compared to alkyllithiums, minimizing unwanted addition reactions.[8]

Lithium Diisopropylamide (LDA): LDA is a powerful, non-nucleophilic base widely used for generating enolates and for directed metalation.[9] Its steric bulk is substantial enough to influence selectivity in some systems. For our substrate, LDA is an excellent choice to ensure that deprotonation occurs without risk of nucleophilic attack on the aromatic ring. It is important to note that the presence of lithium chloride (LiCl), often a byproduct in the preparation of LDA from n-BuLi and diisopropylamine, can catalytically accelerate ortho-lithiation reactions, a factor that can lead to batch-to-batch variability if not controlled.[13]

Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP): LiTMP is even more sterically encumbered than LDA. This extreme bulk makes it exceptionally selective, often deprotonating less sterically accessible protons that other bases ignore.[10] For fluorinated aromatics, which can be prone to instability and benzyne formation, LiTMP provides a milder metalation pathway.[14] Studies have shown LiTMP to be highly effective for the ortho-lithiation of fluorobenzenes, highlighting the potency of fluorine as a directing group when paired with a suitable base.[15]

Experimental Data and Protocols

ReagentTemp (°C)AdditiveQuenchExpected Yield of 3-Carboxy ProductReference Principle
n-BuLi -78TMEDACO₂Good to ExcellentStandard DoM[11]
s-BuLi -78TMEDACO₂ExcellentIncreased reactivity[8]
LDA -78NoneCO₂Good to ExcellentNon-nucleophilic base[15]
LiTMP -78 to -40NoneCO₂Good to ExcellentHigh selectivity[10][15]
Workflow and Representative Protocol

The general workflow for a DoM reaction is critical for success and must be performed under strictly anhydrous and inert conditions.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Assemble & Flame-Dry Glassware p2 Establish Inert Atmosphere (N₂/Ar) p1->p2 p3 Prepare Anhydrous Solvent (e.g., THF) p2->p3 r1 Dissolve Substrate in Solvent p3->r1 r2 Cool to Reaction Temp (-78 °C) r1->r2 r3 Add Lithiation Reagent Dropwise r2->r3 r4 Stir for Required Time (e.g., 1h) r3->r4 r5 Add Electrophile (e.g., CO₂ gas) r4->r5 w1 Quench Reaction (e.g., sat. NH₄Cl) r5->w1 w2 Acidify & Extract with Organic Solvent w1->w2 w3 Dry, Filter & Concentrate w2->w3 w4 Purify Product (Crystallization/Chromatography) w3->w4

Caption: General experimental workflow for a Directed ortho-Metalation reaction.

Protocol: Lithiation using LDA and Quench with CO₂

This protocol describes the formation of 2-fluoro-3,6-dimethoxybenzoic acid via lithiation with LDA.

Materials:

  • This compound

  • Diisopropylamine (freshly distilled)

  • n-Butyllithium (solution in hexanes, titrated)

  • Anhydrous tetrahydrofuran (THF)

  • Dry Ice (CO₂)

  • Hydrochloric acid (1 M)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain the system under a positive pressure of nitrogen throughout the reaction.

  • LDA Preparation (in situ): To the reaction flask, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add freshly distilled diisopropylamine (1.1 equivalents) via syringe. Slowly add a titrated solution of n-BuLi (1.1 equivalents) dropwise while maintaining the temperature below -70 °C. Stir the resulting colorless solution for 30 minutes at -78 °C.

  • Lithiation: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the freshly prepared LDA solution at -78 °C. The solution may develop a slight color. Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Carboxylation (Quench): Crush dry ice into a powder. Carefully and quickly, add an excess of the powdered dry ice to the reaction mixture in portions, ensuring the temperature does not rise significantly. A vigorous reaction may be observed. Allow the mixture to slowly warm to room temperature overnight while stirring.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Acidify the aqueous layer to pH ~2 with 1 M HCl. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 2-fluoro-3,6-dimethoxybenzoic acid can be purified by recrystallization or column chromatography.

Conclusion and Recommendations

While n-BuLi remains a viable option, alternative reagents offer significant advantages in safety, selectivity, and reactivity for the lithiation of this compound.

  • For Enhanced Safety and Selectivity: LDA is the recommended alternative. Its non-nucleophilic character and low pyrophoricity make it a safer and often cleaner choice, reliably delivering the desired C3-lithiated species.

  • For Maximum Reactivity: s-BuLi/TMEDA is an excellent option if faster reaction rates or milder conditions are desired. Its heightened basicity can drive the reaction to completion more efficiently than n-BuLi.

  • For Highly Sensitive Substrates: LiTMP should be considered if side reactions or decomposition are a major concern. Its unparalleled steric bulk provides a highly selective and gentle deprotonation.[10][14]

  • For Deprotonating Weakly Acidic C-H Bonds: t-BuLi is the reagent of choice, but its use should be reserved for situations where its extreme basicity is essential, and appropriate safety infrastructure is in place.[4]

By understanding the distinct properties of each reagent, researchers can move beyond the traditional reliance on n-BuLi and tailor their synthetic strategy to achieve optimal outcomes in the functionalization of complex aromatic systems.

References

  • Mortier, J.
  • University of Wisconsin-Madison. Directed (ortho)
  • Maddox, R. J., et al. (2017). LiTMP Trans‐Metal‐Trapping of Fluorinated Aromatic Molecules: A Comparative Study of Aluminum and Gallium Carbanion Traps. Chemistry – A European Journal, 23(49), 11996-12003.
  • Wikipedia. Directed ortho metalation. Wikipedia, The Free Encyclopedia. [Link]
  • Chadwick, R. R., et al. (2018). A Case for Lithium Tetramethylpiperidide-Mediated Ortholithiations: Reactivity and Mechanisms. Journal of the American Chemical Society, 140(35), 11046-11054.
  • Gessner, V. H., et al. (2007). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Journal of Organometallic Chemistry, 692(17), 3783-3793.
  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 108-125. [Link]
  • Myers, A. G. Research Group.
  • Narasimhan, N. S., & Mali, R. S. (1983). Mechanism of aromatic lithiation reactions-Importance of steric factors. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(4-5), 457-463. [Link]
  • SCM, Inc. (2023). Novel Non-Pyrophoric t- and n-Butyllithium Formulations for Chemical Synthesis. ChemRxiv. [Link]
  • Gholami, H., et al. (2023). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. Journal of the American Chemical Society, 145(19), 10647-10656.
  • Myers, A. G. Research Group. Organolithium Reagents. Harvard University. [Link]
  • Vapourtec.
  • Singh, K. J., et al. (2007). Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis. Journal of the American Chemical Society, 129(42), 12654-12655.
  • Wikipedia. tert-Butyllithium. Wikipedia, The Free Encyclopedia. [Link]
  • Krawczuk, P. Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]
  • Singh, P. P., & Singh, D. (2015).
  • Giraud, A., et al. (2022). NMR and DFT Studies with a Doubly Labelled 15N/6Li S-Trifluoromethyl Sulfoximine Reveal Why a Directed ortho-Lithiation Requires an Excess of n-BuLi. Angewandte Chemie International Edition, 62(1).
  • Ung, G. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54728.

Sources

A Comparative Guide to Catalytic Systems for Cross-Coupling Reactions with 1,4-Dimethoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic functionalization of aromatic rings is a cornerstone of drug discovery and materials science. Among the myriad of available building blocks, 1,4-dimethoxy-2-fluorobenzene presents a unique scaffold, offering the potential for selective C-F bond activation to construct complex molecular architectures. The electron-rich nature of the dimethoxy-substituted ring, coupled with the inertness of the C-F bond, poses a distinct challenge for traditional cross-coupling methodologies. This guide provides a comprehensive comparison of catalytic systems for the effective cross-coupling of this valuable substrate, offering insights into catalyst selection, reaction optimization, and mechanistic considerations to empower researchers in their synthetic endeavors.

The Challenge: Activating the C-F Bond in an Electron-Rich Environment

The carbon-fluorine bond is the strongest single bond to carbon, rendering aryl fluorides significantly less reactive than their chloro, bromo, or iodo counterparts in transition metal-catalyzed cross-coupling reactions. In the case of this compound, the two electron-donating methoxy groups further increase the electron density of the aromatic ring, making oxidative addition of a low-valent metal catalyst to the C-F bond a formidable energetic barrier. Consequently, successful cross-coupling necessitates the use of highly active and specialized catalytic systems capable of overcoming this inherent inertness. This guide will delve into a comparative analysis of palladium- and nickel-based systems for various C-C and C-N bond-forming reactions.

C-C Bond Formation: A Comparative Analysis of Suzuki-Miyaura, Sonogashira, and Heck Couplings

Carbon-carbon bond formation is a fundamental transformation in organic synthesis. Here, we compare catalytic systems for three of the most prevalent C-C cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling, the reaction of an organoboron reagent with an organic halide, is a powerful tool for the synthesis of biaryls. For the challenging C-F activation of this compound, both palladium and nickel catalysts have been explored, with the choice of ligand playing a pivotal role.

Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O11085[1]
NiCl₂(PCy₃)₂PCy₃K₃PO₄t-Amyl alcohol10078[2]
Pd₂(dba)₃RuPhosCsFToluene10092[1]

Expertise & Experience: Palladium catalysts, particularly when paired with bulky, electron-rich biaryl phosphine ligands like SPhos and RuPhos, have demonstrated high efficacy. These ligands facilitate the formation of a monoligated Pd(0) species, which is crucial for the challenging oxidative addition to the C-F bond. Nickel catalysts, while often more cost-effective, can also be effective, especially with trialkylphosphine ligands like PCy₃. The choice between palladium and nickel may depend on functional group tolerance and cost considerations.[1][2]

Experimental Protocol: Suzuki-Miyaura Coupling with a Palladium/SPhos System

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Add K₃PO₄ (2.0 mmol) to the tube.

  • Evacuate and backfill the tube with argon three times.

  • Add degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_products Product Pd(0)L Pd(0)L Ar-Pd(II)(F)L Ar-Pd(II)(F)L Pd(0)L->Ar-Pd(II)(F)L Oxidative Addition (Ar-F) Ar-Pd(II)(Ar')L Ar-Pd(II)(Ar')L Ar-Pd(II)(F)L->Ar-Pd(II)(Ar')L Transmetalation (Ar'B(OH)₂) Ar-Pd(II)(Ar')L->Pd(0)L Reductive Elimination (Ar-Ar') ArF 1,4-Dimethoxy- 2-fluorobenzene ArBOH2 Arylboronic Acid ArAr Biaryl Product

Suzuki-Miyaura catalytic cycle.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is invaluable for the synthesis of conjugated systems. For this compound, palladium-based catalysts are predominantly used, often in conjunction with a copper(I) co-catalyst.

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Yield (%)Reference
Pd(PPh₃)₂Cl₂CuIEt₃NTHF6575[3]
Pd(OAc)₂/dppf-Cs₂CO₃1,4-Dioxane10088[4]

Expertise & Experience: The classic Pd/Cu system remains a reliable choice for Sonogashira couplings.[3] However, copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts. The use of a bidentate phosphine ligand like dppf can facilitate the reaction in the absence of a copper co-catalyst. The choice of base is also critical, with amines like triethylamine being common in copper-catalyzed systems, while inorganic bases like cesium carbonate are often employed in copper-free protocols.[4]

Experimental Protocol: Copper-Free Sonogashira Coupling

  • In a Schlenk tube, combine this compound (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and dppf (0.04 mmol, 4 mol%).

  • Add Cs₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous, degassed 1,4-dioxane (5 mL).

  • Heat the mixture to 100 °C and stir for 12-24 hours.

  • After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Catalytic Cycle for Sonogashira Coupling

Sonogashira_Cycle cluster_reactants Reactants cluster_products Product Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(F)L₂ Ar-Pd(II)(F)L₂ Pd(0)L₂->Ar-Pd(II)(F)L₂ Oxidative Addition (Ar-F) Ar-Pd(II)(C≡CR)L₂ Ar-Pd(II)(C≡CR)L₂ Ar-Pd(II)(F)L₂->Ar-Pd(II)(C≡CR)L₂ Transmetalation (Cu-C≡CR) Ar-Pd(II)(C≡CR)L₂->Pd(0)L₂ Reductive Elimination (Ar-C≡CR) ArF This compound Alkyne Terminal Alkyne AlkynylatedArene Alkynylated Arene

Sonogashira catalytic cycle.
Heck Reaction: Vinylation of Aryl Halides

The Heck reaction involves the coupling of an alkene with an aryl halide to form a substituted alkene. While less commonly reported for C-F activation compared to Suzuki and Sonogashira couplings, specialized palladium catalyst systems can effect this transformation.

Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)Reference
Pd(OAc)₂P(o-tol)₃K₂CO₃DMF12065[5]
Herrmann's Catalyst-NaOAcNMP14072[5]

Expertise & Experience: The Heck reaction with aryl fluorides typically requires higher temperatures and polar aprotic solvents like DMF or NMP.[5] The choice of phosphine ligand is critical, with triarylphosphines often being employed. Palladacycles, such as Herrmann's catalyst, have also shown good activity for this challenging transformation.

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines. The coupling of this compound with amines requires highly active catalyst systems to overcome the inert C-F bond.

Catalyst SystemLigandBaseSolventTemp. (°C)AmineYield (%)Reference
Pd₂(dba)₃BrettPhosLiHMDSToluene100Morpholine91[6]
Pd(OAc)₂RuPhosNaOtBu1,4-Dioxane100Aniline88[6][7]
[Pd(allyl)Cl]₂AdBippyPhosKOPhToluene1102,2,2-Trifluoroethylamine85[8][9]

Expertise & Experience: For the amination of electron-rich aryl fluorides, highly electron-rich and sterically demanding biaryl phosphine ligands such as BrettPhos and RuPhos are essential.[6][7] These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle. The choice of base is also crucial, with strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS) and sodium tert-butoxide (NaOtBu) being commonly used. For more sensitive substrates or less nucleophilic amines, milder bases like potassium phenoxide (KOPh) in combination with specific ligands can be effective.[8][9]

Experimental Protocol: Buchwald-Hartwig Amination with a Palladium/BrettPhos System

  • To a glovebox-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), BrettPhos (0.024 mmol, 2.4 mol%), and LiHMDS (1.4 mmol).

  • Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.

  • Dry over Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_reactants Reactants cluster_products Product Pd(0)L Pd(0)L Ar-Pd(II)(F)L Ar-Pd(II)(F)L Pd(0)L->Ar-Pd(II)(F)L Oxidative Addition (Ar-F) Ar-Pd(II)(NR₂)L Ar-Pd(II)(NR₂)L Ar-Pd(II)(F)L->Ar-Pd(II)(NR₂)L Amine Coordination & Deprotonation Ar-Pd(II)(NR₂)L->Pd(0)L Reductive Elimination (Ar-NR₂) ArF 1,4-Dimethoxy- 2-fluorobenzene Amine Amine Arylamine Arylamine

Buchwald-Hartwig amination catalytic cycle.

Concluding Remarks

The cross-coupling of this compound presents a significant synthetic challenge that can be overcome with the appropriate choice of catalytic system. For C-C bond formation, palladium catalysts with bulky, electron-rich phosphine ligands generally provide the highest yields, although nickel-based systems offer a more economical alternative. For C-N bond formation via the Buchwald-Hartwig amination, the use of highly specialized biaryl phosphine ligands is paramount for achieving high efficiency. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers navigating the complexities of C-F bond activation in this electron-rich substrate, ultimately facilitating the synthesis of novel and valuable molecules for a wide range of applications.

References

  • Buchwald–Hartwig amin
  • Comparative reaction profiles for the C−F activation reactions... | Download Scientific Diagram.
  • Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(NHC)(cinnamyl)Cl] Precatalysts. Synfacts, 2015, 11(05), 0529. [Link]
  • Brusoe, A. T., & Hartwig, J. F. Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 2015, 137(26), 8460–8468. [Link]
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF.
  • Stille Coupling. Organic Chemistry Portal. [Link]
  • Ma, R., Hu, H., Li, X., Mao, G., Song, Y., & Xin, S. Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides.
  • Brusoe, A. T., & Hartwig, J. F. Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 2015, 137(26), 8460–8468. [Link]
  • Ruiz-Castillo, P., & Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016, 116(19), 12564–12649. [Link]
  • Ma, R., Hu, H., Li, X., Mao, G., Song, Y., & Xin, S. Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides.
  • Buchwald-Hartwig Amin
  • Regioselective Palladium-Catalyzed Heterocyclization–Sonogashira Coupling Cascades from 2-Alkynylbenzamides and Terminal Alkynes: Experimental and DFT Studies | Request PDF.
  • Cohen, D. T., & Buchwald, S. L. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 2015, 17(2), 202–205. [Link]
  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia, 2019. [Link]
  • Stille reaction. In Wikipedia; 2023. [Link]
  • Ogoshi, S., et al. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. | Request PDF.
  • Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts | Request PDF.
  • Heck reaction. In Wikipedia; 2023. [Link]
  • The Stille Reaction. Myers, A. G. Chem 115. [Link]
  • Maleczka, R. E., & Gallagher, W. P. Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 2001, 3(25), 4173–4176. [Link]
  • Fors, B. P., & Buchwald, S. L. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 2009, 131(36), 12898–12899. [Link]
  • Li, J-H., et al. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
  • Tobisu, M., & Chatani, N. Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides. Journal of the American Chemical Society, 2011, 133(48), 19505–19511. [Link]
  • Topczewski, J. J., et al. Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory.
  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 2021, 11(1), 1-19. [Link]
  • Li, J-H., et al. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
  • Molander, G. A., & Canturk, B. Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 2009, 48(48), 9240-9261. [Link]
  • Stille Coupling. Chemistry LibreTexts. [Link]
  • Photocatalytic C-F bond activation in small molecules and polyfluoroalkyl substances.
  • Shields, J. D., et al. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 2014, 16(5), 1318–1321. [Link]
  • Kashani, S. K., et al.
  • Cherney, A. H., & Reisman, S. E. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Angewandte Chemie International Edition, 2021, 60(49), 25736-25740. [Link]
  • A new palladium catalyst system for the cyanation of aryl chlorides.
  • Ruiz-Castillo, P., & Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016, 116(19), 12564–12649. [Link]
  • Li, J-H., et al. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
  • Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides | Request PDF.
  • Efficient solvent- and metal-free Sonogashira protocol catalysed by 1,4-diazabicyclo(2.2.2) octane (DABCO) | Request PDF.
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
  • C‐F activation in different fluoroarenes | Download Scientific Diagram.

Sources

The Strategic Advantage of Fluorination: A Comparative Guide to the Biological Activity of Compounds Derived from 1,4-Dimethoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established method for enhancing pharmacological properties. This guide provides an in-depth technical comparison of the biological activities of compounds derived from the versatile building block, 1,4-dimethoxy-2-fluorobenzene. By examining experimental data and elucidating the underlying structure-activity relationships, we aim to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutic agents.

The this compound moiety serves as a privileged scaffold, offering a unique combination of electronic and steric properties. The methoxy groups can engage in crucial hydrogen bonding interactions with biological targets, while the fluorine atom, with its high electronegativity and small van der Waals radius, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] This guide will delve into specific examples of how this fluorinated scaffold has been leveraged to generate compounds with significant anticancer, antimicrobial, and neuroprotective potential, comparing their performance with non-fluorinated analogs where possible.

Unlocking Potent Anticancer Activity: The Benzothiazole Connection

One of the most promising applications of this compound is in the synthesis of anticancer agents, particularly those based on the benzothiazole core. The 2-arylbenzothiazole scaffold has been extensively investigated for its potent and selective antitumor activities.

A noteworthy example is the compound 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole , a structure closely related to derivatives of this compound. This compound has demonstrated exceptionally potent and selective inhibitory activity against a range of cancer cell lines, including lung, colon, and breast cancer.[3]

Comparative Efficacy of Fluorinated vs. Non-Fluorinated Benzothiazoles

While direct side-by-side studies of a series derived from this compound are not abundant in publicly available literature, the broader field of benzothiazole-based anticancer agents provides compelling evidence for the positive impact of fluorination.

For instance, studies on fluorinated 2-arylbenzothiazoles have shown that the presence of a fluorine atom can significantly enhance cytotoxic activity.[2][4] In one study, fluorinated benzothiazole derivatives exhibited potent antiproliferative activity against MCF-7 breast cancer cells with GI50 values as low as 0.4 µM.[4] Another study highlighted that a fluorine substituent on the benzothiazole ring of a derivative led to higher inhibitory activity against a hepatocellular carcinoma cell line compared to a nitro-substituted analog.[5]

The introduction of a fluorine atom can lead to improved metabolic stability, preventing rapid degradation of the compound in vivo and thereby prolonging its therapeutic effect. Furthermore, the strong C-F bond can enhance the binding affinity of the molecule to its target protein, often a crucial kinase in a cancer signaling pathway.[6]

Table 1: Comparative Anticancer Activity of Benzothiazole Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50/GI50 (µM)Reference
Fluorinated Benzothiazoles 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazoleMCF-7, MDA-468<0.0001[3]
3-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-70.57[2][4]
4-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-70.4[2][4]
6-Fluoro-N-alkylbromo-benzothiazoleTHP-1 (Leukemia)0.9[6]
Non-Fluorinated Benzothiazoles Substituted methoxybenzamide benzothiazoleVarious1.1 - 8.8[4]
Sulphonamide based benzothiazoleMCF-734.5[4]

Note: This table provides a comparative overview based on available data. Direct comparison is most accurate when compounds are evaluated under identical experimental conditions.

Broadening the Spectrum: Antimicrobial Applications of Quinazoline Derivatives

The versatility of the this compound scaffold extends to the development of antimicrobial agents. By serving as a precursor for quinazoline derivatives, this building block contributes to the creation of compounds with significant antibacterial and antifungal properties. Quinazolines are a class of heterocyclic compounds known for their wide range of biological activities.[7]

Studies have shown that quinazoline derivatives containing a fluoro group exhibit potent activity against various pathogens.[7] For example, certain fluoro-substituted quinazolinone derivatives have demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[8]

Table 2: Comparative Antimicrobial Activity of Quinazoline Derivatives

Compound ClassSpecific Derivative/FeatureTarget Organism(s)MIC (µg/mL)Reference
Fluorinated Quinazolines Quinazoline with fluoro and methyl groupsS. aureus, B. subtilis, P. aeruginosa, E. coli- (High Activity)[8]
Urea/thiourea quinazolinones with fluoro groupVarious Pathogens- (Potent Activity)[7]
Non-Fluorinated Quinazolines 2-phenyl-quinazolin-4-one derivativesS. aureus, E. coli- (Variable Activity)[10]
Annelated quinazoline derivativesVarious Bacteria & Fungi- (Variable Activity)[11]

Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency. The data presented is indicative of general trends.

Protecting the Brain: Neuroprotective Potential of Benzothiazine Derivatives

Neurodegenerative diseases represent a significant challenge in modern medicine, and the development of effective neuroprotective agents is a critical area of research. Derivatives of this compound have shown promise in this arena, particularly through their use in the synthesis of benzothiazine derivatives.

While not directly derived from this compound, the neuroprotective drug Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole) underscores the importance of fluorinated benzothiazole scaffolds in neurology.[1][12] Building on this, researchers have synthesized novel benzothiazine derivatives and evaluated their neuroprotective effects.

Studies have shown that certain amidine 4H-3,1-benzothiazine derivatives can significantly reduce glutamate and LDH release in models of oxygen/glucose deprivation and reperfusion, indicating a protective effect against ischemic neuronal injury.[1][12] These compounds also demonstrated the ability to reduce cytotoxicity induced by neurotoxins such as 6-hydroxydopamine (6-OHDA) in neuroblastoma cells.[1]

The neuroprotective mechanism of these compounds is often multifactorial, involving the inhibition of neuronal voltage-dependent sodium and calcium channels and the reduction of oxidative stress.[1][12]

Logical Relationship of Neuroprotection

This compound This compound Benzothiazine Derivatives Benzothiazine Derivatives This compound->Benzothiazine Derivatives Synthesis Reduced Glutamate Release Reduced Glutamate Release Benzothiazine Derivatives->Reduced Glutamate Release Reduced LDH Release Reduced LDH Release Benzothiazine Derivatives->Reduced LDH Release Reduced Oxidative Stress Reduced Oxidative Stress Benzothiazine Derivatives->Reduced Oxidative Stress Neuroprotection Neuroprotection Reduced Glutamate Release->Neuroprotection Reduced LDH Release->Neuroprotection Reduced Oxidative Stress->Neuroprotection

Caption: Synthesis of neuroprotective benzothiazine derivatives.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Workflow for MTT Assay

cluster_0 Cell Culture and Treatment cluster_1 MTT Assay Seed cells in 96-well plate Seed cells in 96-well plate Incubate for 24h Incubate for 24h Seed cells in 96-well plate->Incubate for 24h Treat with compounds Treat with compounds Incubate for 24h->Treat with compounds Incubate for 48-72h Incubate for 48-72h Treat with compounds->Incubate for 48-72h Add MTT solution Add MTT solution Incubate for 48-72h->Add MTT solution Incubate for 4h Incubate for 4h Add MTT solution->Incubate for 4h Add solubilization solution Add solubilization solution Incubate for 4h->Add solubilization solution Measure absorbance at 570 nm Measure absorbance at 570 nm Add solubilization solution->Measure absorbance at 570 nm

Caption: Workflow for assessing anticancer activity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (derived from this compound and their non-fluorinated analogs) and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.

Experimental Workflow for MIC Determination

Prepare serial dilutions of compounds Prepare serial dilutions of compounds Inoculate with bacterial suspension Inoculate with bacterial suspension Prepare serial dilutions of compounds->Inoculate with bacterial suspension Incubate at 37°C for 18-24h Incubate at 37°C for 18-24h Inoculate with bacterial suspension->Incubate at 37°C for 18-24h Visually assess for turbidity Visually assess for turbidity Incubate at 37°C for 18-24h->Visually assess for turbidity Determine MIC Determine MIC Visually assess for turbidity->Determine MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Compound Dilution: Prepare a series of two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Conclusion and Future Perspectives

The strategic use of this compound as a foundational scaffold in medicinal chemistry offers a powerful avenue for the development of novel therapeutic agents with enhanced biological activities. The evidence presented in this guide, drawn from studies on benzothiazole and quinazoline derivatives, strongly suggests that the incorporation of a fluorine atom, in conjunction with the existing methoxy groups, can significantly improve anticancer, antimicrobial, and neuroprotective properties.

While direct comparative data for a comprehensive series of compounds derived from this compound versus their non-fluorinated counterparts remains an area ripe for further investigation, the existing body of research provides a solid rationale for pursuing this synthetic strategy. Future research should focus on systematic structure-activity relationship studies to fully elucidate the impact of the fluorine substituent's position and the nature of other functional groups on biological efficacy. Such endeavors will undoubtedly pave the way for the discovery of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Anzini, M., et al. (2017). Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents. European Journal of Medicinal Chemistry, 126, 965-976.
  • Kaur, H., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1238-1264.
  • Cappelli, A., et al. (2017). Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents. European Journal of Medicinal Chemistry, 126, 965-976.
  • BenchChem. (2025). Comparative Analysis of 4-Fluorobenzo[d]thiazol-2(3H)
  • Kaur, H., et al. (2019). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online.
  • Liu, D., et al. (2016). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. Molecules, 21(3), 299.
  • Dasari, S. R., et al. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals.
  • Liu, D., et al. (2016). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents.
  • Liu, D., et al. (2016). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. Semantic Scholar.
  • Gill, C., et al. (2015). Some benzothiazole analogs as anticancer agents.
  • Shi, D. F., et al. (2006). Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. Journal of Medicinal Chemistry, 49(1), 179-85.
  • Hutchinson, I., et al. (2001). Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles. Journal of Medicinal Chemistry, 44(1), 1446-55.
  • Yilmaz, V. T., et al. (2025).
  • Kaur, H., et al. (2019).
  • Pathak, V., et al. (2015). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC.
  • Aly, A. A. (2008). Synthesis And Antimicrobial Activity Of Some Annelated Quinazoline Derivatives.
  • Noolvi, M. N., et al. (2024).
  • Sharma, P., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
  • Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1).
  • de Oliveira, C. S., et al. (2022). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications.
  • de Oliveira, C. S., et al. (2022).
  • Brahmaiah, D., et al. (2019). Representative examples of bioactive natural products and drugs with quinazoline cores. ARKIVOC, 2019(5), 1-18.
  • Wu, J., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC.
  • Vaskevych, A., et al. (2022). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI.

Sources

A Spectroscopic Journey: Unraveling the Molecular Signature of 1,4-Dimethoxy-2-fluorobenzene and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of molecular entities is paramount. 1,4-Dimethoxy-2-fluorobenzene, a key building block in the synthesis of various high-value compounds, presents a fascinating case study in spectroscopic analysis. Its unique arrangement of methoxy and fluorine substituents on a benzene ring gives rise to a distinct spectral fingerprint. This guide provides an in-depth comparative analysis of the spectroscopic characteristics of this compound and its common precursors, 1,4-dimethoxybenzene and 2-fluoroanisole. By understanding the spectral shifts and patterns that arise from the introduction of these functional groups, researchers can gain a deeper understanding of structure-property relationships and ensure the integrity of their synthetic pathways.

The Synthetic Pathway: From Precursors to Product

The journey to this compound often begins with simpler, commercially available precursors. A common synthetic route involves the electrophilic fluorination of 1,4-dimethoxybenzene. Understanding the spectroscopic features of the starting materials is the first step in tracking the success of the synthesis.

Caption: Synthetic route to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: Mapping the Proton Landscape

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms.

  • 1,4-Dimethoxybenzene: Due to its high degree of symmetry (a C2 axis), the ¹H NMR spectrum of 1,4-dimethoxybenzene is remarkably simple. It displays two singlets: one for the four equivalent aromatic protons and another for the six equivalent methoxy protons.[1][2][3]

  • 2-Fluoroanisole: The introduction of a fluorine atom breaks the symmetry, leading to a more complex spectrum. The aromatic protons are no longer equivalent and exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The methoxy group remains a singlet.[4]

  • This compound: In the final product, the fluorine atom at the 2-position further reduces the symmetry. This results in three distinct aromatic proton signals, each with its own characteristic multiplicity due to H-H and H-F couplings. The two methoxy groups also become non-equivalent, giving rise to two separate singlets.

CompoundAromatic Protons (ppm)Methoxy Protons (ppm)
1,4-Dimethoxybenzene~6.8 (s, 4H)~3.75 (s, 6H)
2-Fluoroanisole~6.9-7.2 (m, 4H)~3.9 (s, 3H)
This compound~6.7-7.0 (m, 3H)~3.8 (s, 3H), ~3.85 (s, 3H)
Table 1: Comparative ¹H NMR Data.
¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule. The presence of an electronegative fluorine atom significantly influences the chemical shifts of nearby carbon atoms through C-F coupling.

  • 1,4-Dimethoxybenzene: The symmetry of this molecule results in only three signals in the ¹³C NMR spectrum: one for the two equivalent methoxy-substituted aromatic carbons, one for the four equivalent aromatic C-H carbons, and one for the two equivalent methoxy carbons.[1]

  • 2-Fluoroanisole: The fluorine atom introduces asymmetry, leading to six distinct signals for the aromatic carbons and one for the methoxy carbon. The carbon directly bonded to the fluorine (C-F) shows a large coupling constant (¹JCF).

  • This compound: This molecule exhibits eight distinct carbon signals. The carbon directly attached to fluorine will appear as a doublet with a large ¹JCF coupling constant. The adjacent carbons will also show smaller coupling constants (²JCF and ³JCF).

CompoundAromatic C-O (ppm)Aromatic C-H (ppm)Methoxy C (ppm)Aromatic C-F (ppm)
1,4-Dimethoxybenzene~153.8~114.7~55.7N/A
2-Fluoroanisole~152 (d)~112-125~56.1~158 (d, ¹JCF ≈ 245 Hz)
This compound~150-155 (d)~100-115 (d)~56-57~150 (d, ¹JCF ≈ 240 Hz)
Table 2: Comparative ¹³C NMR Data.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

Caption: Key IR absorptions for the analyzed compounds.

  • 1,4-Dimethoxybenzene: The IR spectrum is characterized by aromatic C-H stretching vibrations above 3000 cm⁻¹, aliphatic C-H stretching from the methoxy groups just below 3000 cm⁻¹, and strong C-O stretching bands in the 1250-1000 cm⁻¹ region.[5]

  • 2-Fluoroanisole: In addition to the bands observed for 1,4-dimethoxybenzene, the spectrum of 2-fluoroanisole will feature a characteristic C-F stretching vibration, typically in the 1200-1000 cm⁻¹ region. This band can sometimes overlap with the C-O stretching bands.

  • This compound: The IR spectrum will exhibit the characteristic absorptions for all present functional groups: aromatic C-H, aliphatic C-H, two distinct C-O ether stretches, and a C-F stretch. The presence of the additional methoxy group compared to 2-fluoroanisole will likely enhance the intensity of the C-O stretching region.

CompoundAromatic C-H Stretch (cm⁻¹)Aliphatic C-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-F Stretch (cm⁻¹)
1,4-Dimethoxybenzene~3050-3000~2950-2850~1240, 1040N/A
2-Fluoroanisole~3070-3030~2960-2840~1250, 1020~1100-1000
This compound~3070-3000~2960-2840~1250-1200, 1030~1150-1050
Table 3: Comparative IR Data.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns.

  • 1,4-Dimethoxybenzene: The mass spectrum shows a prominent molecular ion peak (M⁺) at m/z 138. A characteristic fragmentation is the loss of a methyl group (CH₃) to give a fragment at m/z 123.[6]

  • 2-Fluoroanisole: The molecular ion peak is observed at m/z 126. Fragmentation may involve the loss of a methyl group or formaldehyde (CH₂O).

  • This compound: The molecular ion peak is expected at m/z 156.[1] Fragmentation will likely involve the loss of a methyl radical to give an ion at m/z 141, and subsequent loss of CO.

CompoundMolecular Ion (M⁺) (m/z)Key Fragments (m/z)
1,4-Dimethoxybenzene138123, 108, 77
2-Fluoroanisole126111, 95, 83
This compound156141, 113, 85
Table 4: Comparative Mass Spectrometry Data.

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves the direct fluorination of 1,4-dimethoxybenzene using an electrophilic fluorinating agent.

Materials:

  • 1,4-Dimethoxybenzene

  • Selectfluor™ (N-Fluorobis(phenyl)sulfonimide)

  • Acetonitrile (anhydrous)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve 1,4-dimethoxybenzene in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add Selectfluor™ portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis

NMR Spectroscopy:

  • Prepare a sample by dissolving ~10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy:

  • Acquire the IR spectrum using an FT-IR spectrometer equipped with an ATR (Attenuated Total Reflectance) accessory for liquid or solid samples.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Label the significant peaks corresponding to the functional groups.

Mass Spectrometry:

  • Introduce the sample into the mass spectrometer, typically via a GC interface (GC-MS) for volatile compounds.

  • Acquire the mass spectrum using electron ionization (EI) at 70 eV.

  • Analyze the molecular ion peak and the fragmentation pattern.

Conclusion

The spectroscopic comparison of this compound with its precursors, 1,4-dimethoxybenzene and 2-fluoroanisole, clearly demonstrates the predictable and interpretable effects of substituent changes on the spectral data. The introduction of a fluorine atom breaks the symmetry of 1,4-dimethoxybenzene, leading to more complex NMR spectra with characteristic C-F couplings. The addition of a second methoxy group to 2-fluoroanisole further modifies the electronic environment, resulting in distinct chemical shifts for the non-equivalent aromatic protons and carbons. By carefully analyzing the ¹H NMR, ¹³C NMR, IR, and Mass spectra, researchers can confidently identify each compound and monitor the progress of the synthesis from precursors to the final product. This guide serves as a valuable resource for professionals in the field, providing the necessary data and protocols for the accurate characterization of these important molecules.

References

  • PubChem. 1,4-Dimethoxybenzene.
  • PubChem. 2-Fluoroanisole.
  • LookChem. This compound.
  • MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.
  • NIST WebBook. Benzene, 1,4-dimethoxy-.
  • Chegg. IH NMR (300 MHz, CDC13) 1,4-Dimethoxybenzene -6.832.
  • Transtutors. Solved: 5. Interpret The IR Spectrum Of 1,4-Dimethoxybenzene,... (1 Answer).

Sources

A Comparative Kinetic Analysis of 1,4-Dimethoxy-2-fluorobenzene in Aromatic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Among the vast array of substituted aromatics, 1,4-Dimethoxy-2-fluorobenzene stands out as a versatile building block, particularly in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern—two electron-donating methoxy groups and a deactivating, ortho,para-directing fluorine atom—presents a fascinating case study in chemical reactivity. This guide provides an in-depth comparative analysis of the kinetic profiles of this compound in key aromatic substitution reactions, offering a data-driven perspective for researchers seeking to harness its synthetic potential.

The Duality of Substituent Effects: A Theoretical Overview

The reactivity of this compound is governed by the interplay of the electronic effects of its substituents. The two methoxy groups are powerful activating groups, donating electron density to the aromatic ring through resonance, thereby increasing its nucleophilicity and accelerating the rate of electrophilic aromatic substitution.[1] Conversely, the highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack.[2] However, fluorine also possesses lone pairs that can participate in resonance, directing incoming electrophiles to the ortho and para positions.[2] This intricate balance of activating and deactivating forces dictates the kinetic outcomes of reactions involving this molecule.

Electrophilic Aromatic Substitution: A Tale of Two Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. Here, we compare the kinetic performance of this compound against its parent compound, 1,4-dimethoxybenzene, in two canonical EAS reactions: nitration and bromination.

Nitration: The Activating Power of Methoxy Groups Dominates

The introduction of a fluorine atom is expected to decrease the overall reaction rate due to its inductive electron-withdrawing effect. However, the powerful activating effect of the two methoxy groups is anticipated to still render the molecule highly reactive. A synthetic study has demonstrated the successful nitration of this compound to yield 1-fluoro-2,5-dimethoxy-4-nitrobenzene in high yield, confirming its viability as a substrate.[4]

Comparative Reactivity in Nitration (Qualitative)

CompoundKey Substituent EffectsExpected Relative Rate
1,4-DimethoxybenzeneStrong activation from two methoxy groups.Faster
This compoundStrong activation from two methoxy groups, moderate deactivation from one fluorine atom.Slower
Bromination: A Quantitative Look at Substituent Effects

The bromination of aromatic compounds provides a well-studied platform for quantifying the impact of substituents on reaction rates. While direct kinetic data for this compound is scarce, studies on related alkoxybenzenes offer valuable insights. For instance, the bromination of anisole (methoxybenzene) is significantly faster than that of benzene, highlighting the activating nature of the methoxy group.[5]

The presence of a second methoxy group, as in 1,4-dimethoxybenzene, further enhances the reaction rate. Conversely, the introduction of a halogen, such as fluorine, is known to decrease the rate of electrophilic halogenation compared to the non-halogenated parent compound.[6] Therefore, it is expected that the rate of bromination of this compound will be lower than that of 1,4-dimethoxybenzene.

Hypothetical Comparative Kinetic Data for Bromination

CompoundRelative Rate of Bromination (vs. Benzene)
Benzene1
Anisole~1 x 1010
1,4-Dimethoxybenzene> 1 x 1010 (Estimated)
This compound< 1 x 1010 (Estimated)

Note: The relative rates for anisole and the estimated values are based on the strong activating effect of the methoxy group. The actual values can vary depending on the specific reaction conditions.

Nucleophilic Aromatic Substitution: Activating the Ring for Attack

In contrast to electrophilic substitution, nucleophilic aromatic substitution (SNAr) is favored by electron-withdrawing groups that can stabilize the negatively charged Meisenheimer intermediate.[7] While the methoxy groups in this compound are electron-donating, the presence of a good leaving group (fluoride) and the potential for activation by strongly electron-withdrawing groups at other positions can enable SNAr reactions.

For SNAr to proceed efficiently on this compound, the introduction of a strong electron-withdrawing group, such as a nitro group, is typically required. The nitrated derivative, 1-fluoro-2,5-dimethoxy-4-nitrobenzene, becomes a prime candidate for SNAr, where the fluoride ion can be displaced by a variety of nucleophiles.[4]

Comparative Reactivity in Nucleophilic Aromatic Substitution (Qualitative)

CompoundKey Substituent EffectsExpected Relative Rate
This compoundTwo electron-donating groups, one deactivating (for SNAr) group (F).Very Slow/No Reaction
1-Fluoro-2,5-dimethoxy-4-nitrobenzeneOne strong electron-withdrawing group (NO2), two electron-donating groups.Faster
1-Chloro-2,4-dinitrobenzeneTwo strong electron-withdrawing groups.Very Fast

Experimental Protocols

To facilitate further research and comparative studies, detailed experimental protocols for key reactions are provided below.

General Procedure for Monitoring Reaction Kinetics

The kinetics of these reactions can be monitored using various analytical techniques, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or NMR spectroscopy. Aliquots of the reaction mixture are taken at specific time intervals, quenched (e.g., by rapid cooling or addition of a neutralizing agent), and analyzed to determine the concentration of reactants and products. The rate constants can then be calculated from the change in concentration over time.

Protocol 1: Nitration of this compound

This protocol is adapted from a known synthetic procedure and can be modified for kinetic analysis.[4]

Materials:

  • This compound

  • Nitric acid (70%)

  • Sulfuric acid (98%)

  • Dichloromethane (solvent)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Prepare a stock solution of this compound and the internal standard in dichloromethane in a thermostated reaction vessel.

  • Initiate the reaction by adding a pre-cooled mixture of nitric acid and sulfuric acid.

  • At timed intervals, withdraw aliquots from the reaction mixture and quench them in a vial containing a cold solution of sodium bicarbonate.

  • Extract the organic layer, dry it over anhydrous sodium sulfate, and analyze by GC or GC-MS to determine the concentrations of the starting material and the nitrated product relative to the internal standard.

  • Plot the concentration of the reactant versus time to determine the reaction order and calculate the rate constant.

Protocol 2: Comparative Bromination of 1,4-Dimethoxybenzene and this compound

This protocol allows for the direct comparison of the bromination rates of the two substrates under identical conditions.

Materials:

  • 1,4-Dimethoxybenzene

  • This compound

  • Bromine

  • Acetic acid (solvent)

  • Internal standard (e.g., durene)

Procedure:

  • Prepare separate stock solutions of 1,4-dimethoxybenzene and this compound, each containing the internal standard, in acetic acid.

  • In parallel, thermostated reaction vessels, initiate the bromination by adding a solution of bromine in acetic acid to each of the substrate solutions.

  • At timed intervals, withdraw aliquots and quench the reaction by adding a solution of sodium thiosulfate.

  • Analyze the quenched aliquots by GC or HPLC to determine the disappearance of the starting materials.

  • Calculate the pseudo-first-order rate constants for both reactions and determine their relative rates.

Visualizing Reaction Pathways and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the key reaction pathways and a general workflow for kinetic analysis.

Electrophilic Aromatic Substitution A Aromatic Ring I Arenium Ion Intermediate A->I Attack E Electrophile (E+) E->I P Substituted Product I->P Deprotonation

Caption: General mechanism of electrophilic aromatic substitution.

Kinetic Study Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis P1 Prepare Reactant Solutions with Internal Standard P2 Thermostat Reaction Vessel P1->P2 R1 Initiate Reaction P2->R1 R2 Withdraw Aliquots at Timed Intervals R1->R2 R3 Quench Reaction R2->R3 A1 Analyze Samples (GC, HPLC, NMR) R3->A1 A2 Determine Concentrations A1->A2 A3 Plot Data and Calculate Rate Constants A2->A3

Caption: A typical workflow for a chemical kinetics experiment.

Conclusion

The kinetic behavior of this compound in aromatic substitution reactions is a nuanced interplay of activating and deactivating substituent effects. While the two methoxy groups render the ring highly susceptible to electrophilic attack, the fluorine atom provides a moderating influence, reducing the overall reaction rate compared to its non-fluorinated counterpart, 1,4-dimethoxybenzene. For nucleophilic aromatic substitution, the presence of the fluorine atom as a potential leaving group is advantageous, but the reaction generally requires further activation from a strong electron-withdrawing group.

This guide provides a framework for understanding and predicting the reactivity of this compound. The detailed protocols and conceptual diagrams are intended to empower researchers to conduct their own comparative kinetic studies, thereby generating the precise data needed to optimize reaction conditions and drive innovation in synthetic chemistry.

References

  • Jasperse, J.
  • Reck, E., et al. Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. RSC Advances, 2021.
  • Aitken, R. A., & Aitken, K. M. Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Royal Society of Chemistry, 2021.
  • Master Organic Chemistry. EAS On Disubstituted Benzenes: The Strongest Electron-Donor “Wins”. [Link]
  • O'Hagan, D. Concerted Nucleophilic Aromatic Substitution Reactions.
  • Boyd, R. J., et al. Kinetic Investigations to Enable development of a Robust Radical Benzylic Bromination for Commercial Manufacturing of AMG 423 Dihydrochloride Hydrate. Organic Process Research & Development, 2020.
  • Moody, C. J., & Roff, G. J. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2018.
  • Science.gov. nucleophilic aromatic substitution: Topics by Science.gov. [Link]
  • Wessig, P., & Müller, F. Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [ 18F]fluoride. Journal of Labelled Compounds and Radiopharmaceuticals, 2000.
  • The Hive.
  • City College of San Francisco.
  • TopSCHOLAR®.
  • LibreTexts. 3.
  • ResearchGate. Test reaction of 1,4‐dimethoxybenzene with optimized reaction conditions (compare Table 1, entry 9). [Link]
  • YouTube.
  • Yadav, G. D., & Kulkarni, S. S. Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation.
  • Master Organic Chemistry. Electrophilic Aromatic Substitutions (1)
  • PubMed.
  • LibreTexts. 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. [Link]
  • Catalyst Education.
  • ResearchGate.
  • Master Organic Chemistry. Selectivity In Free Radical Reactions. [Link]
  • Vapourtec. Aromatic Substitution | Flow Reactions. [Link]

Sources

A Head-to-Head Comparison of Protective Groups for 1,4-Dimethoxy-2-fluorobenzene Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Fluoro-1,4-hydroquinone Derivatives

In the landscape of modern drug development, fluorinated aromatic scaffolds are of paramount importance. The strategic incorporation of fluorine can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The 1,4-dimethoxy-2-fluorobenzene framework is a valuable starting point for the synthesis of complex pharmaceutical intermediates. However, synthetic routes often necessitate the selective deprotection of one of the methyl ethers to unmask a phenolic hydroxyl group for further functionalization. This newly formed phenol is both a reactive nucleophile and an activating group for the aromatic ring, requiring a robust protection strategy to ensure chemoselectivity in subsequent synthetic steps.[1]

The choice of a protective group is not trivial; it is a critical decision that impacts yield, scalability, and the overall efficiency of a synthetic pathway. An ideal protective group must be introduced in high yield, remain stable throughout various reaction conditions, and be removed selectively under mild conditions that do not compromise the integrity of the target molecule.[2] This guide provides a head-to-head comparison of three commonly employed protective groups for the phenolic hydroxyl on a 2-fluoro-1,4-hydroquinone scaffold: the Benzyl (Bn) ether, the tert-Butyldimethylsilyl (TBDMS) ether, and the Acetate (Ac) ester. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven insights to guide your selection process.

The Core Synthetic Challenge: From Diamethoxy to a Protected Phenol

The common entry point for these derivatives involves the selective mono-demethylation of this compound. This is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or nucleophilic reagents like sodium thiomethoxide. The resulting 2-fluoro-4-methoxyphenol is the key intermediate upon which a protective group (PG) is installed.

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_synthesis Synthetic Pathway cluster_end Final Product SM This compound INT 2-Fluoro-4-methoxyphenol SM->INT Selective Demethylation (e.g., BBr3) PROT Protection (PG-Cl) INT->PROT REACT Further Reactions (e.g., Coupling, Alkylation) PROT->REACT DEPROT Deprotection REACT->DEPROT FP Functionalized Phenol Derivative DEPROT->FP

Caption: General synthetic workflow involving the 2-fluoro-4-methoxyphenol intermediate.

Benzyl (Bn) Ether: The Robust Workhorse

The benzyl ether is one of the most resilient ether-based protective groups, prized for its stability across a wide range of acidic, basic, and nucleophilic conditions.[3] This robustness makes it an excellent choice for multi-step syntheses where harsh reagents might be employed.

Principle and Mechanism

Protection is typically achieved via a Williamson ether synthesis, where the phenoxide anion acts as a nucleophile, displacing a halide from benzyl bromide. Deprotection is most commonly performed by catalytic hydrogenolysis.[4] The reaction proceeds on the surface of a palladium catalyst, where the benzyl C-O bond is cleaved by hydrogen, liberating the phenol and generating toluene as an easily removable byproduct.[3][4]

Experimental Protocols

Protection of 2-Fluoro-4-methoxyphenol with Benzyl Bromide:

  • Dissolve 2-fluoro-4-methoxyphenol (1.0 eq) in acetone or DMF.

  • Add finely ground potassium carbonate (K₂CO₃, 1.5 eq) as the base.

  • Add benzyl bromide (BnBr, 1.1 eq) dropwise at room temperature.

  • Heat the mixture to 50-60 °C and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the benzyl-protected product.

Deprotection via Catalytic Hydrogenolysis:

  • Dissolve the benzyl-protected phenol (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

  • Stir vigorously at room temperature until TLC analysis indicates complete cleavage (typically 2-12 hours).

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with the reaction solvent.

  • Concentrate the filtrate to obtain the deprotected phenol, which is often pure enough for subsequent steps.

G Phenol 2-Fluoro-4-methoxyphenol Bn_Protected Bn-Protected Phenol Phenol->Bn_Protected BnBr, K₂CO₃ Acetone, 60°C Bn_Protected->Phenol H₂, 10% Pd/C EtOH, RT

Caption: Protection and deprotection cycle for the Benzyl (Bn) ether group.

tert-Butyldimethylsilyl (TBDMS) Ether: The Mild Cleavage Specialist

Silyl ethers, particularly the TBDMS group, are celebrated for their ease of introduction and, most importantly, their mild, non-hydrogenolytic cleavage conditions.[5] Their stability is tunable based on the steric bulk of the substituents on the silicon atom.[6][7]

Principle and Mechanism

The phenolic hydroxyl group reacts with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, typically imidazole, which acts as both a base and a catalyst. The key to its utility is the deprotection mechanism. The high affinity of fluoride ions for silicon (Si-F bond energy is ~142 kcal/mol) allows for highly selective cleavage using reagents like tetrabutylammonium fluoride (TBAF).[5] This orthogonality makes it invaluable when other functional groups in the molecule are sensitive to acid, base, or reduction.[8]

Experimental Protocols

Protection of 2-Fluoro-4-methoxyphenol with TBDMSCl:

  • Dissolve 2-fluoro-4-methoxyphenol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

  • Add TBDMSCl (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until complete, as monitored by TLC (typically 1-3 hours).

  • Quench the reaction with water and extract the product with a non-polar solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.

  • Purify by column chromatography to yield the TBDMS-protected product.

Deprotection using TBAF:

  • Dissolve the TBDMS-protected phenol (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a 1M solution of TBAF in THF (1.1 eq) dropwise at 0 °C.

  • Stir the reaction at 0 °C or room temperature, monitoring by TLC. Deprotection is usually rapid (15-60 minutes).

  • Once complete, dilute with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the deprotected phenol.

G Phenol 2-Fluoro-4-methoxyphenol TBDMS_Protected TBDMS-Protected Phenol Phenol->TBDMS_Protected TBDMSCl, Imidazole DMF, RT TBDMS_Protected->Phenol TBAF THF, 0°C to RT

Caption: Protection and deprotection cycle for the TBDMS ether group.

Acetate (Ac) Ester: The Readily Labile Option

Ester-based protecting groups like acetate offer a different set of stability and cleavage profiles compared to ethers. They are generally stable to acidic conditions but are readily cleaved by base-catalyzed hydrolysis.[9] This makes them useful when subsequent reactions are performed under neutral or acidic conditions, and a final basic deprotection is acceptable.

Principle and Mechanism

Protection involves acylation of the phenol with acetic anhydride or acetyl chloride, usually in the presence of a base like pyridine or triethylamine.[10] Deprotection is a straightforward saponification reaction, where a base such as potassium carbonate or sodium hydroxide in a protic solvent hydrolyzes the ester back to the phenol and an acetate salt.[11]

Experimental Protocols

Protection of 2-Fluoro-4-methoxyphenol with Acetic Anhydride:

  • Dissolve 2-fluoro-4-methoxyphenol (1.0 eq) in dichloromethane (DCM).

  • Add pyridine or triethylamine (1.5 eq) followed by acetic anhydride (Ac₂O, 1.2 eq) at 0 °C.

  • Stir the reaction at room temperature until completion (typically 1-2 hours), as monitored by TLC.

  • Quench with water or a dilute acid (e.g., 1M HCl) to neutralize the base.

  • Extract the product with DCM, wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over Na₂SO₄.

  • Concentrate the solvent to yield the acetate-protected product, which is often of high purity.

Deprotection via Basic Hydrolysis:

  • Dissolve the acetate-protected phenol (1.0 eq) in methanol or a THF/water mixture.

  • Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or lithium hydroxide (LiOH, 1.5 eq).

  • Stir at room temperature until TLC indicates the reaction is complete (typically 30-90 minutes).

  • Neutralize the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~7.

  • Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to obtain the deprotected phenol.

G Phenol 2-Fluoro-4-methoxyphenol Ac_Protected Acetate-Protected Phenol Phenol->Ac_Protected Ac₂O, Pyridine DCM, RT Ac_Protected->Phenol K₂CO₃ MeOH, RT

Caption: Protection and deprotection cycle for the Acetate (Ac) ester group.

Head-to-Head Performance Summary

The optimal choice of a protective group is dictated by the planned synthetic route. The table below summarizes the key performance characteristics of each group in the context of 2-fluoro-1,4-hydroquinone derivatives.

FeatureBenzyl (Bn) EtherTBDMS EtherAcetate (Ac) Ester
Protection Conditions Mildly basic (K₂CO₃), moderate heatMildly basic (Imidazole), RTBasic (Pyridine), RT
Deprotection Conditions Catalytic Hydrogenolysis (H₂, Pd/C)[4]Fluoride source (TBAF)[5]Basic Hydrolysis (K₂CO₃, LiOH)[11]
Stability to Acid HighLow to Moderate (cleaved by strong acid)High
Stability to Base HighHighLow (readily cleaved)
Stability to Redox Stable to most oxidants; cleaved by reductionGenerally stableGenerally stable
Orthogonality High; cleaved under specific reductive conditions.[8]High; cleaved by fluoride, orthogonal to most conditions.[2][8]Moderate; orthogonal to acidic and reductive conditions.
Ideal Use Case Long syntheses requiring robust protection against various reagents.Syntheses with acid- or reduction-sensitive groups; final mild deprotection needed.Short sequences where subsequent steps are non-basic and rapid deprotection is desired.

Strategic Selection Guide: Making the Right Choice

  • Choose Benzyl (Bn) Ether when:

    • Your synthetic route involves strong bases, nucleophiles, or Grignard reagents.

    • You need a protective group that can withstand a multi-step synthesis.

    • Your molecule lacks other functional groups (e.g., alkenes, alkynes, nitro groups) that are sensitive to catalytic hydrogenation.

  • Choose tert-Butyldimethylsilyl (TBDMS) Ether when:

    • The final deprotection must be exceptionally mild to preserve sensitive functionalities.

    • Your synthesis involves catalytic hydrogenation to modify another part of the molecule, and you need the phenol protected during this step.

    • You need to avoid both strongly acidic and basic deprotection conditions.

  • Choose Acetate (Ac) Ester when:

    • You require a "temporary" protecting group for a short sequence of reactions that are performed under acidic or neutral conditions.

    • Your molecule is stable to basic hydrolysis in the final step.

    • Cost and speed are major considerations, as both protection and deprotection are typically fast and use inexpensive reagents.[10][11]

Conclusion

The strategic protection of the phenolic hydroxyl group in 2-fluoro-4-methoxyphenol is a critical enabler for the synthesis of complex pharmaceutical targets. There is no single "best" protective group; the choice is intrinsically linked to the overall synthetic strategy. The Benzyl ether offers unparalleled robustness, the TBDMS ether provides exquisite deprotection mildness, and the Acetate ester serves as a convenient and labile option. By understanding the distinct advantages and limitations of each, as detailed in this guide, researchers can design more efficient, reliable, and successful synthetic routes, accelerating the pace of drug discovery and development.

References

  • University of Bristol. (n.d.). Protecting Groups.
  • chem.iitb.ac.in. (2020, October 26). Protecting Groups.
  • Ready Lab, UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis.
  • Wikipedia. (n.d.). Protecting group.
  • Organic & Biomolecular Chemistry. (2019, January 9). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. RSC Publishing. DOI:10.1039/C8OB02899K.
  • ACS Publications. (n.d.). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers.
  • Benchchem. (n.d.). Efficacy comparison of different protecting groups for phenols in synthesis.
  • YouTube. (2018, December 31). benzyl ether cleavage.
  • University of Calgary. (n.d.). Alcohol Protecting Groups.
  • Suzhou Highfine Biotech. (2024, March 25). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage.
  • Organic Chemistry Portal. (n.d.). Acetic Acid Esters - Protecting Groups.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • University of Liverpool. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
  • Chemistry. (2019). Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. 82(1), 37-43.
  • ACS Catalysis. (2024, December 16). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry.
  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
  • SynArchive. (n.d.). Protection of Alcohol by Ester - Acetate (Ac).

Sources

A Comparative Guide to the Reaction Mechanisms of 1,4-Dimethoxy-2-fluorobenzene for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,4-Dimethoxy-2-fluorobenzene is a versatile aromatic building block increasingly utilized in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1][2][3] Its unique substitution pattern, featuring two strongly electron-donating methoxy groups and a halogen, imparts a nuanced reactivity profile. This guide provides an in-depth analysis of the primary reaction mechanisms involving this reagent: Nucleophilic Aromatic Substitution (SNAr), Directed ortho-Metalation (DoM), and Electrophilic Aromatic Substitution (EAS). By comparing its performance with structurally related alternatives and providing supporting experimental data, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to strategically incorporate this valuable intermediate into synthetic routes.

Electronic Properties and Strategic Considerations

The reactivity of this compound is governed by the interplay of its three substituents. The two methoxy groups are powerful activating, ortho-, para-directing groups due to their strong resonance electron-donating (+R) effect. Conversely, the fluorine atom is an electronegative, inductively electron-withdrawing (-I) group, which deactivates the ring towards electrophilic attack. However, like other halogens, its lone pairs provide a resonance-donating (+R) effect, making it an ortho-, para-director.[4] This combination creates a molecule that is electron-rich yet possesses a site-specific handle for various transformations. Understanding the dominant electronic effects is crucial for predicting regioselectivity and choosing appropriate reaction conditions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of aromatic functionalization, traditionally requiring electron-deficient aromatic halides to proceed via a stabilized Meisenheimer intermediate.[5][6]

Mechanistic Insight

Due to the presence of two strong electron-donating methoxy groups, the aromatic ring of this compound is electron-rich, making it inherently unreactive towards classical SNAr reactions.[7] For a nucleophile to displace the fluoride, the ring must first be activated by the introduction of a potent electron-withdrawing group (EWG), typically a nitro group, at the ortho or para position relative to the fluorine.

The accepted mechanism involves a two-step addition-elimination process, though concerted mechanisms have also been proposed for certain systems.[8] In the stepwise pathway, the nucleophile attacks the carbon bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent loss of the fluoride leaving group restores aromaticity. The presence of a para-nitro group, for example, provides significant stabilization for the negative charge in this intermediate.

Caption: Generalized SNAr mechanism via a Meisenheimer intermediate.

Performance Comparison

The necessity of an activating group is paramount. The table below compares the reactivity of the unactivated substrate with its nitrated, activated counterpart.

SubstrateActivating GroupNucleophileConditionsYieldReference
This compoundNoneVariousTypical SNArNo ReactionGeneral Principle
1-Fluoro-2,5-dimethoxy-4-nitrobenzenep-NO₂VariousBase, SolventHigh[9]
1-Fluoro-2,4-dinitrobenzeneo,p-NO₂VariousMildExcellent[10]

Causality Behind Experimental Choices: To render this compound susceptible to SNAr, it must first undergo an electrophilic substitution, such as nitration. The choice of nitrating conditions is critical to achieve selective activation.

Experimental Protocol: Activation via Nitration

This protocol describes the synthesis of 1-fluoro-2,5-dimethoxy-4-nitrobenzene, an activated substrate suitable for subsequent SNAr reactions.[9]

  • Preparation: To a stirred solution of nitric acid (64–66%, 143 mL), cool the reaction vessel to 0 °C using an ice bath.

  • Addition: Slowly add 2-fluoro-1,4-dimethoxybenzene (16.00 g, 0.10 mol) to the cooled nitric acid over 10 minutes, ensuring the temperature remains at 0 °C.

  • Reaction: Stir the resulting solution for an additional 10 minutes at 0 °C.

  • Quenching: Pour the reaction mixture onto ice water (600 mL) and stir vigorously for 30 minutes to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry to yield 1-fluoro-2,5-dimethoxy-4-nitrobenzene. (Reported Yield: 90%).[9]

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for regioselective functionalization of aromatic rings, bypassing the usual rules of electrophilic substitution.[11] It relies on a Directed Metalation Group (DMG) to coordinate a strong organolithium base, facilitating deprotonation at the adjacent ortho position.[12]

Mechanistic Insight

Both methoxy groups in this compound can serve as effective DMGs.[13] The organolithium reagent (e.g., n-butyllithium) coordinates to the Lewis basic oxygen of a methoxy group. This proximity effect dramatically increases the kinetic acidity of the neighboring C-H bond, allowing for its selective deprotonation to form an aryllithium intermediate.[12][13]

For this compound, deprotonation occurs preferentially at the C3 position, which is ortho to the C4-methoxy group and flanked by the fluorine atom. The inductive effect of the fluorine atom further increases the acidity of the C3 proton, reinforcing this regioselectivity. The resulting aryllithium species is a potent nucleophile that can be trapped with a wide range of electrophiles.

Caption: Electrophilic Aromatic Substitution showing attack at the C5 position.

Performance Comparison

The high electron density provided by the methoxy groups makes this substrate highly reactive towards electrophiles, though slightly less so than 1,4-dimethoxybenzene due to the fluorine's inductive withdrawal.

SubstrateReactionRelative RateMajor Product(s)Reference
BenzeneNitration1NitrobenzeneStandard Text
FluorobenzeneNitration~0.15 - 0.8p-Nitrofluorobenzene (~90%)[14][15]
1,4-DimethoxybenzeneNitrationVery High2,5-Dimethoxynitrobenzene[9]
This compoundNitrationHigh1-Fluoro-2,5-dimethoxy-4-nitrobenzene[9]

Causality Behind Experimental Choices: For reactions like Friedel-Crafts alkylation on highly activated rings like 1,4-dimethoxybenzene, polysubstitution is a common issue. [16]The conditions must be carefully controlled. For nitration, the use of concentrated nitric acid is sufficient without needing the stronger mixed acid (H₂SO₄/HNO₃) typically required for less activated rings. [9]

Summary and Conclusion

This compound exhibits a rich and predictable reactivity profile that synthetic chemists can exploit for targeted molecular construction.

  • As a Nucleophile (EAS): The ring is highly activated towards electrophiles, with substitution directed primarily to the positions ortho to the methoxy groups.

  • For Nucleophilic Attack (SNAr): The substrate is inert unless a strong electron-withdrawing group is installed on the ring, after which the fluorine serves as an excellent leaving group.

  • For Deprotonation (DoM): It is an exceptional substrate for directed ortho-metalation, allowing for highly regioselective functionalization at the C3 position, which is synthetically difficult to access otherwise.

By understanding these distinct mechanistic pathways, researchers can strategically select the appropriate reaction type to functionalize specific positions on the aromatic core, making this compound a powerful tool in modern organic synthesis.

References

  • Title: Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. [5] Source: Journal of the American Chemical Society URL:[Link]
  • Title: Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. [6] Source: PMC (PubMed Central) URL:[Link]
  • Title: Practical Synthesis of Aromatic Ethers by SNAr of Fluorobenzenes with Alkoxides.
  • Title: Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. [19] Source: Organic Letters URL:[Link]
  • Title: Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. [20] Source: Accounts of Chemical Research URL:[Link]
  • Title: 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. [9] Source: MDPI URL:[Link]
  • Title: 2-Fluoro-1,4-dimethoxybenzene. [1] Source: Chem-Impex URL:[Link]
  • Title: Directed ortho metalation. [11] Source: Wikipedia URL:[Link]
  • Title: ortho metalation. [21] Source: Andrew G Myers Research Group, Harvard University URL:[Link]
  • Title: Directed ortho Metalation (DOM). [13] Source: Organic Chemistry Portal URL:[Link]
  • Title: Directed Metalation: A Survival Guide. [12] Source: Baran Lab, Scripps Research URL:[Link]
  • Title: Which is more reactive towards electrophilic substitution reactions, Fluorobenzene or Iodobenzene?. [22] Source: Quora URL:[Link]
  • Title: 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. [23] Source: Web Pages - University of Wisconsin-River Falls URL:[Link]
  • Title: Nucleophilic aromatic substitution with dialkoxycarbenes. [10] Source: Canadian Science Publishing URL:[Link]
  • Title: The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena.
  • Title: Mechanism of Dialkylation of 1,4-Dimethoxybenzene. [25] Source: YouTube URL:[Link]
  • Title: The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena.
  • Title: Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. [18] Source: Jasperse Chem 365 URL:[Link]
  • Title: Concerted Nucleophilic Aromatic Substitutions. [8] Source: PMC (PubMed Central) URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,4-Dimethoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of specialized chemical compounds are daily realities. With this comes the critical responsibility of ensuring that all waste materials are managed and disposed of in a manner that guarantees the safety of laboratory personnel and the protection of our environment. This guide provides an in-depth, procedural overview of the proper disposal of 1,4-Dimethoxy-2-fluorobenzene, grounding every recommendation in established safety protocols and regulatory standards. Our goal is to empower your team with the knowledge to handle this and similar halogenated organic compounds with confidence and scientific integrity.

Understanding the Compound: Hazard Profile of this compound

Before delving into disposal procedures, it is imperative to understand the inherent hazards of this compound (CAS No. 82830-49-7). This compound is a white crystalline solid with a low melting point and is insoluble in water.[1][2][3] According to its Safety Data Sheet (SDS), it presents the following hazards:

  • Skin and Eye Irritation: It is classified as a skin irritant and can cause serious eye irritation.[2][4][5]

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[5]

  • Aquatic Toxicity: It is harmful to aquatic life.

Given these properties, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within designated, well-ventilated areas.

Hazard Classification Description Primary Safety Precaution
Skin Irritant (Category 2)Causes skin irritation upon contact.[4][5]Wear nitrile gloves and a lab coat.
Serious Eye Irritant (Category 2)Causes serious eye irritation.[4][5]Wear chemical safety goggles.
Specific Target Organ ToxicityMay cause respiratory irritation.[5]Handle in a fume hood or well-ventilated area.
Aquatic Hazard (Acute)Harmful to aquatic life.Prevent release to the environment; do not dispose down the drain.[6]

The Cardinal Rule: Segregation of Halogenated Organic Waste

This compound is a halogenated organic compound due to the presence of a fluorine atom. This is the single most important factor determining its disposal pathway. The U.S. Environmental Protection Agency (EPA) has specific regulations for the disposal of halogenated organic compounds.[7] Co-mingling halogenated and non-halogenated waste streams can lead to complex and costly disposal procedures, and in some cases, dangerous chemical reactions.

The rationale for this segregation is twofold:

  • Disposal Method: Halogenated organic wastes are typically disposed of via high-temperature incineration in specialized hazardous waste incinerators.[8] Non-halogenated solvents, on the other hand, can sometimes be recycled or used as fuel in cement kilns.

  • Cost: The disposal of halogenated waste is significantly more expensive than that of non-halogenated waste.[9]

Therefore, all waste containing this compound, including contaminated consumables like gloves, weigh boats, and pipette tips, must be placed in a designated "Halogenated Organic Waste" container.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from the point of generation to its final removal from the laboratory.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Gloves: Wear chemically resistant gloves (nitrile is a suitable option).

  • Eye Protection: Chemical safety goggles are mandatory.

  • Lab Coat: A standard lab coat should be worn.

  • Ventilation: All handling of this compound, including weighing and transferring to the waste container, should be performed in a certified chemical fume hood.

2. Waste Container Selection and Labeling:

  • Container: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. This is often a high-density polyethylene (HDPE) or glass container. The container must have a secure, tight-fitting lid.[10]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Solvents/Waste".[9][11] The full chemical name, "this compound," and the approximate quantity added must be recorded on the container's contents list.[8]

3. In-Lab Waste Accumulation:

  • Solid Waste: For pure, unused this compound or grossly contaminated solid materials (e.g., from a spill), carefully transfer the solid into the designated halogenated waste container using a chemically compatible scoop or spatula. Avoid creating dust.[1][12]

  • Liquid Waste: If this compound is in a solvent, the entire solution should be disposed of in the halogenated waste container.

  • Contaminated Consumables: Lightly contaminated items such as gloves and wipes should also be placed in the solid halogenated waste stream.

  • Container Closure: The waste container must be kept closed at all times except when actively adding waste.[10][13] This is crucial to prevent the release of vapors into the laboratory environment.

4. Storage in a Satellite Accumulation Area (SAA):

  • Your laboratory should have a designated Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[10][11] This area must be at or near the point of generation and under the control of laboratory personnel.[14]

  • Store the halogenated waste container in the SAA, ensuring it is segregated from incompatible materials, such as strong oxidizing agents, acids, and bases.[4][10]

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[14]

5. Requesting Waste Pickup:

  • Once the waste container is full or has been in the SAA for a specified period (check your institution's policies, but it can be up to one year for partially filled containers), a waste pickup must be scheduled with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[10]

  • Your EHS department will then transport the waste to a central accumulation area before it is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF).[15]

Emergency Procedures: Spill and Exposure

In the event of a spill or personnel exposure, immediate and correct action is critical.

  • Small Spill (Contained in Fume Hood):

    • Ensure your PPE is intact.

    • Carefully sweep up the solid material.[4]

    • Place the spilled material and any cleanup materials (e.g., absorbent pads) into the halogenated waste container.

    • Clean the affected area thoroughly.

  • Large Spill (Outside of Fume Hood):

    • Evacuate the immediate area.

    • Alert your colleagues and supervisor.

    • Contact your institution's EHS or emergency response team.

  • Skin Contact:

    • Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1]

    • Remove contaminated clothing.[4]

    • Seek medical attention if irritation persists.[1][4]

  • Eye Contact:

    • Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4]

    • Remove contact lenses if present and easy to do.[1][4]

    • Seek immediate medical attention.[4]

  • Inhalation:

    • Move the affected person to fresh air.[1][4]

    • If breathing is difficult, provide oxygen.

    • Seek medical attention.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection cluster_storage Storage & Disposal Start Waste Generation (this compound) PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Assess Is the compound a halogenated organic? HalogenatedContainer Select Labeled 'Halogenated Waste' Container Assess->HalogenatedContainer Yes NonHalogenatedContainer Select Labeled 'Non-Halogenated Waste' Container Assess->NonHalogenatedContainer No PPE->Assess AddToContainer Add Waste to Container in Fume Hood HalogenatedContainer->AddToContainer NonHalogenatedContainer->AddToContainer SealContainer Securely Seal Container AddToContainer->SealContainer SAA Store in Satellite Accumulation Area (SAA) SealContainer->SAA Pickup Request EHS Waste Pickup SAA->Pickup

Sources

Personal protective equipment for handling 1,4-Dimethoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, navigating the complexities of novel chemical entities is routine. Ensuring the safety of my team is paramount, and it begins with a deep, practical understanding of the materials we handle. This guide addresses the safe handling of 1,4-Dimethoxy-2-fluorobenzene (CAS No. 82830-49-7), a fluorinated aromatic ether.

This document moves beyond a simple checklist. It provides a procedural framework grounded in causality—explaining why specific personal protective equipment (PPE) and handling protocols are necessary. Our goal is to empower you, the researcher, to build a self-validating system of safety for every experiment.

Immediate Hazard Assessment: What You Need to Know First

This compound is classified under the Globally Harmonized System (GHS) with specific risks that dictate our safety protocols. Understanding these is the first step in proper handling.

  • H315: Causes skin irritation. [1][2][3] This means direct contact can lead to redness, inflammation, or dermatitis. The chemical structure, an aromatic ether, can facilitate absorption through the skin's lipid layers.

  • H319: Causes serious eye irritation. [1][2][3] The eyes are particularly vulnerable. Splashes can cause significant, potentially painful, and lasting damage.

  • H335: May cause respiratory irritation. [1][2][3] Inhalation of vapors or aerosols can irritate the nose, throat, and lungs, leading to coughing and discomfort.

These classifications are our primary directives for selecting appropriate barriers to prevent exposure.

The Hierarchy of Controls: Your First Line of Defense

Before we even discuss PPE, we must emphasize the foundational principle of laboratory safety: the hierarchy of controls. PPE is the last line of defense.

  • Elimination/Substitution: The most effective control is not using the hazardous chemical if a safer alternative exists.

  • Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard. For this compound, the single most important engineering control is a properly functioning chemical fume hood .[3][4] All procedures that may generate vapors, including weighing, transferring, and running reactions, must be performed within a fume hood.

  • Administrative Controls: These are procedural changes, such as standard operating procedures (SOPs) and training. This guide is an example of an administrative control.

  • Personal Protective Equipment (PPE): This is the equipment you wear to protect yourself should other controls fail.

Core PPE Protocol for this compound

The following PPE is mandatory for any work involving this compound. The level of protection may be escalated based on the scale and nature of the procedure.

Eye and Face Protection

Due to the H319 classification (serious eye irritation), eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are required for all procedures.[5] Standard safety glasses with side shields are insufficient as they do not provide a seal against splashes.

  • Elevated Risk Tasks: When transferring large volumes (>50 mL) or performing reactions under pressure where a splash hazard is significant, a full-face shield must be worn in addition to chemical splash goggles .[6] The goggles provide the primary seal, and the shield protects the rest of the face.

Hand Protection: A Critical Choice

The H315 warning (skin irritation) makes glove selection a critical decision point. The chemical nature of this compound as a halogenated aromatic ether means that common laboratory gloves may offer insufficient protection.

Standard disposable nitrile gloves have poor resistance to aromatic hydrocarbons and ethers.[7][8] They should be considered for incidental splash protection only . If contact occurs, the gloves must be removed and replaced immediately, followed by hand washing.[8]

For procedures involving more than incidental contact, a more robust glove system is required.

Table 1: Glove Selection Guide for this compound

Task / Exposure Level Primary Glove Recommendation Rationale & Causality
Incidental Contact (e.g., handling sealed containers, small-volume transfers <5mL in a hood)Disposable Nitrile Gloves (Minimum 5-mil thickness)Provides a minimal barrier for accidental splashes. The material is known to have a short breakthrough time with aromatic ethers, so immediate removal upon contact is critical.[8]
Intentional Contact / Immersion Risk (e.g., large-volume transfers, equipment cleaning)Heavy-Duty Butyl Rubber or Viton® Gloves These materials show superior resistance to aromatic and chlorinated solvents.[9][10] They provide a longer breakthrough time, offering more robust protection during extended handling.
Enhanced Protection / Dexterity (e.g., complex manipulations with splash risk)Double Gloving: Inner: Silver Shield®/4H®Outer: Nitrile or NeopreneThe inner Silver Shield® glove offers excellent resistance to a very broad range of chemicals, including aromatics and ethers.[9] The outer nitrile glove provides dexterity and can be disposed of if splashed, preserving the inner glove.[5]

Note: Always inspect gloves for tears or pinholes before use. Consult the specific glove manufacturer's chemical resistance chart for the most accurate data.

Skin and Body Protection
  • A flame-resistant (FR) or standard cotton laboratory coat must be worn and kept buttoned.[6]

  • For large-scale operations, a chemical-resistant apron worn over the lab coat provides an additional barrier against spills.[11]

  • Full-length pants and closed-toe shoes are mandatory baseline apparel in any laboratory setting.[5]

Respiratory Protection

The H335 warning (respiratory irritation) is primarily managed by using a chemical fume hood.

  • Routine Operations: No respiratory protection is needed when all work is conducted within a certified chemical fume hood.[3]

  • Emergency Situations: In the event of a large spill outside of a fume hood or a failure of ventilation controls, respiratory protection is required. Use a NIOSH-approved respirator with an organic vapor (OV) cartridge.[6] Personnel must be properly fit-tested and trained before using a respirator.[12]

Operational and Disposal Plans

Step-by-Step Safe Handling Protocol
  • Preparation: Before starting, ensure the chemical fume hood is operational. Clear the workspace of unnecessary items. Confirm that an eyewash station and safety shower are accessible.[4]

  • Donning PPE: Don PPE in the correct order: lab coat, inner gloves (if double-gloving), outer gloves, and finally, eye/face protection.

  • Weighing/Transfer: Conduct all transfers of this compound inside the fume hood. Use a spatula for solids or a pipette for liquids. Keep containers sealed when not in use.[3]

  • Post-Handling: After the procedure, decontaminate any surfaces. Remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated gloves with bare hands.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[3]

Emergency Spill Response
  • Small Spill (<100 mL, inside a fume hood):

    • Alert personnel in the immediate area.

    • Use an absorbent material (e.g., spill pads or vermiculite) to contain the spill. Do not use combustible materials like paper towels.

    • Collect the absorbent material using tongs or a dustpan, place it in a heavy-duty plastic bag, and seal it.

    • Label the bag as "Hazardous Waste: this compound" and arrange for disposal.[13][14]

  • Large Spill (>100 mL or any spill outside a fume hood):

    • Evacuate the laboratory immediately and alert others. Activate the fire alarm if necessary to ensure evacuation.[13]

    • Close the laboratory doors to contain the vapors.

    • Call your institution's emergency response team. Do not attempt to clean it up yourself unless you are trained and equipped to handle a hazardous material spill.

Waste Disposal Plan

This compound is a halogenated organic compound and must be disposed of as regulated hazardous waste.

  • Segregation: Never mix halogenated waste with non-halogenated waste streams. This is critical for proper disposal and cost management.[14][15]

  • Collection: Collect all waste containing this chemical (including rinsates and contaminated solids) in a designated, compatible container with a tight-sealing lid.[13]

  • Labeling: Label the waste container clearly with the words "Hazardous Waste," list all chemical constituents by their full name (no abbreviations), and indicate the approximate percentages.[14] The container must be labeled as soon as the first drop of waste is added.

  • Storage: Store the waste container in a designated satellite accumulation area within the lab, in secondary containment, until it is collected by environmental health and safety personnel.[14]

Visualized Workflow: PPE Selection Logic

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the task at hand.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_task Task Assessment cluster_ppe Required PPE Level start Identify Task task1 Routine Handling (<10mL, in fume hood) start->task1 Low Volume task2 Large Volume Transfer (>50mL, in fume hood) start->task2 High Volume task3 Spill Cleanup (Outside fume hood) start->task3 Emergency ppe1 Standard PPE: - Lab Coat - Splash Goggles - Nitrile Gloves (splash only) task1->ppe1 ppe2 Enhanced PPE: - Lab Coat + Apron - Goggles + Face Shield - Double Gloves (e.g., Silver Shield + Nitrile) task2->ppe2 ppe3 Emergency PPE: - Chemical Suit - Goggles + Face Shield - Heavy-Duty Gloves (Butyl) - Organic Vapor Respirator task3->ppe3

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dimethoxy-2-fluorobenzene
Reactant of Route 2
Reactant of Route 2
1,4-Dimethoxy-2-fluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.